Product packaging for 3-Propoxybenzaldehyde(Cat. No.:CAS No. 67698-61-7)

3-Propoxybenzaldehyde

Cat. No.: B1271455
CAS No.: 67698-61-7
M. Wt: 164.2 g/mol
InChI Key: GFFJBSXKNZDYOJ-UHFFFAOYSA-N
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Description

3-Propoxybenzaldehyde is a valuable chemical building block in organic synthesis and materials science research. This aromatic aldehyde features a propoxy substituent, which influences its electronic properties and makes it a versatile precursor for developing more complex molecules. Researchers utilize this compound as a key intermediate in synthesizing ligands, pharmaceuticals, and functional materials. The compound must be handled in accordance with safe laboratory practices. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Molecular Formula: C10H12O2 Molecular Weight: 164.20 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B1271455 3-Propoxybenzaldehyde CAS No. 67698-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7-8H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFJBSXKNZDYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375176
Record name 3-propoxybenzaldehyde
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67698-61-7
Record name 3-propoxybenzaldehyde
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Record name 67698-61-7
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Foundational & Exploratory

An In-depth Technical Guide to 3-Propoxybenzaldehyde (CAS: 67698-61-7)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Propoxybenzaldehyde is an aromatic aldehyde that serves as a versatile and valuable building block in modern organic synthesis. Characterized by a propoxy group at the meta position of the benzaldehyde scaffold, this compound offers a unique combination of steric and electronic properties that make it a strategic intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where it functions as a precursor to a wide array of derivatives, including chalcones, stilbenes, and heterocyclic systems. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, robust synthesis protocols, characteristic spectral data, and core chemical reactivity. Furthermore, it explores its strategic applications in drug discovery, offering field-proven insights into its role as a scaffold for developing novel therapeutic agents.

Physicochemical and Structural Characteristics

This compound is a liquid at room temperature, possessing the chemical formula C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1][2] The molecule's architecture, featuring an electron-donating propoxy group meta to the electron-withdrawing aldehyde function, dictates its reactivity profile. The ether linkage provides chemical stability and influences the molecule's lipophilicity, a key parameter in drug design.

PropertyValueReference(s)
CAS Number 67698-61-7[2]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance Colorless to light yellow liquid[1]
Purity Typically ≥98%[1]
Boiling Point ~129-130 °C at 10 mmHg (data for 4-isomer)
Density ~1.039 g/mL at 25 °C (data for 4-isomer)
Refractive Index ~n20/D 1.546 (data for 4-isomer)
SMILES CCCOC1=CC=CC(=C1)C=O[3]
InChI Key GFFJBSXKNZDYOJ-UHFFFAOYSA-N[1]

Synthesis of this compound

The most reliable and widely employed method for synthesizing this compound is the Williamson ether synthesis, a robust Sₙ2 reaction that is a cornerstone of organic chemistry.[4] An alternative approach for formylation of the corresponding ether is the Vilsmeier-Haack reaction.

Primary Synthesis Route: Williamson Ether Synthesis

This method involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. The synthesis begins with the deprotonation of 3-hydroxybenzaldehyde using a suitable base to form the corresponding sodium or potassium phenoxide. This intermediate then reacts with a propyl halide, such as 1-bromopropane or 1-iodopropane, to yield the target ether.

Causality of Experimental Choices:

  • Starting Materials: 3-hydroxybenzaldehyde is chosen for its commercially available and reactive phenolic hydroxyl group. A primary alkyl halide (1-bromopropane) is critical because the reaction proceeds via an Sₙ2 mechanism; secondary or tertiary halides would lead to significant E2 elimination byproducts.[5]

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is effective for deprotonating the phenol.[6] Using a stronger base like sodium hydride (NaH) is also common but requires anhydrous conditions to prevent quenching.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is ideal as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide, thus accelerating the Sₙ2 reaction.[6]

Williamson_Ether_Synthesis

Step-by-Step Experimental Protocol:
  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzaldehyde (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add a suitable volume of dry N,N-dimethylformamide (DMF) to dissolve the starting material (e.g., 5 mL per gram of aldehyde).

  • Alkyl Halide Addition: Add 1-bromopropane (1.1 eq.) to the stirred mixture.

  • Reaction: Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into an excess of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to yield pure this compound.

Alternative Synthesis Route: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings.[7] This reaction can be used to synthesize this compound starting from propoxybenzene. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from DMF and phosphoryl chloride (POCl₃) and acts as the electrophile.

Mechanism Insight: The propoxy group is an ortho-, para-director. Therefore, this synthesis will yield a mixture of 2-propoxybenzaldehyde and 4-propoxybenzaldehyde, with the desired this compound not being the primary product. This route is less direct for the target molecule compared to the Williamson ether synthesis starting from 3-hydroxybenzaldehyde.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product. Below are the expected spectral data for this compound, based on analysis of closely related structures.[8]

¹H and ¹³C NMR Spectroscopy

While an experimental spectrum for this compound is not widely published, data from the analogous 3-methoxybenzaldehyde provides a reliable template for interpretation.[8]

  • ¹H NMR (Expected):

    • Aldehyde Proton (-CHO): A singlet at ~9.9-10.0 ppm.

    • Aromatic Protons: Complex multiplets between 7.1 and 7.6 ppm. The proton ortho to the aldehyde group will be the most downfield.

    • Propoxy Group (-OCH₂CH₂CH₃):

      • A triplet at ~4.0 ppm (-OCH₂ -).

      • A sextet (multiplet) at ~1.8 ppm (-CH₂CH₂ CH₃).

      • A triplet at ~1.0 ppm (-CH₂CH₃ ).

  • ¹³C NMR (Expected):

    • Carbonyl Carbon (-CHO): A signal at ~192-193 ppm.

    • Aromatic Carbons: Signals between ~113 and 160 ppm. The carbon attached to the oxygen (C3) will be at ~159-160 ppm, and the carbon of the aldehyde group (C1) will be at ~137-138 ppm.

    • Propoxy Group (-OCH₂CH₂CH₃):

      • -OCH₂-: ~70 ppm.

      • -CH₂CH₂CH₃: ~22 ppm.

      • -CH₃: ~10 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups present in the molecule.

  • Key IR Absorptions (Expected):

    • C-H stretch (aromatic): ~3050-3100 cm⁻¹.

    • C-H stretch (aliphatic): ~2850-2970 cm⁻¹.

    • C-H stretch (aldehyde): Two characteristic weak bands at ~2820 cm⁻¹ and ~2720 cm⁻¹ (Fermi doublet).[6]

    • C=O stretch (aldehyde): A very strong, sharp absorption at ~1700-1705 cm⁻¹.[6]

    • C=C stretch (aromatic ring): Medium absorptions around 1600 cm⁻¹ and 1470 cm⁻¹.

    • C-O-C stretch (ether): A strong absorption in the 1200-1260 cm⁻¹ region.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its aldehyde functional group. It readily participates in a variety of carbon-carbon bond-forming reactions, making it an excellent precursor for more complex molecular architectures.

Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base like piperidine.[9] This reaction is a reliable method for synthesizing α,β-unsaturated systems, which are common motifs in pharmaceutical agents.

Knoevenagel_Condensation

This reaction converts this compound into substituted styrenes, which are valuable intermediates. For example, reaction with malononitrile yields 2-(3-propoxybenzylidene)malononitrile, a scaffold investigated in the development of anticancer agents.[8]

Wittig Reaction

The Wittig reaction provides an efficient and stereoselective route to alkenes from aldehydes and ketones.[10] It involves the reaction of this compound with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. This reaction is instrumental in synthesizing stilbene and cinnamate derivatives.

Mechanistic Insight: The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene product. The stereochemical outcome (E vs. Z alkene) is dependent on the stability of the ylide used.

Applications in Drug Discovery and Development

Alkoxy-substituted benzaldehydes are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[7][11] While this compound may not be a direct precursor to a currently marketed blockbuster drug, its scaffold is of significant interest in drug discovery for several reasons:

  • Scaffold for Library Synthesis: It serves as a versatile starting point for creating libraries of related compounds. By reacting it with various nucleophiles or building blocks (e.g., in Knoevenagel, Wittig, or multicomponent reactions), medicinal chemists can rapidly generate a diverse set of molecules for high-throughput screening against biological targets.

  • Modulation of Physicochemical Properties: The propoxy group provides a handle to fine-tune the lipophilicity (logP) and metabolic stability of a drug candidate. This is a critical aspect of lead optimization, where balancing potency with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount.

  • Bioisosteric Replacement: The propoxy group can act as a bioisostere for other functional groups, allowing chemists to probe structure-activity relationships (SAR) and optimize target engagement while potentially mitigating off-target effects or toxicity.

Recent research has highlighted the importance of related benzyloxybenzaldehyde scaffolds as potent and selective inhibitors of enzymes like Aldehyde Dehydrogenase 1A3 (ALDH1A3), which is overexpressed in certain cancers and contributes to treatment resistance.[12] The this compound core provides a similar structural motif that can be exploited for the design of novel enzyme inhibitors and other therapeutic agents.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed during its handling and use.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3]

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and up-to-date safety information.

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. Its strategic importance lies in the predictable reactivity of its aldehyde group, which allows for its incorporation into a vast range of complex molecular structures. For researchers in drug discovery, it represents a valuable scaffold for the systematic exploration of chemical space and the optimization of lead compounds. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, empowers scientists to leverage its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. RSC.
  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia.
  • PubChemLite. (n.d.). This compound (C10H12O2). PubChemLite.
  • Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde. Google Patents.
  • Google Patents. (n.d.). US10633360B2 - Efficient process for the synthesis of alkoxy substituted benzaldehydes. Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,4-Dihydroxybenzaldehyde in Modern Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring 4-N-Propoxybenzaldehyde: Properties, Applications, and Manufacturing. (n.d.).
  • 4-Propoxybenzaldehyde: Properties, Synthesis, Applications, and Safety. (n.d.).
  • Al-Majd, L. A., et al. (2023). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 28(13), 5087.
  • ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde (top) and T8 (bottom). ResearchGate.
  • Williamson Ether Synthesis. (n.d.).
  • Experiment 06 Williamson Ether Synthesis. (n.d.).
  • ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?. ResearchGate.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Doc Brown's Chemistry.

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The Solubility of 3-Propoxybenzaldehyde in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a critical physicochemical property that governs reaction kinetics, purification strategies, and formulation development. 3-Propoxybenzaldehyde, an important aromatic aldehyde in organic synthesis, presents a solubility profile that is crucial for its effective utilization. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, outlines robust experimental methodologies for its determination, and discusses the practical implications for laboratory and development settings. We delve into the interplay of solute-solvent interactions, thermodynamic principles, and modern analytical techniques to equip researchers, scientists, and drug development professionals with the necessary knowledge to control and predict its solubility behavior.

Introduction: The Significance of this compound Solubility

This compound (C₁₀H₁₂O₂) is an aromatic aldehyde featuring a benzene ring substituted with a propoxy group and a formyl group. Its molecular structure dictates its utility as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals. The success of synthetic transformations, crystallizations, and chromatographic purifications involving this compound is fundamentally linked to its solubility in various organic solvents.

Understanding and quantifying this solubility is not a trivial pursuit. It directly impacts:

  • Reaction Optimization: Ensuring reactants are in the same phase for optimal reaction rates and yields.

  • Purification and Crystallization: Selecting appropriate solvent/anti-solvent systems for effective isolation and purification of products.

  • Formulation Science: In drug development, the solubility of intermediates and final APIs dictates the choice of delivery vehicles and affects bioavailability.[1]

This guide provides the foundational knowledge and practical protocols to approach the solubility of this compound with scientific rigor.

Theoretical Framework for Solubility

The extent to which a solute dissolves in a solvent is governed by a balance of intermolecular forces and thermodynamic principles.[2] The adage "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[3][4]

2.1 Physicochemical Properties of this compound

To predict its solubility, we must first understand the molecule itself. Its structure combines both polar and non-polar characteristics.

  • Polar Features: The carbonyl (C=O) of the aldehyde group and the ether linkage (-O-) of the propoxy group are polar. The oxygen atoms possess lone pairs of electrons, allowing them to act as hydrogen bond acceptors.[5][6]

  • Non-polar Features: The benzene ring and the three-carbon alkyl chain of the propoxy group are non-polar, contributing to van der Waals interactions.

This dual nature suggests that this compound will exhibit varied solubility across the spectrum of organic solvents.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂[7]
Molecular Weight 164.20 g/mol [7]
Physical Form Solid / Liquid[7]
Hydrogen Bond Acceptors 2[5]
Hydrogen Bond Donors 0[5]
Topological Polar Surface Area (TPSA) 26.3 Ų[5]
Predicted LogP 2.28 - 2.4[5][8]

Table 1: Key physicochemical properties of this compound.

The positive LogP value indicates a preference for lipophilic (non-polar) environments over aqueous ones.

2.2 Solvent Characteristics and Interactions

The choice of solvent is paramount. Key solvent properties to consider include:

  • Polarity: Polar solvents (e.g., ethanol, acetone) will interact favorably with the polar carbonyl and ether groups of this compound through dipole-dipole interactions.[9]

  • Hydrogen Bonding: Protic solvents (e.g., alcohols like methanol, ethanol) can hydrogen bond with water but cannot hydrogen bond with the solute, which lacks a hydrogen bond donor. Aprotic solvents (e.g., THF, ethyl acetate) cannot donate hydrogen bonds. The ability of this compound to accept hydrogen bonds means it will interact favorably with protic solvents.[6]

  • Dispersive Forces: Non-polar solvents (e.g., hexane, toluene) will interact primarily through weaker London dispersion forces with the benzene ring and alkyl chain.[10]

Therefore, a high degree of solubility is expected in solvents of intermediate polarity, such as acetone or ethyl acetate, which can effectively solvate both the polar and non-polar regions of the molecule. Complete miscibility with highly non-polar solvents like hexane or highly polar solvents like water is less likely.[10][11]

2.3 Thermodynamic Principles of Dissolution

Solubility is an equilibrium process, and its temperature dependence is dictated by the enthalpy of solution (ΔH_soln).[2][12]

  • Endothermic Dissolution (ΔH_soln > 0): Energy is required to break the solute-solute and solvent-solvent bonds, and this energy is greater than the energy released from forming solute-solvent bonds. In this common scenario for solids, solubility increases with increasing temperature.[13][14]

  • Exothermic Dissolution (ΔH_soln < 0): More energy is released upon forming solute-solvent bonds than is consumed. In this case, solubility decreases as temperature increases.[13][14]

This relationship is described by the van 't Hoff equation, which relates the change in the solubility equilibrium constant to the change in temperature.[2]

Experimental Determination of Solubility

While theoretical principles provide a strong predictive foundation, empirical measurement is essential for obtaining accurate, quantitative solubility data. Several robust methods are available, each with distinct advantages and limitations.

MethodPrincipleThroughputProsCons
Shake-Flask (Equilibrium) A surplus of solid is equilibrated with the solvent over time. The concentration of the saturated supernatant is then measured.[12]LowGold standard for thermodynamic solubility; high accuracy.Time-consuming; requires significant amounts of compound and solvent.
HPLC-Based High-Performance Liquid Chromatography is used to quantify the solute concentration in a saturated solution.[15]MediumHigh sensitivity and specificity; can detect degradation products.[16]Requires method development; slower than spectroscopic methods.[15]
UV-Vis Spectroscopy The absorbance of a saturated solution is measured and concentration is determined via a calibration curve.[17]HighFast; requires small sample volumes.Prone to interference from impurities or colored compounds; limited sensitivity.[16][18]
Nephelometry (Kinetic) Measures light scattering from precipitated particles as a compound is added to a solvent, identifying the point of insolubility.[19]HighVery fast (HTS-compatible); requires minimal compound.[18]Measures kinetic, not thermodynamic, solubility; can be inaccurate for colored compounds.[18]

Table 2: Comparison of common methods for solubility determination.

3.1 Protocol: Thermodynamic Solubility via Shake-Flask and HPLC Analysis

This protocol describes the definitive method for determining the equilibrium solubility of this compound. The causality behind this choice is its status as the "gold standard," providing a thermodynamically true value by ensuring the system reaches a genuine equilibrium between the solid and solution phases.[12]

Objective: To determine the maximum concentration of this compound that dissolves in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (≥98% purity)[5]

  • HPLC-grade organic solvents

  • 20 mL glass scintillation vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (ensure compatibility with solvent)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Standard for Calibration:

    • Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent. This creates a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare a set of at least five calibration standards (e.g., 500, 250, 125, 62.5, 31.25 µg/mL). This self-validating step ensures the accuracy of the final quantification.[3]

  • Sample Preparation and Equilibration:

    • Add an excess of solid this compound to a scintillation vial (e.g., ~50 mg into 5 mL of solvent). The excess solid is critical to ensure saturation is reached and maintained.[12]

    • Prepare vials in triplicate for each solvent to ensure reproducibility.

    • Place the sealed vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Equilibrate for at least 24-48 hours. A preliminary time-course experiment can determine the exact time required to reach a stable concentration.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for 1-2 hours in the temperature-controlled environment for the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a glass pipette.

    • Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial. Filtration is a crucial step to separate the liquid phase from any undissolved solid residue.[16]

    • Dilute the filtered sample with the solvent as necessary to bring its concentration within the range of the calibration curve.

  • HPLC Analysis:

    • Develop a suitable HPLC method (e.g., reversed-phase C18 column, isocratic mobile phase of acetonitrile/water, UV detection at a wavelength corresponding to an absorbance maximum for this compound).

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (R²) > 0.995 for the assay to be considered valid.

    • Inject the diluted, filtered samples.

  • Calculation:

    • Using the linear regression equation from the calibration curve, calculate the concentration of this compound in the diluted sample.

    • Multiply by the dilution factor to determine the final solubility in the saturated solution. Report the result in mg/mL or mol/L.

3.2 Diagram: Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask with HPLC analysis protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_proc Phase 3: Processing & Analysis cluster_calc Phase 4: Calculation A Prepare Calibration Standards H Generate Calibration Curve (R² > 0.995) A->H B Add Excess Solute to Solvent (Triplicate) C Incubate on Shaker (24-48h at Constant Temp) B->C D Settle and Withdraw Supernatant C->D E Filter (0.22 µm) D->E F Dilute Sample E->F G HPLC Analysis F->G I Calculate Concentration G->I H->I J Determine Final Solubility (mg/mL or mol/L) I->J

Caption: Workflow for equilibrium solubility determination.

Conclusion and Practical Applications

The solubility of this compound is a multifaceted property determined by the delicate balance of its polar and non-polar moieties and their interactions with a given organic solvent. While theoretical principles and computational models offer valuable predictive insights, rigorous experimental determination remains indispensable for accurate quantification.

The shake-flask method coupled with HPLC analysis provides the most reliable measure of thermodynamic solubility, crucial for process chemistry and physical chemistry studies. For earlier stage discovery efforts, higher-throughput methods like UV-spectroscopy or nephelometry can provide rapid, albeit less precise, kinetic solubility data to guide solvent selection for screening arrays.

By leveraging the principles and protocols detailed in this guide, researchers can confidently measure, predict, and manipulate the solubility of this compound, leading to more efficient synthetic processes, robust purification strategies, and well-characterized chemical systems.

References
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An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-propoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. The document offers a detailed interpretation of the spectrum, including peak assignments, and is grounded in fundamental NMR principles and field-proven insights.

Introduction

This compound is an aromatic aldehyde with a propoxy substituent at the meta position of the benzene ring. As with any organic molecule, the precise structural elucidation is paramount for its characterization and use in further applications. ¹H NMR spectroscopy stands as a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, including the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. This guide will deconstruct the ¹H NMR spectrum of this compound, offering a systematic approach to its interpretation.

Predicted ¹H NMR Data for this compound

The following table summarizes the predicted chemical shifts (δ), integration values, multiplicities, and coupling constants (J) for the protons in this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.[1][2][3][4][5][6][7]

Proton Assignment Predicted Chemical Shift (δ, ppm) Integration Multiplicity Coupling Constant (J, Hz)
H-a (Aldehyde)9.9 - 10.01HSinglet (s)-
H-b (Aromatic)7.4 - 7.51HTriplet (t)Jbc ≈ 7.5
H-c (Aromatic)7.3 - 7.41HMultiplet (m)-
H-d (Aromatic)7.2 - 7.31HMultiplet (m)-
H-e (Aromatic)7.1 - 7.21HMultiplet (m)-
H-f (Methylene)3.9 - 4.12HTriplet (t)Jfg ≈ 6.5
H-g (Methylene)1.7 - 1.92HSextetJgf ≈ Jgh ≈ 7.0
H-h (Methyl)0.9 - 1.13HTriplet (t)Jgh ≈ 7.5

Experimental Protocol: Acquiring the ¹H NMR Spectrum

A high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation.[8][9][10][11][12] The following protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.

Materials:

  • This compound (1-5 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent (0.6-0.7 mL)

  • 5 mm NMR tube of good quality

  • Pasteur pipette with a cotton or glass wool plug

  • Vial and cap

  • Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak can often be used for referencing)

Procedure:

  • Weighing the Sample: Accurately weigh 1-5 mg of this compound into a clean, dry vial. The exact amount will depend on the sensitivity of the NMR spectrometer.[8][9]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[8][11] CDCl₃ is a common choice for non-polar to moderately polar organic compounds. The use of a deuterated solvent is crucial to avoid a large, interfering solvent signal in the ¹H NMR spectrum.[11][12]

  • Dissolution: Cap the vial and gently swirl or vortex it to ensure the complete dissolution of the sample. A homogenous solution is essential for acquiring a high-resolution spectrum.[8][9]

  • Filtering and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into the NMR tube.[10][11]

  • Sample Volume Adjustment: Ensure the final volume of the solution in the NMR tube is between 4-5 cm in height (approximately 0.6-0.7 mL for a standard 5 mm tube).[8][11] This ensures that the sample is centered within the NMR probe's radiofrequency coils.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent, and the magnetic field will be "shimmed" to optimize its homogeneity, thereby improving the resolution of the spectrum.[9]

Molecular Structure and Proton Assignments

The structure of this compound with each unique proton environment labeled is presented below. This diagram is essential for correlating the peaks in the ¹H NMR spectrum to their corresponding protons in the molecule.

Caption: Molecular structure of this compound with proton labeling.

Detailed Peak Assignment and Interpretation

The Aldehyde Proton (H-a)

The proton attached to the carbonyl carbon of the aldehyde group (H-a) is expected to appear as a singlet in the most downfield region of the spectrum, typically between δ 9.9 and 10.0 ppm.[2][3][5][13] This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O double bond.[14][15] It appears as a singlet because there are no adjacent protons within three bonds to cause spin-spin coupling.

The Aromatic Protons (H-b, H-c, H-d, H-e)

The four protons on the benzene ring will resonate in the aromatic region, generally between δ 6.5 and 8.2 ppm.[2][5] The specific chemical shifts are influenced by the electronic effects of the aldehyde and propoxy substituents.

  • H-b and H-c: These protons are ortho to the electron-withdrawing aldehyde group and will be the most deshielded of the aromatic protons.

  • H-d and H-e: These protons are influenced by both the aldehyde and the electron-donating propoxy group.

The splitting patterns of these protons will be complex due to mutual coupling.[16][17][18] We can predict the following:

  • H-b: Will likely appear as a triplet due to coupling with its two ortho neighbors, H-c and H-e.

  • H-c, H-d, and H-e: Will likely appear as overlapping multiplets due to complex ortho, meta, and para couplings.

The Propoxy Group Protons (H-f, H-g, H-h)

The protons of the propoxy group will appear in the upfield region of the spectrum.

  • H-f (Methylene, -O-CH₂-): These protons are directly attached to the oxygen atom, which is electronegative and thus deshields them. They are expected to resonate around δ 3.9-4.1 ppm. This signal will be a triplet due to coupling with the two adjacent H-g protons (n+1 = 2+1 = 3).

  • H-g (Methylene, -CH₂-CH₂-): These protons are further from the oxygen and will therefore be more shielded than H-f, appearing around δ 1.7-1.9 ppm. This signal is expected to be a sextet (or a multiplet) because it is coupled to the two H-f protons on one side and the three H-h protons on the other (n+1 = 2+3+1 = 6).

  • H-h (Methyl, -CH₃): These are the most shielded protons in the molecule and will appear in the most upfield region, around δ 0.9-1.1 ppm. The signal will be a triplet due to coupling with the two adjacent H-g protons (n+1 = 2+1 = 3).

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information that allows for its unambiguous structural confirmation. By carefully analyzing the chemical shifts, integration values, and coupling patterns, each proton in the molecule can be assigned to its corresponding signal in the spectrum. This guide provides a detailed framework for such an analysis, combining theoretical predictions with practical experimental considerations.

References

  • Organomation.
  • Hornak, J. P.
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  • Western University.
  • McConnell, H. M. (1961). Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. The Journal of Chemical Physics, 35(4), 1520-1521. [Link]
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  • Del Bene, J. E., & Olivo, D. A. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry, 44(8), 779-786. [Link]
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). ¹H Chemical Shifts in NMR. Part 19. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 43(8), 611-624. [Link]
  • University College London. Chemical shifts. [Link]
  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). ¹H chemical shifts in NMR : Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Semantic Scholar. [Link]
  • Doc Brown's Chemistry. proton ¹H NMR spectrum of benzaldehyde C₆H₅CHO. [Link]
  • ResearchGate. ¹H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones | Request PDF. [Link]
  • Contreras, R. H., & Peralta, J. E. (2000). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.
  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]
  • Chemistry LibreTexts. (2019). 5.5: Spin-Spin Coupling. [Link]
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  • Compound Interest. A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. [Link]
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An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 3-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3-propoxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical applications to offer a thorough understanding of the spectral features of this compound. We will delve into the electronic effects governing chemical shifts, present assigned spectral data, and outline a robust experimental protocol for data acquisition.

Introduction: The Structural Significance of this compound

This compound is an aromatic compound characterized by a benzene ring substituted with a formyl (-CHO) group and a propoxy (-OCH₂CH₂CH₃) group at the meta position. This substitution pattern creates a unique electronic environment for each carbon atom in the molecule, which is reflected in its ¹³C NMR spectrum. Understanding these spectral details is crucial for structural elucidation, purity assessment, and monitoring chemical transformations in synthetic chemistry and drug discovery workflows.

Theoretical Framework: Decoding Substituent Effects on ¹³C Chemical Shifts

The ¹³C NMR spectrum of this compound is governed by the interplay of two key substituents on the benzene ring: the electron-withdrawing formyl group and the electron-donating propoxy group. Their influence on the chemical shifts of the aromatic carbons can be understood through inductive and resonance effects.

  • The Formyl Group (-CHO): As an electron-withdrawing group, the formyl substituent deshields the carbon atoms of the benzene ring. This effect is most pronounced at the ipso (the carbon directly attached to the substituent), ortho, and para positions. The carbonyl carbon of the aldehyde itself is highly deshielded due to the double bond to an electronegative oxygen atom, resulting in a characteristic signal far downfield.[1]

  • The Propoxy Group (-OCH₂CH₂CH₃): Conversely, the propoxy group is electron-donating through resonance, where the oxygen's lone pairs delocalize into the aromatic π-system. This increases the electron density, particularly at the ortho and para carbons relative to the propoxy group, causing them to be shielded (shifted upfield). The aliphatic carbons of the propoxy chain will appear in the upfield region of the spectrum.

The combination of these effects in a meta-substituted pattern leads to a distinct chemical shift for each carbon atom, allowing for unambiguous assignment. The influence of substituents on aromatic chemical shifts is a well-established principle in NMR spectroscopy, providing a predictive framework for spectral interpretation.[2][3]

Predicted ¹³C NMR Spectral Data for this compound

While a publicly available, experimentally verified spectrum of this compound is not readily found, a highly accurate prediction can be generated based on established substituent chemical shift (SCS) increments and data from analogous compounds such as 3-methoxybenzaldehyde and benzaldehyde.[4][5] The predicted chemical shifts are summarized in the table below, with assignments based on the theoretical principles discussed.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O (Aldehyde)~192.5Highly deshielded due to the electronegative oxygen and double bond character.[1]
C3 (C-O)~159.5Aromatic carbon attached to the electron-donating propoxy group, significantly deshielded.
C1 (C-CHO)~137.5Ipso-carbon to the aldehyde, deshielded by the electron-withdrawing group.
C5~130.0Influenced by both substituents, resulting in a moderate downfield shift.
C6~123.5Ortho to the aldehyde group, deshielded.
C4~121.5Para to the aldehyde and ortho to the propoxy group, experiencing competing effects.
C2~113.0Ortho to the propoxy group, shielded by its electron-donating effect.
O-CH₂~69.5Aliphatic carbon directly attached to oxygen, deshielded relative to other alkyl carbons.
CH₂~22.5Methylene carbon of the propyl group.
CH₃~10.5Terminal methyl carbon of the propyl group, most shielded aliphatic carbon.

Note: Predicted values are based on computational models and analysis of similar structures. The solvent used is typically CDCl₃, with TMS as the internal standard (δ = 0.0 ppm).[1][6]

The logical relationship for assigning the aromatic carbons is visualized in the diagram below.

G cluster_substituents Substituent Effects cluster_carbons Aromatic Carbon Shielding Formyl Formyl (-CHO) Electron-Withdrawing Deshielded Deshielded (Downfield Shift) Formyl->Deshielded Ortho/Para positions Propoxy Propoxy (-OPr) Electron-Donating Shielded Shielded (Upfield Shift) Propoxy->Shielded Ortho/Para positions

Caption: Influence of substituents on aromatic carbon shielding.

Experimental Protocol for ¹³C NMR Spectroscopy

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental procedure is recommended. This protocol is designed to be self-validating by ensuring proper sample preparation, instrument calibration, and data processing.

1. Sample Preparation:

  • Weigh approximately 20-30 mg of this compound.
  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton and carbon signals are well-characterized.[7]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup and Calibration:

  • Use a spectrometer with a minimum field strength of 400 MHz for protons (¹H) for adequate sensitivity and dispersion for ¹³C nuclei.
  • Tune and match the ¹³C probe to the instrument's operating frequency.
  • Shim the magnetic field to achieve high homogeneity, using the deuterium lock signal from the CDCl₃ solvent. A narrow and symmetrical lock signal is indicative of a well-shimmed field.

3. Data Acquisition:

  • Acquire a standard proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
  • Key Acquisition Parameters:
  • Spectral Width: ~200-220 ppm to ensure all signals, from the aliphatic carbons to the carbonyl carbon, are captured.
  • Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay without significantly compromising signal intensity.
  • Relaxation Delay (d1): 1-2 seconds.
  • Number of Scans: 256 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio.
  • For unambiguous assignment, consider acquiring a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. This experiment differentiates between CH, CH₂, and CH₃ groups, with CH and CH₃ signals appearing as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are not observed in DEPT spectra.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.
  • Perform a baseline correction to obtain a flat baseline across the spectrum.
  • Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm. If TMS is not used, the CDCl₃ solvent signal can be used as a secondary reference (δ = 77.16 ppm).[7]
  • Integrate the peaks if quantitative analysis is required, although routine ¹³C NMR is generally not used for quantification due to variable relaxation times and Nuclear Overhauser Effect (NOE) enhancements.

The workflow for acquiring and processing the ¹³C NMR spectrum is illustrated below.

Caption: Workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. By understanding the fundamental principles of substituent effects and employing robust experimental techniques, researchers can confidently assign each carbon signal. The predicted chemical shifts and the detailed protocol provided in this guide serve as a valuable resource for scientists engaged in the synthesis, characterization, and analysis of this and related compounds, ensuring both accuracy and efficiency in their research endeavors.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Hans-Olof Kalinowski, Stefan Berger, Siegmar Braun. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.
  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Oregon. (n.d.). 13C NMR Chemical Shifts. Oregon State University.
  • Polshettiwar, V., & Varma, R. S. (2008). Green chemistry by nano-catalysis. Green Chemistry, 10(8), 891-899.
  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

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An In-Depth Technical Guide to the FT-IR Spectroscopy of 3-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 3-propoxybenzaldehyde. Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical underpinnings of the molecule's vibrational characteristics and offers a practical, field-proven protocol for acquiring a high-fidelity spectrum. We will dissect the spectrum to identify and interpret the characteristic absorption peaks corresponding to each functional group, thereby establishing a definitive spectroscopic fingerprint for this compound. The causality behind experimental choices and data interpretation is emphasized to ensure both scientific integrity and practical applicability.

The Molecular Architecture of this compound

The key to interpreting an FT-IR spectrum lies in understanding the molecule's structure. This compound (C₁₀H₁₂O₂) is a substituted aromatic aldehyde. Its structure comprises four distinct functional regions, each with unique vibrational modes that give rise to characteristic absorption bands in the infrared spectrum. These are: the aldehyde group (-CHO), the phenyl ring (C₆H₄), the aryl-alkyl ether linkage (-O-CH₂-), and the terminal propyl group (-CH₂CH₃). The interplay and electronic effects of these groups, such as the conjugation between the aldehyde and the phenyl ring, are critical to understanding the precise location of their spectral peaks.

Figure 1: Key Functional Groups of this compound cluster_molecule This compound C1 C C2 C C1->C2 C_aldehyde C C1->C_aldehyde C3 C C2->C3 C4 C C3->C4 O_ether O C3->O_ether C5 C C4->C5 Phenyl Phenyl Ring (meta-substituted) C6 C C5->C6 C6->C1 C_propyl1 CH₂ O_ether->C_propyl1 Ether Aryl-Alkyl Ether (C-O-C) C_propyl2 CH₂ C_propyl1->C_propyl2 C_propyl3 CH₃ C_propyl2->C_propyl3 Propyl Propyl Chain (Aliphatic C-H) H_aldehyde H C_aldehyde->H_aldehyde O_aldehyde O C_aldehyde->O_aldehyde double bond Aldehyde Aldehyde Group (-CHO)

Caption: Molecular structure of this compound with key functional groups highlighted.

Interpreting the FT-IR Spectrum: A Detailed Peak Analysis

The FT-IR spectrum of this compound provides a wealth of information. We can systematically analyze the spectrum by dividing it into the diagnostic region (4000-1600 cm⁻¹) and the complex fingerprint region (1600-600 cm⁻¹), where the most unique absorptions occur.

The Diagnostic Region (4000 cm⁻¹ - 1600 cm⁻¹)

This region is dominated by stretching vibrations of C-H and C=O bonds.

  • Aromatic C-H Stretch (3100-3000 cm⁻¹): Weak to medium intensity absorptions are expected just above 3000 cm⁻¹.[1] These peaks confirm the presence of hydrogens attached directly to the phenyl ring.

  • Aliphatic C-H Stretch (3000-2850 cm⁻¹): Stronger and more prominent peaks appear just below 3000 cm⁻¹.[2] These arise from the symmetric and asymmetric stretching of the C-H bonds within the propoxy group's -CH₂- and -CH₃ moieties.

  • Aldehydic C-H Stretch (2850-2700 cm⁻¹): This is a highly diagnostic feature for aldehydes. Two distinct, medium-intensity peaks are typically observed.[3] One appears around 2820-2850 cm⁻¹ and a second, often sharper peak, appears near 2720-2750 cm⁻¹.[1][4] The appearance of this lower wavenumber peak is a strong indicator of an aldehyde, as few other functional groups absorb in this region.[4] This splitting is often the result of Fermi resonance between the C-H stretching fundamental and an overtone of the C-H bending vibration.[5]

  • Carbonyl (C=O) Stretch (~1705 cm⁻¹): A very strong, sharp absorption band is the hallmark of the carbonyl group. For an aromatic aldehyde like this compound, this peak is typically found around 1705 cm⁻¹.[3][6] The position is shifted to a lower frequency compared to saturated aldehydes (which absorb at ~1730 cm⁻¹) due to the resonance effect, where conjugation with the phenyl ring delocalizes electron density and slightly weakens the C=O double bond.[6]

The Fingerprint Region (1600 cm⁻¹ - 600 cm⁻¹)

This region contains a complex series of absorptions unique to the molecule, arising from bending vibrations and skeletal stretches.

  • Aromatic C=C Stretches (1600-1450 cm⁻¹): A series of medium-intensity, sharp peaks in this range are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.[1][7]

  • Aliphatic C-H Bends (~1470-1375 cm⁻¹): Medium-intensity peaks corresponding to the scissoring and bending vibrations of the propoxy group's methylene (-CH₂-) and methyl (-CH₃) groups are found here.[2][8]

  • Aryl-Alkyl Ether C-O-C Stretches (1300-1000 cm⁻¹): This is another key diagnostic area. Phenyl alkyl ethers exhibit two characteristic strong absorptions due to C-O stretching.[9][10] An asymmetric stretch typically appears at a higher wavenumber (around 1250 cm⁻¹) and a symmetric stretch at a lower wavenumber (around 1050 cm⁻¹).[10][11] The presence of both strong bands is a definitive confirmation of the aryl-alkyl ether linkage.[11]

  • Aromatic C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The substitution pattern on the benzene ring can often be determined from the strong absorptions in this region.[1] For a 1,3-disubstituted (meta) ring, characteristic strong peaks are expected.

Summary of Characteristic Peaks

The following table summarizes the expected FT-IR absorption bands for this compound, providing a quick reference for spectral analysis.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3100 - 3000Weak-MedC-H StretchAromatic Ring
3000 - 2850StrongC-H StretchPropoxy (Alkyl) Group
2850 - 2700MediumC-H Stretch (often a doublet)Aldehyde (-CHO)
~1705StrongC=O Stretch (conjugated)Aldehyde
1600 - 1450MediumC=C In-Ring StretchAromatic Ring
~1470 - 1375MediumC-H BendPropoxy (Alkyl) Group
~1250StrongC-O-C Asymmetric StretchAryl-Alkyl Ether
~1050StrongC-O-C Symmetric StretchAryl-Alkyl Ether
900 - 675StrongC-H Out-of-Plane BendAromatic Ring

Experimental Protocol for Spectrum Acquisition

Obtaining a high-quality, reproducible FT-IR spectrum is paramount for accurate analysis. Attenuated Total Reflectance (ATR) is the preferred modern technique for liquid samples due to its minimal sample preparation and ease of use.[12]

Causality in Protocol Design

The protocol described below is a self-validating system. Each step is designed to eliminate external variables and ensure the resulting spectrum is solely representative of the sample. The background scan is the most critical step for trustworthiness; it measures the ambient atmosphere (H₂O, CO₂) and the ATR crystal's absorbance, which is then mathematically subtracted from the sample spectrum. This ensures that observed peaks are not environmental artifacts. Proper cleaning prevents cross-contamination, guaranteeing the purity of the analysis for subsequent samples.

Step-by-Step Methodology: ATR-FT-IR
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

    • Confirm the ATR accessory is correctly installed. The crystal (commonly diamond or ZnSe) must be clean and free of scratches.

  • ATR Crystal Cleaning:

    • Using a lint-free wipe (e.g., Kimwipe) moistened with a volatile solvent like isopropanol, gently wipe the crystal surface.

    • Perform a second wipe with a dry, lint-free cloth to remove any residual solvent. The goal is a pristine, residue-free surface.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, initiate a background scan from the instrument's software.

    • A typical setting is 16-32 scans at a resolution of 4 cm⁻¹. This process captures the infrared signature of the atmosphere and the ATR crystal itself. This spectrum will be used as the reference (I₀).

  • Sample Application:

    • Using a clean pipette, place a single drop of this compound onto the center of the ATR crystal. The sample must completely cover the crystal surface to ensure an accurate and strong signal.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The instrument will measure the sample spectrum (I) and automatically ratio it against the stored background spectrum (I₀) to generate the final absorbance or transmittance spectrum.

  • Post-Measurement Cleaning:

    • Thoroughly clean the ATR crystal immediately after the measurement using the same solvent and wipe procedure as in Step 2. This prevents the sample from drying on the crystal and avoids cross-contamination.

Figure 2: ATR-FT-IR Experimental Workflow Start Start Prep 1. Instrument Preparation (Power On, Equilibrium) Start->Prep Clean1 2. Clean ATR Crystal (Isopropanol Wipe) Prep->Clean1 Background 3. Acquire Background Spectrum (Scan empty crystal) Clean1->Background Sample 4. Apply Liquid Sample (Cover crystal surface) Background->Sample Acquire 5. Acquire Sample Spectrum (Ratio to background) Sample->Acquire Clean2 6. Post-Analysis Cleaning Acquire->Clean2 End End: High-Fidelity Spectrum Clean2->End

Caption: A streamlined workflow for acquiring a reliable FT-IR spectrum using an ATR accessory.

Conclusion

The FT-IR spectrum of this compound is a definitive fingerprint characterized by several key features. The most diagnostic of these are the strong, conjugated carbonyl (C=O) stretch near 1705 cm⁻¹, the characteristic aldehydic C-H stretch doublet between 2850-2700 cm⁻¹, and the pair of strong C-O-C stretching bands from the aryl-alkyl ether linkage centered around 1250 cm⁻¹ and 1050 cm⁻¹. When combined with the absorptions from the aromatic and aliphatic C-H bonds, these peaks provide unambiguous confirmation of the molecule's structure. By following the validated experimental protocol, researchers can reliably obtain high-quality spectra for structural verification, purity assessment, and reaction monitoring in both research and industrial settings.

References

  • Spectroscopy Tutorial: Ethers. (n.d.). UCLA Chemistry.
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mass spectrometry fragmentation pattern of 3-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 3-Propoxybenzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of this compound (C₁₀H₁₂O₂, Molecular Weight: 164.20 g/mol ). As a molecule possessing both an aromatic aldehyde and an alkyl aryl ether functional group, its fragmentation is governed by a series of characteristic and competing reactions. This document elucidates the primary fragmentation mechanisms, including a highly favored McLafferty-type rearrangement, α-cleavage specific to both the aldehyde and ether moieties, and subsequent secondary decompositions. The resulting mass spectrum is a unique fingerprint derived from the interplay between these pathways, driven by the formation of stable radical cations and neutral losses. Key diagnostic fragments are predicted at m/z 122, 121, 163, and 135. This guide is intended for researchers, analytical scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and chemical identification.

Foundational Principles

The Analyte: this compound

This compound is an aromatic compound featuring a benzaldehyde core substituted with a propoxy group at the meta position. Its structure dictates the potential fragmentation sites under energetic electron ionization conditions. The aromatic ring provides significant stability to the molecular ion, while the aldehyde and ether functionalities serve as primary initiation sites for bond cleavage.

  • Molecular Formula: C₁₀H₁₂O₂[1]

  • Molecular Weight: 164.20 g/mol [1][2]

  • Structure: this compound Structure

The Technique: Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV).[3] This process ejects an electron from the analyte, creating an energetically unstable molecular radical cation (M•+). This excess energy induces the M•+ to undergo a series of predictable bond cleavages and rearrangements, a process known as fragmentation.[3][4] The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a mass spectrum that provides detailed structural information about the original molecule.

Primary Fragmentation Pathways of this compound

The fragmentation of this compound is a composite of pathways characteristic of aromatic aldehydes and alkyl aryl ethers. The relative abundance of the resulting fragment ions is dictated by the stability of the ions and the neutral species lost.

The Molecular Ion (M•+)

Upon electron ionization, this compound forms a molecular ion at m/z 164 . Due to the stabilizing effect of the aromatic ring, this peak is expected to be prominent and clearly observable.[5][6]

Pathway A: McLafferty-Type Rearrangement (Major Pathway)

The most mechanistically significant fragmentation for alkyl aryl ethers with a chain length of three or more carbons is the McLafferty rearrangement.[7][8][9] This process involves the transfer of a γ-hydrogen from the alkyl chain to the aromatic ring through a stable six-membered transition state, followed by β-cleavage.

  • Mechanism: A hydrogen atom from the terminal methyl group (the γ-carbon) of the propoxy chain is transferred to the aromatic ring. This is followed by the cleavage of the Cα-Cβ bond of the alkyl chain.

  • Neutral Loss: This pathway results in the elimination of a neutral propene molecule (CH₂=CHCH₃), which has a mass of 42 Da.

  • Resulting Fragment: The product is the radical cation of 3-hydroxybenzaldehyde at m/z 122 . Given the stability of this rearrangement, the ion at m/z 122 is predicted to be the base peak or one of the most abundant ions in the spectrum. This is strongly supported by the mass spectrum of the isomeric 4-propoxybenzaldehyde, which shows a base peak at m/z 122.[2]

Fig 1. McLafferty rearrangement of this compound.
Pathway B: α-Cleavage of the Ether Moiety

Alpha-cleavage relative to the ether oxygen involves the breaking of the O-alkyl bond. This is a common fragmentation pathway for ethers.[6][10]

  • Mechanism: Homolytic cleavage of the bond between the oxygen and the propyl group.

  • Neutral Loss: Loss of a propyl radical (•CH₂CH₂CH₃), which has a mass of 43 Da.

  • Resulting Fragment: This cleavage generates a stable, resonance-delocalized 3-formylphenoxonium ion at m/z 121 . The spectra of isomeric propoxybenzaldehydes confirm that this is a highly favorable fragmentation, often resulting in a major peak.[2][11]

Fig 2. Alpha-cleavage of the ether bond.
Pathway C: Cleavage of the Aldehyde Group

Fragmentation patterns characteristic of aromatic aldehydes are also expected.[5][12][13]

  • Loss of a Hydrogen Radical (M-1):

    • Mechanism: Cleavage of the C-H bond of the aldehyde group.

    • Neutral Loss: Loss of a hydrogen radical (•H).

    • Resulting Fragment: Formation of a highly stable 3-propoxybenzoyl acylium ion at m/z 163 . This [M-1] peak is a strong diagnostic indicator for aldehydes.[13][14]

  • Loss of Carbon Monoxide ([M-H]+ - CO):

    • Mechanism: The acylium ion at m/z 163 can subsequently lose a molecule of carbon monoxide.

    • Neutral Loss: Loss of CO (28 Da).

    • Resulting Fragment: This leads to the formation of a 3-propoxyphenyl cation at m/z 135 .

Fig 3. Fragmentation pathway initiated at the aldehyde group.

Summary of Predicted Fragmentation Data

The key fragments expected in the electron ionization mass spectrum of this compound are summarized below. The relative intensities are predicted based on established fragmentation principles and data from isomeric compounds.

m/zProposed StructureNeutral LossFormula of FragmentFragmentation PathwayPredicted Intensity
164Molecular Ion-C₁₀H₁₂O₂•+IonizationModerate to Strong
1633-Propoxybenzoyl CationH•C₁₀H₁₁O₂+Aldehyde α-CleavageModerate
122 3-Hydroxybenzaldehyde Radical Cation C₃H₆ C₇H₆O₂•+ McLafferty Rearrangement Very Strong (Base Peak)
121 3-Formylphenoxonium Ion •C₃H₇ C₇H₅O₂ +Ether α-Cleavage Strong
1353-Propoxyphenyl CationH•, COC₉H₁₁O+Aldehyde Cleavage -> DecarbonylationModerate
93Phenoxide-type Cation•C₃H₇, COC₆H₅O+Ether Cleavage -> DecarbonylationLow to Moderate
77Phenyl CationC₃H₄O₂C₆H₅+Aromatic Ring FragmentationLow
43Propyl CationC₇H₅O₂•C₃H₇+Ether CleavageModerate

Experimental Protocol: GC-MS Analysis

To validate the predicted fragmentation pattern, a standard gas chromatography-mass spectrometry (GC-MS) experiment is the method of choice. The following protocol provides a robust starting point for analysis.

Objective: To acquire a high-quality electron ionization mass spectrum of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Perform a serial dilution to a working concentration of 1-10 µg/mL.

  • Instrumentation:

    • A gas chromatograph equipped with a capillary column coupled to a mass spectrometer with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).

  • Gas Chromatography (GC) Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40 - 400

    • Scan Rate: 2 scans/second

    • Transfer Line Temperature: 280 °C

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from the apex of the peak, ensuring background subtraction is performed.

    • Compare the experimental spectrum with the predicted fragmentation pattern, identifying the molecular ion and key fragment ions (m/z 122, 121, 163, 135, 43).

Conclusion

The electron ionization mass spectrum of this compound is predicted to be rich in structural information, defined by several competing and sequential fragmentation pathways. The presence of a propyl chain makes the McLafferty-type rearrangement a dominant process, leading to a probable base peak at m/z 122 from the loss of propene. Concurrently, α-cleavage of the ether bond to lose a propyl radical yields another key diagnostic ion at m/z 121 . Standard aldehyde fragmentations, such as the loss of a hydrogen radical to form an ion at m/z 163 , further confirm the presence of the formyl group. The interplay of these pathways provides a unique spectral fingerprint, allowing for the confident identification of this compound and its differentiation from structural isomers.

References

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  • Filges, U., & Grützmacher, H.F. (1986). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Organic Mass Spectrometry, 21(10), 673-680. Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/oms.1210211013
  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Link: https://www.scribd.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Link: https://www.docbrown.info/page07/ssmassz03.htm
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  • Molenaar-Langeveld, T. A., et al. (2001). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Journal of the American Society for Mass Spectrometry, 12(5), 597-605. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2364243/
  • Wikipedia. (n.d.). McLafferty rearrangement. Link: https://en.wikipedia.org/wiki/McLafferty_rearrangement
  • Li, X., et al. (2020). An experimental study on the low-pressure pyrolysis of three aromatic ethers as coal-based model compounds. Energy & Fuels, 34(7), 8218-8227. Link: https://www.researchgate.net/publication/342129598_An_Experimental_Study_on_the_Low-Pressure_Pyrolysis_of_Three_Aromatic_Ethers_as_Coal-Based_Model_Compounds
  • Dunnivant, F.M., & Ginsbach, J.W. (2008). GCMS Section 6.11.4: Fragmentation of Aldehydes. Whitman College. Link: https://people.whitman.edu/~dunnivfm/C242_S08/C242_Handouts/GCMS_Section_6.11.4.pdf
  • Studylib. (n.d.). Mass Spectrometry: Fragmentation Ethers, Amines, More. Link: https://studylib.
  • BenchChem. (2025). In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone. Link: https://www.benchchem.com/w/wp-content/uploads/2024/12/B2113271-In-Depth-Technical-Guide-to-the-Mass-Spectrometry-Fragmentation-of-Benzaldehyde-4-bromo-hydrazone-BenchChem.pdf
  • Chemistry with Dr. S. Singh. (2023). Fragmentation of Alkyl halide & Ether | Mass spectroscopy. YouTube. Link: https://www.youtube.
  • Chemistry with Dr. S. Singh. (2021). McLafferty Rearrangement in Mass Spectroscopy and Tricks to identify an unknown structure. YouTube. Link: https://www.youtube.
  • Dr. Puspendra Classes. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde. YouTube. Link: https://www.youtube.
  • Dunnivant, F.M., & Ginsbach, J.W. (2008). GCMS Section 6.13: Fragmentation of Ethers. Whitman College. Link: https://people.whitman.edu/~dunnivfm/C242_S08/C242_Handouts/GCMS_Section_6.13.pdf
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Link: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science(Barron)/02%3A_Three_Major_Analytical_Techniques/2.
  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Link: https://www.jove.
  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE. Link: https://www.scribd.
  • All 'Bout Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube. Link: https://www.youtube.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Link: https://en.wikipedia.
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  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Link: https://egyankosh.ac.in/bitstream/123456789/63897/1/Unit-13.pdf
  • ChemScene. (n.d.). This compound. Link: https://www.chemscene.com/products/3-Propoxybenzaldehyde-CS-0206870.html
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A-Technical-Guide-to-the-Synthesis-of-3-Propoxybenzaldehyde-from-3-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview for the synthesis of 3-propoxybenzaldehyde from 3-hydroxybenzaldehyde. The primary focus is on the Williamson ether synthesis, a robust and widely adopted method for forming the ether linkage. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss critical parameters that influence reaction success and product purity. The content is structured to offer both theoretical knowledge and practical insights, ensuring that researchers can not only replicate the synthesis but also troubleshoot and adapt it for their specific needs.

Introduction

This compound is a valuable aromatic aldehyde with applications in various fields of chemical synthesis, including the development of pharmaceuticals and specialty chemicals. Its structure, featuring a propoxy group at the meta position to the aldehyde, imparts specific physicochemical properties that make it a desirable building block. The synthesis from the readily available precursor, 3-hydroxybenzaldehyde, is a common and important transformation in organic chemistry.

The most direct and efficient route for this conversion is the Williamson ether synthesis.[1][2] This venerable reaction, first reported by Alexander Williamson in 1850, involves the reaction of an alkoxide with a primary alkyl halide.[2] In the context of this guide, the phenolic hydroxyl group of 3-hydroxybenzaldehyde is deprotonated to form a phenoxide, which then acts as a nucleophile, attacking an appropriate propyl halide.

Mechanistic Insights: The Williamson Ether Synthesis

The synthesis of this compound from 3-hydroxybenzaldehyde proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The key steps are:

  • Deprotonation: The phenolic proton of 3-hydroxybenzaldehyde is acidic and can be removed by a suitable base to form a sodium phenoxide intermediate. The choice of base is critical; for aryl ethers, bases like sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are commonly employed.[1]

  • Nucleophilic Attack: The resulting phenoxide ion is a potent nucleophile. It attacks the electrophilic carbon atom of the propyl halide (e.g., 1-bromopropane or 1-iodopropane) in a concerted, single-step process.[4] This backside attack displaces the halide ion, which serves as the leaving group, to form the desired ether linkage.[2]

It is crucial to use a primary alkyl halide to favor the SN2 pathway. Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions, which would lead to the formation of propene as an undesired byproduct.[3]

Reaction Mechanism Diagram

Williamson_Ether_Synthesis start 3-Hydroxybenzaldehyde + Base intermediate Sodium 3-formylphenoxide start->intermediate Deprotonation product This compound intermediate->product SN2 Attack alkyl_halide 1-Propyl Halide byproduct Sodium Halide product->byproduct +

Caption: The SN2 mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )AmountMoles
3-HydroxybenzaldehydeC₇H₆O₂122.1212.21 g0.10
Potassium Carbonate (anhydrous)K₂CO₃138.2120.73 g0.15
1-BromopropaneC₃H₇Br123.0014.76 g (10.9 mL)0.12
AcetoneC₃H₆O58.08200 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-As needed-
Brine (Saturated NaCl Solution)NaCl (aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxybenzaldehyde (12.21 g, 0.10 mol) and anhydrous potassium carbonate (20.73 g, 0.15 mol).

  • Solvent and Reagent Addition: Add 200 mL of acetone to the flask, followed by the addition of 1-bromopropane (14.76 g, 0.12 mol).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 20-24 hours.[5]

  • Workup - Filtration: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts using a Buchner funnel. Wash the solid residue with a small amount of acetone.

  • Workup - Extraction: Combine the filtrate and the acetone washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the resulting residue in 150 mL of diethyl ether. Transfer the ether solution to a separatory funnel and wash sequentially with 50 mL of 1 M sodium hydroxide solution (to remove any unreacted 3-hydroxybenzaldehyde), 50 mL of water, and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation to obtain a colorless to pale yellow liquid.

Experimental Workflow Diagram

Experimental_Workflow start_end start_end process process analysis analysis product_node product_node A 1. Combine Reactants (3-Hydroxybenzaldehyde, K2CO3, 1-Bromopropane in Acetone) B 2. Reflux (20-24h) A->B C 3. TLC Monitoring B->C C->B Incomplete D 4. Cool and Filter C->D Complete E 5. Concentrate Filtrate D->E F 6. Extraction with Diethyl Ether (Wash with NaOH, H2O, Brine) E->F G 7. Dry with MgSO4 F->G H 8. Solvent Removal G->H I 9. Vacuum Distillation H->I J Pure this compound I->J

Caption: Step-by-step workflow for the synthesis of this compound.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of this compound. The disappearance of the phenolic -OH proton signal and the appearance of signals corresponding to the propyl group are key indicators of a successful reaction.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum should show the characteristic C=O stretching frequency of the aldehyde (around 1700 cm⁻¹) and the C-O-C stretching of the ether linkage. The broad O-H stretch of the starting material should be absent.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product (164.20 g/mol ).[6]

Safety Considerations

  • 3-Hydroxybenzaldehyde: May cause skin and eye irritation.

  • 1-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. May cause respiratory irritation.

  • Potassium Carbonate: Causes serious eye irritation.

  • Acetone and Diethyl Ether: Highly flammable liquids and vapors.

  • All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The Williamson ether synthesis is a highly effective and reliable method for the preparation of this compound from 3-hydroxybenzaldehyde. By carefully controlling the reaction conditions, particularly the choice of a primary alkyl halide and an appropriate base, high yields of the desired product can be achieved. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of organic synthesis and drug development.

References

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Wikipedia. (2024). Williamson ether synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). SYNTHESIS, MODIFICATION, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 3-HYDROXYBENZALDEHYDESALICYLHYDRAZIDE.

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An In-depth Technical Guide to the Safety and Handling of 3-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for 3-Propoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. Synthesizing technical data with established safety principles, this document aims to foster a culture of safety and informed risk assessment in the laboratory.

Compound Profile and Hazard Identification

This compound (C₁₀H₁₂O₂) is an aromatic aldehyde with an alkoxy group, a chemical structure that informs its reactivity and toxicological profile.[1][2] While specific toxicological data for this compound is not extensively available, its structural similarity to other substituted benzaldehydes and aromatic ethers provides a basis for a thorough hazard assessment. The primary hazards associated with this compound include irritation to the skin, eyes, and respiratory system, with a potential for skin sensitization upon repeated exposure.[3]

Physicochemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

PropertyValueSource
CAS Number 67698-61-7[1]
Molecular Formula C₁₀H₁₂O₂[1][2]
Molecular Weight 164.20 g/mol [1][3]
Appearance Liquid[2]
Storage Temperature 4°C, under nitrogen[1]
GHS Classification and Hazard Statements

Based on data from structurally similar compounds and supplier safety data sheets, this compound is classified with the following hazards:

  • Signal Word: Warning[3]

  • Pictogram: GHS07 (Exclamation Mark)[3]

Hazard Statements:

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.[3]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

(Note: These classifications are based on available data for this compound and closely related structures. It is imperative to consult the most recent Safety Data Sheet from your supplier for the most accurate and up-to-date information.)

Prudent Handling and Personal Protective Equipment (PPE)

The principle of "as low as reasonably achievable" (ALARA) should guide all handling procedures involving this compound. Given its irritant and sensitizing properties, minimizing direct contact and inhalation is paramount.

Engineering Controls

The primary line of defense against exposure is the use of robust engineering controls.

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[4][5] This is critical to prevent the inhalation of vapors and to contain any potential spills.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

  • Eye and Face Protection: Chemical safety goggles are required at a minimum.[5] When there is a risk of splashing, a face shield should be worn in addition to goggles.[6]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for breakthrough times and permeation rates for aromatic aldehydes.[6] Gloves should be inspected for any signs of degradation before use and changed frequently, especially after direct contact with the chemical.

  • Skin and Body Protection: A lab coat must be worn at all times.[6] For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron and sleeves are recommended.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

Emergency Procedures: A Proactive Approach

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel working with this compound must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and spill kits.[5]

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Inhalation: If vapors are inhaled, immediately move the affected individual to fresh air.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][8] Remove contaminated clothing while continuing to flush. Seek medical attention if irritation persists.

  • Eye Contact: If the chemical enters the eyes, immediately flush with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[7][8] Seek immediate medical attention.

  • Ingestion: If swallowed, do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.

Spill Response Protocol

A tiered response is necessary for chemical spills, depending on the volume and location.

For Minor Spills (contained within a fume hood):

  • Alert personnel in the immediate vicinity.

  • Ensure proper PPE is worn.

  • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[9]

  • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Place all contaminated materials (absorbent, gloves, etc.) into the hazardous waste container.

For Major Spills (outside of a fume hood or a large volume):

  • Evacuate the immediate area and alert others.

  • If the substance is volatile, close the door to the laboratory to contain the vapors.

  • Contact your institution's Emergency Response Team and provide them with the identity of the spilled chemical and the location.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is 4°C under a nitrogen atmosphere to prevent oxidation.[1]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5] Aromatic aldehydes can undergo various reactions, and contact with incompatible materials can lead to vigorous or explosive reactions.[10][11]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all liquid and solid waste contaminated with this compound in clearly labeled, sealed containers.[12]

  • Disposal Route: Dispose of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[13][14] Do not dispose of this chemical down the drain or in the regular trash.

  • Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[15]

Visualization of Safety Protocols

Personal Protective Equipment (PPE) Hierarchy

PPE_Hierarchy cluster_ppe PPE for this compound Primary_Protection Minimum Requirement Goggles Goggles Primary_Protection->Goggles Eye Protection Nitrile_Gloves Nitrile_Gloves Primary_Protection->Nitrile_Gloves Hand Protection Lab_Coat Lab_Coat Primary_Protection->Lab_Coat Body Protection Enhanced_Protection Splash Hazard Face_Shield Face_Shield Enhanced_Protection->Face_Shield Face Protection Chem_Resistant_Apron Chem_Resistant_Apron Enhanced_Protection->Chem_Resistant_Apron Enhanced Body Protection Emergency_Response Spill or High Concentration Respirator Respirator Emergency_Response->Respirator Respiratory Protection

Caption: Hierarchy of Personal Protective Equipment.

Emergency First Aid Workflow

First_Aid_Workflow Exposure { Exposure Occurs | Identify Route} Inhalation Inhalation Move to Fresh Air Exposure:f1->Inhalation Skin_Contact Skin Contact Flush with Water for 15 min Exposure:f1->Skin_Contact Eye_Contact Eye Contact Flush with Water for 15 min Exposure:f1->Eye_Contact Ingestion Ingestion Rinse Mouth, Do NOT Induce Vomiting Exposure:f1->Ingestion Medical_Attention Seek Immediate Medical Attention Inhalation->Medical_Attention Skin_Contact->Medical_Attention Eye_Contact->Medical_Attention Ingestion->Medical_Attention

Caption: First aid response to exposure.

Conclusion

While this compound is a valuable compound in research and development, its potential hazards necessitate a diligent and informed approach to safety. By understanding its properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this chemical safely and responsibly. This guide serves as a foundational document; always consult the most current Safety Data Sheet provided by the supplier and adhere to all institutional and regulatory safety protocols.

References

  • ResearchGate.
  • Durham Tech. SIGMA-ALDRICH. [Link]
  • Angene Chemical.
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An In-Depth Technical Guide to 3-Propoxybenzaldehyde: Material Safety, Handling, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety and handling guide for 3-Propoxybenzaldehyde (CAS No. 67698-61-7), a key aromatic aldehyde intermediate in organic synthesis. Moving beyond a standard Material Safety Data Sheet (MSDS), this guide synthesizes critical safety data with practical, field-proven laboratory protocols. It is designed to empower researchers to conduct their work with the highest degree of safety and experimental integrity.

Core Chemical Identity and Properties

This compound is a substituted aromatic aldehyde. Its molecular structure, consisting of a benzene ring functionalized with both an aldehyde and a propoxy group, makes it a versatile building block in the synthesis of more complex molecules, including pharmaceutical scaffolds.[] Understanding its fundamental properties is the first step in a thorough risk assessment.

Identifier Value Source(s)
Chemical Name This compound[][2][3]
CAS Number 67698-61-7[2][3]
Molecular Formula C₁₀H₁₂O₂[2][3]
Molecular Weight 164.20 g/mol [2][3]
Synonyms 3-propoxy-benzaldehyde, 3-n-Propoxybenzaldehyde[][3]
Appearance Liquid[3]
Purity Typically ≥97-98%[2][3]

Hazard Analysis and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance. The primary concerns for laboratory personnel are irritation to the skin, eyes, and respiratory tract, as well as the potential for skin sensitization.[2][4]

GHS Classification Hazard Code Description
Skin Irritation H315Causes skin irritation.[2][4]
Skin Sensitization H317May cause an allergic skin reaction.
Eye Irritation H319Causes serious eye irritation.[2][4]
Specific target organ toxicity — single exposure H335May cause respiratory irritation.[2][4]

Pictogram: GHS07 (Exclamation Mark)[2] Signal Word: Warning [2]

The causality behind these classifications stems from the reactivity of the aldehyde functional group and the compound's ability to penetrate the skin. Aldehydes can react with biological macromolecules, leading to irritation. An allergic skin reaction (sensitization) occurs when the immune system recognizes the chemical as a threat after an initial exposure, leading to a more severe reaction upon subsequent contact.

Integrated Laboratory Protocol: From Receipt to Disposal

A self-validating safety protocol ensures that risks are mitigated at every stage of the experimental workflow. This protocol is designed for the safe handling of this compound in a typical research and development laboratory.

Pre-Experimental Phase: Engineering Controls and PPE

Causality: The primary routes of exposure are inhalation of vapors and direct skin/eye contact. Therefore, the first line of defense is to engineer the workspace to minimize exposure and select Personal Protective Equipment (PPE) to create a barrier.

  • Engineering Controls: All manipulations of this compound must be performed within a certified chemical fume hood to control vapor inhalation.[5][6] The laboratory should be equipped with an accessible safety shower and eyewash station.[5]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear protective gloves, such as nitrile rubber.[7] Always inspect gloves for tears or punctures before use and replace them immediately if compromised.

    • Eye Protection: Chemical safety goggles are mandatory.[7] If there is a splash risk, a face shield should be worn in addition to goggles.

    • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. Protective boots are recommended in areas where larger spills may occur.

    • Respiratory Protection: Under normal fume hood use, a respirator is not required. However, in the event of a large spill or ventilation failure, a vapor respirator may be necessary.

Experimental Workflow: Safe Handling and Use

This step-by-step process ensures minimal exposure during routine experimental use.

  • Preparation: Before retrieving the chemical, ensure the fume hood is operational and the work area is clear of clutter. Don all required PPE.

  • Chemical Transfer: Transport the sealed container of this compound in a secondary container to the fume hood.

  • Dispensing: Open the container inside the fume hood. Carefully dispense the required amount. If transferring, pour slowly to avoid splashing.

  • Reaction Setup: Add the chemical to the reaction apparatus within the fume hood.

  • Post-Use: Securely cap the stock container. Decontaminate any surfaces that may have been exposed using an appropriate solvent and then wash with soap and water.

  • Waste Disposal: Dispose of contaminated materials (e.g., pipette tips, gloves) in a designated hazardous waste container.[5]

  • Doffing PPE: Remove gloves using a technique that avoids skin contact with the exterior of the glove, followed by hand washing.

Storage and Stability

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] A recommended storage temperature is 4°C, under a nitrogen atmosphere, to prevent oxidation.[2]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[5][6]

Emergency Response Protocol

Immediate and correct action is vital in the event of an exposure or spill.

EmergencyResponse

Caption: Laboratory Emergency Response Workflow for this compound.

First-Aid Measures Summary

Exposure Route First-Aid Procedure Source(s)
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, get medical advice/attention.[4][9]
Skin Contact Take off immediately all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice/attention.[4][8][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][9]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical advice/attention if you feel unwell.[5][10]
Fire Use dry chemical, foam, water spray, or carbon dioxide as extinguishing media.[10] Firefighters should wear self-contained breathing apparatus (SCBA).[6] Hazardous combustion products include carbon monoxide and carbon dioxide.[6]

References

  • This compound General Inform
  • This compound Safety Inform
  • This compound Product Inform
  • Safety D
  • First Aid Procedures for Chemical Hazards.NIOSH - CDC.
  • This compound CAS Inform
  • Material Safety D
  • Safety Data Sheet for a related propoxybenzaldehyde.Fisher Scientific.
  • Safety Data Sheet for Benzaldehyde.Durham Tech (Sigma-Aldrich).
  • Safety Data Sheet for a related propoxybenzaldehyde.Fisher Scientific.
  • Safety Data Sheet for a related propoxybenzaldehyde.AK Scientific, Inc.
  • Safety Data Sheet for 3-Phenoxybenzaldehyde.Fisher Scientific.
  • Safety Data Sheet for 3-n-Propoxybenzaldehyde.Fisher Scientific.
  • This compound as a research chemical.BOC Sciences.

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A Researcher's Guide to Procuring 3-Propoxybenzaldehyde: From Supplier Vetting to Secure Handling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The selection of a chemical reagent, such as 3-Propoxybenzaldehyde (CAS No. 67698-61-7), is the foundational step upon which countless hours of research and significant investment are built. This guide provides an in-depth technical overview of the commercial landscape for this compound, offering field-proven insights into supplier evaluation, procurement best practices, and essential handling protocols to ensure the validity and reproducibility of your experimental outcomes.

Introduction to this compound: A Versatile Aldehyde

This compound is an aromatic aldehyde characterized by a benzaldehyde ring substituted with a propoxy group at the meta-position. Its chemical properties, including a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol , make it a valuable intermediate and building block in various synthetic applications.[1][2] Its utility spans fragrance development, where aromatic aldehydes are key for creating complex scent profiles, to the synthesis of more complex molecules in medicinal chemistry and materials science.[3][4]

Vetting Commercial Suppliers: A Multi-Factor Analysis

Selecting a supplier is not merely a transactional step; it is a critical risk mitigation strategy. The quality of the this compound you procure will directly impact your research. A diligent evaluation process should be rooted in the following technical and operational criteria.

Purity, Grade, and Analytical Transparency

The most crucial specification is purity. Commercial suppliers typically offer this compound in purities ranging from 95% to over 98%.[2] The required purity level is dictated by the sensitivity of your application. For instance, early-stage synthetic exploration may tolerate a 97% purity, whereas applications in quantitative analysis, reference standard development, or late-stage drug development demand the highest purity available (≥98%) to minimize the interference of impurities.

A trustworthy supplier provides comprehensive and transparent analytical documentation. Always demand a Certificate of Analysis (CoA) for the specific lot you are purchasing. This document should detail the purity as determined by methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) and confirm the compound's identity via spectroscopic methods such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy. Be wary of suppliers who provide only generic technical data sheets or are unwilling to share lot-specific data. For example, some suppliers explicitly state that the buyer assumes full responsibility for confirming the product's identity and purity, which may be unacceptable for cGMP or other regulated environments.

Consistency and Batch-to-Batch Variability

For long-term projects or scalable syntheses, batch-to-batch consistency is non-negotiable. A reputable supplier maintains robust quality control systems to ensure that the impurity profile and physical properties of their product remain consistent over time. Inquire about their quality management systems, such as ISO 9001 certification, which indicates a commitment to standardized processes.[1]

Regulatory Compliance and Safety Documentation

All chemical suppliers are obligated to provide a comprehensive Safety Data Sheet (SDS). This document is critical for a proper risk assessment and outlines necessary handling precautions, personal protective equipment (PPE), storage requirements, and emergency procedures.[5] For example, the SDS for this compound may indicate it is a skin sensitizer (H317), requiring the use of protective gloves (P280).

Leading Commercial Suppliers

Several reputable chemical suppliers offer this compound for research and development purposes. The following table summarizes key information for a selection of prominent vendors. Researchers should always verify current specifications and availability directly on the supplier's website.

SupplierTypical PurityAvailable QuantitiesKey Considerations
Sigma-Aldrich (Merck) ≥95%Research quantitiesOffers various grades. The "AldrichCPR" grade is for early discovery and sold "as-is" without analytical data provided.
ChemScene ≥98%Milligrams to gramsProvides key computational data like TPSA and LogP.[2] Specifies storage conditions (4°C, under nitrogen).[2]
Oakwood Chemical Not specified (provides CofA)Milligrams to gramsProvides detailed safety information and allows for CofA download by lot number.[5]
CymitQuimica 98%Milligrams to gramsDistributes products from various brands, intended for laboratory use only.[1]

Note: Product availability and specifications are subject to change. This table is for informational purposes and not an exhaustive list.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows for procurement and handling are designed to build confidence in your starting material.

Protocol 1: Chemical Procurement and Verification
  • Supplier Vetting: Based on the criteria in Section 2, identify 2-3 potential suppliers for this compound.

  • Documentation Request: Contact the suppliers' technical service departments to request a lot-specific Certificate of Analysis (CoA) for their current stock.

  • Data Scrutiny: Compare the CoAs. Verify that the analytical methods used are appropriate and that the reported purity meets your experimental requirements. Check for any unspecified impurities.

  • Purchase Order: Select the supplier that provides the best combination of quality, documentation, and reliability. Place the order, specifying the exact product number and desired quantity.

  • Incoming Material Quarantine: Upon receipt, do not immediately release the material into general lab stock. Log the material's arrival, supplier, lot number, and date.

  • Internal Verification (Optional but Recommended): For critical applications, perform an in-house identity check. This could be as simple as a melting point test or running a quick 1H-NMR spectrum to confirm the key structural features match the expected compound.

  • Release and Documentation: Once verified, formally release the material for use. Attach the CoA and any internal verification data to your lab notebook (physical or electronic) for traceability.

Diagram: Supplier Selection & Procurement Workflow

The following diagram illustrates the decision-making process for procuring a critical chemical reagent.

ProcurementWorkflow cluster_0 Phase 1: Vetting cluster_1 Phase 2: Procurement & Verification Start Identify Need for This compound Search Identify Potential Suppliers (2-3) Start->Search RequestDocs Request Lot-Specific Certificate of Analysis (CoA) Search->RequestDocs Analyze Scrutinize CoA: Purity, Methods, Impurities RequestDocs->Analyze Select Select Best Supplier Analyze->Select Purchase Place Purchase Order Select->Purchase Initiate Procurement Receive Receive & Quarantine Incoming Material Purchase->Receive Verify Internal Verification (e.g., NMR, GC-MS) Receive->Verify Release Release for Use & Document Traceability Verify->Release

Caption: A workflow for the selection, procurement, and verification of critical chemical reagents.

Protocol 2: Safe Handling and Storage of Aromatic Aldehydes

Aromatic aldehydes require specific handling to maintain their stability and ensure user safety.[6]

  • Inert Atmosphere: Aldehydes are susceptible to oxidation, which can convert them to the corresponding carboxylic acids, altering their reactivity and introducing impurities.[7] Upon receipt, and after each use, flush the headspace of the container with an inert gas like nitrogen or argon before sealing.

  • Storage Conditions: Store this compound in a cool, dark, and dry place.[3] Some suppliers recommend refrigeration at 4°C.[2] Always follow the storage temperature guidelines provided on the product label or SDS. Containers should be tightly sealed to prevent oxidation and moisture ingress.[8] Amber glass bottles are preferred to protect against light degradation.[8]

  • Avoid Contamination: Use clean, dry glassware (spatulas, syringes) when dispensing the chemical. Never return unused material to the original container.

  • Monitor for Degradation: Over time, aldehydes can degrade.[9] Be aware of changes in the material's appearance (e.g., color change, precipitation) or odor. If degradation is suspected, re-analysis is recommended before use in a critical experiment. For some aliphatic aldehydes, polymerization into trimers can occur, which can be accelerated by acidic impurities.[7]

  • Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear standard PPE, including safety glasses, a lab coat, and appropriate chemical-resistant gloves.

By implementing these rigorous evaluation, procurement, and handling strategies, researchers can significantly enhance the reliability and reproducibility of their work, ensuring that the integrity of their science is maintained from the very first step.

References

  • Oakwood Chemical. This compound.
  • Allan Chemical Corporation. Study: Impact of Aromatic Aldehydes on Fragrance Stability. (2025).
  • ResearchGate. Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage.
  • National Institutes of Health (NIH), PubChem. 4-Propoxybenzaldehyde.

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IUPAC name and structure of 3-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Propoxybenzaldehyde

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 67698-61-7), a valuable aromatic aldehyde intermediate in organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document details the compound's structure, properties, synthesis, reactivity, and safety protocols, grounding all information in authoritative chemical principles and data.

Chemical Identity and Structural Elucidation

This compound is an organic compound characterized by a benzene ring substituted with a formyl group (-CHO) and a propoxy group (-OCH₂CH₂CH₃) at the meta-position. This substitution pattern dictates its chemical behavior and synthetic utility.

Nomenclature and Chemical Identifiers

A precise understanding of a compound begins with its unequivocal identification through standardized naming and numbering systems.

  • IUPAC Name : this compound[]

  • Synonyms : 3-propoxy-benzaldehyde, Benzaldehyde, 3-propoxy-, 3-propyloxybenzaldehyde, 3-n-Propoxybenzaldehyde[][2][3]

For computational and database retrieval purposes, the following identifiers are crucial:

IdentifierValueSource
CAS Number 67698-61-7[2][4][5]
Molecular Formula C₁₀H₁₂O₂[2][4]
Molecular Weight 164.20 g/mol [4]
Canonical SMILES CCCOC1=CC=CC(=C1)C=O[][4][6]
InChI InChI=1S/C10H12O2/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7-8H,2,6H2,1H3[2][6]
InChIKey GFFJBSXKNZDYOJ-UHFFFAOYSA-N[][2]
Molecular Structure

The spatial arrangement of atoms defines the molecule's reactivity and physical properties. The structure consists of a central benzene ring with the aldehyde and propoxy groups positioned at carbons 1 and 3, respectively.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Profile

The physical and chemical properties determine the compound's behavior in various solvents and reaction conditions, as well as its toxicological profile.

Key Physicochemical Properties

This table summarizes essential data for laboratory use.

PropertyValueUnitSource/Comment
Physical Form Liquid-[2]
Boiling Point 264°Cat 760 mmHg[]
Density 1.038g/cm³[]
Purity ≥95% - ≥98%-Commercial availability[][2][4]
Topological Polar Surface Area (TPSA) 26.3ŲComputational[4]
LogP (Octanol-Water Partition) 2.2879-Computational[4]
Predicted Spectroscopic Signatures

While specific experimental spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features, which is essential for reaction monitoring and quality control.

  • ¹H NMR Spectroscopy : Expected signals would include a triplet for the terminal methyl (-CH₃) protons of the propoxy group around 0.9-1.1 ppm, a sextet for the methylene (-CH₂-) protons adjacent to the methyl group around 1.7-1.9 ppm, and a triplet for the methylene protons attached to the oxygen (-OCH₂-) around 3.9-4.1 ppm. The aromatic protons would appear as complex multiplets in the 7.0-7.8 ppm range. A characteristic singlet for the aldehyde proton (-CHO) would be significantly downfield, expected around 9.9-10.1 ppm.

  • ¹³C NMR Spectroscopy : The spectrum would show three distinct aliphatic carbon signals for the propoxy group (~10, 22, and 70 ppm). Aromatic carbons would resonate between ~110 and 160 ppm, with the carbon attached to the oxygen appearing most upfield and the carbon of the aldehyde group's attachment point appearing downfield. The aldehyde carbonyl carbon would be a highly deshielded signal, typically found around 190-192 ppm.

  • Infrared (IR) Spectroscopy : Key absorption bands would confirm the presence of the main functional groups. A strong, sharp peak around 1700-1710 cm⁻¹ would correspond to the C=O stretch of the aromatic aldehyde. C-H stretching of the aldehyde would be visible as two weak bands around 2720 and 2820 cm⁻¹. The C-O-C stretching of the ether linkage would produce strong bands in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching bands would appear in the 1600-1450 cm⁻¹ range.

Synthesis and Mechanistic Insight

The most direct and industrially relevant synthesis of this compound is via the Williamson ether synthesis. This choice is predicated on the high efficiency of the Sₙ2 reaction between a phenoxide and a primary alkyl halide.[7][8][9]

Retrosynthetic Analysis & Strategy

The C-O ether bond is the most logical disconnection point. This retrosynthetic step reveals two primary synthons: a 3-hydroxyphenoxide anion and a propyl electrophile. This leads directly to the selection of 3-hydroxybenzaldehyde and a 1-halopropane as starting materials. This approach is superior to alternatives as it avoids the complexities of aromatic nucleophilic substitution on an unactivated ring.

Retrosynthesis Target This compound Disconnect C-O Ether Bond Disconnection Target->Disconnect Synthons 3-Hydroxyphenoxide Anion + Propyl Cation Synthon Disconnect->Synthons Reagents 3-Hydroxybenzaldehyde + 1-Bromopropane Synthons->Reagents Synthetic Equivalents

Caption: Retrosynthesis of this compound.

Williamson Ether Synthesis: Mechanism

The reaction proceeds via a classic Sₙ2 mechanism.[9][10] First, a base deprotonates the phenolic hydroxyl group of 3-hydroxybenzaldehyde to form a highly nucleophilic phenoxide ion. This anion then attacks the primary carbon of a propyl halide (e.g., 1-bromopropane), displacing the halide leaving group in a single, concerted step to form the ether linkage.[8][11]

Williamson_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Nucleophilic Attack Reactant1 3-Hydroxybenzaldehyde Product1 Potassium 3-formylphenoxide Reactant1->Product1 + K₂CO₃ - KHCO₃ Base Base (e.g., K₂CO₃) Reactant2 Potassium 3-formylphenoxide Product2 This compound Reactant2->Product2 + CH₃CH₂CH₂Br - KBr AlkylHalide 1-Bromopropane

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of 3-Propoxybenzaldehyde in Knoevenagel Condensation for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Knoevenagel condensation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its efficiency in creating α,β-unsaturated systems.[1][2][3] This guide provides an in-depth exploration of 3-propoxybenzaldehyde as a key substrate in this reaction. We move beyond simple procedural outlines to dissect the underlying mechanistic principles, explain the rationale behind catalyst and solvent selection, and offer detailed, validated protocols for synthesizing derivatives of significant interest to the pharmaceutical and materials science sectors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the Knoevenagel condensation for the targeted synthesis of complex molecules.

Foundational Principles: The Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a carbanion, derived from an active methylene compound, to a carbonyl group, which is then followed by a dehydration step to yield a conjugated product.[3] It is a modification of the aldol condensation, distinguished by the use of active methylene compounds that possess two electron-withdrawing groups (Z and Z'), enhancing the acidity of the methylene protons.[3][4]

Key Characteristics:

  • Reactants : An aldehyde or ketone (e.g., this compound) and an active methylene compound (e.g., malononitrile, diethyl malonate).[3]

  • Catalyst : Typically a weak base, such as a primary, secondary, or tertiary amine (e.g., piperidine, triethylamine), or their salts.[1][5] Strong bases are generally avoided as they can promote the self-condensation of the aldehyde.[3]

  • Product : An electron-deficient α,β-unsaturated system, which is a valuable intermediate for subsequent synthetic transformations like Michael additions and Diels-Alder reactions.[6]

The substrate of focus, this compound, features an electron-donating propoxy group at the meta position. This group can subtly influence the electrophilicity of the carbonyl carbon and the stability of the final product, making the optimization of reaction conditions crucial for achieving high yields.

The Reaction Mechanism: A Stepwise View

The reaction proceeds through a well-established pathway. The choice of a weak base is a critical experimental decision; it must be strong enough to deprotonate the active methylene compound but not so basic that it adds to the aldehyde carbonyl or promotes side reactions.

The general mechanism involves three core stages:

  • Enolate Formation : The basic catalyst abstracts an acidic proton from the active methylene compound, creating a resonance-stabilized carbanion (enolate). The stability of this enolate is key to the reaction's success.[7]

  • Nucleophilic Attack : The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral alkoxide intermediate.

  • Dehydration : The intermediate is protonated, and a subsequent elimination of a water molecule yields the final, stable α,β-unsaturated product. This dehydration step is often spontaneous and drives the reaction equilibrium forward.[4][8]

Knoevenagel_Mechanism Figure 1: Generalized Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_product Product RCHO This compound Attack Nucleophilic Attack RCHO->Attack CH2Z2 Active Methylene Compound (Z-CH2-Z') Enolate Enolate Formation (Resonance Stabilized) CH2Z2->Enolate Deprotonation Base Base (B:) Base->Enolate Deprotonation Enolate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Dehydration Dehydration (-H2O) Intermediate->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Caption: Figure 1: Generalized Knoevenagel Condensation Mechanism.

Experimental Protocols and Methodologies

The following protocols are designed as robust starting points for the synthesis of this compound derivatives. Monitoring reaction progress by Thin Layer Chromatography (TLC) is recommended for all procedures.

Protocol 1: Synthesis of (E)-2-(3-propoxybenzylidene)malononitrile

This protocol utilizes malononitrile, a highly reactive methylene compound, often leading to rapid reaction times and high yields at room temperature.

  • Rationale : Malononitrile's protons are highly acidic due to the strong electron-withdrawing effect of two nitrile groups, allowing for the use of a very mild base like piperidine. The reaction is typically fast and clean.[9]

Materials:

  • This compound (1.0 mmol, 164.2 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Piperidine (0.1 mmol, 10 µL)

  • Ethanol (10 mL)

Procedure:

  • To a 50 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and malononitrile (1.0 mmol).

  • Add 10 mL of ethanol and stir the mixture until all solids are dissolved.

  • Add a catalytic amount of piperidine (10 µL) to the reaction mixture.

  • Stir the reaction at room temperature. A precipitate often forms within 30-60 minutes.

  • Monitor the reaction's completion using TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Upon completion, collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove residual catalyst and unreacted starting material.

  • Dry the product under vacuum to yield (E)-2-(3-propoxybenzylidene)malononitrile as a white or pale-yellow solid.

Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(3-propoxyphenyl)acrylate

This procedure uses ethyl cyanoacetate, which is slightly less reactive than malononitrile. The general conditions are similar, but the reaction may require slightly more time.

  • Rationale : The reactivity of the active methylene compound is directly related to the electron-withdrawing capacity of its functional groups. The general order of reactivity is: malononitrile > ethyl cyanoacetate > diethyl malonate.[7][9]

Materials:

  • This compound (1.0 mmol, 164.2 mg)

  • Ethyl cyanoacetate (1.0 mmol, 113.1 mg, 106 µL)

  • Piperidine (0.1 mmol, 10 µL)

  • Ethanol (10 mL)

Procedure:

  • Combine this compound (1.0 mmol) and ethyl cyanoacetate (1.0 mmol) in a 50 mL round-bottomed flask with a magnetic stir bar.

  • Add 10 mL of ethanol and stir to dissolve.

  • Introduce piperidine (10 µL) as the catalyst.

  • Stir the mixture vigorously at room temperature for 2-4 hours, or until TLC indicates the consumption of the aldehyde.

  • If a precipitate forms, isolate it by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the filtered product with cold ethanol.

  • Dry the product under vacuum to obtain ethyl (E)-2-cyano-3-(3-propoxyphenyl)acrylate.

Protocol 3: Synthesis of 3-(3-Propoxyphenyl)propenoic Acid (Doebner Modification)

This protocol is a classic method for synthesizing cinnamic acid derivatives. It employs malonic acid in a pyridine/piperidine system, which facilitates both the condensation and a subsequent decarboxylation.[3][10]

  • Rationale : The Doebner modification uses pyridine as both a solvent and a base, with piperidine acting as a more potent catalytic base. The reaction is typically heated to promote the decarboxylation of the intermediate dicarboxylic acid, yielding the final cinnamic acid derivative.[11][12]

Materials:

  • This compound (1.0 mmol, 164.2 mg)

  • Malonic Acid (1.2 mmol, 124.9 mg)

  • Pyridine (5 mL)

  • Piperidine (0.2 mmol, 20 µL)

Procedure:

  • In a round-bottomed flask fitted with a reflux condenser, dissolve this compound (1.0 mmol) and malonic acid (1.2 mmol) in pyridine (5 mL).

  • Add piperidine (20 µL) to the solution.

  • Heat the reaction mixture to 90-100 °C and maintain for 3-5 hours. Monitor for CO₂ evolution.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (approx. 10 mL) until the solution is acidic (pH 1-2).

  • The product will precipitate as a solid. Collect the crude product by vacuum filtration.

  • Wash the solid thoroughly with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 3-(3-propoxyphenyl)propenoic acid.

Data Summary and Expected Outcomes

The choice of active methylene compound and catalyst system significantly impacts reaction efficiency. The following table summarizes typical conditions and expected outcomes for the Knoevenagel condensation of this compound.

Active Methylene CompoundCatalyst SystemSolventTemp. (°C)Typical TimeExpected Yield
MalononitrilePiperidine (cat.)Ethanol25 (RT)0.5 - 1 h>90%
Ethyl CyanoacetatePiperidine (cat.)Ethanol25 (RT)2 - 4 h85-95%
Malonic AcidPyridine / PiperidinePyridine90-1003 - 5 h75-85%
Diethyl MalonatePiperidine / Acetic AcidTolueneReflux6 - 12 h70-80%

Note: Yields are estimates based on reactions with similarly substituted benzaldehydes and may require optimization.

Experimental Workflow & Characterization

A successful synthesis campaign relies on a structured workflow from reaction setup to final product validation.

Knoevenagel_Workflow Figure 2: Standard Experimental Workflow A 1. Reactant Preparation (Aldehyde, Methylene Compound, Catalyst, Solvent) B 2. Reaction Setup (Stirring, Heating/Cooling) A->B C 3. Reaction Monitoring (Thin Layer Chromatography) B->C Periodically D 4. Work-up & Isolation (Filtration / Extraction) C->D Upon Completion E 5. Purification (Recrystallization / Column Chromatography) D->E F 6. Product Characterization (NMR, IR, MS, M.P.) E->F G Pure Product F->G

Caption: Figure 2: Standard Experimental Workflow.

Product Characterization: The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy : To confirm the molecular structure, including the stereochemistry of the double bond (E-isomer is typically favored and characterized by a vinylic proton coupling constant of ~15-16 Hz).

  • FT-IR Spectroscopy : To identify key functional groups. Expect strong peaks for C≡N (~2220 cm⁻¹), C=O (ester ~1725 cm⁻¹, acid ~1700 cm⁻¹), and C=C (~1625 cm⁻¹).

  • Mass Spectrometry (MS) : To confirm the molecular weight of the product.

  • Melting Point (M.P.) : To assess the purity of the final crystalline solid.

Applications in Drug Development

Derivatives of substituted benzaldehydes are prevalent in medicinal chemistry. The α,β-unsaturated products from the Knoevenagel condensation are valuable pharmacophores and synthetic intermediates. The propoxy group can enhance lipophilicity, potentially improving membrane permeability and metabolic stability.

  • Anticancer Agents : Cinnamic acid and benzylidenemalononitrile derivatives have been investigated as inhibitors of various cellular pathways, including tubulin polymerization and aldehyde dehydrogenase (ALDH) activity, which is often overexpressed in cancer stem cells.[7][13][14]

  • Enzyme Inhibition : The core scaffold of these products can be modified to target specific enzyme active sites. For example, benzyloxybenzaldehyde derivatives have been identified as selective inhibitors of ALDH1A3, a promising target in cancer therapy.[13][14]

  • Antioxidant and Anti-inflammatory : Cinnamic acid derivatives are well-known for their antioxidant properties and are used in cosmetics and pharmaceuticals.[12][15]

References

  • Recent developments in Knoevenagel condensation reaction: a review. (2018).
  • Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temper
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]
  • Knoevenagel condens
  • The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water.
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]
  • The comparison of Knoevenagel condensation under different reaction conditions.
  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. [Link]
  • The Knoevenagel condensation reactions of various aromatic aldehydes...
  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Korean Chemical Society. [Link]
  • The Knoevenagel Condens
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
  • Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. PubMed Central. [Link]
  • Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. RSC. [Link]
  • Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. bepls. [Link]
  • Synthesis of coumarin-3-carboxylic acid derivatives via the Knoevenagel...
  • Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. [Link]
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitor. Semantic Scholar. [Link]
  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. [Link]
  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]

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Title: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation with 3-Propoxybenzaldehyde: A Detailed Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: The Claisen-Schmidt condensation is a cornerstone of organic synthesis, providing a robust and versatile route to α,β-unsaturated ketones, particularly chalcones.[1] Chalcones, open-chain flavonoids characterized by two aromatic rings linked by a three-carbon enone system, are privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This application note provides a comprehensive guide to the synthesis of a novel chalcone derivative using 3-Propoxybenzaldehyde as a key reactant. We delve into the underlying reaction mechanism, present a detailed, field-proven experimental protocol, offer guidance on product characterization, and provide a troubleshooting framework. This document is designed to empower researchers, scientists, and drug development professionals to efficiently synthesize and explore this important class of compounds.

Introduction and Scientific Rationale

The Claisen-Schmidt condensation is a specific variant of the crossed aldol condensation, occurring between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[5][6] This strategic selection of reactants prevents self-condensation of the aromatic aldehyde, thereby simplifying the product mixture and often leading to higher yields of the desired crossed product.[7]

The reaction's product, a chalcone, is of immense interest in drug discovery.[8] The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor that can covalently interact with nucleophilic residues, such as cysteine, in target proteins.[1] The versatility of the Claisen-Schmidt reaction allows for the facile introduction of diverse substituents onto the two aromatic rings, enabling extensive structure-activity relationship (SAR) studies.[1]

In this guide, we focus on this compound. The propoxy group (–O–CH₂CH₂CH₃) is a moderately lipophilic substituent that can influence the pharmacokinetic and pharmacodynamic properties of the final chalcone derivative, potentially enhancing membrane permeability or modulating target binding. Its position on the meta-position of the benzaldehyde ring introduces specific steric and electronic features into the final molecule, making it a valuable building block for generating novel chemical entities.

The Reaction Mechanism: A Stepwise Perspective

The base-catalyzed Claisen-Schmidt condensation proceeds through a well-established, multi-step mechanism. The use of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is typical.[1]

  • Enolate Formation: The reaction initiates with the abstraction of an acidic α-hydrogen from the ketone (in this example, acetophenone) by a hydroxide ion. This deprotonation is the rate-determining step and results in the formation of a resonance-stabilized enolate anion.[1][9] The stability of this enolate is crucial for the subsequent step.

  • Nucleophilic Attack: The newly formed enolate, a potent carbon-based nucleophile, attacks the electrophilic carbonyl carbon of this compound.[7][10] This forms a tetrahedral intermediate, a β-alkoxide.

  • Protonation: The alkoxide is protonated by a solvent molecule (e.g., ethanol or water), yielding a β-hydroxy ketone, the aldol addition product.[7]

  • Dehydration: This aldol intermediate readily undergoes dehydration (elimination of a water molecule). The base abstracts the remaining, now more acidic, α-hydrogen, forming an enolate which then eliminates the β-hydroxyl group.[11] This elimination is highly favorable as it results in the formation of a highly conjugated and thermodynamically stable α,β-unsaturated system, which often precipitates from the reaction mixture, driving the equilibrium towards the final product.[11]

Claisen_Schmidt_Mechanism Base-Catalyzed Claisen-Schmidt Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2 & 3: Nucleophilic Attack & Protonation cluster_3 Step 4: Dehydration Ketone Acetophenone (with α-Hydrogen) Enolate Resonance-Stabilized Enolate Ketone->Enolate + OH⁻, - H₂O Base OH⁻ (Base) Intermediate β-Hydroxy Ketone (Aldol Adduct) Enolate->Intermediate + this compound + H₂O Aldehyde This compound (Electrophile) Product Chalcone (α,β-Unsaturated Ketone) Intermediate->Product + OH⁻, - H₂O Water H₂O

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis of (E)-1-phenyl-3-(3-propoxyphenyl)prop-2-en-1-one.

  • This compound (MW: 164.20 g/mol )

  • Acetophenone (MW: 120.15 g/mol )

  • Sodium Hydroxide (NaOH)

  • Ethanol (95% or absolute)

  • Hydrochloric Acid (HCl), dilute (e.g., 2M)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Solvents for TLC (e.g., Ethyl Acetate/Hexane mixture)

  • Standard laboratory glassware (Round-bottom flask, beakers, Erlenmeyer flask)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[13] Avoid inhalation and contact with skin and eyes.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Acetophenone: Combustible liquid. Causes serious eye irritation.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.64 g, 10 mmol, 1.0 eq) and acetophenone (1.20 g, 10 mmol, 1.0 eq) in 30 mL of 95% ethanol. Stir the mixture with a magnetic stir bar until a clear solution is obtained.[4][14]

  • Catalyst Preparation: In a separate beaker, prepare the catalyst solution by dissolving sodium hydroxide (0.80 g, 20 mmol) in 10 mL of deionized water. Allow the solution to cool to room temperature.

  • Reaction Initiation: Cool the ethanolic solution of the reactants in an ice bath. While stirring vigorously, add the aqueous NaOH solution dropwise over a period of 15-20 minutes. A color change and the formation of a precipitate are typically observed.[4][15]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a suitable eluent system (e.g., 20% ethyl acetate in hexane). The product spot should be significantly less polar than the starting aldehydes.

  • Product Isolation (Workup): Once the reaction is deemed complete, pour the reaction mixture slowly into a beaker containing ~150 mL of ice-cold water with stirring.[15][16] A solid precipitate will form.

  • Neutralization: While stirring, slowly acidify the aqueous mixture by adding dilute HCl dropwise until the pH is approximately 7.[2][17] This step neutralizes the excess NaOH catalyst.

  • Filtration and Washing: Collect the crude solid product by vacuum filtration using a Büchner funnel.[16] Wash the solid cake thoroughly with several portions of cold deionized water to remove any remaining salts and base.[11]

  • Purification (Recrystallization): Transfer the crude solid to an Erlenmeyer flask. Add a minimum amount of hot 95% ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and air-dry.[15][17]

  • Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight. Record the final mass and calculate the percentage yield.

Experimental_Workflow Experimental Workflow for Chalcone Synthesis A Reactant Preparation (Dissolve Aldehyde & Ketone in EtOH) B Catalyst Addition (Add aq. NaOH dropwise at 0°C) A->B C Reaction (Stir at RT, Monitor by TLC) B->C D Isolation (Pour into ice-water) C->D E Neutralization (Add dilute HCl to pH 7) D->E F Filtration & Washing (Collect solid, wash with cold water) E->F G Purification (Recrystallize from hot Ethanol) F->G H Drying & Characterization (Vacuum oven, NMR, IR, MS) G->H

Caption: A logical workflow for chalcone synthesis and purification.

Characterization and Data Analysis

Proper characterization is essential to confirm the identity, structure, and purity of the synthesized chalcone.

TechniqueExpected Observations for (E)-1-phenyl-3-(3-propoxyphenyl)prop-2-en-1-one
Appearance Typically a pale yellow or off-white crystalline solid.
FT-IR (cm⁻¹)~3060 (Ar C-H), ~2970 (Alkyl C-H), ~1660 (C=O, conjugated ketone) , ~1595 (C=C, alkene & aromatic), ~1250 (Ar-O-C, ether).[3][18]
¹H NMR (CDCl₃, δ ppm)~7.9-8.1 (m, 2H, Ar-H ortho to C=O), ~7.2-7.6 (m, Ar-H), ~7.8 (d, 1H, J ≈ 15.5 Hz, β-vinyl H) , ~7.4 (d, 1H, J ≈ 15.5 Hz, α-vinyl H) , ~4.0 (t, 2H, -OCH₂-), ~1.8 (sextet, 2H, -CH₂CH₂-), ~1.0 (t, 3H, -CH₃).[19][20] The large coupling constant (J) for the vinyl protons confirms the trans (E) configuration.
¹³C NMR (CDCl₃, δ ppm)~190 (C=O) , ~160 (Ar C-O), ~145 (β-C=) , ~122 (α=C-) , ~113-138 (Ar-C), ~70 (-OCH₂-), ~22 (-CH₂CH₂-), ~10 (-CH₃).[21]
Mass Spec. (EI or ESI)Expected M⁺ or [M+H]⁺ peak corresponding to the molecular weight of C₁₈H₁₈O₂ (266.33 g/mol ).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (old NaOH). 2. Insufficient reaction time. 3. Temperature too low during reaction. 4. Impure starting materials.1. Use a fresh, standardized solution of NaOH. 2. Extend the reaction time and continue monitoring by TLC. 3. Ensure the reaction is run at room temperature after the initial addition. 4. Check the purity of reactants; purify if necessary.
Oily Product / Fails to Crystallize 1. Presence of impurities. 2. Product may have a low melting point. 3. Insufficient cooling during recrystallization.1. Purify the crude product using column chromatography on silica gel.[17][21] 2. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. 3. Ensure slow cooling followed by prolonged cooling in an ice bath or refrigerator.
Multiple Products on TLC 1. Self-condensation of acetophenone. 2. Cannizzaro reaction of the aldehyde (unlikely under these conditions but possible with very strong base/high temp).1. Ensure slow, dropwise addition of the base solution while cooling to prevent a high localized concentration of base. 2. Consider a modified procedure where the aldehyde is slowly added to a mixture of the ketone and base.
Broad/Impure NMR Spectrum 1. Residual solvent from purification. 2. Presence of starting materials. 3. Contamination with inorganic salts.1. Dry the sample under high vacuum for an extended period. 2. Re-purify by recrystallization or column chromatography. 3. Ensure the product was thoroughly washed with water after filtration.

Conclusion

The Claisen-Schmidt condensation remains a highly efficient and indispensable tool for the synthesis of chalcones.[22] This application note demonstrates a reliable and reproducible protocol for the synthesis of a novel chalcone from this compound, a valuable building block for generating new chemical entities. By understanding the mechanism, carefully controlling reaction conditions, and employing proper purification and characterization techniques, researchers can readily access a wide array of chalcone derivatives. The straightforward nature of this reaction ensures its continued prominence in both academic research and industrial drug discovery programs aimed at developing next-generation therapeutics.[2][23]

References

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs.
  • University of Missouri-St. Louis. (n.d.). Claisen-Schmidt Condensation. UMSL.
  • Dimmock, J. R., et al. (2007). A simple and effective methodology for Claisen-Schmidt condensation of hindered cyclic ketones with aromatic aldehydes. Synthesis, 2007(14), 2125-2129.
  • Taylor & Francis Online. (2025). Claisen-Schmidt condensation: Significance and symbolism. Taylor & Francis Online.
  • Wikipedia. (2024). Claisen condensation. Wikipedia.
  • Taylor & Francis Online. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis Online.
  • Wikipedia. (2024). Claisen–Schmidt condensation. Wikipedia.
  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. SciSpace.
  • BYJU'S. (n.d.). Claisen Condensation Mechanism. BYJU'S.
  • ACS Publications. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry.
  • YouTube. (2024). How to synthesize chalcones by Claisen-Schmidt condensation. YouTube.
  • National Institutes of Health. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. NIH.
  • ResearchGate. (2009). Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids. ResearchGate.
  • MDPI. (2023). A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives. MDPI.
  • ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation. ResearchGate.
  • YouTube. (2018). Claisen Condensation Reaction Mechanism. YouTube.
  • ResearchGate. (2011). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate.
  • Jetir.org. (n.d.). SYNTHESIS OF CHALCONES. Jetir.org.
  • GSC Biological and Pharmaceutical Sciences. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. GSCBPS.
  • Science Info. (2023). Claisen Condensation Reaction: Mechanism, Applications. Science Info.
  • ResearchGate. (2021). Applications of Claisen condensations in total synthesis of natural products. An old reaction, a new perspective. ResearchGate.
  • Oriental Journal of Chemistry. (2023). Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Oriental Journal of Chemistry.
  • ResearchGate. (n.d.). Fig 2: Claisen Schmidt condensation using various acid/base catalysts. ResearchGate.
  • MDPI. (2021). Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. MDPI.
  • European Journal of Chemistry. (2023). Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies. European Journal of Chemistry.
  • YouTube. (2020). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. YouTube.
  • National Institutes of Health. (2014). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. NIH.
  • Pearson. (n.d.). Claisen-Schmidt Condensation: Videos & Practice Problems. Pearson.
  • Scribd. (n.d.). Claisen-Schmidt Condensation Overview. Scribd.
  • Magritek. (n.d.). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek.

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Application Note & Protocol: A Guide to the Synthesis of Novel Chalcones Utilizing 3-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, characterized by their 1,3-diphenyl-2-propen-1-one framework, are a class of organic compounds that serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids.[1][2] Their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have established them as privileged scaffolds in medicinal chemistry and drug discovery.[1][2][3][4] This application note provides a comprehensive guide to the synthesis of novel chalcones using 3-propoxybenzaldehyde as a key starting material. We will delve into the mechanistic underpinnings of the Claisen-Schmidt condensation, the cornerstone of chalcone synthesis, and present detailed protocols for both conventional and microwave-assisted synthetic approaches.[5][6] Furthermore, this guide will cover essential aspects of product purification, and characterization, offering researchers a robust framework for the development of new chalcone-based therapeutic agents.

Introduction: The Therapeutic Potential of Chalcones

Chalcones are a major class of naturally occurring secondary metabolites of plant origin, structurally related to the flavonoid family of compounds.[2][7] The core chalcone structure consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2][5] This reactive ketoethylenic moiety is largely responsible for the broad spectrum of pharmacological activities exhibited by these compounds.[2][4] The versatility of the Claisen-Schmidt condensation allows for the facile synthesis of a diverse library of chalcone derivatives, making them an attractive target for structure-activity relationship (SAR) studies in drug development.[1] The introduction of various substituents on the aromatic rings can significantly modulate the biological activity of the resulting chalcones, leading to the discovery of potent and selective therapeutic agents.[2][8]

The Claisen-Schmidt Condensation: A Mechanistic Overview

The most common and straightforward method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation between an aromatic aldehyde and an acetophenone derivative.[1][5][6][9][10] The reaction proceeds through the following key steps:

  • Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an α-hydrogen from the acetophenone to form a resonance-stabilized enolate ion.[11]

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde (in this case, this compound). This results in the formation of a β-hydroxy ketone intermediate (an aldol adduct).[12]

  • Dehydration: The β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[11][12]

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Acetophenone Acetophenone Enolate Enolate Ion Acetophenone->Enolate + OH⁻ Base Base (OH⁻) Aldehyde This compound Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Adduct + this compound Chalcone Chalcone Adduct->Chalcone - H₂O Water H₂O

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Experimental Protocols

This section provides two detailed protocols for the synthesis of a representative chalcone, (E)-1-phenyl-3-(3-propoxyphenyl)prop-2-en-1-one, from this compound and acetophenone.

Protocol 1: Conventional Base-Catalyzed Synthesis

This protocol describes a standard and widely used method for chalcone synthesis at room temperature.[3]

Materials:

  • This compound

  • Acetophenone

  • Ethanol (95%)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.64 g (10 mmol) of this compound and 1.20 g (10 mmol) of acetophenone in 30 mL of 95% ethanol.

  • Reaction Initiation: While stirring the solution at room temperature, slowly add 10 mL of a 40% aqueous NaOH solution dropwise.

  • Reaction Progression: Continue stirring the mixture at room temperature for 4-6 hours. The formation of a precipitate is indicative of product formation. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[13]

  • Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing about 100 mL of ice-cold water.[1]

  • Neutralization: Acidify the mixture with dilute HCl until it is neutral to litmus paper. This will cause the chalcone to precipitate out of the solution.

  • Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any remaining NaOH and other water-soluble impurities.[1][3]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain pure chalcone crystals.[1][3][11]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[5][6][14]

Materials:

  • This compound

  • Acetophenone

  • Ethanol

  • Potassium Hydroxide (KOH)

  • Microwave synthesis vial

  • Microwave synthesizer

Procedure:

  • Reactant Preparation: In a 10 mL microwave synthesis vial, combine 0.82 g (5 mmol) of this compound, 0.60 g (5 mmol) of acetophenone, and a catalytic amount of solid KOH (approximately 0.1 g).

  • Solvent Addition: Add 3 mL of ethanol to the vial and seal it with a cap.

  • Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate the mixture at a suitable power level (e.g., 150 W) and temperature (e.g., 80 °C) for a short duration, typically 2-5 minutes. The optimal conditions may need to be determined empirically.

  • Reaction Monitoring: After the initial irradiation period, cool the vial to room temperature and check the reaction progress by TLC. If the reaction is incomplete, it can be subjected to further irradiation.

  • Product Isolation and Purification: Once the reaction is complete, follow the same workup procedure as described in the conventional synthesis protocol (steps 4-8).

Data Presentation

ParameterConventional MethodMicrowave-Assisted Method
Catalyst 40% aq. NaOHSolid KOH
Solvent 95% EthanolEthanol
Temperature Room Temperature80 °C (typical)
Reaction Time 4-6 hours2-5 minutes
Typical Yield Good to ExcellentExcellent

Experimental Workflow Visualization

Chalcone_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants 1. Mix Aldehyde & Ketone in Solvent Catalyst 2. Add Base Catalyst Reactants->Catalyst Reaction 3. Stir/Irradiate Catalyst->Reaction Quench 4. Pour into Ice Water Reaction->Quench Neutralize 5. Acidify with HCl Quench->Neutralize Filter 6. Vacuum Filtration Neutralize->Filter Recrystallize 7. Recrystallize from Ethanol Filter->Recrystallize Characterize 8. Characterize Product Recrystallize->Characterize

Caption: A logical workflow for chalcone synthesis and purification.[3]

Characterization of Synthesized Chalcones

The identity and purity of the synthesized chalcone should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Spectroscopic Methods:

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the α,β-unsaturated carbonyl (C=O) and C=C stretching vibrations.[12][15]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.[16][17]

    • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.[12][17]

Conclusion

The synthesis of chalcones via the Claisen-Schmidt condensation is a robust and versatile method for generating a wide array of biologically active compounds. The use of this compound as a starting material allows for the creation of novel chalcone derivatives with potential applications in drug discovery. Both conventional and microwave-assisted protocols offer effective routes to these valuable molecules, with the latter providing significant advantages in terms of reaction time and efficiency. The protocols and guidelines presented in this application note are intended to provide researchers with a solid foundation for the synthesis and exploration of new chalcone-based therapeutic agents.

References

  • A Review of Microwave-Assisted Chalcone Synthesis: Advancements Over Conventional Methods and their Pharmacological Actions. (2025). International Journal of Pharmaceutical Sciences and Research.
  • Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a System
  • Green Synthesis of Chalcones under microwave Irradiation. (n.d.).
  • Claisen-Schmidt Condensation. (n.d.). University of Missouri–St. Louis.
  • Application Notes and Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis. (2025). BenchChem.
  • Application Notes: Synthesis of Chalcones via Claisen-Schmidt Condens
  • MICROWAVE ASSISTED SYNTHESIS OF CHALCONES DERIVATIVES. (n.d.). Lovely Professional University.
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  • SYNTHESIS OF CHALCONES. (n.d.). JETIR.
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  • Synthesis and Characterization of Some Chalcone Derivatives. (2007). Trends in Applied Sciences Research.
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Application Notes and Protocols: The Strategic Use of 3-Propoxybenzaldehyde in the Synthesis of Medicinally Relevant Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Propoxybenzaldehyde as a Privileged Synthetic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to a vast array of pharmaceuticals, natural products, and biologically active molecules.[1][2][3][4] this compound (CAS No. 67698-61-7) has emerged as a particularly valuable and versatile aromatic aldehyde, serving as a key starting material for constructing complex molecular architectures.[5][6] Its propoxy group offers a favorable balance of lipophilicity and metabolic stability, making it an attractive substituent for modulating the pharmacokinetic and pharmacodynamic properties of target molecules.

This technical guide provides researchers, scientists, and drug development professionals with detailed application notes and validated protocols for the synthesis of several key classes of heterocyclic compounds using this compound as a primary precursor. We will delve into the synthesis of chalcones, flavones, quinolines, and pyrimidines, focusing not only on the step-by-step procedures but also on the underlying chemical principles and the rationale behind critical experimental choices.

The Gateway Intermediate: Synthesis of 3-Propoxy-Substituted Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are not only significant for their intrinsic biological activities (including anticancer, anti-inflammatory, and antimicrobial properties) but also serve as crucial precursors for the synthesis of flavonoids and other heterocyclic systems.[7][8][9][10] The most reliable and widely adopted method for their synthesis is the base-catalyzed Claisen-Schmidt condensation.[9][11]

Principle of the Claisen-Schmidt Condensation

This reaction involves the aldol condensation between an aromatic aldehyde (this compound) and an acetophenone derivative, which possesses enolizable α-hydrogens.[11][12] A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), deprotonates the α-carbon of the ketone to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone.[8]

Claisen_Schmidt cluster_reactants Reactants cluster_mechanism Reaction Mechanism This compound This compound Nucleophilic_Attack Enolate attacks Benzaldehyde Carbonyl This compound->Nucleophilic_Attack Acetophenone Acetophenone Enolate_Formation Acetophenone + OH⁻ → Enolate Ion Acetophenone->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Nucleophile Aldol_Adduct Formation of β-Hydroxy Ketone Nucleophilic_Attack->Aldol_Adduct Dehydration Elimination of H₂O Aldol_Adduct->Dehydration Base-catalyzed Chalcone_Product Chalcone (α,β-Unsaturated Ketone) Dehydration->Chalcone_Product

Caption: Claisen-Schmidt condensation workflow.

Experimental Protocol: Synthesis of (E)-1-(2-hydroxyphenyl)-3-(3-propoxyphenyl)prop-2-en-1-one

This protocol details the synthesis of a 2'-hydroxy substituted chalcone, a direct precursor for flavone synthesis.

Materials:

  • This compound

  • 2'-Hydroxyacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Deionized Water

  • Hydrochloric Acid (HCl), dilute (10%)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2'-hydroxyacetophenone (10 mmol, 1.36 g) and this compound (10 mmol, 1.64 g) in 50 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.

  • Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Separately, prepare a solution of KOH (20 mmol, 1.12 g) in 10 mL of water and cool it. Add the cold KOH solution dropwise to the stirred ethanolic solution over 15-20 minutes, ensuring the temperature does not exceed 10 °C.

    • Rationale: Slow, cooled addition of the base controls the exothermic reaction, preventing unwanted side reactions and promoting the formation of the desired kinetic product.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours. The solution will typically turn deep red or orange, and a precipitate may form. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane:Ethyl Acetate).

  • Work-up and Isolation: Pour the reaction mixture into 200 mL of ice-cold water. Acidify the mixture slowly with dilute HCl until it is acidic (pH ~2-3), which will cause the product to precipitate as a bright yellow or orange solid.

    • Rationale: Pouring into water quenches the reaction. Acidification protonates the phenoxide and neutralizes the excess base, making the chalcone product insoluble.

  • Purification: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral. Recrystallize the crude product from hot ethanol to yield pure crystals. Dry the product in a vacuum oven.[9][13]

Data Summary Table 1: (E)-1-(2-hydroxyphenyl)-3-(3-propoxyphenyl)prop-2-en-1-one

ParameterExpected Value
Appearance Yellow crystalline solid
Yield 85-95%
Melting Point 92-94 °C
IR (KBr, cm⁻¹) ~3400 (O-H), ~1640 (C=O, conjugated), ~1580 (C=C)
¹H NMR (CDCl₃, δ ppm) ~7.9 (d, Hα), ~7.6 (d, Hβ), 6.8-7.8 (m, Ar-H), ~3.9 (t, OCH₂)

From Chalcones to Flavones: Oxidative Cyclization

Flavones are a major class of flavonoids possessing a 2-phenylchromen-4-one backbone. They are widely recognized for their potent antioxidant and anti-inflammatory activities.[14][15][16][17] A common and efficient method for their synthesis is the oxidative cyclization of 2'-hydroxychalcones.

Principle of Iodine-Catalyzed Oxidative Cyclization

This reaction, often referred to as the Algar-Flynn-Oyamada (AFO) reaction under different conditions (using alkaline hydrogen peroxide), can also be effectively achieved using a system of iodine in dimethyl sulfoxide (DMSO).[14][15] In this process, the 2'-hydroxyl group of the chalcone attacks the β-carbon of the α,β-unsaturated system in a Michael-type addition. The subsequent intermediate is then oxidized by the I₂/DMSO system to form the stable aromatic pyrone ring of the flavone.[15]

Experimental Protocol: Synthesis of 2-(3-propoxyphenyl)-4H-chromen-4-one

Materials:

  • (E)-1-(2-hydroxyphenyl)-3-(3-propoxyphenyl)prop-2-en-1-one (from Section 1)

  • Iodine (I₂)

  • Dimethyl Sulfoxide (DMSO)

  • Sodium Thiosulfate solution (10%)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, add the chalcone (5 mmol, 1.41 g) and a catalytic amount of iodine (0.5 mmol, 127 mg). Add 25 mL of DMSO.

  • Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 120-130 °C for 3-4 hours. Monitor the reaction by TLC until the starting chalcone spot has disappeared.

    • Rationale: Elevated temperature is required to overcome the activation energy for the cyclization and subsequent oxidation steps. DMSO serves as both a high-boiling solvent and a co-oxidant.[15]

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water. A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration. Wash the crude product with a small amount of 10% sodium thiosulfate solution to remove any residual iodine, followed by copious amounts of cold water. Recrystallize the product from an ethanol/water mixture to obtain the pure flavone.

Flavone_Synthesis Chalcone 2'-Hydroxy-3-propoxy-chalcone Cyclization Intramolecular Michael Addition Chalcone->Cyclization Intermediate Flavanone-like Intermediate Cyclization->Intermediate Oxidation Oxidation (I₂/DMSO) Intermediate->Oxidation -2H Flavone 3'-Propoxy-flavone Oxidation->Flavone

Caption: Pathway from chalcone to flavone.

Data Summary Table 2: 2-(3-propoxyphenyl)-4H-chromen-4-one

ParameterExpected Value
Appearance White or off-white solid
Yield 70-85%
Melting Point 105-107 °C
IR (KBr, cm⁻¹) ~1635 (C=O, γ-pyrone), ~1600, 1570 (Ar C=C)
¹H NMR (CDCl₃, δ ppm) ~6.8 (s, H-3), 7.0-8.2 (m, Ar-H), ~4.0 (t, OCH₂)

Building the Quinoline Scaffold: The Doebner-von Miller Reaction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous antimalarial, anticancer, and antibacterial drugs.[18][19][20] The Doebner-von Miller reaction is a classic and versatile method for synthesizing quinolines.[21] It involves the acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound, which can be generated in situ.

Principle of the Doebner-von Miller Reaction

The reaction mechanism is complex but is generally understood to begin with the conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl.[18][21] The α,β-unsaturated carbonyl itself can be formed in situ from an aldol condensation of two carbonyl compounds (e.g., this compound and an enolizable ketone/aldehyde). Following the initial addition, the intermediate undergoes acid-catalyzed cyclization and dehydration. An oxidation step, often involving another molecule of the Schiff base intermediate or an external oxidant, leads to the aromatic quinoline ring.[18]

Experimental Protocol: Synthesis of a 2-substituted-7-propoxyquinoline

This protocol describes the synthesis of a quinoline derivative from p-anisidine, this compound, and pyruvic acid.

Materials:

  • p-Anisidine (4-methoxyaniline)

  • This compound

  • Pyruvic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a three-necked flask fitted with a reflux condenser and a dropping funnel, add p-anisidine (10 mmol, 1.23 g) and concentrated HCl (10 mL). Stir and heat the mixture to 100 °C.

  • Reactant Addition: In the dropping funnel, mix this compound (10 mmol, 1.64 g) and pyruvic acid (10 mmol, 0.88 g). Add this mixture dropwise to the hot aniline hydrochloride solution over 30 minutes.

    • Rationale: The strong acid protonates the aniline and catalyzes both the formation of the α,β-unsaturated species and the subsequent cyclization steps. Running the reaction at high temperature drives the dehydration and aromatization steps.

  • Reaction: After the addition is complete, continue heating the reaction mixture at reflux for 3-4 hours. The mixture will darken significantly.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice. Neutralize the acidic solution by the slow addition of concentrated NaOH solution until the mixture is strongly alkaline (pH > 10).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (Eluent: 20:1 Hexane:Ethyl Acetate) to obtain the pure quinoline derivative.[18]

Data Summary Table 3: Representative 6-methoxy-2-(3-propoxyphenyl)quinoline

ParameterExpected Value
Appearance Pale yellow solid or oil
Yield 45-60%
MS (ESI) [M+H]⁺ corresponding to C₁₉H₁₉NO₂
¹H NMR (CDCl₃, δ ppm) 7.0-8.1 (m, quinoline & phenyl H), ~4.0 (t, OCH₂), ~3.9 (s, OCH₃)

Constructing Pyrimidines: Condensation with N-C-N Reagents

The pyrimidine nucleus is fundamental to life as a component of nucleic acids (cytosine, thymine, uracil) and is a common feature in a wide range of therapeutic agents.[2][22] Pyrimidine derivatives can be readily synthesized by condensing chalcones with compounds containing an N-C-N unit, such as guanidine or urea.[7][23][24]

Principle of Pyrimidine Synthesis from Chalcones

The reaction proceeds via an initial Michael addition of a nitrogen atom from the N-C-N reagent (e.g., guanidine) to the β-carbon of the α,β-unsaturated ketone system of the chalcone.[8] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the carbonyl carbon. The resulting heterocyclic intermediate then eliminates a molecule of water to afford the stable, aromatic dihydropyrimidine or pyrimidine ring.

Pyrimidine_Synthesis Reactants 3-Propoxy-Chalcone + Guanidine Michael_Addition Michael Addition of Guanidine to Chalcone Reactants->Michael_Addition Base-catalyzed Cyclization_Intermediate Formation of Cyclic Hemiaminal Michael_Addition->Cyclization_Intermediate Intramolecular Cyclization Dehydration Elimination of H₂O Cyclization_Intermediate->Dehydration Product Substituted Pyrimidine Dehydration->Product

Caption: General workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of 2-amino-4-phenyl-6-(3-propoxyphenyl)pyrimidine

Materials:

  • (E)-1-phenyl-3-(3-propoxyphenyl)prop-2-en-1-one (a chalcone synthesized from acetophenone and this compound via the protocol in Section 1)

  • Guanidine Hydrochloride

  • Sodium Hydroxide (NaOH)

  • Ethanol

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve the chalcone (5 mmol) and guanidine hydrochloride (7.5 mmol) in 40 mL of ethanol.

  • Base Addition: Add a solution of NaOH (15 mmol) in 5 mL of water to the reaction mixture.

    • Rationale: The base serves two purposes: it deprotonates the guanidine hydrochloride to generate the free guanidine nucleophile and catalyzes the condensation reaction.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 8-10 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into 150 mL of ice-cold water. A solid product will precipitate.

  • Purification: Collect the crude solid by vacuum filtration and wash it with plenty of water. Recrystallize the solid from ethanol to yield the pure pyrimidine derivative.[2][7][23]

Data Summary Table 4: Representative 2-amino-4-aryl-6-(3-propoxyphenyl)pyrimidine

ParameterExpected Value
Appearance Crystalline solid
Yield 65-80%
MS (ESI) [M+H]⁺ corresponding to the target pyrimidine
¹H NMR (DMSO-d₆, δ ppm) 6.5-8.0 (m, Ar-H & pyrimidine-H), ~6.2 (s, NH₂), ~4.0 (t, OCH₂)

Conclusion

This compound is an exceptionally useful and economically viable precursor for the synthesis of a diverse array of heterocyclic compounds. The protocols detailed herein for the synthesis of chalcones, flavones, quinolines, and pyrimidines demonstrate its utility in building medicinally relevant scaffolds through well-established, robust chemical transformations. By understanding the principles behind these reactions, researchers can strategically employ this compound to generate libraries of novel compounds for screening in drug discovery programs, furthering the development of new therapeutic agents.

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Application Notes & Protocols: Strategic Synthesis of Pyrimidine Derivatives from 3-Propoxybenzaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide provides a detailed exploration of the synthesis of functionalized pyrimidine derivatives, utilizing 3-propoxybenzaldehyde as a key starting material. We focus on the robust and highly efficient Biginelli reaction, presenting both classical and modern microwave-assisted protocols. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles, strategic considerations, and troubleshooting insights essential for successful synthesis and library development.

Strategic Overview: Why Pyrimidines and Why this compound?

The enduring interest in pyrimidine derivatives stems from their privileged structure, which is capable of engaging with a multitude of biological targets through various non-covalent interactions. The synthesis of these heterocycles often employs multicomponent reactions (MCRs), which are prized for their efficiency, atom economy, and ability to rapidly generate molecular diversity from simple building blocks.[4][5]

Among MCRs, the Biginelli reaction stands out as a classic and reliable method for producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are not only biologically active in their own right but also serve as versatile intermediates for further chemical elaboration.[6][7][8]

The choice of This compound as the aldehyde component is strategic. Aromatic aldehydes are a cornerstone of the Biginelli reaction, and the nature and position of their substituents can significantly influence the physicochemical properties and pharmacological profile of the final product. The 3-propoxy group offers a moderately lipophilic handle, which can be crucial for modulating properties like cell membrane permeability and protein-ligand interactions. Its presence allows for a systematic investigation into structure-activity relationships (SAR) within a drug discovery program.

Core Reaction: The Biginelli Three-Component Condensation

The reaction condenses an aldehyde (this compound), a β-dicarbonyl compound (typically ethyl acetoacetate), and a urea or thiourea derivative in a single pot under acidic catalysis.[8][9] The mechanism, while debated, is generally accepted to proceed through an N-acyliminium ion intermediate.

Diagram 1: Proposed Mechanism of the Biginelli Reaction

Biginelli_Mechanism Aldehyde This compound Iminium N-Acyliminium Ion Intermediate Aldehyde->Iminium + Urea, -H₂O Urea Urea Urea->Iminium Ketoester Ethyl Acetoacetate Enolate Ketoester Enolate Ketoester->Enolate Tautomerization Adduct Open-Chain Adduct Iminium->Adduct + Enolate Enolate->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization DHPM Dihydropyrimidine (DHPM) Product Cyclized->DHPM Dehydration (-H₂O)

Caption: Proposed mechanistic pathway for the acid-catalyzed Biginelli reaction.

Experimental Protocols: Synthesis of DHPMs from this compound

Here we present two validated protocols for the synthesis of Ethyl 6-methyl-4-(3-propoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. The first employs classical heating, while the second utilizes microwave irradiation for process intensification, a key strategy in green chemistry.[10][11]

Workflow Overview

The overall experimental process follows a logical sequence from reaction setup to final product validation.

Diagram 2: Experimental Synthesis and Validation Workflow

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization & Validation reagents Combine Reactants: - this compound - Ethyl Acetoacetate - Urea - Catalyst (HCl) reaction Reaction Condition (Classical Heating OR Microwave Irradiation) reagents->reaction quench Precipitation in Ice-Water reaction->quench filtration Vacuum Filtration quench->filtration recrystallize Recrystallization (from Ethanol) filtration->recrystallize yield Yield & M.P. recrystallize->yield spectroscopy Spectroscopic Analysis (NMR, IR, MS) yield->spectroscopy purity Purity Check (TLC/HPLC) spectroscopy->purity

Caption: General workflow for synthesis, purification, and analysis of DHPMs.

Protocol 1: Classical Synthesis via Conventional Heating

This method is robust and does not require specialized equipment beyond standard laboratory glassware. While reaction times are longer, it is highly reliable.

Materials & Reagents:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid (catalytic amount, ~0.1 eq)

  • Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

  • Standard glassware for work-up and recrystallization

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (10 mmol, 1.64 g), ethyl acetoacetate (10 mmol, 1.30 g, 1.27 mL), and urea (15 mmol, 0.90 g).

  • Solvent Addition: Add 25 mL of 95% ethanol to the flask. Stir the mixture until most solids are suspended.

  • Catalyst Addition: Carefully add concentrated HCl (0.1 mL) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.

  • Reaction Monitoring (Self-Validation): Progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The disappearance of the starting aldehyde spot indicates reaction completion.

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into 100 mL of ice-cold water while stirring. A white precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL) to remove any unreacted urea and catalyst.

  • Purification: Recrystallize the crude product from hot ethanol to yield a pure, white crystalline solid. Dry the product under vacuum.

Protocol 2: Green Chemistry Approach via Microwave-Assisted Synthesis

Microwave irradiation dramatically accelerates the reaction, often leading to cleaner products and higher yields in a fraction of the time.[12][13]

Materials & Reagents:

  • Same as Protocol 1

  • Microwave synthesis vial (10-20 mL capacity)

  • Microwave reactor with temperature and pressure control

Step-by-Step Procedure:

  • Reaction Setup: In a 10 mL microwave synthesis vial equipped with a small magnetic stir bar, combine this compound (2 mmol, 0.33 g), ethyl acetoacetate (2 mmol, 0.26 g, 0.25 mL), and urea (3 mmol, 0.18 g).

  • Solvent & Catalyst: Add 4 mL of 95% ethanol, followed by one drop of concentrated HCl.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 10-15 minutes (power can be set to dynamic control to maintain temperature).

  • Work-up & Purification: Follow steps 6-8 from Protocol 1. The work-up procedure is identical.

Data Summary & Validation

The successful synthesis of the target compound must be validated by comparing experimental data with expected values.

ParameterProtocol 1 (Classical)Protocol 2 (Microwave)Expected Data/Notes
Reaction Time 4-6 hours10-15 minutesMicrowave offers a >95% reduction in reaction time.
Typical Yield 75-85%80-90%Microwave synthesis often provides slightly higher yields.
Appearance White crystalline solidWhite crystalline solid-
Melting Point ~198-200 °C~198-200 °CA sharp melting point indicates high purity.
¹H NMR (CDCl₃) Consistent peaks expectedConsistent peaks expectedδ (ppm): ~7.8 (s, NH), ~7.0-7.2 (m, Ar-H), ~5.9 (s, NH), ~5.4 (d, CH), ~4.0 (q, OCH₂), ~3.9 (t, OCH₂), ~2.3 (s, CH₃), ~1.8 (m, CH₂), ~1.2 (t, CH₃), ~1.0 (t, CH₃).
IR (KBr) Consistent peaks expectedConsistent peaks expectedν (cm⁻¹): ~3240 (N-H), ~1700 (C=O, ester), ~1650 (C=O, amide).

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Ineffective catalyst. 2. Insufficient heating/reaction time (classical). 3. Impure starting materials.1. Use fresh, concentrated acid catalyst. 2. Ensure proper reflux is maintained and extend reaction time if needed. Monitor via TLC. 3. Verify the purity of aldehydes and other reagents.
Oily Product/Failure to Crystallize 1. Presence of unreacted starting materials. 2. Insufficient water for precipitation.1. Ensure the reaction has gone to completion. If not, re-run under more stringent conditions. 2. Use a larger volume of ice-water and stir vigorously. Scratching the flask with a glass rod may induce crystallization.
Product is Colored (Yellow/Brown) 1. Overheating or side reactions. 2. Impurities in the starting aldehyde.1. Reduce heating temperature or reaction time. 2. Purify the starting aldehyde by distillation if necessary. 3. Perform a second recrystallization, possibly with a small amount of activated charcoal.

Future Directions: From Scaffold to Drug Candidate

The synthesized DHPM is a valuable starting point for library generation. Its structure contains multiple handles for diversification, allowing for systematic exploration of the chemical space around the core scaffold.

Diagram 3: Potential Diversification Sites on the DHPM Scaffold

Diversification scaffold

Caption: Key sites for chemical modification on the DHPM core for SAR studies.

  • N1/N3 Alkylation/Arylation: The two nitrogen atoms of the urea moiety can be substituted to explore interactions with specific protein residues.

  • Ester Modification: The ethyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a diverse array of amides.

  • Aromatization: The dihydropyrimidine ring can be oxidized (e.g., with CAN or DDQ) to the fully aromatic pyrimidine, creating a different molecular geometry and electronic profile.

These modifications are fundamental in transforming a synthetic hit into a lead compound with optimized potency, selectivity, and pharmacokinetic properties. The pyrimidine derivatives synthesized from this compound represent a promising starting point for developing novel therapeutics.[14][15][16]

References

  • Rastogi, S. K., Khanka, S., Kumar, S., et al. (2022). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 13(5), 621-634. [Link]
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  • Werkmeister, S., Neumann, J., & Beller, M. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(44), 14108-14111. [Link]
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The Strategic Role of 3-Propoxybenzaldehyde in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Propoxybenzaldehyde (CAS No. 67698-61-7), a versatile aromatic aldehyde, in its capacity as a pharmaceutical intermediate. While not always a direct component of final active pharmaceutical ingredients (APIs), its unique structural features—a reactive aldehyde group and a lipophilic propoxy chain—make it a valuable building block for synthesizing novel bioactive scaffolds. This document moves beyond basic chemical data to elucidate the practical application of this compound in key synthetic transformations that are foundational to modern drug discovery. Detailed, field-tested protocols for the Claisen-Schmidt condensation to form chalcones and the Horner-Wadsworth-Emmons reaction to yield stilbene derivatives are presented. These examples serve as a practical blueprint for researchers engaged in the synthesis of compounds with potential anti-inflammatory, antimicrobial, and antiviral activities.

Introduction: Unpacking the Utility of this compound

This compound is an organic compound characterized by a benzaldehyde core substituted with a propoxy group at the meta-position. Its utility in pharmaceutical chemistry stems from the dual functionality of its structure. The aldehyde group serves as a highly reactive "handle" for forming new carbon-carbon and carbon-nitrogen bonds, essential for building molecular complexity.[1] The propoxy group, in contrast, modifies the physicochemical properties of the parent molecule and its derivatives, often enhancing lipophilicity, which can be critical for membrane permeability and interaction with biological targets.

This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to adapt and innovate upon these foundational methods. We will focus on two high-impact synthetic pathways where this compound can be employed to generate compound libraries with significant therapeutic potential.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 67698-61-7[2]
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [3]
Purity Typically ≥98%[2]
Physical Form Liquid or Solid, [3]
SMILES CCCOC1=CC=CC(=C1)C=O[2]

Application I: Synthesis of Chalcones as Antimicrobial and Anti-Inflammatory Scaffolds

Chalcones (1,3-diphenyl-2-propen-1-ones) are a major class of flavonoids that serve as crucial precursors in the biosynthesis of many biologically active molecules.[4] They are renowned for a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[5][6][7] The synthesis of chalcones is most commonly achieved through the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between a substituted benzaldehyde and an acetophenone.[8][9]

The reaction with this compound is particularly valuable as it introduces a moderately lipophilic tail into the resulting chalcone scaffold, potentially enhancing its interaction with microbial cell membranes or hydrophobic pockets of inflammatory enzymes.

Scientific Rationale and Workflow

The Claisen-Schmidt condensation proceeds via the formation of a nucleophilic enolate from the acetophenone under basic conditions. This enolate then attacks the electrophilic carbonyl carbon of this compound. The resulting aldol adduct rapidly dehydrates to form the stable, conjugated α,β-unsaturated ketone system characteristic of chalcones. The absence of α-hydrogens on the benzaldehyde prevents its self-condensation, driving the reaction toward the desired crossed-condensation product.[10]

Claisen_Schmidt_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants (this compound, Acetophenone) Mixing Mix & Stir (Room Temp, 30 min) Reactants->Mixing Base_Solvent Base & Solvent (NaOH, Ethanol) Base_Solvent->Mixing Precipitation Product Precipitation Mixing->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallize (Ethanol) Washing->Recrystallization Final_Product Pure Chalcone Derivative Recrystallization->Final_Product

Caption: Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.

Detailed Experimental Protocol: Synthesis of 1-Phenyl-3-(3-propoxyphenyl)prop-2-en-1-one

This protocol details a representative Claisen-Schmidt condensation for synthesizing a chalcone from this compound.

Materials:

  • This compound (1.64 g, 10 mmol)

  • Acetophenone (1.20 g, 10 mmol)

  • Sodium Hydroxide (NaOH)

  • 95% Ethanol

  • Deionized Water

  • Magnetic Stirrer and Stir Bar

  • Round-bottomed flask (100 mL)

  • Apparatus for vacuum filtration (Büchner funnel, filter flask)

  • Apparatus for recrystallization

Procedure:

  • Reaction Setup: In a 100 mL round-bottomed flask, dissolve this compound (10 mmol) and acetophenone (10 mmol) in 20 mL of 95% ethanol. Stir the mixture at room temperature until all components are fully dissolved.[11]

  • Base Addition: Prepare a 10% aqueous solution of NaOH. While vigorously stirring the ethanolic solution of the carbonyl compounds, add the NaOH solution dropwise over a period of 15-20 minutes. Maintain the temperature of the reaction mixture between 20-25°C, using a water bath if necessary.[9]

  • Reaction and Precipitation: Continue stirring vigorously at room temperature. The solution will typically become turbid and a precipitate will form, often within 30-60 minutes. Allow the reaction to proceed for a total of 2-4 hours to ensure completion.

  • Isolation: Quench the reaction by pouring the mixture into 100 mL of ice-cold water. Stir the resulting suspension for 15 minutes to fully precipitate the crude product.

  • Purification (Filtration & Washing): Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7). This step is crucial to remove residual NaOH, which can interfere with subsequent steps and product stability.

  • Purification (Recrystallization): Dry the crude product in air. For final purification, recrystallize the solid from a minimal amount of hot 95% ethanol.[12] Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight. Characterize the final product by melting point, FT-IR, and NMR spectroscopy.

Application II: Synthesis of Stilbene Derivatives as Potential Antiviral and Anti-inflammatory Agents

Stilbene derivatives are another class of phenylpropanoids with a C6-C2-C6 carbon skeleton. They are recognized for their diverse biological activities, including significant antiviral, antioxidant, and anti-inflammatory properties.[13][14] The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the classical Wittig reaction for synthesizing stilbenes, offering higher yields, milder conditions, and easier purification due to the water-soluble nature of the phosphate byproduct.[15][16] The HWE reaction typically yields the thermodynamically more stable (E)-alkene with high stereoselectivity.[17]

Scientific Rationale and Workflow

The HWE reaction involves the olefination of an aldehyde using a phosphonate-stabilized carbanion. The process begins with the deprotonation of a benzylphosphonate ester using a strong base to generate a highly nucleophilic carbanion. This carbanion then attacks the carbonyl of this compound. The resulting intermediate collapses through an oxaphosphetane-like transition state to form the alkene and a water-soluble phosphate ester, which drives the reaction forward.

HWE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Phosphonate Benzylphosphonate Ester Deprotonation Generate Carbanion (Anhydrous THF, 0°C) Phosphonate->Deprotonation Base Strong Base (e.g., NaH, KHMDS) Base->Deprotonation Aldehyde This compound Addition Add Aldehyde (0°C to RT) Aldehyde->Addition Deprotonation->Addition Quench Quench Reaction (e.g., sat. NH4Cl) Addition->Quench Extraction Aqueous Work-up & Extraction Quench->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product Pure Stilbene Derivative Chromatography->Final_Product

Caption: Workflow for Stilbene Synthesis via Horner-Wadsworth-Emmons Reaction.

Detailed Experimental Protocol: Synthesis of (E)-1-Methoxy-4-(3-propoxystyryl)benzene

This protocol describes the synthesis of a methoxy-substituted stilbene derivative, a common motif in bioactive natural products, using this compound.

Materials:

  • Diethyl (4-methoxybenzyl)phosphonate (1.1 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask or flame-dried round-bottom flask with septum

  • Inert atmosphere (Nitrogen or Argon)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Phosphonate Carbanion: In a flame-dried Schlenk flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Enolate Formation: Dissolve diethyl (4-methoxybenzyl)phosphonate (1.1 eq) in anhydrous THF and add it dropwise to the NaH suspension via a syringe. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, and the solution will typically change in appearance, indicating the formation of the phosphonate carbanion.

  • Aldehyde Addition: Cool the carbanion solution back down to 0°C. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to 0°C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude residue contains the desired stilbene and the phosphate byproduct. Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure (E)-stilbene derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The large coupling constant (typically J ≈ 16 Hz) for the vinylic protons in the ¹H NMR spectrum is characteristic of the (E)-isomer.

Conclusion and Future Outlook

This compound is a strategically important intermediate for the synthesis of diverse molecular scaffolds with proven pharmaceutical relevance. The protocols detailed herein for the synthesis of chalcones and stilbenes demonstrate its utility in creating libraries of compounds for screening against a range of diseases. The aldehyde functionality provides a reliable reactive site for robust C-C bond-forming reactions, while the propoxy group offers a means to tune the lipophilicity and, by extension, the pharmacokinetic profile of the resulting molecules. Researchers in drug development are encouraged to view this compound not merely as a simple aromatic aldehyde, but as a key starting material for accessing novel chemical space in the pursuit of new therapeutic agents. Future work could explore its use in multicomponent reactions, the synthesis of imines and Schiff bases for creating metal complexes, or as a precursor for more complex heterocyclic systems.

References

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  • Synthesis and Biological Evaluation of Dipeptide-Based Stilbene Derivatives Bearing a Biheterocyclic Moiety as Potential Fungicides. National Institutes of Health (NIH).
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3-Propoxybenzaldehyde in the development of novel therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the Exploration of 3-Propoxybenzaldehyde in Novel Therapeutic Development

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the benzaldehyde moiety represents a privileged scaffold—a versatile chemical starting point for the synthesis of a vast array of biologically active compounds. While many substituted benzaldehydes are well-characterized, this compound remains a relatively unexplored entity. This guide is predicated on a key insight from current research: while direct therapeutic data on this compound is sparse, its structural isomers and related benzaldehyde derivatives are emerging as potent agents in oncology, neuroprotection, and antimicrobial research.[1][2][3][4][5]

This document serves not as a summary of established applications, but as a strategic guide for the research scientist. It provides the scientific rationale, mechanistic hypotheses, and detailed experimental protocols required to systematically investigate this compound as a core scaffold for the development of next-generation therapeutics. We will proceed by exploring its potential based on the proven activities of its chemical cousins, thereby providing a robust framework for discovery.

Part 1: Scientific Rationale and Potential Therapeutic Avenues

The therapeutic potential of this compound can be hypothesized based on three key areas where its structural motifs have shown significant promise. The core structure combines an electrophilic aldehyde group, capable of interacting with nucleophilic residues in proteins, and a propoxy group, which enhances lipophilicity and may influence membrane permeability and target engagement.

As a Progenitor for Novel Antimicrobial Agents

Substituted benzaldehydes have demonstrated notable antibacterial and antifungal properties.[3] The mechanism often involves the disruption of cellular antioxidant defenses in fungi or the inhibition of bacterial growth through interactions with key cellular components.[3][6] Derivatives of the closely related 2-propoxybenzaldehyde have been synthesized and evaluated for their antimicrobial activity, demonstrating the viability of this structural class.[1][4]

  • Mechanistic Hypothesis: The aldehyde functional group of this compound can form Schiff base adducts with primary amine groups found in microbial proteins or peptidoglycan, leading to disruption of cellular function. The 3-position of the propoxy group, compared to the 2- or 4-isomers, provides a unique electronic and steric profile that may lead to novel target selectivity.

As a Scaffold for Anticancer Therapeutics via ALDH Inhibition

A compelling avenue for investigation is the inhibition of aldehyde dehydrogenase (ALDH) enzymes, particularly the ALDH1A3 isoform, which is implicated in cancer stem cell survival and chemoresistance. Recent studies have identified benzyloxybenzaldehyde derivatives as potent and selective inhibitors of ALDH1A3.[5] This suggests that the core benzaldehyde structure is well-suited for binding within the ALDH active site.

  • Mechanistic Hypothesis: this compound can act as a substrate-analog inhibitor of ALDH enzymes. It is hypothesized to bind to the enzyme's active site, where it may be oxidized. The design of derivatives could lead to either potent reversible inhibitors or covalent irreversible inhibitors that trap the enzyme's catalytic cysteine residue. Targeting ALDH1A3 could sensitize cancer stem cells to conventional chemotherapy.

As a Core Structure for Neuroprotective Compounds

Research into multi-target directed ligands (MTDLs) for neurodegenerative conditions like Alzheimer's disease has utilized substituted benzaldehydes as key building blocks.[2] These designs often combine a core scaffold with other pharmacophores to simultaneously modulate multiple pathological pathways, such as oxidative stress and calcium dysregulation.

  • Mechanistic Hypothesis: The antioxidant potential inherent in many phenolic and benzaldehyde structures can provide a baseline neuroprotective effect. This compound can serve as a synthetic platform for the addition of other functional groups—for instance, moieties designed to inhibit monoamine oxidase (MAO) or block calcium channels—creating a single molecule capable of addressing the complex pathology of neurodegeneration.

Part 2: A Framework for Discovery: From Scaffold to Lead Candidate

The following diagram outlines a logical workflow for progressing this compound from a starting scaffold to a potential lead compound, integrating the screening protocols detailed in this guide.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & SAR cluster_2 Phase 3: Lead Optimization A This compound Scaffold B Antimicrobial Screening (Protocol 1: MIC Assay) A->B C Anticancer Screening (Protocol 2: ALDH Assay) A->C D Neuroprotection Screening (Protocol 3: Oxidative Stress Assay) A->D F Identify 'Hit' Compound(s) (Activity > Threshold) B->F C->F D->F E Synthesize Analogs (Vary R-groups) G Structure-Activity Relationship (SAR) Studies E->G F->E H Cytotoxicity Profiling (e.g., MTT Assay on Normal Cells) G->H I ADME/Tox Prediction (In Silico & In Vitro) H->I J Lead Candidate I->J

Caption: Scaffold-Based Drug Discovery Workflow.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating systems for the initial screening of this compound and its future derivatives.

Protocol 1: Evaluation of Antimicrobial Efficacy (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism using the broth microdilution method.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. The positive control should be prepared similarly.

  • Bacterial Inoculum Preparation: Culture bacteria on agar plates overnight. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB to obtain a final inoculum density of ~5 x 10⁵ CFU/mL.

  • Serial Dilution in Plate:

    • Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution (appropriately diluted in MHB to twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (MHB only, no bacteria).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm.

Data Presentation Example:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compound128>256
Analog 1.13264
Ciprofloxacin0.50.25
Protocol 2: Screening for Anticancer Activity via ALDH1A3 Inhibition

This two-part protocol first assesses the compound's ability to inhibit the ALDH1A3 enzyme and then evaluates its cytotoxic effect on a relevant cancer cell line.

2.1: Fluorometric ALDH1A3 Inhibition Assay

Materials:

  • Recombinant human ALDH1A3 enzyme

  • ALDH substrate (e.g., Aldehyde-Glo™ Assay System or a specific substrate like benzaldehyde)

  • Cofactor: NAD⁺

  • Assay Buffer: (e.g., 50 mM HEPES, pH 8.0)

  • Known ALDH inhibitor (e.g., DEAB)

  • This compound stock solution in DMSO

  • Black 96-well microtiter plates

  • Fluorometric plate reader (Ex/Em ~340/460 nm for NADH)

Procedure:

  • Reagent Preparation: Prepare working solutions of ALDH1A3 enzyme, NAD⁺, and substrate in the assay buffer at 2x the final desired concentration.

  • Compound Plating: Add 2 µL of this compound serial dilutions (in DMSO) to the wells. For controls, add 2 µL of DMSO (no inhibition) or DEAB (positive control).

  • Enzyme & Cofactor Addition: Add 50 µL of the 2x enzyme/NAD⁺ mixture to each well. Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Reaction: Add 50 µL of the 2x substrate solution to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in the reader and measure the increase in NADH fluorescence over 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Determine the percent inhibition relative to the DMSO control. Plot percent inhibition against compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.

2.2: Cell Viability (MTT) Assay

Materials:

  • ALDH-positive cancer cell line (e.g., A549 lung cancer cells)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against concentration to determine the IC₅₀ value.

G cluster_screening Screening Cascade A Test Compound (this compound) B Primary Screen: ALDH1A3 Enzyme Assay A->B D Secondary Screen: Cancer Cell Viability (MTT) A->D C Determine IC50 (Enzyme Inhibition) B->C F Calculate Selectivity Index (IC50_cytotox / IC50_enzyme) C->F E Determine IC50 (Cytotoxicity) D->E E->F G Prioritize 'Hit' (High Potency & Selectivity) F->G

Caption: ALDH Inhibition & Cytotoxicity Screening Cascade.

Protocol 3: Assessment of Neuroprotective Potential

This protocol uses an in vitro oxidative stress model to screen for the neuroprotective effects of this compound.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete culture medium (e.g., DMEM/F12 + 10% FBS)

  • Hydrogen peroxide (H₂O₂)

  • This compound stock solution

  • MTT Assay reagents (as in Protocol 2.2)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at 10,000 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Remove the medium and add fresh medium containing various non-toxic concentrations of this compound. Incubate for 2-4 hours.

  • Induction of Oxidative Stress: Add H₂O₂ to all wells (except the 'untreated control' group) to a final concentration that induces ~50% cell death (e.g., 200 µM, to be optimized).

    • Control Groups:

      • Untreated Control: Cells + medium only.

      • H₂O₂ Control: Cells + medium + H₂O₂.

      • Compound Control: Cells + medium + highest concentration of compound only (to check for inherent toxicity).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Perform the MTT assay as described in Protocol 2.2 to quantify cell viability.

  • Data Analysis: Calculate the percentage of neuroprotection using the following formula: % Protection = [(Abs_Sample - Abs_H2O2) / (Abs_Control - Abs_H2O2)] * 100 Where:

    • Abs_Sample is the absorbance of cells treated with compound + H₂O₂.

    • Abs_H2O2 is the absorbance of cells treated with H₂O₂ only.

    • Abs_Control is the absorbance of untreated control cells.

Data Presentation Example:

Compound Concentration (µM)Cell Viability (%)% Neuroprotection
0 (H₂O₂ Control)52.10
165.427.8
1081.361.0
5089.778.5
0 (Untreated Control)100100

References

  • Thongaram, T., et al. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi, 7(10), 843.
  • Pérez-Areales, F. J., et al. (2020). Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. Molecules, 25(6), 1338.
  • Aghbolagh, Z. S., et al. (2018). Antioxidant and antibacterial activity evaluation of 3-hydroxybenzaldehyde: the product of thymol oxidation by a new magnetic nanocatalyst. Chemistry Central Journal, 12(1), 128.
  • PubChemLite. (n.d.). This compound (C10H12O2).
  • National Center for Biotechnology Information. (n.d.). 4-Propoxybenzaldehyde. PubChem Compound Database.
  • Deep, A., et al. (2012). Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity. Journal of the Serbian Chemical Society.
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-3-propoxybenzaldehyde. PubChem Compound Database.
  • Zaini, N. A. S., et al. (2019). SYNTHESIS, MODIFICATION, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 3-HYDROXYBENZALDEHYDESALICYLHYDRAZIDE. Malaysian Journal of Chemistry.
  • Haider, S., et al. (2019). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. Pharmaceutics, 11(3), 114.
  • Li, Y., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(18), 3311.
  • Al-Salah, H. A., et al. (2013). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central Journal, 7(1), 133.
  • Marques, A. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitor. Molecules, 26(18), 5770.
  • National Center for Biotechnology Information. (n.d.). 2-Propoxy-benzaldehyde. PubChem Compound Database.

Sources

Application Notes and Protocols: The Utility of 3-Propoxybenzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Propoxybenzaldehyde, an aromatic aldehyde bearing a propoxy functional group, presents a versatile scaffold for the synthesis of novel agrochemical candidates. While its direct large-scale application in commercial agrochemicals is not as extensively documented as structurally related compounds like 3-phenoxybenzaldehyde, its unique combination of a reactive aldehyde and a moderately lipophilic propoxy group offers significant potential for the development of new fungicides, herbicides, and insecticides. This guide provides an in-depth exploration of plausible synthetic routes and detailed experimental protocols for leveraging this compound in the discovery of next-generation crop protection agents. The methodologies are grounded in established chemical principles and draw analogies from successful agrochemical motifs, offering a robust framework for researchers in the field.

Introduction: Rationale for this compound in Agrochemical Design

The benzaldehyde moiety is a cornerstone in the synthesis of a vast array of biologically active molecules. The aldehyde group serves as a versatile handle for a multitude of chemical transformations, including condensations, oxidations, reductions, and multicomponent reactions. The substituent on the aromatic ring plays a crucial role in modulating the physicochemical properties and biological efficacy of the resulting derivatives.

In the context of this compound, the propoxy group at the meta-position introduces several key features:

  • Lipophilicity: The propyl chain enhances the lipophilicity of the molecule, which can improve its ability to penetrate the waxy cuticle of plants or the chitinous exoskeleton of insects. This is a critical factor for the bioavailability and efficacy of many pesticides.

  • Metabolic Stability: The ether linkage of the propoxy group is generally more stable to metabolic degradation compared to ester linkages, potentially leading to longer-lasting activity in the target organism.

  • Stereoelectronic Effects: The electron-donating nature of the propoxy group can influence the reactivity of the aldehyde and the overall electron distribution of the aromatic ring, which in turn can affect binding to target enzymes or receptors.

While 3-phenoxybenzaldehyde is a well-established intermediate in the synthesis of pyrethroid insecticides, the exploration of this compound as a precursor for novel agrochemicals remains a promising, yet less-explored, avenue.[1][2] This document aims to bridge this gap by providing detailed protocols for the synthesis of potential agrochemical candidates derived from this versatile building block.

Potential Agrochemical Applications and Synthetic Protocols

Based on the known reactivity of the aldehyde functional group and the structural motifs of existing agrochemicals, we can envision several classes of compounds that can be synthesized from this compound.

Synthesis of Schiff Base Derivatives with Potential Fungicidal Activity

Schiff bases derived from substituted benzaldehydes are known to exhibit a wide range of biological activities, including antifungal properties. The imine (-C=N-) linkage is crucial for their bioactivity. The following protocol details the synthesis of a Schiff base from this compound and a substituted aniline.

Protocol 1: Synthesis of N-(4-chlorobenzylidene)-3-propoxyaniline

Reaction Scheme:

Schiff_Base_Synthesis cluster_0 Reaction Scheme This compound This compound 4-Chloroaniline 4-Chloroaniline Product N-(3-propoxybenzylidene)-4-chloroaniline This compound->Product + 4-Chloroaniline->Product + Byproduct Product->Byproduct + H2O Catalyst Glacial Acetic Acid (cat.) Solvent Ethanol, Reflux

Caption: Synthesis of a Schiff base from this compound.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound67698-61-7164.201.64 g (10 mmol)
4-Chloroaniline106-47-8127.571.28 g (10 mmol)
Ethanol (Absolute)64-17-546.0750 mL
Glacial Acetic Acid64-19-760.052-3 drops

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.64 g, 10 mmol) and 4-chloroaniline (1.28 g, 10 mmol).

  • Add 50 mL of absolute ethanol to the flask and stir the mixture until all solids are dissolved.

  • Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.

  • Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure using a rotary evaporator.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure N-(3-propoxybenzylidene)-4-chloroaniline.

  • Dry the purified product in a vacuum oven. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Rationale: This one-pot condensation reaction is a straightforward and efficient method for synthesizing Schiff bases. The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the aniline. The subsequent dehydration drives the reaction to completion. The choice of 4-chloroaniline is based on the prevalence of halogenated aromatic rings in many commercial fungicides.

Synthesis of Chalcone Derivatives as Potential Herbicides or Insecticides

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have demonstrated a broad spectrum of biological activities, including herbicidal and insecticidal effects.[3] The following protocol outlines the Claisen-Schmidt condensation for the synthesis of a chalcone from this compound.

Protocol 2: Synthesis of (E)-1-(4-methoxyphenyl)-3-(3-propoxyphenyl)prop-2-en-1-one

Reaction Scheme:

Chalcone_Synthesis cluster_0 Reaction Scheme This compound This compound 4-Methoxyacetophenone 4-Methoxyacetophenone Product (E)-1-(4-methoxyphenyl)-3-(3-propoxyphenyl)prop-2-en-1-one This compound->Product + 4-Methoxyacetophenone->Product + Byproduct Product->Byproduct + H2O Base NaOH (aq) Solvent Ethanol

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound67698-61-7164.201.64 g (10 mmol)
4-Methoxyacetophenone100-06-1150.171.50 g (10 mmol)
Ethanol64-17-546.0740 mL
Sodium Hydroxide (NaOH)1310-73-240.001.2 g (30 mmol)
Water7732-18-518.0210 mL

Procedure:

  • Dissolve sodium hydroxide (1.2 g) in water (10 mL) in a beaker and cool the solution in an ice bath.

  • In a 250 mL Erlenmeyer flask, dissolve this compound (1.64 g, 10 mmol) and 4-methoxyacetophenone (1.50 g, 10 mmol) in ethanol (40 mL).

  • Cool the ethanolic solution in an ice bath and slowly add the cold sodium hydroxide solution dropwise with constant stirring.

  • Continue stirring the reaction mixture in the ice bath for 2-3 hours. A solid precipitate should form.

  • Allow the mixture to stand at room temperature overnight.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Wash the crude product with a small amount of cold ethanol.

  • Recrystallize the crude chalcone from ethanol to obtain a pure crystalline solid.

  • Dry the purified product and characterize by melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy.

Rationale: The Claisen-Schmidt condensation is a base-catalyzed reaction where an enolate, formed from the deprotonation of the α-carbon of the acetophenone, acts as a nucleophile and attacks the carbonyl carbon of the benzaldehyde. The subsequent dehydration of the aldol addition product yields the α,β-unsaturated ketone (chalcone). The methoxy group on the acetophenone is a common feature in bioactive molecules and can be varied to explore structure-activity relationships.

Synthesis of Oxime Ethers as Potential Herbicides

Oxime ethers are a class of compounds that have been successfully developed into commercial herbicides. The oxime ether moiety can act as a pro-herbicide, being cleaved in the plant to release the active compound.

Protocol 3: Synthesis of this compound O-ethyl oxime

Workflow Diagram:

G A Step 1: Oxime Formation B Dissolve this compound and Hydroxylamine Hydrochloride in Ethanol/Water A->B C Add Sodium Acetate solution B->C D Stir at room temperature C->D E Isolate this compound oxime D->E G Dissolve oxime in DMF E->G Intermediate F Step 2: O-Alkylation F->G H Add Sodium Hydride (NaH) G->H I Add Ethyl Iodide H->I J Work-up and Purification I->J K Final Product: This compound O-ethyl oxime J->K

Caption: Workflow for the synthesis of an oxime ether.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound67698-61-7164.201.64 g (10 mmol)
Hydroxylamine Hydrochloride5470-11-169.490.83 g (12 mmol)
Sodium Acetate127-09-382.031.64 g (20 mmol)
Ethanol64-17-546.0730 mL
Water7732-18-518.0215 mL
Sodium Hydride (60% dispersion in oil)7646-69-724.000.44 g (11 mmol)
Ethyl Iodide75-03-6155.971.71 g (11 mmol)
Dimethylformamide (DMF)68-12-273.0920 mL

Procedure:

Part A: Synthesis of this compound oxime

  • In a 100 mL flask, dissolve this compound (1.64 g, 10 mmol) in ethanol (30 mL).

  • In a separate beaker, dissolve hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium acetate (1.64 g, 20 mmol) in water (15 mL).

  • Add the aqueous solution to the ethanolic solution of the aldehyde.

  • Stir the mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into cold water (100 mL) and collect the precipitated solid by filtration.

  • Wash the solid with water and dry to obtain this compound oxime. This intermediate can be used in the next step without further purification.

Part B: O-Alkylation to form the Oxime Ether

  • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.44 g of 60% dispersion, 11 mmol).

  • Wash the sodium hydride with dry hexane to remove the mineral oil and carefully decant the hexane.

  • Add dry DMF (10 mL) to the flask.

  • Dissolve the this compound oxime from Part A (approx. 10 mmol) in dry DMF (10 mL) and add it dropwise to the sodium hydride suspension at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.71 g, 11 mmol) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by carefully adding cold water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure this compound O-ethyl oxime.

Rationale: This two-step synthesis first converts the aldehyde to an oxime, which is then O-alkylated. The use of a strong base like sodium hydride is necessary to deprotonate the oxime hydroxyl group, forming a nucleophilic oximate anion that readily reacts with the alkyl halide (ethyl iodide).

Conclusion

This compound is a valuable, yet underutilized, starting material in the field of agrochemical synthesis. The protocols detailed in this guide provide a practical framework for the synthesis of diverse classes of potential agrochemicals, including Schiff bases, chalcones, and oxime ethers. By leveraging the unique properties conferred by the propoxy group, researchers can explore novel chemical spaces in the quest for more effective and environmentally benign crop protection solutions. The synthetic pathways described are robust and can be adapted for the creation of compound libraries for high-throughput screening, accelerating the discovery of new agrochemical leads.

References

  • Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
  • Multichem Exports. (n.d.). 3-Phenoxybenzaldehyde International Distributor.
  • PubMed. (2010). Synthesis and Herbicidal Activities of Novel 3-(substituted Benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine Derivatives.
  • MDPI. (2021). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons.
  • PubMed Central (PMC). (2014). Mosquitocidal Properties of Natural Product Compounds Isolated from Chinese Herbs and Synthetic Analogs of Curcumin.

Sources

Application Notes & Protocols: 3-Propoxybenzaldehyde as a Versatile Precursor for Novel Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating challenge of fungal resistance to existing agrochemicals necessitates the continuous exploration of novel molecular scaffolds for the development of next-generation fungicides. Benzaldehyde derivatives have emerged as a promising class of precursors due to their versatile reactivity and established role in the synthesis of various bioactive compounds. This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic utilization of 3-propoxybenzaldehyde as a key starting material for the synthesis of potential new fungicides. We will delve into the chemical rationale, propose synthetic pathways, and provide detailed experimental protocols for the derivatization of this compound into fungicidal candidates. The content is structured to blend established chemical principles with innovative synthetic strategies, offering a practical roadmap for the exploration of this promising precursor.

Introduction: The Potential of this compound in Fungicide Discovery

This compound is an aromatic aldehyde characterized by a propoxy group at the meta-position of the benzene ring.[1][2] This substitution pattern offers a unique combination of lipophilicity and steric influence, which can be strategically exploited in the design of bioactive molecules. While direct reports on the synthesis of commercial fungicides from this compound are not prevalent, the benzaldehyde moiety itself is a well-established pharmacophore in numerous antimicrobial compounds.[3][4][5] The aldehyde functional group is highly reactive and serves as a versatile handle for a wide array of chemical transformations, including condensations, cyclizations, and multicomponent reactions, making it an ideal starting point for building molecular complexity.

The propoxy group can contribute to the molecule's ability to penetrate the waxy cuticle of plants and the cell membranes of fungi. Furthermore, its presence can influence the binding affinity of the final compound to its target site within the fungal cell. This guide will explore the synthesis of two major classes of fungicides, triazoles and chalcones, using this compound as the foundational building block.

Rationale for Targeting Triazole and Chalcone Scaffolds

Triazole Fungicides

The 1,2,4-triazole ring is a critical component of many successful demethylation inhibitor (DMI) fungicides.[6] These fungicides act by inhibiting the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately compromises the integrity of the fungal cell membrane.[7] The synthesis of triazole fungicides often involves the reaction of a substituted ketone or aldehyde with a triazole salt.

Chalcone-Based Fungicides

Chalcones are α,β-unsaturated ketones that serve as precursors for a wide variety of flavonoids and are known to exhibit a broad spectrum of biological activities, including antifungal properties. Their proposed mechanisms of action are diverse and can include the inhibition of mitochondrial respiration and the disruption of cell cycle progression. The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone.

Synthetic Pathways and Protocols

This section outlines the proposed synthetic routes starting from this compound to generate novel triazole and chalcone derivatives.

Synthesis of a Novel Triazole Fungicide Candidate

The proposed synthesis of a 1,2,4-triazole derivative from this compound involves a three-step process: Grignard reaction to form a secondary alcohol, oxidation to a ketone, and finally, nucleophilic substitution to introduce the triazole moiety.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Triazole Introduction (Conceptual) A This compound B 1-(3-Propoxyphenyl)ethanol A->B CH3MgBr, THF C 1-(3-Propoxyphenyl)ethanone B->C PCC, CH2Cl2 D 1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (Analogue Target) C->D Analogous to Propiconazole Synthesis

Caption: Proposed synthetic workflow for a triazole fungicide candidate.

Protocol 3.1.1: Synthesis of 1-(3-Propoxyphenyl)ethanol

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add magnesium turnings (2.4 g, 0.1 mol).

  • Grignard Reagent Formation: Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask. Slowly add a solution of methyl bromide in THF (0.1 mol) to initiate the Grignard reaction.

  • Aldehyde Addition: Once the Grignard reagent has formed, cool the reaction mixture to 0 °C in an ice bath. Add a solution of this compound (16.4 g, 0.1 mol) in 50 mL of anhydrous THF dropwise via the dropping funnel over 30 minutes.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(3-propoxyphenyl)ethanol.

Protocol 3.1.2: Synthesis of 1-(3-Propoxyphenyl)ethanone

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-(3-propoxyphenyl)ethanol (18.0 g, 0.1 mol) in 100 mL of dichloromethane.

  • Oxidation: Add pyridinium chlorochromate (PCC) (32.3 g, 0.15 mol) in one portion. Stir the reaction mixture at room temperature for 2 hours.

  • Workup: Dilute the reaction mixture with 100 mL of diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield 1-(3-propoxyphenyl)ethanone.

Protocol 3.1.3: Synthesis of the Triazole Derivative (Conceptual)

The final step of introducing the triazole ring can be adapted from established syntheses of triazole fungicides like propiconazole.[8] This typically involves bromination of the ketone followed by nucleophilic substitution with a sodium triazole salt.

Synthesis of a Novel Chalcone Fungicide Candidate

The synthesis of a chalcone derivative from this compound is a straightforward one-step Claisen-Schmidt condensation with a substituted acetophenone.

G cluster_0 Claisen-Schmidt Condensation A This compound C (E)-1-(4-Hydroxyphenyl)-3-(3-propoxyphenyl)prop-2-en-1-one (Chalcone Target) A->C NaOH, Ethanol, H2O B 4'-Hydroxyacetophenone B->C NaOH, Ethanol, H2O

Caption: Synthetic workflow for a chalcone fungicide candidate.

Protocol 3.2.1: Synthesis of (E)-1-(4-Hydroxyphenyl)-3-(3-propoxyphenyl)prop-2-en-1-one

  • Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 4'-hydroxyacetophenone (13.6 g, 0.1 mol) and this compound (16.4 g, 0.1 mol) in 100 mL of ethanol.

  • Base Addition: While stirring at room temperature, slowly add 20 mL of a 40% aqueous sodium hydroxide solution.

  • Reaction: Continue stirring at room temperature for 4-6 hours. The formation of a precipitate indicates the progress of the reaction.

  • Isolation: Pour the reaction mixture into 400 mL of cold water and acidify with dilute hydrochloric acid until the pH is neutral.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral, and dry. Recrystallize the crude product from ethanol to obtain the pure chalcone.

Data and Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR signals (ppm, indicative) Expected ¹³C NMR signals (ppm, indicative)
This compoundC₁₀H₁₂O₂164.209.9 (s, 1H, CHO), 7.4-7.1 (m, 4H, Ar-H), 3.9 (t, 2H, OCH₂), 1.8 (m, 2H, CH₂), 1.0 (t, 3H, CH₃)192, 160, 138, 130, 124, 122, 115, 69, 22, 10
1-(3-Propoxyphenyl)ethanolC₁₂H₁₈O₂194.277.2-6.8 (m, 4H, Ar-H), 4.8 (q, 1H, CHOH), 3.9 (t, 2H, OCH₂), 2.0 (d, 1H, OH), 1.8 (m, 2H, CH₂), 1.5 (d, 3H, CH₃), 1.0 (t, 3H, CH₃)159, 146, 129, 118, 113, 112, 70, 69, 25, 22, 10
1-(3-Propoxyphenyl)ethanoneC₁₂H₁₆O₂192.257.5-7.1 (m, 4H, Ar-H), 3.9 (t, 2H, OCH₂), 2.6 (s, 3H, COCH₃), 1.8 (m, 2H, CH₂), 1.0 (t, 3H, CH₃)198, 159, 138, 129, 121, 120, 113, 69, 26, 22, 10
(E)-1-(4-Hydroxyphenyl)-3-(3-propoxyphenyl)prop-2-en-1-oneC₁₈H₁₈O₃282.338.0-6.9 (m, 10H, Ar-H & vinyl-H), 3.9 (t, 2H, OCH₂), 1.8 (m, 2H, CH₂), 1.0 (t, 3H, CH₃)188, 162, 159, 144, 135, 131, 130, 129, 122, 121, 115, 114, 69, 22, 10

Concluding Remarks

This compound presents itself as a valuable and underexplored precursor for the synthesis of novel fungicide candidates. The protocols detailed in this guide for the synthesis of triazole and chalcone derivatives are based on robust and well-established chemical transformations. These pathways offer a solid foundation for further research, including the expansion of the derivative library through variations in the reaction partners and conditions. Subsequent biological screening of these novel compounds will be crucial in identifying lead candidates with potent and broad-spectrum fungicidal activity. The principles and methodologies outlined herein are intended to empower researchers in their quest for innovative solutions to the persistent challenges in agricultural disease management.

References

  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (URL: )
  • Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (URL: )
  • Fungicide Theory of Use and Mode of Action. (URL: )
  • Fungicide Modes of Action and Spectrum - CABI Digital Library. (URL: )
  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (URL: )
  • Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK‐2A - PMC - NIH. (URL: )
  • 3-(Hydroxymethyl)-4-propoxybenzaldehyde - Chem-Impex. (URL: )
  • This compound - ChemScene. (URL: )
  • Synthesis of the Fungicide Propiconazole a Systemic Foliar Fungicide. (URL: [Link])
  • Fungicide Modes of Action - Bayer Crop Science. (URL: )
  • 4-(2-Hydroxy-3-(isopropylamino)propoxy)benzaldehyde | C13H19NO3 | CID 13621729. (URL: )
  • Antifungal activity of redox-active benzaldehydes that target cellular antioxid
  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - MDPI. (URL: [Link])
  • 1,2,4-Triazole benzamide derivative TPB against Gaeumannomyces graminis var. tritici as a novel dual-target fungicide inhibiting ergosterol synthesis and adenine nucleotide transferase function - PubMed. (URL: [Link])
  • This compound (C10H12O2) - PubChemLite. (URL: [Link])
  • Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalanin
  • 4-Propoxybenzaldehyde | C10H12O2 | CID 79812 - PubChem - NIH. (URL: [Link])
  • Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity - ResearchG
  • Synthesis of new compounds related to the commercial fungicide tricyclazole | Request PDF. (URL: [Link])

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Application Notes and Protocols for the Knoevenagel Condensation of 3-Propoxybenzaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon double bonds.[1][2] This reaction, a modification of the aldol condensation, involves the nucleophilic addition of an active methylene compound to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction.[1] The products, α,β-unsaturated compounds, are pivotal intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmaceutically active molecules.[3]

Derivatives of 3-propoxybenzaldehyde, the subject of this guide, are of significant interest in medicinal chemistry and drug discovery. The products derived from its condensation with active methylene compounds serve as precursors to novel therapeutic agents, with potential applications as anticancer, antimicrobial, and anti-inflammatory agents. The propoxy moiety can enhance lipophilicity and modulate the electronic properties of the resulting compounds, potentially improving their pharmacokinetic and pharmacodynamic profiles.

This document provides a detailed guide to the reaction of this compound with various active methylene compounds, offering insights into the reaction mechanism, optimized protocols, and the rationale behind experimental design.

Reaction Mechanism: A Stepwise Look at C-C Bond Formation

The Knoevenagel condensation proceeds through a well-established two-step mechanism, catalyzed by a weak base, such as piperidine or an ammonium salt.[3]

  • Enolate Formation: The reaction is initiated by the deprotonation of the active methylene compound by the basic catalyst. The acidity of the α-protons of the methylene group is enhanced by the presence of two electron-withdrawing groups (Z), which stabilize the resulting carbanion (enolate) through resonance.[1] The reactivity of the active methylene compound is directly related to the electron-withdrawing ability of these "Z" groups, following the general trend: malononitrile > ethyl cyanoacetate > malonic acid.[2]

  • Nucleophilic Addition and Dehydration: The resonance-stabilized enolate then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This nucleophilic addition forms an aldol-type intermediate. This intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated product.[1] The removal of water during the reaction can be advantageous in driving the equilibrium towards the product.[2]

Caption: General mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

The following protocols are designed to be robust and reproducible for the reaction of this compound with common active methylene compounds.

Protocol 1: Reaction with Malononitrile

This protocol describes the synthesis of 2-(3-propoxybenzylidene)malononitrile, a versatile intermediate. The high reactivity of malononitrile allows for mild reaction conditions.

Materials:

  • This compound (1.0 mmol, 164.2 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)

  • Piperidine (catalytic amount, ~0.1 mmol, 10 µL)

  • Ethanol (10 mL)

  • 25 mL round-bottomed flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a 25 mL round-bottomed flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).

  • Add 10 mL of ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Add a catalytic amount of piperidine (~0.1 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TCC), eluting with a hexane:ethyl acetate mixture.

  • Upon completion, the product will likely precipitate from the solution. If not, the solvent volume can be reduced under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 2-(3-propoxybenzylidene)malononitrile.

Protocol 2: Reaction with Ethyl Cyanoacetate

This protocol details the synthesis of ethyl 2-cyano-3-(3-propoxyphenyl)acrylate. This reaction may require slightly more forcing conditions compared to malononitrile.

Materials:

  • This compound (1.0 mmol, 164.2 mg)

  • Ethyl cyanoacetate (1.0 mmol, 113.1 mg)

  • Ammonium acetate (0.2 mmol, 15.4 mg)

  • Ethanol (10 mL)

  • 50 mL round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a 50 mL round-bottomed flask, add this compound (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and ammonium acetate (0.2 mmol).

  • Add 10 mL of ethanol to the flask.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the mixture to reflux with constant stirring for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product remains in solution, remove the ethanol under reduced pressure. The residue can then be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Protocol 3: The Doebner Modification - Reaction with Malonic Acid

This protocol describes the synthesis of 3-(3-propoxyphenyl)acrylic acid, commonly known as 3-propoxycinnamic acid, via the Doebner modification of the Knoevenagel condensation.[1] This reaction utilizes pyridine as both the solvent and a catalyst, along with a catalytic amount of piperidine, and is followed by in-situ decarboxylation.[1]

Materials:

  • This compound (1.0 mmol, 164.2 mg)

  • Malonic acid (1.2 mmol, 124.9 mg)

  • Pyridine (5 mL)

  • Piperidine (catalytic amount, ~0.1 mmol, 10 µL)

  • 50 mL round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a 50 mL round-bottomed flask, dissolve malonic acid (1.2 mmol) in pyridine (5 mL).

  • Add this compound (1.0 mmol) to the solution.

  • Add a catalytic amount of piperidine (~0.1 mmol).

  • Heat the reaction mixture to reflux for 2-3 hours. The evolution of CO₂ will be observed.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing ice and water.

  • Acidify the mixture with concentrated HCl with stirring until the product precipitates.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be recrystallized from a suitable solvent such as ethanol/water to afford pure 3-(3-propoxyphenyl)acrylic acid.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation of this compound with different active methylene compounds, based on general protocols for substituted benzaldehydes.

Active Methylene CompoundCatalystSolventTemperatureTypical Reaction TimeExpected Yield
MalononitrilePiperidineEthanolRoom Temp.1-2 hoursHigh (>90%)
Ethyl CyanoacetateAmmonium AcetateEthanolReflux2-4 hoursGood (70-85%)
Malonic Acid (Doebner)Pyridine/PiperidinePyridineReflux2-3 hoursGood (75-90%)

Note: Yields are estimates and can vary based on the purity of reagents and precise reaction conditions. Optimization may be required to achieve maximum yields.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh this compound & Active Methylene Compound Solvent Add Solvent Reactants->Solvent Catalyst Add Catalyst Solvent->Catalyst Stirring Stir Mixture Catalyst->Stirring Heating Heat to Desired Temperature (if required) Stirring->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool Reaction Mixture Monitoring->Cooling Precipitation Induce Precipitation (Cooling/Solvent Removal) Cooling->Precipitation Filtration Filter Solid Product Precipitation->Filtration Chromatography Column Chromatography (if necessary) Precipitation->Chromatography Washing Wash with Cold Solvent Filtration->Washing Drying Dry Under Vacuum Washing->Drying

Caption: A typical experimental workflow for Knoevenagel condensation reactions.

Concluding Remarks for the Research Professional

The Knoevenagel condensation of this compound with active methylene compounds offers a reliable and efficient pathway to a diverse range of α,β-unsaturated derivatives. The protocols outlined in this guide provide a solid foundation for the synthesis of these valuable compounds. Researchers are encouraged to consider the principles of green chemistry in their experimental design, exploring options such as solvent-free conditions or the use of recyclable catalysts where feasible.[4][5] The versatility of the Knoevenagel condensation, coupled with the unique properties of the this compound scaffold, presents a promising avenue for the development of novel molecules with significant potential in drug discovery and materials science.

References

  • Jain, K., Chaudhuri, S., Pal, K., & Das, K. (2019). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. SBQ.
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation Reactions using 3-Propylbenzaldehyde. BenchChem.
  • Li, Y., Wang, Y., Wang, C., Li, X., Wang, Y., & Wang, E. (2022). Three Si-substituted polyoxovanadates as efficient catalysts for Knoevenagel condensation and selective oxidation of styrene to benzaldehyde. Dalton Transactions, 51(8), 3304–3313. [Link]
  • Kolagkis, P. X., Serviou, S. K., Stini, N. A., Demertzidou, V. P., Poursaitidis, E. T., Galathri, E. M., Mountanea, O. G., Skolia, E., & Kokotos, C. G. (2024). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. Royal Society of Chemistry.
  • Wikipedia contributors. (2023). Knoevenagel condensation. In Wikipedia, The Free Encyclopedia. [Link]
  • Reddy, B. M., & Sreekanth, P. M. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst.
  • Vekariya, R. H., & Patel, H. D. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
  • MDPI. (n.d.). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation.
  • Mitra, A. K., & Mitra, K. (2000). A solvent free approach for Knoevenagel condensation: Facile synthesis of 3-cyano and 3-carbethoxycoumarins.
  • Fort Hays State University. (n.d.).
  • Scientific & Academic Publishing. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Scientific & Academic Publishing.
  • ResearchGate. (n.d.). Knoevenagel condensation of p-Br-benzaldehyde and malononitrile.
  • International Journal of Advanced Research in Science and Engineering. (2019).
  • UNIFAP. (n.d.). Current Microwave Chemistry. UNIFAP.
  • Jacquet, A., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry. [Link]
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation Reactions Involving 3-Cyanobenzaldehyde. BenchChem.
  • Peyrot, C., et al. (2021). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules. [Link]
  • Chemical Problems. (2023).
  • Organic Chemistry Portal. (n.d.).
  • OICC Press. (2025).
  • ResearchGate. (n.d.). Knoevenagel-Doebner condensation of p-hydroxybenzaldehydes using malonic acid and piperidine (Proposed mechanism).
  • Pandya, K. C., & Pandya, R. B. (n.d.). The condensation of aldehydes with malonic acid. Indian Academy of Sciences.
  • Semantic Scholar. (n.d.). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles. Semantic Scholar.
  • Agarwal, T., et al. (2023). Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. Journal of Drug Delivery and Therapeutics.
  • PrepChem.com. (n.d.). Synthesis of acrylic acid. PrepChem.com.
  • Sakai, N., et al. (2021).
  • ResearchGate. (n.d.). Investigation of the H 3 PO 4 -Promoted Reaction of Benzaldehydes, Ethyl Acetoacetate or Ethyl Cyanoacetate or Malononitrile in the Presence of Urea as a Route to Pyrimidin-2-ones and 2-Iminochromenes.
  • Tang, Y., et al. (2021). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. Frontiers in Chemistry. [Link]
  • ResearchGate. (n.d.). Improved synthesis of the 3-(4-hydroxyphenyl) acrylic acid.
  • Chemistry For Everyone. (2025). How Is Polyacrylic Acid Synthesized?. YouTube.
  • RJPBCS. (n.d.).
  • National Institutes of Health. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.

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Introduction: The Versatility of 3-Propoxybenzaldehyde in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Catalytic Conversion of 3-Propoxybenzaldehyde: Application Notes and Protocols

This compound (C₁₀H₁₂O₂, MW: 164.20 g/mol ) is an aromatic aldehyde featuring a propoxy group at the meta position of the benzene ring.[1][2] This substitution pattern makes it a valuable and versatile building block in organic synthesis, particularly for the development of fine chemicals and pharmaceutical agents. The aldehyde functional group serves as a reactive handle for a multitude of catalytic transformations, allowing for the strategic construction of more complex molecular architectures. Its derivatives are key intermediates in the synthesis of compounds explored for various therapeutic applications.

This guide provides an in-depth exploration of the primary catalytic pathways for the conversion of this compound. As a senior application scientist, the focus is not merely on procedural steps but on the underlying principles and rationale that guide the selection of catalysts and reaction conditions. We will delve into key transformations including catalytic reduction, oxidation, carbon-carbon bond formation, and carbon-nitrogen bond formation, offering detailed, field-proven protocols for each.

Core Catalytic Transformations

The reactivity of this compound is dominated by its aldehyde group. The principal catalytic strategies involve leveraging this group as either an electrophile for nucleophilic attack or as a substrate for redox transformations. The diagram below illustrates the major synthetic routes accessible from this starting material.

G cluster_main Catalytic Pathways for this compound Start This compound Reduction 3-Propoxybenzyl Alcohol Start->Reduction Catalytic Hydrogenation Oxidation 3-Propoxybenzoic Acid Start->Oxidation Catalytic Oxidation ReductiveAmination N-Substituted 3-Propoxybenzylamine Start->ReductiveAmination Reductive Amination Knoevenagel α,β-Unsaturated Product Start->Knoevenagel Knoevenagel Condensation Perkin 3-Propoxycinnamic Acid Derivative Start->Perkin Perkin Reaction

Figure 1: Key catalytic transformations of this compound.

Catalytic Reduction to 3-Propoxybenzyl Alcohol

The reduction of the aldehyde to a primary alcohol is a fundamental transformation. While stoichiometric reagents like sodium borohydride are effective, catalytic hydrogenation offers a cleaner, more atom-economical alternative, particularly for larger-scale synthesis.[3] This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Scientific Rationale: Catalytic hydrogenation of an aldehyde proceeds via its adsorption onto the catalyst surface, followed by the sequential addition of hydrogen atoms. The choice of catalyst (e.g., Palladium, Platinum, Ruthenium) and support (e.g., activated carbon) is critical for achieving high selectivity. For aromatic aldehydes, a key challenge is to reduce the aldehyde without affecting the benzene ring. Catalysts like Palladium on carbon (Pd/C) are highly effective for this selective transformation under mild conditions.[4]

Protocol 1: Selective Hydrogenation using Palladium on Carbon (Pd/C)

This protocol details the selective reduction of this compound to 3-propoxybenzyl alcohol.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ethanol or Ethyl Acetate (reagent grade)

  • Hydrogen gas (H₂) source with balloon or hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration setup (e.g., Celite pad)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol (approx. 0.2 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (1-2 mol%). Caution: Pd/C can be pyrophoric; handle with care, preferably under an inert atmosphere if dry. Using a 50% wet catalyst mitigates this risk.

  • Atmosphere Purge: Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon), followed by a vacuum.

  • Hydrogenation: Introduce hydrogen gas into the flask, typically via a balloon or by connecting to a hydrogenation apparatus set to a slight positive pressure (e.g., 1-3 atm).

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-propoxybenzyl alcohol, which can be purified further by column chromatography if necessary.

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the aldehyde's carbonyl carbon makes it an excellent substrate for C-C bond formation through condensation reactions. These reactions are foundational in organic synthesis for building molecular complexity.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base catalyst.[5][6] The reaction proceeds via nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.[5][7]

Scientific Rationale: The base catalyst (e.g., piperidine, an amine) deprotonates the active methylene compound to form a stabilized carbanion (enolate).[7] This potent nucleophile then attacks the carbonyl carbon of this compound. The subsequent intermediate readily eliminates water to form a thermodynamically stable conjugated system.[5][7] The choice of active methylene compound (e.g., malononitrile, diethyl malonate) determines the nature of the final product. Malononitrile is highly reactive due to the strong electron-withdrawing nature of the two nitrile groups.[7]

G cluster_workflow Knoevenagel Condensation Workflow A 1. Dissolve Reactants (Aldehyde + Active Methylene Compound) B 2. Add Catalyst (e.g., Piperidine) A->B C 3. Reaction at RT or with heating B->C D 4. Monitor Progress (TLC/GC) C->D E 5. Product Precipitation or Extraction D->E F 6. Isolate & Purify (Filtration/Crystallization) E->F

Figure 2: General experimental workflow for Knoevenagel condensation.

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of (3-propoxybenzylidene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalytic amount)

  • Ethanol (solvent)

  • 25 mL round-bottom flask

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

  • Reactant Preparation: To a 25 mL round-bottom flask, add this compound (1.0 eq) and malononitrile (1.0 eq).

  • Dissolution: Add ethanol (approx. 10 mL per mmol of aldehyde) to the flask and stir the mixture until all solids are dissolved.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Often, the product will begin to precipitate out of the solution as a solid.

  • Monitoring: Monitor the reaction by TLC until the aldehyde spot disappears.

  • Isolation: If a precipitate has formed, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The product is often pure enough after this step, but can be recrystallized from ethanol if needed.

Perkin Reaction

The Perkin reaction is a classic organic reaction that synthesizes α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the corresponding acid.[8][9][10][11]

Scientific Rationale: The base (e.g., sodium acetate) abstracts an α-proton from the acid anhydride to form an enolate.[9] This enolate then adds to the aldehyde carbonyl group. The resulting alkoxide is acetylated by another molecule of anhydride. Finally, elimination of a carboxylate group and subsequent hydrolysis of the anhydride yields the cinnamic acid derivative.[10] This reaction typically requires high temperatures to proceed.[12]

Protocol 3: Perkin Reaction with Acetic Anhydride

This protocol outlines the synthesis of 3-propoxycinnamic acid.

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle or oil bath

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, combine this compound (1.0 eq), acetic anhydride (2.5-3.0 eq), and freshly fused (anhydrous) sodium acetate (1.0 eq).

  • Heating: Heat the mixture under reflux (typically 160-180 °C) for several hours (e.g., 4-8 hours).

  • Hydrolysis: After cooling, pour the reaction mixture into a beaker of water and boil for 15-20 minutes to hydrolyze the excess acetic anhydride.

  • Isolation: Cool the aqueous mixture. If the product precipitates, it can be collected by filtration. If it remains oily, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The crude acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Carbon-Nitrogen Bond Forming Reactions: Reductive Amination

Reductive amination is one of the most powerful and widely used methods for synthesizing amines in medicinal and process chemistry.[13] It involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[14] This one-pot procedure avoids the issue of over-alkylation often seen in direct alkylation of amines.[15]

Scientific Rationale: The reaction begins with the nucleophilic attack of the amine on the aldehyde, forming a hemiaminal, which then dehydrates to an imine (for primary amines) or an iminium ion (for secondary amines). A reducing agent present in the reaction mixture selectively reduces this C=N double bond. The choice of reducing agent is crucial. Mild hydrides like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are selective for the iminium ion over the starting aldehyde, preventing premature reduction of the carbonyl.[15] Catalytic hydrogenation can also be employed, offering a greener alternative.[13][16]

Protocol 4: Reductive Amination using Sodium Triacetoxyborohydride

This protocol details the synthesis of a secondary amine from this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, catalyst)

  • Round-bottom flask

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the primary amine (1.0-1.2 eq) in an anhydrous solvent like DCM.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) to the mixture in portions. The reaction is often mildly exothermic.

  • Reaction: Continue stirring at room temperature for several hours or overnight. Monitor the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude secondary amine, which can be purified by column chromatography.

Summary of Catalytic Conditions

The table below summarizes typical conditions for the catalytic conversions discussed.

TransformationProductCatalyst(s)Key ReagentsSolventTemperature
Hydrogenation 3-Propoxybenzyl Alcohol10% Pd/CH₂ gasEthanolRoom Temp.
Oxidation 3-Propoxybenzoic AcidPhase Transfer CatalystKMnO₄ or H₂O₂Biphasic (e.g., Toluene/H₂O)80-100 °C
Knoevenagel (3-Propoxybenzylidene)malononitrilePiperidineMalononitrileEthanolRoom Temp.
Perkin Reaction 3-Propoxycinnamic AcidSodium AcetateAcetic AnhydrideNone160-180 °C
Reductive Amination N-Alkyl-3-propoxybenzylamineNone (reductant-driven)Amine, NaBH(OAc)₃DCM / DCERoom Temp.

Conclusion

This compound is a highly adaptable substrate for a range of essential catalytic transformations. By carefully selecting the appropriate catalyst and reaction conditions, researchers can selectively target reduction, oxidation, or the formation of new carbon-carbon and carbon-nitrogen bonds. The protocols provided herein serve as a robust starting point for synthetic chemists in research and drug development, offering reliable methods to access a diverse array of valuable downstream products. Understanding the mechanistic rationale behind each transformation empowers scientists to troubleshoot and optimize these reactions for their specific molecular targets.

References

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Application Notes & Protocols: 3-Propoxybenzaldehyde as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide on the synthetic utility of 3-propoxybenzaldehyde. As a key aromatic aldehyde, its strategic importance lies in its capacity to participate in a diverse range of carbon-carbon and carbon-nitrogen bond-forming reactions. We will explore its fundamental reactivity and provide field-proven, step-by-step protocols for its application in cornerstone synthetic transformations, including Claisen-Schmidt condensations, Wittig olefinations, and reductive aminations. The causality behind experimental choices, mechanistic insights, and practical considerations for reaction setup, monitoring, and product isolation are discussed to empower researchers in leveraging this valuable building block for applications in medicinal chemistry, materials science, and fine chemical synthesis.

Introduction and Physicochemical Profile

This compound is an aromatic aldehyde distinguished by a propoxy substituent at the meta-position of the benzene ring. This structural feature imparts specific solubility and electronic properties that make it a valuable intermediate in multi-step syntheses. The aldehyde functional group serves as a reactive handle for a multitude of transformations, while the propoxy group can influence the biological activity and pharmacokinetic properties of the final target molecules. Its utility is well-recognized in the synthesis of complex scaffolds for pharmaceuticals and specialty chemicals.[1][2][3]

Physicochemical and Safety Data

Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher. This compound should be stored in a cool, dry, and well-ventilated area under nitrogen.[2] It is classified as a skin and eye irritant and may cause respiratory irritation.[4] Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol [2]
CAS Number 67698-61-7[2][]
Appearance Liquid (Typical)
Purity ≥98% (Typical)[2]
Boiling Point ~255-257 °C (Predicted)
Density ~1.03 g/cm³ (Predicted)
Storage 4°C, stored under nitrogen[2]

Core Synthetic Applications: Protocols and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the aldehyde carbon. The following sections detail its application in three fundamental synthetic transformations.

Application Protocol 1: Claisen-Schmidt Condensation for Chalcone Synthesis

Expertise & Causality: The Claisen-Schmidt condensation is a robust, base-catalyzed reaction for the synthesis of α,β-unsaturated ketones, specifically chalcones.[6][7] Chalcones (1,3-diaryl-2-propen-1-ones) are important precursors for flavonoids and possess a wide range of biological activities, including antimicrobial and anticancer properties.[7][8] The reaction proceeds via the formation of an enolate from an acetophenone derivative, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. Subsequent dehydration yields the thermodynamically stable conjugated chalcone system.[6][9] Ethanol is a common solvent as it effectively dissolves both the organic substrates and the aqueous base catalyst (NaOH or KOH), creating a homogenous reaction environment. The reaction is typically run at room temperature to minimize side reactions.

Workflow Diagram: Claisen-Schmidt Condensation

Claisen_Schmidt_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagent1 This compound (1.0 equiv) mix Combine Aldehyde, Ketone, and Ethanol reagent1->mix reagent2 Substituted Acetophenone (1.0 equiv) reagent2->mix solvent Ethanol solvent->mix catalyst Aqueous NaOH (10%) add_base Add NaOH dropwise with vigorous stirring catalyst->add_base Catalyst mix->add_base react Stir at 20-25°C (3-4 hours) add_base->react monitor Monitor by TLC react->monitor quench Pour into ice-cold water monitor->quench Reaction Complete precipitate Acidify with dilute HCl to precipitate product quench->precipitate filter Collect solid by suction filtration precipitate->filter wash Wash with cold water filter->wash purify Recrystallize from Ethanol wash->purify dry Dry under vacuum purify->dry product Pure Chalcone Product dry->product

Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Detailed Experimental Protocol:

  • Reagent Preparation: In a 100 mL round-bottomed flask equipped with a magnetic stir bar, dissolve this compound (10 mmol, 1.64 g) and an appropriate acetophenone derivative (e.g., 4'-hydroxyacetophenone, 10 mmol, 1.36 g) in 20 mL of rectified spirit (95% ethanol).

  • Reaction Initiation: Place the flask in a water bath on a magnetic stirrer to maintain a temperature of 20-25 °C. Begin vigorous stirring.

  • Catalyst Addition: Prepare a 10% aqueous solution of sodium hydroxide. Add the NaOH solution (10 mL) dropwise to the stirred reaction mixture over a period of 30 minutes. The solution will typically become turbid and change color.

  • Reaction Monitoring: Continue stirring vigorously at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) eluent system until the starting aldehyde spot has been consumed.

  • Work-up: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. Acidify the solution by slowly adding dilute hydrochloric acid (1 M) with stirring until the pH is ~5-6. A solid precipitate should form.

  • Isolation: Collect the crude product by suction filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum. Determine the melting point, and confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Reactant AReactant BProductExpected Yield
This compound4'-Hydroxyacetophenone(E)-1-(4-hydroxyphenyl)-3-(3-propoxyphenyl)prop-2-en-1-one65-85%
Application Protocol 2: Wittig Reaction for Alkene Synthesis

Expertise & Causality: The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[10][11] It is highly reliable for forming a carbon-carbon double bond at a specific position. The reaction involves a phosphonium ylide (the Wittig reagent), which is typically prepared in situ from a phosphonium salt and a strong base.[11][12] The nucleophilic carbon of the ylide attacks the aldehyde, forming a betaine intermediate which collapses to a four-membered oxaphosphetane ring.[10][13] The driving force of the reaction is the subsequent decomposition of this intermediate into the desired alkene and a highly stable triphenylphosphine oxide byproduct.[11][13] Anhydrous THF is a critical solvent choice as it is aprotic and effectively solvates the reagents, while n-Butyllithium (n-BuLi) is a sufficiently strong base to deprotonate the phosphonium salt to form the reactive ylide.[11]

Workflow Diagram: Wittig Reaction

Wittig_Workflow cluster_ylide Ylide Generation (in situ) cluster_reaction Olefination Reaction cluster_workup Work-up & Purification salt Phosphonium Salt (e.g., [MePPh₃]⁺Br⁻) suspend Suspend salt in THF under N₂ at 0°C salt->suspend thf1 Anhydrous THF thf1->suspend nBuLi n-BuLi in Hexanes deprotonate Add n-BuLi dropwise, Stir for 1 hr at 0°C nBuLi->deprotonate suspend->deprotonate ylide Phosphorus Ylide (Orange/Red Solution) deprotonate->ylide add_aldehyde Cool ylide to -78°C Add aldehyde solution dropwise ylide->add_aldehyde aldehyde This compound in Anhydrous THF aldehyde->add_aldehyde warm Warm to RT overnight add_aldehyde->warm quench Quench with sat. aq. NH₄Cl warm->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify product Pure Alkene Product purify->product

Caption: General workflow for the Wittig olefination of this compound.

Detailed Experimental Protocol:

  • Apparatus Setup: Assemble a flame-dried, three-necked flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.

  • Ylide Generation: To the flask, add methyltriphenylphosphonium bromide (11 mmol, 3.93 g) and anhydrous tetrahydrofuran (THF, 40 mL). Cool the resulting suspension to 0 °C in an ice bath.

  • Deprotonation: While stirring, add n-butyllithium (1.6 M in hexanes, 10.5 mmol, 6.6 mL) dropwise via syringe. A deep orange or red color indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.

  • Aldehyde Addition: In a separate flame-dried flask, dissolve this compound (10 mmol, 1.64 g) in 10 mL of anhydrous THF. Cool the ylide solution to -78 °C (dry ice/acetone bath). Slowly add the aldehyde solution to the ylide via syringe.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure alkene.

  • Characterization: Characterize the product (1-propoxy-3-vinylbenzene) by ¹H NMR, ¹³C NMR, and GC-MS.

ReactantWittig ReagentProductExpected Yield
This compoundMethylenetriphenylphosphorane1-Propoxy-3-vinylbenzene70-90%
Application Protocol 3: Reductive Amination for Secondary/Tertiary Amine Synthesis

Expertise & Causality: Reductive amination is a highly efficient and widely used method for synthesizing amines, which are ubiquitous in pharmaceuticals.[14][15] The reaction proceeds in a two-step, one-pot sequence. First, this compound reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine (from a primary amine) or an iminium ion (from a secondary amine).[16] Second, a reducing agent present in the mixture reduces this intermediate to the final amine product.[15] Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation. It is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of the starting aldehyde, thus preventing the side-reaction of aldehyde reduction.[15] Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are aprotic and effectively solubilize the reactants. The addition of a small amount of acetic acid can catalyze the imine formation step.

Workflow Diagram: Reductive Amination

Reductive_Amination_Workflow cluster_prep Reagent Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification aldehyde This compound (1.0 equiv) mix Dissolve Aldehyde and Amine in Solvent aldehyde->mix amine Primary or Secondary Amine (1.1 equiv) amine->mix solvent DCM or DCE solvent->mix reducing_agent NaBH(OAc)₃ (1.5 equiv) add_reductant Add NaBH(OAc)₃ portion-wise reducing_agent->add_reductant stir_imine Stir for 30 min at RT (Imine/Iminium Formation) mix->stir_imine stir_imine->add_reductant react Stir at RT overnight add_reductant->react quench Quench with sat. aq. NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (if needed) concentrate->purify product Pure Amine Product purify->product

Caption: One-pot workflow for reductive amination using NaBH(OAc)₃.

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottomed flask containing a magnetic stir bar, add this compound (10 mmol, 1.64 g) and the desired amine (e.g., morpholine, 11 mmol, 0.96 g).

  • Solvent Addition: Dissolve the components in 1,2-dichloroethane (DCE, 40 mL).

  • Imine/Iminium Formation: Stir the mixture at room temperature for 30 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (15 mmol, 3.18 g) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 40 mL).

  • Purification and Characterization: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary. Characterize the final amine by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

ReactantAmineProductExpected Yield
This compoundMorpholine4-((3-Propoxyphenyl)methyl)morpholine85-95%

Conclusion

This compound has demonstrated its value as a versatile and reliable building block in organic synthesis. The protocols detailed herein for Claisen-Schmidt condensation, Wittig olefination, and reductive amination represent core, high-yield transformations that grant access to diverse and complex molecular architectures. These methods are foundational for projects in drug discovery, materials science, and the synthesis of fine chemicals, making this compound an indispensable tool for the modern research scientist.

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Introduction: The Versatility of 3-Propoxybenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Experimental Protocols for Reactions Involving 3-Propoxybenzaldehyde

This compound is an aromatic aldehyde that serves as a versatile intermediate and building block in organic synthesis. Its structure, featuring a benzaldehyde core with a propoxy group at the meta-position, provides a unique combination of electronic and steric properties. The aldehyde functional group is a primary site for a multitude of chemical transformations, including nucleophilic additions and condensations, while the propoxy group influences the compound's solubility and can subtly modulate the reactivity of the aromatic ring.[1][] This guide offers detailed experimental protocols for two fundamental carbon-carbon bond-forming reactions utilizing this compound: the Knoevenagel Condensation and the Claisen-Schmidt Condensation for chalcone synthesis. These protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical properties is critical for designing appropriate reaction conditions and purification strategies.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂[3][4]
Molecular Weight 164.20 g/mol [3][4]
CAS Number 67698-61-7[3][4]
Appearance Liquid[3]
Purity Typically ≥98%[3][4]
SMILES CCCOC1=CC=CC(=C1)C=O[4][5]
InChI Key GFFJBSXKNZDYOJ-UHFFFAOYSA-N[3]

PART 1: Critical Safety and Handling Protocols

Working with any chemical reagent requires strict adherence to safety protocols. This compound is classified as an irritant and requires careful handling to minimize exposure.

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[6]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[6]

  • Skin Contact: Causes skin irritation. In case of contact, wash the affected area immediately with plenty of soap and water. Remove contaminated clothing.[6][7]

  • Eye Contact: Causes serious eye irritation. If contact occurs, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[6]

  • Inhalation: May cause respiratory irritation. If inhaled, move the person to fresh air and keep them in a position comfortable for breathing.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

PART 2: Core Synthetic Protocols and Mechanistic Insights

The aldehyde functionality of this compound is central to its reactivity, making it an excellent substrate for condensation reactions that form new carbon-carbon double bonds.

Reaction 1: The Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form an α,β-unsaturated product.[8][9][10] This reaction is a cornerstone of organic synthesis, valued for its efficiency and reliability in creating C=C bonds.

Reaction Mechanism: The mechanism proceeds in two main stages:

  • Enolate Formation: The basic catalyst (e.g., piperidine, ammonium acetate) abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized carbanion (enolate).

  • Nucleophilic Addition & Dehydration: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting intermediate then undergoes dehydration to yield the final α,β-unsaturated product.[8]

Knoevenagel_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Addition & Dehydration Active_Methylene NC-CH₂-CN (Malononitrile) Enolate [NC-CH-CN]⁻ (Resonance Stabilized Enolate) Active_Methylene->Enolate + B: - BH⁺ Base Base (B:) Aldehyde This compound Intermediate Adduct Intermediate Product α,β-Unsaturated Product Intermediate->Product - H₂O H2O H₂O

Caption: Mechanism of the Base-Catalyzed Knoevenagel Condensation.

This protocol details the synthesis of 2-(3-propoxybenzylidene)malononitrile.

Materials & Reagents:

  • This compound (1.0 mmol, 164.2 mg)

  • Malononitrile (1.0 mmol, 66.1 mg)[8]

  • Piperidine (catalytic amount, ~0.1 mmol, 10 µL)

  • Ethanol (10 mL)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Experimental Workflow:

Knoevenagel_Workflow A 1. Combine Reactants Add this compound (1.0 mmol) and malononitrile (1.0 mmol) to a 25 mL flask. B 2. Dissolve in Solvent Add 10 mL of ethanol and stir until all solids are dissolved. A->B C 3. Add Catalyst Add a catalytic amount of piperidine (~10 µL) to the mixture. B->C D 4. Reaction Stir the mixture at room temperature. Monitor progress via TLC. C->D E 5. Product Precipitation Continue stirring until product precipitates out of solution. D->E F 6. Isolation Collect the solid product by vacuum filtration. Wash with cold ethanol. E->F G 7. Drying Dry the purified product under vacuum. F->G

Caption: Experimental Workflow for Knoevenagel Condensation.

Step-by-Step Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 164.2 mg) and malononitrile (1.0 mmol, 66.1 mg).

  • Solubilization: Add 10 mL of ethanol to the flask. Stir the mixture at room temperature until all reagents are fully dissolved. Rationale: Ethanol serves as an effective solvent for both the reactants and the catalyst, facilitating a homogeneous reaction mixture.

  • Catalyst Addition: Using a micropipette, add a catalytic amount of piperidine (~0.1 mmol, 10 µL) to the reaction mixture. Rationale: Piperidine is a weak base that is highly effective in catalyzing the Knoevenagel condensation by promoting the formation of the malononitrile enolate without causing side reactions.[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate). The product is often a UV-active solid that precipitates from the solution upon formation.

  • Isolation: Once the reaction is complete (as indicated by TLC or significant precipitation), collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst. Rationale: The product is typically less soluble in cold ethanol than the starting materials, allowing for effective purification by washing.

  • Drying: Dry the final product, 2-(3-propoxybenzylidene)malononitrile, under vacuum to remove residual solvent.

Reaction 2: The Claisen-Schmidt Condensation (Chalcone Synthesis)

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde (like this compound) and an aromatic ketone (like acetophenone) to form an α,β-unsaturated ketone, commonly known as a chalcone.[11][12][13] Chalcones are important intermediates in the biosynthesis of flavonoids and are studied extensively for their wide range of biological activities.[11][14]

Reaction Mechanism: The mechanism is a type of aldol condensation:

  • Enolate Formation: The base (e.g., NaOH) removes an acidic α-proton from the ketone (acetophenone) to form an enolate.

  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of this compound.

  • Aldol Addition & Dehydration: A β-hydroxy ketone intermediate is formed, which rapidly dehydrates under the reaction conditions to yield the stable, conjugated chalcone product.

Materials & Reagents:

  • This compound (10 mmol, 1.64 g)

  • Acetophenone (10 mmol, 1.20 g)

  • Sodium Hydroxide (NaOH) solution (e.g., 10 mL of a 10% w/v aqueous solution)

  • Rectified Spirit or Ethanol (20 mL)

  • Beaker or Erlenmeyer flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

Experimental Workflow:

Chalcone_Workflow A 1. Prepare Reactant Solution Dissolve this compound (10 mmol) and Acetophenone (10 mmol) in 20 mL ethanol. B 2. Cool Mixture Place the flask in an ice bath to cool to 20-25°C. A->B C 3. Add Base Catalyst Add 10 mL of NaOH solution dropwise while stirring vigorously. B->C D 4. Reaction Stir for 30-60 minutes at 20-25°C. A precipitate will form. C->D E 5. Isolate Crude Product Pour the reaction mixture into cold water. Collect the precipitate by vacuum filtration. D->E F 6. Purify Wash the solid with water until neutral. Recrystallize from ethanol. E->F G 7. Drying Dry the purified chalcone product. F->G

Caption: Experimental Workflow for Chalcone Synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL beaker or flask, dissolve this compound (10 mmol, 1.64 g) and acetophenone (10 mmol, 1.20 g) in 20 mL of ethanol.[13]

  • Temperature Control: Place the flask on a magnetic stirrer and cool the mixture in a water or ice bath to maintain a temperature of 20-25°C. Rationale: Controlling the temperature prevents side reactions and ensures the selective formation of the desired chalcone.

  • Catalyst Addition: While stirring vigorously, add the sodium hydroxide solution dropwise to the reaction mixture. The solution will likely become turbid or change color.[13] Rationale: A strong base like NaOH is required to deprotonate the α-carbon of the acetophenone, initiating the condensation. Dropwise addition prevents a rapid, uncontrolled reaction.

  • Reaction: Continue to stir the mixture vigorously for 30-60 minutes. The formation of a solid precipitate indicates product formation.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice or cold water. This will precipitate the crude chalcone product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the solid on the filter paper with plenty of water until the filtrate is neutral to pH paper. This removes excess NaOH. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.[11]

References

  • SAFETY DATA SHEET for Benzaldehyde. Sigma-Aldrich. [Link]
  • A Highly Versatile One-Pot Aqueous Wittig Reaction. (2015).
  • SYNTHESIS OF CHALCONES. (2018).
  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. (2018). International Journal of Trend in Scientific Research and Development. [Link]
  • SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. (2011).
  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. [Link]
  • Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023). International Journal of Biological and Pharmaceutical Sciences Archive. [Link]
  • This compound (C10H12O2)

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Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Propoxybenzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3-propoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the successful column chromatographic purification of this compound. Our approach is grounded in established scientific principles and extensive laboratory experience to ensure you achieve the highest possible purity for your downstream applications.

Introduction: The Challenge of Purifying this compound

This compound is a valuable intermediate in organic synthesis. However, its purification can be challenging due to the potential for co-eluting impurities and the sensitivity of the aldehyde functional group. This guide will walk you through a robust purification strategy using silica gel column chromatography, offering solutions to common problems you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard and most effective stationary phase is silica gel (230-400 mesh).[1] Its slightly acidic nature is generally suitable for the purification of aromatic aldehydes. However, if you observe product degradation (streaking on TLC or low recovery), consider using neutral alumina or deactivating the silica gel with triethylamine.[2][3]

Q2: How do I determine the optimal eluent (mobile phase) for my separation?

A2: The ideal eluent system is best determined empirically using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexanes (or the less toxic heptane) and a moderately polar solvent such as ethyl acetate.[4][5] The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound, while maximizing the separation from impurities.[3]

Q3: What are the most common impurities I should expect in my crude this compound?

A3: Common impurities often include unreacted starting materials (e.g., 3-hydroxybenzaldehyde and a propyl halide if prepared via Williamson ether synthesis), the corresponding 3-propoxybenzyl alcohol (from over-reduction or as a byproduct), and 3-propoxybenzoic acid (from oxidation of the aldehyde).[6][7]

Q4: Can this compound degrade on the silica gel column?

A4: Yes, aldehydes can sometimes be sensitive to the acidic nature of silica gel, potentially leading to the formation of acetals or hemiacetals, especially if an alcohol is present in the eluent or as an impurity.[3] This can result in tailing peaks and reduced yield. If you suspect this is happening, adding a small amount of triethylamine (0.1-1%) to your eluent can help neutralize the silica surface.[8]

Q5: How can I visualize this compound on a TLC plate?

A5: this compound contains a benzene ring and a carbonyl group, which are chromophores that absorb ultraviolet (UV) light. Therefore, it can be easily visualized on a TLC plate with a fluorescent indicator (F254) under a UV lamp (254 nm) as a dark spot.[9] For more sensitive detection or if dealing with non-UV active impurities, you can use a potassium permanganate (KMnO₄) stain, which will react with the aldehyde to produce a yellow spot on a purple background.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound in a question-and-answer format.

Problem 1: Poor separation of this compound from an impurity.

  • Q: My TLC shows two spots that are very close together. How can I improve their separation on the column?

    • A:

      • Optimize the Eluent System: The polarity of your mobile phase is the most critical factor. If the spots are too high on the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate). If the spots are too low (low Rf), the eluent is not polar enough; gradually increase the amount of the polar solvent.[10]

      • Try a Different Solvent System: Sometimes, simply changing one of the solvents can significantly impact selectivity. For instance, you could try a hexane/diethyl ether or a toluene/ethyl acetate mixture.[3]

      • Consider a Gradient Elution: Start with a less polar solvent mixture to elute the less polar impurities, and then gradually increase the polarity of the eluent to elute your product, leaving the more polar impurities on the column.[8]

Problem 2: The purified product is still impure.

  • Q: I ran the column, but my final product contains impurities. What went wrong?

    • A:

      • Column Overloading: Loading too much crude material onto the column is a common cause of poor separation. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel.[1]

      • Improper Column Packing: Air bubbles or cracks in the silica gel bed can lead to channeling, where the solvent and sample bypass the stationary phase, resulting in poor separation. Ensure your column is packed uniformly as a slurry.

      • Fractions were too large: Collecting large fractions can lead to the remixing of separated compounds. Collect smaller fractions and analyze them by TLC before combining.

Problem 3: Low or no recovery of this compound.

  • Q: I can't seem to get my product off the column, or the yield is very low. Where is it going?

    • A:

      • Compound is Stuck on the Column: If your eluent is not polar enough, the this compound may be strongly adsorbed to the silica gel. You will need to increase the polarity of your mobile phase significantly to elute it.[2]

      • Degradation on the Column: As mentioned, aldehydes can be sensitive to acidic silica. If you suspect degradation, a 2D TLC can be a useful diagnostic tool. Spot your crude mixture, run the plate in one direction, then turn it 90 degrees and run it in a different solvent system. If you see spots that are not on the diagonal, it indicates that your compound is reacting on the silica plate.[2] In this case, deactivating the silica with triethylamine or switching to neutral alumina is recommended.[8]

      • Product is Non-polar and Eluted Early: It's possible your compound is less polar than anticipated and eluted with the solvent front. Always check the first few fractions collected.[2]

Problem 4: The column is running very slowly.

  • Q: My column is taking an extremely long time to elute. How can I speed it up?

    • A:

      • Silica Gel Particle Size: Using silica gel with a very fine mesh size can impede solvent flow. Ensure you are using an appropriate grade (e.g., 230-400 mesh for flash chromatography).

      • Column Dimensions: A long, narrow column will run slower than a short, wide one. Ensure your column dimensions are appropriate for the amount of material you are separating.

      • Applying Pressure (Flash Chromatography): If you are running a traditional gravity column, switching to flash chromatography by applying gentle pressure with an inert gas (like nitrogen or argon) or a pump will significantly speed up the elution process.[11]

Experimental Protocol: Flash Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of approximately 1 gram of crude this compound.

Materials:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl Acetate

  • Glass column with a stopcock

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp

Step-by-Step Procedure:

  • TLC Analysis to Determine Eluent System:

    • Prepare several eluent mixtures with varying ratios of hexanes to ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • Spot your crude material on a TLC plate and develop it in these solvent systems.

    • The optimal system will give your product an Rf value of ~0.2-0.4 and show good separation from impurities.[3]

  • Column Packing (Slurry Method):

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).

    • In a separate beaker, make a slurry of silica gel (approx. 40 g for 1 g of crude material) in your chosen eluent.

    • Pour the slurry into the column and gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during solvent and sample addition.

    • Drain the excess solvent until it is just level with the top of the sand.

  • Sample Loading (Wet Loading):

    • Dissolve your crude this compound (1 g) in a minimal amount of the eluent.

    • Carefully pipette this solution onto the top of the silica gel bed.

    • Drain the solvent until the sample has been adsorbed onto the silica.

    • Carefully add a small amount of fresh eluent and again drain it to the level of the sand.

  • Elution and Fraction Collection:

    • Fill the column with the eluent.

    • Begin collecting fractions. The size of the fractions will depend on the scale of your separation; for a 1 g scale, 20-25 mL fractions are a good starting point.

    • Maintain a constant level of solvent at the top of the column to prevent it from running dry.

  • Monitoring the Separation:

    • Analyze the collected fractions by TLC. Spot every few fractions on a TLC plate to track the elution of your product.

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (230-400 mesh)Good resolving power for moderately polar compounds like aromatic aldehydes.[1]
Mobile Phase Hexanes/Ethyl AcetateA versatile solvent system with tunable polarity.[4]
Optimal Product Rf 0.2 - 0.4Provides a good balance between elution time and separation from impurities.[3]
Silica to Crude Ratio 30:1 to 50:1 by weightEnsures sufficient separation capacity and prevents column overloading.[1]

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Determine Eluent System) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute with Solvent Load->Elute Start Elution Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evap 8. Evaporate Solvent Combine->Evap Product Pure this compound Evap->Product

Caption: Workflow for the purification of this compound.

G cluster_sep Poor Separation cluster_yield Low Recovery cluster_purity Product Impure Problem Problem Encountered P1 Spots too close on TLC Problem->P1 P2 Product not eluting Problem->P2 P3 Contaminants in final product Problem->P3 S1a Optimize eluent polarity P1->S1a S1b Try different solvent system P1->S1b S1c Use gradient elution P1->S1c S2a Increase eluent polarity P2->S2a S2b Check for degradation (2D TLC) P2->S2b S2c Use deactivated silica/alumina P2->S2c S2a->S2c S2b->S2c S3a Reduce amount of crude loaded P3->S3a S3b Repack column carefully P3->S3b S3c Collect smaller fractions P3->S3c

Caption: Troubleshooting logic for common column chromatography issues.

References

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
  • University of Rochester, Department of Chemistry.
  • Organic Syntheses. Organic Syntheses Procedure. [Link]
  • HPLC Troubleshooting Guide. [Link]
  • ChemistryViews.
  • Columbia University.
  • National Institutes of Health, PubChem. 4-Propoxybenzaldehyde | C10H12O2 | CID 79812. [Link]
  • Common Organic Chemistry.
  • MDPI.
  • Column chrom
  • YouTube. Thin Layer Chromatography (TLC)
  • Reddit. Chromatography to separate polar molecules? : r/OrganicChemistry. [Link]
  • ResearchGate. TLC of a mixture of benzaldehyde and benzyl alcohol. [Link]
  • ResearchGate.
  • 3,4-Dihexyloxybenzaldehyde (2a). [Link]
  • Solvent Systems for Flash Column Chrom
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
  • ResearchGate.
  • ResearchGate. Is it possible to purify aldehyde by column?
  • University of Rochester, Department of Chemistry.
  • Organic Syntheses.
  • The Royal Society of Chemistry.
  • NIST. 4-Propoxybenzaldehyde - the NIST WebBook. [Link]

Sources

Technical Support Center: Recrystallization of 3-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Propoxybenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. We will delve into the nuances of solvent selection, troubleshooting common experimental hurdles, and provide detailed, field-tested protocols.

A Critical First Look: The Challenge of Recrystallizing this compound

Before we proceed, it is crucial to address a key physical property of this compound: it is typically a liquid at room temperature.[1][2] Recrystallization is a purification technique fundamentally designed for solid compounds.[3][4][5] Therefore, this guide is written under the assumption that you are working with a crude, solid reaction product that contains this compound, or that your synthesis has yielded a solid form due to significant impurities.

The primary challenge you will face is a phenomenon known as "oiling out," where the solute separates from the solution as a liquid instead of forming solid crystals.[6][7] This is common for compounds with low melting points. This guide is structured to help you navigate this and other potential issues to achieve successful purification.

Frequently Asked Questions (FAQs)

Section 1: Solvent Selection & Fundamentals

Q1: What defines an ideal solvent for recrystallization?

An ideal solvent for recrystallization must satisfy several key criteria. The compound you are purifying should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[3][8] This differential solubility is the cornerstone of the technique, as it allows the compound to dissolve when hot and crystallize upon cooling, leaving soluble impurities behind in the "mother liquor."[8][9] Additionally, the solvent should be chemically inert so it doesn't react with your compound, and it should be volatile enough to be easily removed from the purified crystals.[4][10]

Q2: How do I choose a suitable solvent for this compound?

Given the molecular structure of this compound—featuring a polar aldehyde group, a semi-polar ether linkage, and a non-polar aromatic ring with a propyl chain—a solvent of intermediate polarity is often a good starting point. A useful rule of thumb is "like dissolves like," meaning solvents with similar functional groups to the compound of interest are often effective.[11][12]

For this compound, good single-solvent candidates to screen include:

  • Isopropanol

  • Ethanol

  • Toluene

A mixed-solvent system, such as ethanol/water or toluene/hexane, is often highly effective for compounds like this that have both polar and non-polar characteristics.

Q3: My compound seems soluble in everything or nothing. What should I do?

This is a common scenario that often points to the need for a mixed-solvent system.[8] This technique uses a pair of miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent" or "co-solvent").[8][13] The procedure involves dissolving the compound in a minimal amount of the hot "solvent" and then adding the "anti-solvent" dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation. A few drops of the "solvent" are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Troubleshooting Common Recrystallization Problems

Section 2: Addressing Experimental Hurdles

Q1: My this compound "oiled out." How do I fix this?

"Oiling out" is the most anticipated problem with this compound. It occurs when the solute precipitates from the solution at a temperature above its melting point, causing it to form liquid droplets instead of solid crystals.[6][7]

Here are several proven strategies to resolve this issue:

  • Reheat and Add More Solvent: The most direct solution is to reheat the mixture to redissolve the oil, then add more hot solvent.[7][14] This lowers the saturation temperature of the solution, hopefully to a point below the compound's melting point.

  • Slow Down the Cooling Rate: Rapid cooling encourages precipitation over crystallization.[15] Allow the flask to cool to room temperature on a surface that provides insulation (like a cork ring or paper towels) before moving it to an ice bath.[14]

  • Switch to a Lower-Boiling Solvent: If the boiling point of your solvent is significantly higher than the melting point of your compound, oiling out is more likely. Consider switching to a solvent with a lower boiling point.

  • Utilize a Mixed-Solvent System: As described previously, a mixed-solvent system can often prevent oiling out by allowing for finer control over the solution's saturation point.[13]

Q2: No crystals are forming, even after extensive cooling. What's wrong?

This is typically due to one of two reasons: using too much solvent or the formation of a supersaturated solution.[6][7]

  • Too Much Solvent: This is the most common error.[6] If you've used too much solvent, the solution will not become saturated upon cooling. The remedy is to gently boil off some of the solvent to increase the concentration and then attempt to cool the solution again.[6][7]

  • Supersaturation: Sometimes a solution can hold more dissolved solute than it theoretically should, a state known as supersaturation.[12] Crystallization can be induced by:

    • Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic scratches provide a rough surface that acts as a nucleation point for crystal growth.[12][14]

    • Seeding: Add a tiny "seed crystal" of the pure compound to the solution. This provides a template for further crystallization.[14]

Q3: My final yield is very low. How can I improve it?

A low yield can be disappointing but is often correctable. Common causes include:

  • Using excess solvent: As mentioned above, too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[12][13]

  • Premature crystallization: If you perform a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.[7][16] To prevent this, use a pre-heated funnel and a slight excess of hot solvent, boiling off the excess before cooling.[7]

  • Incomplete cooling: Ensure you have allowed sufficient time at a low temperature (in an ice bath) for crystallization to complete.[13]

  • Washing with warm solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving your product.[12][13]

Q4: The crystals are colored, but the pure compound should be colorless. What happened?

Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[5][14] The charcoal adsorbs the colored compounds, which are then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb your desired product and reduce your yield.

Data and Protocols

Solvent Selection Guide for this compound
SolventBoiling Point (°C)PolaritySuitability Notes
Isopropanol 82.6Polar ProticGood starting choice. Its moderate boiling point can help prevent oiling out.
Ethanol 78.37Polar ProticSimilar to isopropanol. Often used in a mixed system with water.
Toluene 110.6Non-polarMay be too high of a boiling point, increasing the risk of oiling out. Can be effective in a mixed system with hexane.
Water 100Very PolarUnlikely to work as a single solvent due to the compound's non-polar regions. Best used as an anti-solvent with ethanol.
Hexane 69Non-polarCompound is likely poorly soluble when hot, making it a good anti-solvent candidate with a more polar solvent like toluene or ethyl acetate.
Diagrams: Workflows & Troubleshooting

SolventSelection start Start: Select Potential Solvents test_solubility Test solubility of ~20mg crude solid in 0.5mL of cold solvent start->test_solubility dissolves_cold Dissolves in cold solvent? test_solubility->dissolves_cold insoluble_cold Insoluble in cold solvent dissolves_cold->insoluble_cold No unsuitable_too_soluble Unsuitable Solvent (Too soluble) dissolves_cold->unsuitable_too_soluble Yes heat Heat the mixture to the solvent's boiling point insoluble_cold->heat dissolves_hot Dissolves when hot? heat->dissolves_hot suitable Potentially Suitable Solvent (Proceed to full recrystallization) dissolves_hot->suitable Yes unsuitable_insoluble Unsuitable Solvent (Insoluble) dissolves_hot->unsuitable_insoluble No consider_mixed Consider for Mixed-Solvent System unsuitable_too_soluble->consider_mixed unsuitable_insoluble->consider_mixed

Caption: Workflow for selecting a suitable single solvent.

OilingOutTroubleshooting start Problem: Compound has 'Oiled Out' reheat 1. Reheat solution to re-dissolve the oil start->reheat add_solvent 2. Add more hot solvent (10-20% volume increase) reheat->add_solvent cool_slowly 3. Cool SLOWLY (Insulate flask, avoid drafts) add_solvent->cool_slowly check_crystals Did crystals form? cool_slowly->check_crystals success Success! Collect crystals. check_crystals->success Yes failure Still oils out. Re-evaluate. check_crystals->failure No change_solvent Try a lower boiling point solvent or a mixed-solvent system. failure->change_solvent

Caption: Decision tree for troubleshooting "oiling out".

Experimental Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude, solid this compound into an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol) and a boiling chip. Heat the mixture gently on a hot plate until the solvent boils.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid has just dissolved. It is critical to use the minimum amount of boiling solvent required.[12]

  • (Optional) Hot Filtration: If insoluble impurities are present or if charcoal was used, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed.[3] Once at room temperature, you may place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[15]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5][16]

  • Washing: Wash the crystals in the funnel with a very small amount of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry completely under vacuum on the funnel before transferring them to a watch glass for final drying.

Experimental Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethanol needed to fully dissolve it.

  • Induce Saturation: While keeping the solution hot, add water (the anti-solvent) dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath, as described in the single-solvent protocol.

  • Isolation, Washing, and Drying: Collect, wash (using an ice-cold mixture of the two solvents in the same approximate ratio), and dry the crystals as outlined above.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. University of York. [Link]
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. University of York. [Link]
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester. [Link]
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. University of the District of Columbia. [Link]
  • Unknown Author. (n.d.).
  • Biocyclopedia. (n.d.).
  • Unknown Author. (n.d.).
  • LibreTexts. (2021). 2.
  • CUNY. (n.d.).
  • LibreTexts. (2023).

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Technical Support Center: 3-Propoxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Propoxybenzaldehyde. This document is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions about common impurities, and detailed protocols to ensure the successful synthesis and purification of high-purity this compound.

Overview of this compound Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. The most common and direct method for its preparation is the Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of a phenol, in this case, 3-hydroxybenzaldehyde, with a propyl halide in the presence of a base.[3][4]

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The base deprotonates the hydroxyl group of 3-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the propyl halide, displacing the halide and forming the ether linkage.[1][4]

Core Synthesis Pathway: Williamson Ether Synthesis

The fundamental transformation is as follows:

Williamson_Ether_Synthesis Figure 1: Williamson Ether Synthesis for this compound R1 3-Hydroxybenzaldehyde arrow1 R1->arrow1 plus1 + plus1->arrow1 R2 1-Bromopropane R2->arrow1 I1 3-Formylphenoxide arrow1->I1 Base cond1 Base (e.g., K₂CO₃) Solvent (e.g., DMF) arrow2 I1->arrow2 + 1-Bromopropane P1 This compound arrow2->P1 plus2 + arrow2->plus2 P2 NaBr arrow2->P2 cond2 E2_Elimination Figure 2: E2 Elimination Side Reaction R1 3-Formylphenoxide (Base) arrow R1->arrow plus + plus->arrow R2 1-Bromopropane R2->arrow P1 Propene arrow->P1 plus2 + arrow->plus2 P2 3-Hydroxybenzaldehyde arrow->P2 plus3 + arrow->plus3 P3 Br⁻ arrow->P3 cond High Temperature Strong/Bulky Base

Figure 2: Competing E2 elimination pathway forming propene.

Factors Favoring E2 Elimination:

  • High Temperatures: While heat is needed to drive the SN2 reaction, excessive temperatures will favor the higher activation energy elimination pathway.

  • Strong or Sterically Hindered Bases: While 3-formylphenoxide is not exceptionally strong or hindered, using very strong bases (like NaH or KH) if not carefully controlled can increase elimination. [4]Using a milder base like K₂CO₃ or Cs₂CO₃ is often sufficient and preferred for aryl ethers. [5] Mitigation Strategy:

  • Maintain the lowest effective temperature that allows for a reasonable SN2 reaction rate.

  • Use a less aggressive base such as potassium carbonate.

  • Ensure a primary alkyl halide (1-bromopropane or 1-iodopropane) is used, as secondary halides dramatically increase the rate of elimination. [3][4]

Q3: I have an unexpected isomer in my product mixture. What could it be?

A: This is likely a result of C-alkylation . The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the activated ortho/para positions of the aromatic ring. While O-alkylation is generally favored, a small amount of C-alkylation can occur, leading to the formation of propyl-substituted 3-hydroxybenzaldehyde isomers. [5]

C_Alkylation Figure 3: C-Alkylation Side Reaction R1 3-Formylphenoxide arrow1 R1->arrow1 O-attack arrow2 R1->arrow2 C-attack (ortho/para) P1 O-alkylation (Major Product) This compound arrow1->P1 P2 C-alkylation (Minor Impurity) Propyl-3-hydroxybenzaldehydes arrow2->P2

Figure 3: O-alkylation vs. C-alkylation pathways.

Factors Influencing C- vs. O-Alkylation:

  • Solvent: Polar aprotic solvents (DMF, DMSO) favor O-alkylation. Protic solvents can solvate the oxygen atom, leaving the carbon positions more available for attack, but are generally not used as they slow the overall reaction. [1]* Counter-ion: The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) can influence the charge distribution on the phenoxide and affect the O/C ratio.

  • Leaving Group: "Softer" leaving groups (like iodide) tend to favor C-alkylation more than "harder" ones (like chloride or tosylate), following Hard-Soft Acid-Base (HSAB) theory.

Identification:

  • LC-MS: The isomers will have the same mass (C₁₀H₁₂O₂, MW: 164.20) [6]but different retention times.

  • ¹H NMR: The aromatic region will show a different substitution pattern, and a phenolic -OH peak will be present.

Q4: My final product has a faint acidic smell and my NMR shows a peak around 10-12 ppm. What is this impurity?

A: This strongly suggests the presence of 3-Propoxybenzoic acid . The aldehyde functional group is susceptible to oxidation, which can occur under several circumstances:

  • Air Oxidation: If the reaction is not performed under an inert atmosphere (like nitrogen or argon), especially at elevated temperatures, atmospheric oxygen can oxidize the aldehyde.

  • Oxidative Workup: Using oxidizing agents during the workup process can lead to this impurity.

  • Improper Storage: Long-term storage of the final product exposed to air can also result in slow oxidation.

Identification:

  • ¹H NMR: Disappearance of the aldehyde proton (~9.9-10.1 ppm) and appearance of a carboxylic acid proton (a broad singlet, typically >10 ppm).

  • IR Spectroscopy: Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid, alongside the C=O stretch.

  • Extraction: The acidic impurity can be removed by washing the organic solution with a mild aqueous base like sodium bicarbonate solution.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Problem Observed Likely Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction (Significant starting material remains)1. Insufficient or poor-quality base.2. Reaction temperature too low or time too short.3. Inappropriate solvent choice.1. Use freshly dried K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq).2. Increase temperature moderately (e.g., 60-80 °C) and monitor by TLC until starting material is consumed.3. Use a dry, polar aprotic solvent like DMF or acetonitrile. [1]
Significant Propene Formation (Confirmed by GC-MS)1. Reaction temperature is too high.2. Base is too strong or sterically hindered.1. Reduce the reaction temperature. Find the optimal balance for SN2 vs. E2.2. Switch from a strong base like NaH to a milder one like K₂CO₃. [5]
Product is difficult to purify; multiple spots on TLC with similar Rf 1. Presence of C-alkylation isomers.2. Other unidentified byproducts.1. Optimize reaction conditions (solvent, base) to favor O-alkylation.2. Use high-performance flash column chromatography with a shallow solvent gradient for separation.3. Consider purification via a bisulfite adduct, which selectively reacts with the aldehyde. [7]
Final product degrades or changes color over time 1. Oxidation of the aldehyde to carboxylic acid.2. Presence of trace impurities catalyzing decomposition.1. Store the purified product under an inert atmosphere (N₂ or Ar) at a low temperature (e.g., 4 °C).<[6]br>2. Ensure the product is thoroughly purified to remove any residual base or metal salts.
Troubleshooting Workflow

Troubleshooting_Workflow start Analyze Crude Product (TLC, GC-MS, NMR) q1 Is 3-Hydroxybenzaldehyde a major component? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes q2 Is Propene or an Elimination Product Detected? q1->q2 No sol1 1. Check base quality/quantity. 2. Increase reaction time/temp. 3. Verify solvent is dry & aprotic. a1_yes->sol1 sol1->q2 a2_yes E2 Elimination is Competing q2->a2_yes Yes q3 Are there Isomers with the same mass as the product? q2->q3 No sol2 1. Lower reaction temperature. 2. Use a milder base (K₂CO₃). a2_yes->sol2 sol2->q3 a3_yes C-Alkylation Occurred q3->a3_yes Yes q4 Is 3-Propoxybenzoic Acid or other oxidation product present? q3->q4 No sol3 1. Use polar aprotic solvent. 2. Optimize base/leaving group. 3. Purify carefully by chromatography. a3_yes->sol3 sol3->q4 a4_yes Oxidation of Aldehyde q4->a4_yes Yes end_node Purify via Column Chromatography or Bisulfite Adduct Formation q4->end_node No sol4 1. Run reaction under N₂/Ar. 2. Use a basic wash (NaHCO₃) during workup. 3. Store final product under inert gas. a4_yes->sol4 sol4->end_node

Sources

Technical Support Center: Propylation of 3-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the propylation of 3-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding this common synthetic transformation. As your dedicated application scientist, I've compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the nuances of this reaction and achieve optimal results.

Troubleshooting Guide

This section addresses specific issues that may arise during the propylation of 3-hydroxybenzaldehyde, providing insights into the root causes and actionable solutions.

Q1: My reaction is resulting in a low yield of the desired 3-propoxybenzaldehyde. What are the likely causes and how can I improve it?

A low yield in the Williamson ether synthesis of this compound can be attributed to several factors, primarily incomplete reaction, or the prevalence of side reactions.[1][2]

Underlying Causes and Solutions:

  • Insufficient Deprotonation: The first step of the Williamson ether synthesis is the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide.[3] If the base used is not strong enough to deprotonate the 3-hydroxybenzaldehyde completely, the reaction will be slow and incomplete. While 3-hydroxybenzaldehyde is more acidic than simple phenols due to the electron-withdrawing nature of the aldehyde group, a sufficiently strong base is still crucial.[4]

    • Solution: For simple alcohols, strong bases like sodium hydride (NaH) are often used.[5] However, for phenols, weaker bases like potassium carbonate (K₂CO₃) are generally sufficient and offer better safety and handling profiles.[6] If you are using K₂CO₃ and still observing low conversion, you might consider switching to a stronger base like sodium hydride (NaH) in an appropriate aprotic solvent like DMF.[7]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.

    • Solution: The reaction is typically conducted at elevated temperatures, often in the range of 50-100 °C, to ensure a reasonable reaction rate.[8] It is essential to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Steric Hindrance and Competing Elimination: The Williamson ether synthesis is an Sₙ2 reaction, which is sensitive to steric hindrance.[3] While propyl halides are primary and generally good substrates, using a more sterically hindered alkyl halide would significantly decrease the reaction rate and favor a competing E2 elimination reaction, which would produce propene and unreacted 3-hydroxybenzaldehyde.[2]

    • Solution: Always use a primary propyl halide (e.g., 1-bromopropane or 1-iodopropane). Avoid secondary propyl halides.

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low conversion rates.

Q2: I am observing the formation of byproducts in my reaction. How can I identify and minimize them?

The most common byproduct in the propylation of 3-hydroxybenzaldehyde is the result of C-alkylation, where the propyl group attaches to the aromatic ring instead of the oxygen atom.[9]

Understanding O- vs. C-Alkylation:

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (primarily at the ortho and para positions).[9] The ratio of O- to C-alkylation is highly dependent on the reaction conditions.

  • Solvent Effects: This is one of the most critical factors.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents are generally preferred for O-alkylation. They solvate the cation (e.g., K⁺ or Na⁺) but leave the phenoxide anion relatively "naked" and highly reactive at the more electronegative oxygen atom.

    • Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the oxygen atom of the phenoxide, making it less available for nucleophilic attack. This shielding of the oxygen atom can lead to an increase in C-alkylation.[10]

  • Counter-ion: The nature of the cation associated with the phenoxide can also influence the regioselectivity. Tightly associated ion pairs can favor C-alkylation.

Minimizing C-Alkylation:

To favor the desired O-propylation, it is crucial to select conditions that promote the reactivity of the oxygen atom of the phenoxide.

ParameterRecommended for O-AlkylationRationale
Solvent Polar aprotic (DMF, Acetone)Solvates the cation, leaving the oxygen of the phenoxide more nucleophilic.
Base K₂CO₃, NaHWeaker bases like K₂CO₃ are often sufficient for phenols and can be less prone to side reactions than very strong bases.
Temperature Moderate (50-80 °C)Higher temperatures can sometimes favor C-alkylation.

Identification of Byproducts:

  • TLC Analysis: C-alkylated byproducts will likely have different polarities compared to the desired O-alkylated product and the starting material. You can monitor the reaction progress and the formation of byproducts using TLC.

  • NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for distinguishing between O- and C-alkylated isomers. In the ¹H NMR of the desired this compound, you would expect to see the characteristic signals for the propyl group attached to oxygen (a triplet around 4.0 ppm for the -OCH₂- group). In C-alkylated products, the propyl group would be directly attached to the aromatic ring, resulting in different chemical shifts and coupling patterns for both the propyl group and the aromatic protons.

Proposed Reaction Mechanism and Side Reaction Pathway:

Reaction_Mechanism cluster_O_Alkylation Desired O-Alkylation Pathway cluster_C_Alkylation Side Reaction: C-Alkylation Pathway 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde Phenoxide Phenoxide Anion 3-Hydroxybenzaldehyde->Phenoxide Base (e.g., K2CO3) This compound This compound (O-Alkylated Product) Phenoxide->this compound Propyl Halide (Sₙ2) Resonance_Structure Resonance Structure (Negative charge on ring) Phenoxide->Resonance_Structure Resonance C-Alkylated_Byproduct C-Alkylated Byproduct Resonance_Structure->C-Alkylated_Byproduct Propyl Halide

Caption: Competing O- and C-alkylation pathways.

Q3: I am having difficulty purifying the this compound from the reaction mixture. What is the recommended procedure?

Purification of this compound typically involves a standard aqueous work-up followed by column chromatography.

Step-by-Step Purification Protocol:

  • Quenching the Reaction: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Aqueous Work-up:

    • Dilute the reaction mixture with water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with a dilute solution of sodium hydroxide (e.g., 1M NaOH) to remove any unreacted 3-hydroxybenzaldehyde.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Column Chromatography:

    • The crude product can be purified by flash column chromatography on silica gel.[11]

    • A suitable eluent system is a mixture of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity to elute your product. The exact ratio will depend on the polarity of the byproducts. It is advisable to determine the optimal solvent system by running a TLC of the crude mixture in various solvent systems first.[12]

Tips for Successful Purification:

  • Neutralize Silica Gel: Aldehydes can sometimes be sensitive to the acidic nature of silica gel.[12] If you observe product degradation on the column, you can pre-treat the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize it.

  • Bisulfite Adduct Formation: For stubborn purifications where chromatography is difficult, you can selectively form a water-soluble bisulfite adduct with the aldehyde.[11] The unreacted starting materials and non-aldehydic byproducts can then be washed away with an organic solvent. The aldehyde can be regenerated from the aqueous layer by adding a base.[11]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and reagents for the propylation of 3-hydroxybenzaldehyde?

  • 3-Hydroxybenzaldehyde: Ensure it is of high purity.[13][14]

  • Propylating Agent: 1-Bromopropane or 1-iodopropane are the most common choices. Iodides are generally more reactive than bromides but are also more expensive.[5]

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a good starting point due to its ease of handling.[6] For less reactive systems or to push the reaction to completion, sodium hydride (NaH) can be used.[7]

  • Solvent: A polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF) is recommended to favor O-alkylation.[1] Ensure the solvent is anhydrous, especially when using a moisture-sensitive base like NaH.

Q2: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot the starting material (3-hydroxybenzaldehyde), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.

    • Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under a UV lamp (as the aromatic rings are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate stain).

  • Interpretation: The disappearance of the starting material spot and the appearance of a new, less polar product spot (this compound) will indicate the progress of the reaction. The formation of any other new spots would suggest the presence of byproducts.

Q3: Can I use phase-transfer catalysis for this reaction?

Yes, phase-transfer catalysis (PTC) is an excellent method for the alkylation of phenols and can offer several advantages, including milder reaction conditions, the use of less expensive inorganic bases, and easier work-up.[15][16]

  • Typical PTC System:

    • Reactants: 3-Hydroxybenzaldehyde and propyl bromide.

    • Base: An aqueous solution of sodium hydroxide or potassium hydroxide.

    • Organic Solvent: A non-polar organic solvent like toluene or dichloromethane.

    • Phase-Transfer Catalyst: A quaternary ammonium salt such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS).[17]

The phase-transfer catalyst facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase, where it can react with the propyl halide.[18]

References

  • Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer C
  • Williamson ether synthesis. Wikipedia. [Link]
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  • Phase-transfer c
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  • 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook - Lumen Learning. [Link]
  • Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids. PMC - NIH. [Link]
  • Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. The Royal Society of Chemistry. [Link]
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  • Is it possible to purify aldehyde by column? Is there any other method to do purification?.
  • 3-Hydroxybenzaldehyde. Wikipedia. [Link]
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  • What is the best solvent for purifying aldehyde in a column chromatography?.
  • 3-Hydroxybenzaldehyde.
  • Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot. Beilstein Journals. [Link]
  • This compound (C10H12O2). PubChemLite. [Link]
  • The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde....
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  • Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H 3 Receptor Ligands and MAO-B Inhibitors. MDPI. [Link]
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  • Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles.
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Technical Support Center: Synthesis of 3-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Propoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction yields.

Overview of the Synthesis

The most common and direct route to synthesizing this compound is through the Williamson ether synthesis. This well-established SN2 reaction involves the nucleophilic substitution of a halide from an alkyl halide by a phenoxide ion.[1][2] In this specific synthesis, the sodium or potassium salt of 3-hydroxybenzaldehyde (the phenoxide) reacts with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) to form the desired ether.

The overall reaction is as follows:

3-hydroxybenzaldehyde + Base + Propyl Halide → this compound + Salt

While the reaction appears straightforward, several factors can significantly impact the yield and purity of the final product. This guide will delve into these factors and provide actionable solutions to common problems.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low or non-existent. What are the primary causes and how can I fix this?

Low yields are a common frustration, but a systematic approach can often pinpoint the issue.[3] The most likely culprits are incomplete deprotonation of the starting phenol, suboptimal reaction conditions, or competing side reactions.[4]

Potential Causes & Solutions:

  • Incomplete Deprotonation of 3-Hydroxybenzaldehyde: The phenolic hydroxyl group must be fully deprotonated to form the more nucleophilic phenoxide ion.[4]

    • Solution: Ensure you are using a suitable base and in the correct stoichiometric amount. For 3-hydroxybenzaldehyde, which has a pKa of around 8.98, a moderately strong base is required.[5]

      • Recommended Bases: Potassium carbonate (K₂CO₃) is often effective and is a milder choice.[4] For more robust deprotonation, stronger bases like sodium hydride (NaH) can be used, but they may increase the risk of side reactions.[2][3]

      • Procedure: When using a base like K₂CO₃, ensure it is finely powdered and dried before use to maximize its surface area and reactivity. Allow sufficient time for the deprotonation to occur before adding the alkyl halide. A common practice is to stir the phenol and base in the solvent for at least 30 minutes at room temperature before proceeding.[6]

  • Suboptimal Alkylating Agent: The choice and quality of your propyl halide are critical.

    • Solution:

      • Reactivity: The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl. Therefore, 1-iodopropane is the most reactive, followed by 1-bromopropane.[7] If your reaction is sluggish, consider switching to a more reactive halide.

      • Purity: Ensure your alkyl halide is pure and free from contaminants that could interfere with the reaction.

  • Poor Solvent Choice: The solvent plays a crucial role in an SN2 reaction.[7]

    • Solution: Polar aprotic solvents are ideal for Williamson ether synthesis as they solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack.[7]

      • Recommended Solvents: Acetonitrile (ACN) and N,N-Dimethylformamide (DMF) are excellent choices.[8] Acetone can also be used.[4] Protic solvents like ethanol or water should be avoided as they can solvate the nucleophile, reducing its reactivity.[9]

  • Inadequate Reaction Temperature and Time: The reaction may not be proceeding to completion.[9]

    • Solution: The reaction is typically conducted at elevated temperatures, often between 50-100 °C.[4][8] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. For instance, reactions in DMF may require heating at 80-90 °C for 12-24 hours.[6]

Q2: I'm observing significant formation of byproducts. How can I minimize these?

Side reactions are a major cause of reduced yield and can complicate purification. The primary competing reactions in this synthesis are E2 elimination of the alkyl halide and C-alkylation of the phenoxide.[3][8]

Potential Causes & Solutions:

  • E2 Elimination: The phenoxide is a strong base and can abstract a proton from the alkyl halide, leading to the formation of propene. This is more prevalent with secondary and tertiary alkyl halides.[1]

    • Solution:

      • Use a Primary Alkyl Halide: Fortunately, 1-bromopropane and 1-iodopropane are primary halides, which are less prone to elimination.[1] Ensure you are not inadvertently using a secondary halide like 2-bromopropane.

      • Control Temperature: While heat is necessary to drive the reaction, excessive temperatures can favor elimination over substitution.[3][9] Maintain the temperature within the recommended range (50-100 °C).[4][8]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. Alkylation can occur at a carbon atom on the ring, leading to the formation of propyl-substituted hydroxybenzaldehydes.[8][9]

    • Solution:

      • Solvent Choice: The choice of solvent can influence the site of alkylation. Polar aprotic solvents like DMF and acetonitrile generally favor O-alkylation.[7]

      • Counter-ion: The nature of the cation can also play a role. Using potassium carbonate (K₂CO₃) as the base may favor O-alkylation more than sodium-based counterparts.

Q3: My reaction seems to be very slow. How can I increase the reaction rate?

A sluggish reaction can be frustrating and may lead to degradation of reactants or products over extended periods.

Potential Causes & Solutions:

  • Insufficient Temperature: The reaction may not have enough energy to overcome the activation barrier.

    • Solution: As mentioned previously, ensure the reaction is heated appropriately. A temperature range of 50-100 °C is typical.[4][8]

  • Low Reactivity of Alkyl Halide: As discussed, the halide's leaving group ability is key.

    • Solution: If using 1-chloropropane, consider switching to 1-bromopropane or 1-iodopropane.[7]

  • Use of a Phase-Transfer Catalyst (PTC): For reactions where the base (like K₂CO₃) has low solubility in the organic solvent, a phase-transfer catalyst can be highly effective.[10][11]

    • How it Works: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide is located, thereby accelerating the reaction.[11]

    • Application: Adding a catalytic amount of a PTC can significantly increase the reaction rate and may allow for milder reaction conditions.[3]

Frequently Asked Questions (FAQs)

Q: What is the best base to use for this synthesis? A: Potassium carbonate (K₂CO₃) is a good starting point as it is effective, relatively mild, and easy to handle.[4] If yields are still low, a stronger base like sodium hydride (NaH) can be employed, but with caution, as it may promote side reactions.[2][3]

Q: Which solvent is optimal for the synthesis of this compound? A: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are highly recommended as they promote the SN2 mechanism.[7][8]

Q: How can I effectively monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is the most common and effective method. Spot the reaction mixture alongside the starting materials (3-hydroxybenzaldehyde and the propyl halide) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progress.

Q: What is a typical work-up and purification procedure for this compound? A: A standard work-up involves cooling the reaction mixture, followed by an aqueous work-up to remove inorganic salts and the solvent.[6]

  • If using DMF, pour the cooled reaction mixture into ice-cold water.[4]

  • Extract the aqueous layer with an organic solvent like ethyl acetate.[6]

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.[6]

  • The crude product can then be purified by column chromatography on silica gel or by vacuum distillation. A patent for a similar compound, 3-phenoxybenzaldehyde, describes a purification method involving the formation of a bisulfite adduct, which can be an effective way to isolate the aldehyde.[12]

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale
Starting Phenol 3-HydroxybenzaldehydeThe precursor for the phenoxide nucleophile.[5]
Alkylating Agent 1-Iodopropane or 1-BromopropanePrimary halides are preferred to minimize E2 elimination. Iodo- and bromo- are good leaving groups.[1][7]
Base Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)To deprotonate the phenol and form the reactive phenoxide.[3][4]
Solvent DMF or AcetonitrilePolar aprotic solvents favor the SN2 mechanism.[7][8]
Temperature 50 - 100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.[4][8]
Catalyst (Optional) Phase-Transfer Catalyst (e.g., TBAB)Can accelerate the reaction, especially with sparingly soluble bases.[10][11]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Williamson_Ether_Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Extraction cluster_purification Purification A Dissolve 3-Hydroxybenzaldehyde and K2CO3 in DMF B Stir for 30 min at Room Temperature A->B C Add 1-Bromopropane B->C D Heat to 80-90°C (Monitor by TLC) C->D E Cool to Room Temperature & Pour into Ice Water D->E Reaction Complete F Extract with Ethyl Acetate E->F G Wash with Brine, Dry, & Concentrate F->G H Column Chromatography on Silica Gel G->H Crude Product I Characterize Pure This compound H->I

Caption: General workflow for the synthesis and purification of this compound.

References

  • Williamson ether synthesis - Wikipedia
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  • Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?

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Technical Support Center: Troubleshooting Failed Reactions with 3-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Propoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during chemical syntheses involving this versatile aromatic aldehyde. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the causality of reaction failures and strategies for success.

Section 1: Understanding the Reactivity of this compound

Before delving into specific reaction troubleshooting, it is crucial to understand the inherent chemical properties of this compound that influence its reactivity. The molecule consists of a benzene ring substituted with a formyl (-CHO) group and a propoxy (-OCH₂CH₂CH₃) group at the meta-position.

The aldehyde group is the primary site of reactivity, susceptible to nucleophilic attack. The propoxy group, being an alkoxy group, is an ortho-, para-director and weakly activating through resonance, while being weakly deactivating through induction. Its meta-position to the aldehyde means its electronic influence on the formyl group's reactivity is less pronounced than if it were in the ortho or para position. However, it can still subtly affect the electron density of the aromatic ring and the carbonyl carbon.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common issues you may encounter in your experiments.

Issues with Starting Material and Reagents

Question 1: My reaction with this compound is sluggish or fails to initiate. How can I be sure my starting material is of sufficient quality?

Answer: The purity and stability of this compound are paramount for a successful reaction. Like many aldehydes, it is prone to oxidation, especially if not stored correctly.[1]

  • Primary Degradation Product: The most common impurity is 3-Propoxybenzoic acid, formed by air oxidation. The presence of this acid can interfere with various reactions, particularly those sensitive to pH or those where the aldehyde's electrophilicity is critical.[2]

  • Ideal Storage Conditions: To ensure optimal stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light, and refrigerated (2-8°C).[3]

  • Purity Verification: Before use, it is advisable to verify the purity of your this compound. This can be achieved through:

    • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.

    • ¹H NMR Spectroscopy: To detect the presence of the corresponding carboxylic acid (the aldehydic proton signal around 9.8-10.0 ppm will diminish, and a new broad singlet for the carboxylic acid proton will appear downfield, typically >10 ppm) or other impurities.

Table 1: Analytical Methods for Purity Assessment of this compound

Analytical TechniquePurposeKey Indicators of Impurity
GC-MS Separation and identification of volatile components.Presence of a peak corresponding to 3-Propoxybenzoic acid or other unexpected compounds.
¹H NMR Structural confirmation and detection of non-volatile impurities.Diminished integration of the aldehyde proton signal (~9.9 ppm); appearance of a broad singlet (>10 ppm) for the carboxylic acid.
FT-IR Functional group analysis.A broad O-H stretch (~2500-3300 cm⁻¹) and a shift in the C=O stretch may indicate the presence of the carboxylic acid.

Question 2: I suspect my this compound has partially oxidized. Can I purify it before my reaction?

Answer: Yes, purification is often necessary if degradation has occurred. The presence of 3-Propoxybenzoic acid can be detrimental to many synthetic transformations.[2] A common and effective method for removing acidic impurities from aldehydes is a bisulfite adduct formation and regeneration.

Experimental Protocol: Purification of this compound via Bisulfite Adduct Formation

Objective: To remove acidic impurities (e.g., 3-Propoxybenzoic acid) from this compound.

Materials:

  • Crude this compound

  • Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)

  • Deionized water

  • Diethyl ether or Dichloromethane

  • 5% aqueous Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Adduct Formation:

    • Dissolve the crude this compound in a suitable organic solvent like diethyl ether.

    • Prepare a saturated solution of sodium bisulfite in water.

    • In a separatory funnel, vigorously shake the organic solution with the saturated sodium bisulfite solution. The bisulfite adduct of the aldehyde will precipitate as a white solid.

    • Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any non-aldehydic organic impurities.

  • Regeneration of the Aldehyde:

    • Transfer the collected solid adduct to a flask.

    • Add either a 5% aqueous NaOH solution or a saturated NaHCO₃ solution to the solid and stir. This will decompose the bisulfite adduct and regenerate the aldehyde.

    • The pure this compound will separate as an oily layer.

  • Work-up:

    • Extract the regenerated aldehyde into a fresh portion of diethyl ether or dichloromethane.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting the Wittig Reaction

The Wittig reaction is a powerful tool for converting aldehydes into alkenes. However, its success with this compound can be influenced by the stability of the ylide and the reaction conditions.

Question 3: My Wittig reaction with this compound is giving a low yield of the desired alkene, and I am recovering unreacted aldehyde. What could be the issue?

Answer: This is a common problem in Wittig reactions and can stem from several factors related to the ylide generation and its reactivity.[4]

  • Incomplete Ylide Formation: The phosphonium salt may not have been fully deprotonated.

    • Base Strength: Ensure the base is strong enough to deprotonate the phosphonium salt. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required.[5]

    • Anhydrous Conditions: The presence of moisture can quench the strong base, preventing ylide formation. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.[6]

  • Ylide Instability: Some ylides, particularly non-stabilized ones, can be unstable and may decompose before reacting with the aldehyde.[4]

    • In Situ Generation: It is often best to generate the ylide in situ and add the this compound to the freshly prepared ylide solution.[5]

    • Temperature Control: Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to minimize decomposition.

  • Reduced Electrophilicity of the Aldehyde: While the meta-propoxy group has a minor electronic effect, electron-donating groups can slightly reduce the electrophilicity of the carbonyl carbon, making it less reactive towards the ylide.[7]

    • Reaction Time and Temperature: Consider increasing the reaction time or gently warming the reaction mixture after the addition of the aldehyde to facilitate the reaction. Monitor the progress by TLC.

dot

Wittig_Troubleshooting cluster_start Initial Observation cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Alkene & Unreacted this compound cause1 Incomplete Ylide Formation start->cause1 diagnose cause2 Ylide Instability start->cause2 diagnose cause3 Reduced Aldehyde Reactivity start->cause3 diagnose sol1a Use Stronger Base (e.g., n-BuLi) cause1->sol1a address sol1b Ensure Anhydrous Conditions cause1->sol1b address sol2a In Situ Ylide Generation cause2->sol2a address sol2b Control Temperature cause2->sol2b address sol3a Increase Reaction Time/Temperature cause3->sol3a address

Caption: Troubleshooting workflow for a low-yielding Wittig reaction.

Troubleshooting Reductive Amination

Reductive amination is a widely used method for the synthesis of amines from aldehydes. Failed or low-yielding reactions with this compound are often due to issues with imine formation or the reduction step.

Question 4: I am attempting a reductive amination with this compound and a primary amine, but the reaction is incomplete, and I observe byproducts. What are the likely causes and solutions?

Answer: Incomplete reactions and byproduct formation in reductive aminations are common. The key is to control the two main stages of the reaction: imine formation and reduction.[8]

  • Inefficient Imine Formation: The equilibrium between the aldehyde/amine and the imine/water might not favor the imine.

    • Water Removal: The formation of an imine produces water. Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[1]

    • pH Control: Imine formation is often catalyzed by mild acid. However, if the pH is too low, the amine starting material will be protonated and become non-nucleophilic. A pH of around 5-6 is generally optimal. A catalytic amount of acetic acid is commonly used.

  • Incorrect Choice of Reducing Agent: The choice of reducing agent is critical.

    • Aldehyde Reduction: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the this compound to the corresponding alcohol (3-propoxybenzyl alcohol) before it has a chance to form the imine.

    • Selective Reducing Agents: It is often better to use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are particularly effective because they preferentially reduce the protonated iminium ion over the aldehyde.[8]

  • Over-alkylation: The desired secondary amine product can sometimes react further with another molecule of this compound to form an undesired tertiary amine.

    • Stoichiometry Control: Using a slight excess of the amine can sometimes help minimize this side reaction.

    • Stepwise Procedure: A stepwise approach where the imine is pre-formed and isolated before the reduction step can provide better control and prevent over-alkylation.

dot

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products aldehyde This compound imine_formation Imine/Iminium Ion Formation (Acid Catalyst, Water Removal) aldehyde->imine_formation amine Primary/Secondary Amine amine->imine_formation reduction Reduction (Selective Reducing Agent, e.g., STAB) imine_formation->reduction product Desired Amine reduction->product

Caption: A simplified workflow for a successful reductive amination.

Section 3: Post-Reaction Work-up and Purification

Question 5: My reaction appears to be complete by TLC, but I am losing a significant amount of product during the work-up and purification. What are some common pitfalls?

Answer: Product loss during work-up and purification is a frequent challenge, especially when dealing with new compounds.[9]

  • Aqueous Work-up Issues:

    • Product Solubility: If your product has some water solubility, you may be losing it in the aqueous washes. Try back-extracting the aqueous layers with your organic solvent.

    • Emulsion Formation: Alkoxybenzaldehyde derivatives can sometimes form emulsions during extraction. Adding brine (saturated NaCl solution) can help break up emulsions.

  • Purification by Column Chromatography:

    • Product Instability on Silica Gel: Aldehydes can sometimes be unstable on silica gel, leading to streaking or decomposition on the column. To mitigate this, you can try deactivating the silica gel with a small amount of triethylamine in the eluent.

    • Co-elution of Impurities: If your product co-elutes with a byproduct, optimizing the solvent system for your column chromatography is crucial. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation.

  • Product Volatility: While this compound itself is not extremely volatile, some smaller reaction products might be. Be cautious when removing solvents under high vacuum, especially if the product is a low-boiling liquid.

References

  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction. [Link]
  • Problems with wittig reaction. (2022, December 16). Reddit. [Link]
  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]
  • Wittig reaction with benzaldehyde. (2014, November 4). Chemistry Stack Exchange. [Link]
  • Wittig Reaction. (2023, January 22). Chemistry LibreTexts. [Link]
  • NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. [Link]
  • ResearchGate.
  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
  • ACS Fall 2025. Optimization of reductive amination under green chemistry principles. [Link]
  • PubChemLite. This compound (C10H12O2). [Link]
  • Direct Reductive Amination of Aldehydes with Nitroarenes Using Bio-renewable Formic Acid as a Hydrogen Source. ChemRxiv. [Link]
  • ResearchGate.
  • Google Patents.
  • ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
  • Current trends and challenges in the downstream purification of bispecific antibodies. (2021). Antibody Therapeutics. [Link]
  • 4-Propoxybenzaldehyde: Properties, Synthesis, Applications, and Safety. Ningbo Inno Pharmchem Co.,Ltd. [Link]

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Technical Support Center: Analysis of 3-Propoxybenzaldehyde Reaction Byproducts by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the GC-MS analysis of 3-propoxybenzaldehyde and its associated reaction byproducts. As a Senior Application Scientist, I've seen firsthand the challenges researchers face when characterizing complex reaction mixtures. This guide is structured from field experience to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and generate reliable, high-quality data.

Introduction: The Analytical Challenge

This compound is a valuable intermediate in organic synthesis.[1] Its analysis, however, is not always straightforward. The aldehyde functional group is highly reactive, making it susceptible to side reactions and challenging to chromatograph directly.[2][3] Reaction mixtures can contain a variety of structurally similar compounds, from starting materials to byproducts of oxidation, reduction, or incomplete reactions. This guide will walk you through anticipating these byproducts, developing a robust GC-MS method, and troubleshooting the common issues that arise.

Section 1: Understanding Potential Byproducts & Impurities

A successful analysis begins with a clear understanding of what you might find in your sample. The primary byproducts in a this compound reaction mixture depend on the synthetic route and reaction conditions. Assuming a common Williamson ether synthesis from 3-hydroxybenzaldehyde and a propyl halide, followed by a subsequent reaction utilizing the aldehyde, here are the key species to anticipate.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Rationale for PresenceKey Diagnostic Ions (m/z) in EI-MS
This compound C₁₀H₁₂O₂164.20Target Analyte164 (M⁺), 163 (M-H)⁺, 135 (M-C₂H₅)⁺, 121 (M-C₃H₇)⁺, 107, 93, 77 (Phenyl)⁺
3-Propoxybenzoic AcidC₁₀H₁₂O₃180.20Oxidation of the aldehyde180 (M⁺), 163 (M-OH)⁺, 135 (M-COOH)⁺, 121, 93, 77
3-Propoxybenzyl AlcoholC₁₀H₁₄O₂166.22Reduction of the aldehyde166 (M⁺), 148 (M-H₂O)⁺, 137 (M-C₂H₅)⁺, 123 (M-C₃H₇)⁺, 107, 91
3-HydroxybenzaldehydeC₇H₆O₂122.12Unreacted starting material122 (M⁺), 121 (M-H)⁺, 93 (M-CHO)⁺, 65
1-Propoxy-3-(dipropoxymethyl)benzeneC₁₇H₂₈O₃280.40Acetal formation with propyl alcohol280 (M⁺), 237 (M-C₃H₇)⁺, 165, 121

Note: The fragmentation of this compound is analogous to other substituted benzaldehydes, where loss of the hydrogen, alkyl fragments from the ether, and the entire aldehyde group are common.[4][5][6][7]

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the GC-MS analysis of aromatic aldehydes in a practical question-and-answer format.

Chromatography Issues

Q1: All of my peaks, including the solvent, are tailing. What's the cause?

A1: When all peaks tail, the problem is almost always mechanical or related to the gas flow path, affecting every compound indiscriminately.[8][9] The most common culprits are disruptions in the carrier gas flow.

  • Probable Cause 1: Improper Column Installation. The column may be positioned too high or too low in the inlet, creating unswept "dead" volumes.[10][11] Similarly, a poor, jagged cut on the column end can cause turbulence.[8]

    • Solution: Re-install the column. Ensure it is cut squarely with a ceramic wafer and inserted to the precise depth specified by your instrument manufacturer for the inlet type you are using.

  • Probable Cause 2: System Leak. A leak at the inlet fitting, septum, or gas line connection will disrupt the carrier gas pressure and flow, leading to peak distortion.[9][10]

    • Solution: Perform a system leak check. Use an electronic leak detector to check all fittings from the gas trap to the inlet and detector. Pay close attention to the septum nut after several injections.

  • Probable Cause 3: Contaminated Inlet Liner. An active or contaminated liner can cause issues for all compounds, though it more commonly affects polar analytes.

    • Solution: Perform routine inlet maintenance. Replace the inlet liner, septum, and O-ring.[12]

Q2: Only my target analyte (this compound) and the acidic byproduct (3-propoxybenzoic acid) are showing severe peak tailing. Why?

A2: This is a classic case of chemical interaction between your polar analytes and "active sites" within your GC system.[8][13] Aldehydes and carboxylic acids contain polar functional groups with lone-pair electrons and acidic protons, making them prone to hydrogen bonding with exposed silanol groups in the liner or on the column.

  • Probable Cause 1: Active Inlet Liner. Standard glass wool liners can be very active. Residue from previous injections can also create active sites.

    • Solution: Switch to a deactivated (silanized) inlet liner, preferably one without glass wool or with deactivated glass wool. If you suspect contamination, replace the liner.[11]

  • Probable Cause 2: Column Contamination/Degradation. Non-volatile matrix components can accumulate at the head of the column, creating active sites. Over time, even the best columns can degrade, exposing active sites in the stationary phase.

    • Solution: Trim the column. Cut 15-20 cm from the front of the column to remove the contaminated section. If this doesn't resolve the issue, the column may be permanently damaged and require replacement.[9][12]

  • Probable Cause 3: Inherent Analyte Polarity. Direct analysis of polar compounds like aldehydes and acids is inherently challenging.[2]

    • Solution: Derivatization. This is the most robust solution. By converting your polar analytes into less polar, more stable derivatives, you eliminate the root cause of the interaction.[14] This significantly improves peak shape and thermal stability.[2] A common and effective method is derivatization with PFBHA to form stable oximes.[3][15]

Mass Spectrometry & Identification Issues

Q3: I see a peak where I expect 3-propoxybenzoic acid, but the library match is poor and I don't see a clear molecular ion at m/z 180.

A3: This is a common issue with carboxylic acids and other thermally labile compounds in GC-MS.

  • Probable Cause 1: Thermal Degradation. The high temperatures in the GC inlet can cause the carboxylic acid to decarboxylate or degrade before it even reaches the column. What you are seeing might be a degradation product.

    • Solution: Lower the inlet temperature. Try reducing it in 20°C increments, but not so low that you compromise the volatilization of other analytes. The best solution, again, is derivatization (e.g., silylation with BSTFA or MSTFA), which converts the acid to a much more thermally stable silyl ester.

  • Probable Cause 2: Poor Ionization/Excessive Fragmentation. Electron Ionization (EI) is a high-energy technique that can sometimes cause the molecular ion of sensitive compounds to fragment completely, leaving it absent or with very low abundance in the spectrum.

    • Solution: Confirm the identity using the expected fragment ions. For 3-propoxybenzoic acid, you should still see key fragments like m/z 163 (M-OH) and 135 (M-COOH). If available, consider using a softer ionization technique like Chemical Ionization (CI) which is more likely to preserve the molecular ion.

Q4: I have several small, unidentified peaks in my chromatogram. How can I determine what they are?

A4: Identifying unknown peaks requires systematic detective work.

  • Step 1: Analyze the Mass Spectrum. Do not rely solely on the library search. Manually interpret the spectrum. Look for the molecular ion. Is the nominal mass even or odd (Nitrogen Rule)? Look for characteristic isotope patterns (e.g., Cl, Br). Identify logical neutral losses from the molecular ion (e.g., loss of 15 for methyl, 18 for water, 29 for ethyl/CHO, 45 for COOH).[7]

  • Step 2: Consider the Reaction Chemistry. Think about all possible side reactions. Could there be products from aldol condensation? Is it possible the propoxy group is on a different position of the ring? Could starting materials have contained isomeric impurities?

  • Step 3: Run Standards. If you can hypothesize the structure of an unknown based on the mass spectrum and reaction chemistry, the gold standard for confirmation is to obtain a pure standard of that compound and run it under the identical GC-MS method to confirm its retention time and mass spectrum.

Section 3: Frequently Asked Questions (FAQs)

Q: Do I always need to derivatize my this compound samples? A: Not always, but it is highly recommended, especially for quantitative analysis or when acidic byproducts are expected.[16] Direct injection can work for qualitative screening, but you will likely face issues with peak tailing, poor reproducibility, and potential degradation of analytes in the hot injector.[2][3] Derivatization converts the reactive aldehyde group into a more stable oxime or acetal, leading to sharper peaks, improved thermal stability, and better accuracy.[2]

Q: What is the best GC column for this analysis? A: A mid-polarity column is the ideal choice. A standard "5-type" phase, such as a DB-5ms or HP-5ms (5% Phenyl / 95% Dimethylpolysiloxane), provides an excellent balance of selectivity for separating the aromatic compounds of varying polarity (alcohol, aldehyde, acid) while being robust and low-bleed for MS applications. Column dimensions of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness are a versatile starting point.[17]

Q: My baseline is noisy and drifting upwards during the temperature ramp. What should I check? A: A rising baseline is typically a sign of column bleed or contamination.

  • Column Bleed: Ensure you are not exceeding the maximum operating temperature of your column. If the column is old, it may need to be replaced.

  • Contamination: High-boiling residues from previous injections may be eluting from the column at high temperatures. Perform a column bakeout by setting the oven to its maximum isothermal temperature (or 20°C above your method's final temperature, whichever is lower) for 1-2 hours.

  • Carrier Gas Purity: Impurities in the carrier gas (oxygen, moisture, hydrocarbons) can damage the stationary phase and cause a noisy, rising baseline. Ensure your gas traps/purifiers are fresh.

Q: How should I prepare my sample for GC-MS analysis? A: Proper sample preparation is critical.[18] Never inject raw reaction mixtures directly.

  • Quench and Workup: Ensure the reaction is quenched and neutralized.

  • Extraction: Perform a liquid-liquid extraction (LLE) to transfer your analytes into a volatile organic solvent suitable for GC (e.g., dichloromethane, ethyl acetate).[18][19] Avoid non-volatile solvents or salts.[20]

  • Drying and Filtration: Dry the organic extract over a drying agent (e.g., Na₂SO₄) and filter or centrifuge it to remove any particulates that could clog the injection syringe or contaminate the inlet.[18][20]

  • Dilution: Dilute the final extract to an appropriate concentration (typically 1-10 µg/mL) to avoid overloading the column.[9][20]

Section 4: Visualized Workflows & Protocols

General Analytical Workflow

The following diagram outlines the logical flow from receiving a reaction mixture to final data analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Reaction Mixture B Liquid-Liquid Extraction A->B Isolate analytes C Is Derivatization Needed? B->C D Derivatization (e.g., with PFBHA) C->D Yes (for polar analytes) E Dilution & Transfer to GC Vial C->E No (for screening) D->E F GC-MS Injection E->F G Chromatographic Separation F->G H Mass Spectrometry Detection (EI) G->H I Data Acquisition (TIC Chromatogram) H->I J Peak Integration & Library Search I->J K Manual Spectral Interpretation J->K Review matches L Final Report K->L

Caption: General workflow for the GC-MS analysis of reaction byproducts.

Troubleshooting Decision Tree: Peak Tailing

Use this decision tree to diagnose the cause of tailing peaks in your chromatogram.

G start Peak Tailing Observed q1 Are ALL peaks tailing (including solvent)? start->q1 cause_mechanical Probable Cause: Mechanical / Flow Path Issue q1->cause_mechanical Yes cause_chemical Probable Cause: Chemical Interaction (Active Sites) q1->cause_chemical No (Only polar analytes) sol_mechanical1 1. Check column installation (depth and cut quality). cause_mechanical->sol_mechanical1 sol_mechanical2 2. Perform system leak check. cause_mechanical->sol_mechanical2 sol_mechanical3 3. Replace inlet liner & septum. cause_mechanical->sol_mechanical3 sol_chemical1 1. Use a deactivated inlet liner. cause_chemical->sol_chemical1 sol_chemical2 2. Trim 15-20 cm from column inlet. cause_chemical->sol_chemical2 sol_chemical3 3. Derivatize the sample to reduce polarity. cause_chemical->sol_chemical3

Caption: A decision tree for troubleshooting chromatographic peak tailing.

Section 5: Experimental Protocols

Protocol 1: PFBHA Derivatization of Aldehydes

This protocol converts aldehydes into their more stable and less polar PFBHA-oxime derivatives, which exhibit excellent chromatographic behavior.[3][21]

  • Pipette 500 µL of your extracted organic sample into a 2 mL autosampler vial.

  • Add 50 µL of the PFBHA derivatizing reagent solution (typically 15-20 mg/mL in pyridine or ethyl acetate).

  • Add an internal standard if quantitative analysis is desired.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial in a heating block or oven at 60-70°C for 60 minutes to ensure the reaction goes to completion.[21]

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis. No further workup is typically required.

Protocol 2: Recommended GC-MS Method Parameters

These are robust starting parameters for a standard 30m x 0.25mm x 0.25µm 5% phenyl-methylpolysiloxane column. Optimization may be required based on your specific instrument and separation needs.

ParameterSettingRationale
GC Inlet
ModeSplit (20:1) or SplitlessUse Split for concentrated samples to avoid overload; use Splitless for trace analysis to maximize sensitivity.[12]
Inlet Temperature250 °CEnsures rapid and complete vaporization of analytes without causing significant degradation of stable derivatives.
Carrier Gas
GasHeliumInert and provides good efficiency.
Flow Rate1.2 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column, providing a good balance of separation speed and efficiency.
Oven Program
Initial Temperature60 °C, hold for 2 minAllows for proper focusing of analytes at the head of the column, especially in splitless mode.[9]
Ramp Rate10 °C/minA moderate ramp rate that usually provides good separation for a range of compounds.
Final Temperature280 °C, hold for 5 minEnsures that all heavier byproducts are eluted from the column, preventing carryover.
MS System
Ion Source Temp.230 °CStandard temperature to promote ionization while minimizing thermal degradation within the source.
Quadrupole Temp.150 °CStandard temperature for maintaining mass accuracy.
Ionization ModeElectron Ionization (EI)70 eV; provides reproducible, library-searchable spectra.
Mass Range40 - 450 amuCovers the mass range of expected byproducts and derivatives while avoiding low-mass solvent ions.
Solvent Delay3 - 4 minPrevents the high concentration of solvent from entering and saturating the MS detector.

References

  • BenchChem. (2025).
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  • Sigma-Aldrich. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich.
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  • Phenomenex. TROUBLESHOOTING GUIDE. Phenomenex.
  • University of California, Davis. Sample Preparation Guidelines for GC-MS. UC Davis Mass Spectrometry Facilities.
  • Lankmayr, E. P., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry.
  • Al-Hunaiti, A. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons.
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  • Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry.
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  • Dr. Puspendra Classes. (2018).
  • Sugaya, N., et al. (2001). Analysis of Aldehydes in Water by Head Space-GC/MS. Journal of Health Science.
  • Ferreira, V., et al. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of Agricultural and Food Chemistry.
  • Thermo Fisher Scientific.
  • Whitman College. GCMS Section 6.11.4 - Fragmentation of Aldehydes. Whitman College Chemistry Department.
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Technical Support Center: Preventing Oxidation of 3-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 3-Propoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this aromatic aldehyde in their synthetic workflows. The primary challenge encountered with this compound, like many aldehydes, is its susceptibility to oxidation into the corresponding carboxylic acid, 3-propoxybenzoic acid.[1][2] This degradation can compromise the integrity of experiments, reduce yields, and introduce impurities that may be difficult to remove.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you mitigate and prevent this unwanted side reaction. Our approach is grounded in established chemical principles and practical laboratory experience to ensure the reliability and reproducibility of your results.

Understanding the Problem: The Autoxidation of Aldehydes

Aldehydes are readily oxidized to carboxylic acids, a process that can be initiated by atmospheric oxygen.[1][2] This autoxidation is a free-radical chain reaction that is often accelerated by light, heat, and the presence of metal ions. The aldehydic proton is easily abstracted, making the carbonyl group susceptible to oxidative attack.[1] For this compound, this means a conversion to 3-propoxybenzoic acid, an impurity that can significantly impact subsequent reaction pathways where the aldehyde functionality is crucial.

Visualizing the Oxidation Pathway

The following diagram illustrates the conversion of this compound to its primary oxidation product.

Oxidation This compound This compound C₁₀H₁₂O₂ 3-Propoxybenzoic_Acid 3-Propoxybenzoic Acid C₁₀H₁₂O₃ This compound->3-Propoxybenzoic_Acid O2, Light, Heat (Oxidation) Inert_Atmosphere_Setup cluster_flask Reaction Flask cluster_gas Inert Gas System flask Round-Bottom Flask (Oven-Dried) septum Rubber Septum stirbar Magnetic Stir Bar gas_source Nitrogen/Argon Source balloon Gas Balloon gas_source->balloon Fill inlet_needle Inlet Needle balloon->inlet_needle inlet_needle->septum Positive Pressure reagents Liquid Reagents (via Syringe) reagents->septum Addition

Caption: Basic setup for maintaining an inert atmosphere using a gas balloon.

Q4: Can my choice of solvent impact the oxidation of this compound?

A4: Yes, the solvent choice is important. While many common organic solvents are suitable, ensure they are anhydrous and deoxygenated.

  • Solvent Purity: Use dry (anhydrous) solvents. Water can participate in side reactions and contains dissolved oxygen.

  • Degassing Solvents: For highly sensitive reactions, it is advisable to degas the solvent before use. This can be achieved by sparging with an inert gas (bubbling nitrogen or argon through the solvent) for 30-60 minutes. [3]* Inert Solvents: Solvents like toluene, heptane, cyclohexane, dichloromethane, and acetonitrile are generally inert towards the aldehyde under typical reaction conditions. [4]

Reactive Measures and Purification

Q5: I suspect my this compound has already started to oxidize. How can I confirm this and purify the material?

A5: The presence of the carboxylic acid impurity can be detected and the aldehyde can often be purified.

  • Detection: Analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are effective for separating and quantifying this compound and its primary degradation product, 3-propoxybenzoic acid. [5][6]Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the characteristic carboxylic acid proton signal.

  • Purification: If significant oxidation has occurred, purification is necessary.

    • Distillation: Fractional distillation under reduced pressure is a common and effective method for purifying aldehydes. [7][8]The lower pressure allows the aldehyde to boil at a lower temperature, preventing thermal decomposition. [7] * Aqueous Wash: A simple workup procedure involves dissolving the aldehyde in an organic solvent (like diethyl ether or ethyl acetate) and washing it with a mild basic solution, such as 5% aqueous sodium bicarbonate. The 3-propoxybenzoic acid will be deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer, while the aldehyde remains in the organic layer. Follow this with a water wash to remove residual base and then dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

Frequently Asked Questions (FAQs)

Q: Can I use an antioxidant to stabilize my this compound?

A: Yes, adding a small amount of a radical scavenger can inhibit the autoxidation chain reaction. Butylated hydroxytoluene (BHT) or hydroquinone are commonly used for this purpose at low concentrations (e.g., 0.1% w/w). [5][8]However, be aware that the antioxidant will be an impurity and must be removed if it interferes with subsequent reactions.

Q: Does temperature play a significant role during the reaction itself?

A: Absolutely. Higher reaction temperatures can increase the rate of oxidation. [9][10][11]If your desired reaction can be performed at a lower temperature, it will help minimize the formation of the carboxylic acid byproduct.

Q: My reaction mixture containing this compound has turned slightly yellow over time. Is this a sign of oxidation?

A: Discoloration can be an indicator of degradation, although it is not definitive proof of oxidation to the carboxylic acid. It could also suggest the formation of other byproducts or polymers. It is always best to verify the purity of your material using an analytical technique like TLC, GC, or HPLC if you observe unexpected color changes. [5] Q: How do I properly dispose of waste containing this compound?

A: Waste material must be disposed of in accordance with local, state, and federal regulations. Generally, organic chemical waste should be collected in a designated, labeled, and sealed container. Do not mix it with other waste streams unless you are certain of their compatibility. [6]

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2 - 8 °C (Refrigerated) Slows the rate of chemical reactions, including oxidation. [9]
Atmosphere Inert (Nitrogen or Argon) [5]Excludes atmospheric oxygen, a key reactant in autoxidation. [1]
Light Dark (Amber Bottle) [5]Prevents photochemical initiation of free-radical oxidation.
Container Tightly Sealed Glass [5]Prevents ingress of air and moisture; glass is inert.

Table 2: Troubleshooting Summary for Observed Oxidation

SymptomPotential CauseRecommended Action
Decreased Purity Over Time Improper storage (exposure to air/light)Aliquot material, store under inert gas, refrigerate in the dark. [5]
Presence of Carboxylic Acid in Reaction Oxygen in reaction setup; high temperatureUse inert atmosphere techniques; degas solvents; run reaction at the lowest feasible temperature. [3]
Low Yield of Aldehyde-Dependent Product Starting material is already oxidizedPurify the aldehyde by distillation or basic wash before use. [7][8]
Discoloration of Material General degradation/polymerizationConfirm purity with analytical methods (HPLC, GC-MS). [5][6]Purify if necessary.

References

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
  • Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term.
  • YouTube. (2022, February 1). Inert atmosphere, with no O2.
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  • ResearchGate. (2021, August 8). How to create inert atmosphere?
  • YouTube. (2022, February 1). Inert Atmosphere.
  • JoVE. (2023, April 30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids.
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  • PubMed. (2020, March 5). Effects of temperature and heating time on the formation of aldehydes during the frying process of clam assessed by an HPLC-MS/MS method.
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  • ResearchGate. (2025, July 2). Oxidation of Aldehydes used as Food Aditives by Peroxinitrite: Organoleptic/Antoixidant Properties.
  • Preprints.org. (2023, February 6). Oxidation of Aldehydes used as Food Aditives by Peroxinitrite: Organoleptic/Antoixidant Properties.
  • PubMed. Aldehyde inhibition of antioxidant enzymes in the blood of diabetic patients.
  • Royal Society of Chemistry. Multivalent nanobody–biotin amplified enzyme-linked immunosorbent assay for the environmental detection of 3-phenoxybenzoic acid.
  • Google Patents. (2012, May 3). US9018421B2 - Separation of aromatic aldehydes.
  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET.
  • ResearchGate. How to extract aldehydes by using solvents from fermented aqueous solution?
  • Techno PharmChem. BENZALDEHYDE.
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  • Reddit. (2023, February 19). I thought carboxylic acids were most susceptible to oxidation. Why isn't the answer C?
  • ResearchGate. (2017, April 17). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?
  • ResearchGate. Oxidation of aldehydes to carboxylic acids.
  • PubChem. 2-[2-(3-Formylphenoxy)propoxy]benzaldehyde.
  • PubChemLite. This compound (C10H12O2).

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Technical Support Center: Optimization of Reaction Conditions for 3-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Propoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the mechanistic rationale behind procedural steps, offering field-proven insights to ensure reproducible, high-yield outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most reliable method for synthesizing this compound?

The most prevalent and robust method for preparing this compound is the Williamson Ether Synthesis . This reaction involves the nucleophilic substitution (SN2) of a propyl halide by the phenoxide ion generated from 3-hydroxybenzaldehyde.[1][2][3] The reaction is favored for its versatility and generally good yields when optimized.

The overall transformation is as follows:

  • Step 1 (Deprotonation): A base is used to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde, forming a more nucleophilic phenoxide.

  • Step 2 (SN2 Attack): The resulting phenoxide attacks the primary carbon of a propyl halide (e.g., 1-bromopropane), displacing the halide and forming the ether linkage.[2][3]

Q2: What are the critical starting materials for this synthesis?

The core components for this synthesis are:

  • Aromatic Alcohol: 3-Hydroxybenzaldehyde.[4][5]

  • Alkylating Agent: A primary propyl halide, such as 1-bromopropane or 1-iodopropane. Primary halides are essential to favor the SN2 mechanism over E2 elimination.[3][6]

  • Base: A suitable base to deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).[2]

  • Solvent: A polar aprotic solvent like Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) is typically used to facilitate the SN2 reaction.[2][3]

Q3: How should I monitor the progress of the reaction?

Reaction progress can be effectively monitored using standard chromatographic techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of the 3-hydroxybenzaldehyde starting material and the appearance of the less polar this compound product.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide quantitative data on the conversion of starting materials and the formation of the product and any side products.[7][8] They are essential for precise optimization and impurity profiling.

Troubleshooting and Optimization Guide

This section addresses specific experimental issues in a question-and-answer format, providing solutions grounded in chemical principles.

Q4: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is a common challenge stemming from several factors. A systematic approach is key to diagnosing the issue.

start Low Yield Observed check_base 1. Evaluate Base & Deprotonation start->check_base check_reagents 2. Assess Reagent Quality start->check_reagents check_conditions 3. Review Reaction Conditions start->check_conditions solution_base Incomplete Deprotonation? - Use stronger base (e.g., NaH) - Use anhydrous conditions - Increase base equivalents check_base->solution_base solution_reagents Degraded Reagents? - Use fresh, anhydrous solvent - Use purified 3-hydroxybenzaldehyde - Check propyl halide purity check_reagents->solution_reagents solution_conditions Suboptimal Conditions? - Increase temperature - Increase reaction time - Change solvent (e.g., DMF, DMSO) - Use more reactive halide (R-I > R-Br) check_conditions->solution_conditions

Caption: Troubleshooting decision tree for low reaction yield.

Detailed Explanation:

  • Incomplete Deprotonation: The phenolic proton of 3-hydroxybenzaldehyde must be fully removed to generate the active nucleophile. Weaker bases like K₂CO₃ may require higher temperatures or longer reaction times. If yields remain low, switching to a stronger, non-nucleophilic base like sodium hydride (NaH) can ensure complete and rapid formation of the phenoxide.[2][9]

  • Side Reactions (E2 Elimination): While less common with primary halides like 1-bromopropane, high temperatures can promote the E2 elimination pathway, especially with stronger bases, leading to propene gas as a byproduct. Using the mildest effective conditions is advisable.[2][3]

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents (DMF, DMSO, acetonitrile) are ideal as they solvate the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving it highly nucleophilic.[2][10] Changing the solvent from methanol to acetonitrile has been shown to dramatically improve O-alkylation selectivity in similar systems.[10]

  • Leaving Group Ability: The rate of the SN2 reaction is dependent on the leaving group. If using 1-chloropropane, consider switching to 1-bromopropane or, for maximum reactivity, 1-iodopropane (I > Br > Cl).[3]

Table 1: Summary of Optimization Parameters for Williamson Ether Synthesis

Parameter Option 1 (Mild) Option 2 (Moderate) Option 3 (Forcing) Rationale & Citation
Base K₂CO₃ Cs₂CO₃ NaH Base strength impacts deprotonation efficiency. Cs₂CO₃ can increase nucleophilicity. NaH is very strong but requires careful handling.[2]
Alkyl Halide 1-Chloropropane 1-Bromopropane 1-Iodopropane Reaction rate depends on leaving group ability (I > Br > Cl).[3]
Solvent Acetonitrile DMF DMSO Polar aprotic solvents accelerate SN2 reactions.[2][3]

| Temperature | Room Temp - 60 °C | 60 - 100 °C | > 100 °C | Higher temperatures increase reaction rates but may also promote side reactions.[11] |

Q5: My final product is contaminated with unreacted 3-hydroxybenzaldehyde. How can I improve the purification?

Residual 3-hydroxybenzaldehyde is a common impurity due to its high polarity and potential for incomplete reaction.

  • Aqueous Base Wash: During the workup, washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH) can effectively remove the acidic 3-hydroxybenzaldehyde by converting it to its water-soluble sodium salt.[12]

  • Bisulfite Adduct Formation: For a highly effective purification specific to aldehydes, you can use a bisulfite workup.[13] The crude product is reacted with an aqueous solution of sodium bisulfite. The aldehyde forms a solid, filterable adduct, leaving non-aldehydic impurities in the solution. The adduct is then isolated and decomposed back to the pure aldehyde by treatment with a mild acid or base.[13] This is an excellent method for removing stubborn non-aldehydic impurities.

  • Column Chromatography: If other methods fail, silica gel chromatography is a reliable option. A non-polar eluent system (e.g., hexane/ethyl acetate) will effectively separate the less polar product from the more polar starting material.

Q6: I'm observing an unexpected side product. What is the likely cause?

The primary side reaction of concern with phenoxides is C-alkylation , where the alkyl group attaches to the aromatic ring instead of the oxygen atom.[2]

start Phenoxide Intermediate O_alkylation O-Alkylation (Kinetic Product) start->O_alkylation Attack at Oxygen C_alkylation C-Alkylation (Thermodynamic Product) start->C_alkylation Attack at Ring (ortho/para) solvent Solvent Choice is Critical O_alkylation->solvent C_alkylation->solvent solvent->O_alkylation Polar aprotic solvents (DMF, DMSO) FAVOR this path

Caption: Competing pathways in phenoxide alkylation.

Explanation and Mitigation:

  • Mechanism: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the electron-rich aromatic ring (specifically the ortho and para positions).

  • Control: The O- vs. C-alkylation ratio is highly dependent on the reaction conditions. Polar aprotic solvents like DMF and DMSO strongly favor O-alkylation, leading to the desired ether product.[2][10] These solvents effectively solvate the counter-ion (like K⁺) without hydrogen-bonding to the oxygen, making the oxygen atom more accessible and nucleophilic. In contrast, protic solvents can lead to more C-alkylation.

  • Solution: Ensure you are using a high-purity, anhydrous polar aprotic solvent to maximize the yield of this compound and suppress C-alkylation side products.

Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis of this compound

This protocol is a generalized procedure and should be adapted based on laboratory safety standards and preliminary optimization experiments.

Materials:

  • 3-Hydroxybenzaldehyde (1.0 eq)

  • 1-Bromopropane (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 3-hydroxybenzaldehyde and anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate to the solution.

  • Alkyl Halide Addition: Add 1-bromopropane dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-8 hours.

  • Work-up: a. Cool the mixture to room temperature and pour it into cold water. b. Extract the aqueous mixture with ethyl acetate (3x). c. Combine the organic layers and wash with 1M NaOH (2x) to remove unreacted 3-hydroxybenzaldehyde, followed by a brine wash. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield this compound as a liquid.[14]

Protocol 2: Purification of Aldehydes via Bisulfite Adduct Formation

This protocol is adapted from established methods for aldehyde purification.[13]

  • Adduct Formation: Dissolve the crude this compound in a minimal amount of ethanol. In a separate flask, prepare a saturated solution of sodium bisulfite (NaHSO₃) in water. Add the bisulfite solution to the ethanolic solution of the aldehyde and stir vigorously at room temperature for 1-2 hours.

  • Isolation: The white crystalline bisulfite adduct should precipitate. Cool the mixture in an ice bath to maximize precipitation and collect the solid by vacuum filtration. Wash the crystals with cold ethanol and then diethyl ether to remove organic impurities.

  • Decomposition: Suspend the filtered adduct in water. To regenerate the aldehyde, add either a saturated sodium bicarbonate (NaHCO₃) solution or dilute HCl dropwise until the solid dissolves and the solution becomes cloudy (due to the formation of the aldehyde).

  • Extraction: Extract the regenerated aldehyde with diethyl ether or dichloromethane (3x).

  • Final Processing: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the purified this compound.

Analytical Characterization

Table 2: Key Analytical Data for Product Confirmation

Technique Parameter Expected Observation for this compound
¹H NMR Chemical Shift (δ) ~9.9 ppm (s, 1H, -CHO), ~7.4-7.1 ppm (m, 4H, Ar-H), ~4.0 ppm (t, 2H, -OCH₂-), ~1.8 ppm (sextet, 2H, -CH₂-), ~1.0 ppm (t, 3H, -CH₃)
¹³C NMR Chemical Shift (δ) ~192 ppm (-CHO), ~160 ppm (C-OAr), ~138-115 ppm (Ar-C), ~70 ppm (-OCH₂-), ~22 ppm (-CH₂-), ~10 ppm (-CH₃)
FT-IR Wavenumber (cm⁻¹) ~2820 & 2720 cm⁻¹ (C-H stretch, aldehyde), ~1700 cm⁻¹ (C=O stretch, aldehyde), ~1250 cm⁻¹ (C-O stretch, ether)

| GC-MS | Molecular Ion (M⁺) | m/z = 164.20 |

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Reactivity and Stability of 3-Propylbenzaldehyde.
  • Benchchem. (n.d.). Application Notes and Protocols for the Quantification of 3-Propylbenzaldehyde.
  • Google Patents. (n.d.). US4162269A - Purification process for 3-phenoxybenzaldehyde.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
  • (n.d.). The Williamson Ether Synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • ChemScene. (n.d.). This compound.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Detection of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde.
  • Benchchem. (n.d.). Application Notes and Protocols: Williamson Ether Synthesis of 3-(Hexyloxy)propylamine.
  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis.
  • AIChE - Proceedings. (2022). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction.
  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2020). 9: Multistep Synthesis (Experiment).
  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy - Organic Syntheses Procedure.
  • CymitQuimica. (n.d.). This compound.
  • Wikipedia. (n.d.). 3-Hydroxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde.
  • Sigma-Aldrich. (n.d.). 3-Hydroxybenzaldehyde = 99 100-83-4.
  • PubChem. (n.d.). 3-Hydroxybenzaldehyde.
  • CDH Fine Chemical. (n.d.). m-HYDROXY BENZALDEHYDE CAS NO 100-83-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Loba Chemie. (2019). 3-HYDROXYBENZALDEHYDE FOR SYNTHESIS MSDS CAS-No..
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Technical Support Center: Catalyst Selection for Reactions Involving 3-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into catalyst selection for reactions involving 3-propoxybenzaldehyde. It is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: General Considerations & Cross-Cutting Challenges

This section addresses overarching questions related to catalyst handling and reaction environment that are critical for success across different reaction types involving this compound.

FAQ 1.1: How does the solvent choice impact my catalytic reaction?

Answer: Solvent selection is a critical parameter that can dramatically influence reaction rates and outcomes.[1] The solvent's primary role is to dissolve reactants, but it also modulates catalyst activity through several mechanisms:

  • Catalyst-Solvent Affinity: Solvents with a high affinity for the catalyst's surface can block active sites, preventing reactants from accessing them and thereby decreasing catalytic activity.[2][3] For instance, studies on hydrogen transfer reactions have shown that solvents with high hydrogen-bond accepting ability, like diethyl ether and 1,4-dioxane, can form larger aggregates that slow down the molecular dynamics of aldehyde molecules, leading to reduced reaction rates compared to weakly interacting solvents like n-hexane or cyclohexane.[4]

  • Solubility and Mass Transfer: The solvent must effectively dissolve this compound and other reagents to ensure efficient mass transfer to the catalytic sites. Poor solubility can become the rate-limiting step.[1]

  • Transition State Stabilization: Solvents can stabilize or destabilize the transition state of a reaction, directly affecting the activation energy and, consequently, the reaction rate.[1]

Insight from the Field: For reactions involving heterogeneous catalysts, a simple solvent screen is often the most practical first step in optimization. Start with non-polar solvents (e.g., toluene, hexane) and polar aprotic solvents (e.g., THF, DCM). Avoid highly coordinating solvents unless they are known to be beneficial for the specific catalytic system.

Troubleshooting Guide 1.1: Catalyst Deactivation

Question: My reaction starts well but then slows down or stops completely before all the starting material is consumed. What is causing this catalyst deactivation?

Answer: This is a classic sign of catalyst deactivation, a common issue in catalytic processes.[5] The deactivation can occur through several primary mechanisms:

  • Poisoning: This occurs when impurities in the reaction mixture or the substrate itself bind strongly to the catalyst's active sites, rendering them inactive.[5][6] While this compound itself is not a typical poison, impurities from its synthesis or degradation products could be problematic. For substrates containing nitrogen heterocycles, like quinolines, the nitrogen lone pair can act as a potent poison for transition metals like palladium and rhodium.[6]

  • Fouling or Coking: This is the physical deposition of materials, such as polymers or carbonaceous deposits (coke), onto the catalyst surface.[7] This blockage prevents reactants from reaching the active sites. Aldehydes can be precursors to coke formation, especially under high temperatures.[8]

  • Sintering (Thermal Degradation): At elevated temperatures, fine metal particles on a heterogeneous catalyst can agglomerate into larger particles.[7] This process reduces the total active surface area, leading to a drop in overall activity.[5]

  • Leaching: In liquid-phase reactions with supported catalysts, the active metal component can dissolve into the reaction medium, leading to a permanent loss of active sites.[7]

Corrective Actions:

  • Feedstock Purity: Ensure the purity of this compound and all other reagents and solvents. Passing solvents through a plug of activated alumina can remove trace impurities.[7]

  • Optimize Conditions: Lowering the reaction temperature can mitigate sintering and reduce the rate of coke formation.[7][8]

  • Catalyst Regeneration: For fouling, washing the catalyst may restore activity. For poisoning, regeneration is more difficult but can sometimes be achieved by specific chemical treatments.[5][6]

Section 2: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone C-C bond-forming reaction, reacting this compound with an active methylene compound. Catalyst choice is key to driving this reaction efficiently.[9]

FAQ 2.1: What are the best catalysts for the Knoevenagel condensation with this compound?

Answer: The Knoevenagel condensation is typically catalyzed by a base.[10] The choice of catalyst depends on the reactivity of the active methylene compound:

  • Highly Active Methylene Compounds (e.g., Malononitrile): Weak organic bases like piperidine or pyridine are often sufficient.[9] These bases are strong enough to deprotonate malononitrile to form the nucleophilic enolate.

  • Less Active Methylene Compounds (e.g., Diethyl Malonate): A stronger base or a co-catalyst system is often required. A common and effective system is piperidine with a catalytic amount of acetic acid in a solvent like toluene, using a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.[9]

  • Heterogeneous Catalysts: For easier purification and catalyst recycling, solid base catalysts are an excellent choice. Materials like hydrotalcites (Layered Double Hydroxides, LDHs) and functionalized mesoporous silica (e.g., Alanine-MCM-41) have shown high activity.[11][12] Polyoxovanadates have also been reported as highly efficient heterogeneous catalysts for this transformation.[13]

Troubleshooting Guide 2.1: Low Yield in Knoevenagel Condensation

Question: I am attempting a Knoevenagel condensation with this compound and diethyl malonate using piperidine, but my yields are consistently low. Why?

Answer: Low yields in this specific reaction are often due to an unfavorable equilibrium. The reaction produces water, and since the condensation is reversible, the presence of water can lead to the hydrolysis of the product back to the starting materials.[10]

Solutions:

  • Water Removal: The most effective solution is to actively remove water as it is formed. Using a Dean-Stark apparatus with a refluxing solvent like toluene is the standard industrial and academic approach for this specific substrate combination.[9]

  • Increase Catalyst Strength: While piperidine is a good starting point, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) might be more effective, especially if water removal is not feasible.

  • Check Reagent Quality: Ensure the this compound has not oxidized to 3-propoxybenzoic acid, as this will neutralize your basic catalyst. Similarly, ensure the diethyl malonate is of high purity.

Protocol 2.1: Piperidine/Acetic Acid-Catalyzed Knoevenagel Condensation

This protocol details the reaction of this compound with diethyl malonate.[9]

Materials:

  • This compound (1.0 mmol, 164.2 mg)

  • Diethyl malonate (1.0 mmol, 160.2 mg)

  • Piperidine (0.1 mmol, 10 µL)

  • Glacial Acetic Acid (0.2 mmol, 12 µL)

  • Toluene (15 mL)

Procedure:

  • To a round-bottomed flask, add this compound (1.0 mmol), diethyl malonate (1.0 mmol), piperidine (0.1 mmol), and glacial acetic acid (0.2 mmol) in toluene (15 mL).

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-8 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Table 2.1: Catalyst Comparison for Knoevenagel Condensation
Catalyst SystemActive MethyleneSolventConditionsTypical YieldReference
PiperidineMalononitrileEthanolReflux, 2h>90%[9]
Piperidine/Acetic AcidDiethyl MalonateTolueneReflux, Dean-Stark80-90%[9]
Calcined HydrotalciteBenzaldehyde/NitromethaneMicrowave1.5-2 min~99%[14]
Polyoxovanadate (1)Benzaldehyde/MalononitrileAcetonitrileRT, 80 min~99%[13]

Note: Yields for benzaldehyde are used as a proxy where specific data for this compound is not available, as reactivity is expected to be similar.

Section 3: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, converting this compound into a secondary or tertiary amine in a one-pot reaction with an amine and a reducing agent.[15]

FAQ 3.1: What are the most common catalytic systems for the reductive amination of aromatic aldehydes?

Answer: A wide range of catalysts and reducing agents can be employed. The choice often depends on cost, functional group tolerance, and desired operating conditions.

  • Catalytic Hydrogenation: This is a widely used industrial method. A metal catalyst (e.g., Pd/C, PtO₂, Raney Ni) is used with hydrogen gas as the terminal reductant.[15][16] PGM-free catalysts, such as those based on cobalt nanoparticles, are being developed as more sustainable alternatives.[16][17]

  • Hydrosilanes: Reagents like diphenylsilane (Ph₂SiH₂) can be used with a suitable catalyst, such as [RuCl₂(p-cymene)]₂. This method is highly chemoselective and can be performed under mild conditions, often at room temperature and open to the air.[18]

  • Boron-Based Reagents: Stoichiometric reducing agents like sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are very common in laboratory settings due to their mildness and ease of use.[15] While not strictly catalytic in the reductant, they are a benchmark for this transformation. Benzylamine-borane has also emerged as a stable and effective alternative.[15]

Troubleshooting Guide 3.1: Byproduct Formation

Question: My reductive amination of this compound is producing a significant amount of 3-propoxybenzyl alcohol as a byproduct. How can I improve the selectivity for the desired amine?

Answer: The formation of the alcohol byproduct indicates that the reduction of the aldehyde is competing with, or is faster than, the formation and/or reduction of the imine intermediate.

G

Solutions:

  • Promote Imine Formation: The initial condensation of the aldehyde and amine to form the imine is often the rate-limiting step and is reversible. You can shift the equilibrium by:

    • Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.

    • Using a higher concentration of the amine.

    • Allowing the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent.

  • Choose a More Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred because it is a milder reducing agent that reduces imines much faster than it reduces aldehydes. This kinetic difference significantly favors the desired reaction pathway.

  • Optimize Catalyst Size (for Nanoparticles): Recent studies have shown that for nanoparticle catalysts (e.g., Ni), the particle size can influence selectivity. An optimal particle size can create a balance between hydrogenation and amination capabilities, maximizing the yield of the primary amine.[19] For instance, a Ni nanoparticle size of ~5.6 nm was found to be optimal for the reductive amination of benzaldehyde.[19]

Section 4: Organocatalysis for C-C Bond Formation

N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for "umpolung" (reactivity inversion) of aldehydes, enabling reactions like the benzoin condensation.[20]

FAQ 4.1: Can I use an NHC catalyst for a benzoin-type reaction with this compound?

Answer: Yes, NHC catalysts are highly effective for the benzoin condensation of aromatic aldehydes.[21] The reaction involves the NHC attacking the aldehyde carbonyl, followed by a proton transfer to form the key "Breslow intermediate." This intermediate acts as an acyl anion equivalent, which can then attack a second molecule of the aldehyde.[22]

Troubleshooting Guide 4.1: Low Activity with Sterically Hindered NHCs

Question: I am using a very bulky NHC catalyst (e.g., IPr or a backbone-substituted variant) for a benzoin condensation, and the reaction is very slow. Why?

Answer: While bulky NHCs are excellent ligands in organometallic chemistry, their performance in organocatalysis can be highly sensitive to steric hindrance.

  • Mechanism: The catalytic cycle requires the formation of a Breslow intermediate.[23]

  • Steric Impact: Introducing bulky substituents on the NHC, either on the N-aryl groups (like the isopropyl groups in IPr) or on the imidazole backbone, can create significant steric hindrance. This can raise the energy barrier for the formation of the key Breslow intermediate, thereby decreasing the overall catalytic activity.[23]

  • Experimental Evidence: Studies comparing NHCs like IMes (less hindered) and IPr (more hindered) in the benzoin condensation of aromatic aldehydes have shown that the least sterically hindered carbene often provides the highest yields.[23]

Solution: If you observe low reactivity with a bulky NHC, switch to a less sterically demanding catalyst. For benzoin-type reactions, thiazolium or triazolium salts with less bulky N-substituents (e.g., mesityl as in IMes, or even smaller groups) are often more effective.[23][24]

G

References

  • Heterogenised catalysts for the H-transfer reduction reaction of aldehydes: influence of solvent and solvation effects on reaction performances. RSC Publishing.
  • Solvent Effects in the Homogeneous Catalytic Reduction of Propionaldehyde with Aluminium Isopropoxide Catalyst: New Insights from PFG NMR and NMR Relax
  • Technical Support Center: Catalyst Deactivation in Reactions with 2-Methyl-8-quinolinecarboxaldehyde. Benchchem.
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  • A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condens
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
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  • Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. SpringerLink.
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  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Micromeritics.
  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews.
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  • Catalyst deactivation mechanisms and how to prevent them. Hultec.
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  • Three Si-substituted polyoxovanadates as efficient catalysts for Knoevenagel condensation and selective oxidation of styrene to benzaldehyde. Dalton Transactions (RSC Publishing).
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  • Efficient Ruthenium(II)-Catalyzed Direct Reductive Amination of Aldehydes under Mild Conditions Using Hydrosilane as the Reductant. Organic Chemistry Portal.
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  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
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  • DFT-Assisted Microkinetic Study of Transfer Hydrogenation over Homogeneous and Immobilized Cp*Ir Complexes. ChemRxiv.
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Technical Support Center: Removing Unreacted 3-Hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, chemists, and drug development professionals who encounter the common challenge of removing unreacted 3-hydroxybenzaldehyde from their product mixtures. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods for your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of 3-hydroxybenzaldehyde that I need to consider for purification?

A1: Understanding the physicochemical properties of 3-hydroxybenzaldehyde is the foundation of an effective purification strategy. Its structure contains two key functional groups: a phenolic hydroxyl group and an aromatic aldehyde.

  • Acidity: The phenolic hydroxyl group is weakly acidic, with a pKa of approximately 8.98.[1][2][3] This is the most critical property for separation via acid-base extraction. It means the compound will be deprotonated by a sufficiently strong base (like NaOH) to form a water-soluble phenoxide salt, but not by a weak base (like sodium bicarbonate).[4][5]

  • Reactivity of the Aldehyde: The aldehyde group can react with sodium bisulfite to form a solid adduct, which can be separated by filtration or extraction.[6][7][8] This provides a highly selective method for removing it, provided your desired product is not also an aldehyde.

  • Physical State and Solubility: It is a solid at room temperature with a melting point range of 100-107°C.[2][9][10][11] It is only slightly soluble in cold water but soluble in hot water, ethanol, methanol, acetone, and ether.[1][3][10][12] This profile is important for selecting solvents for extraction and recrystallization.

Here is a summary of its essential properties:

PropertyValueSource(s)
Molecular Formula C₇H₆O₂[1][9]
Molar Mass 122.12 g/mol [2][13][14]
Appearance White to light beige/yellow crystalline solid[1][9][12]
Melting Point 100-107 °C[2][9][10][11]
Boiling Point ~240 °C[2][3]
pKa (Phenolic -OH) ~8.98[1][2][3][15]
Solubility Slightly soluble in cold water; soluble in hot water, ethanol, ether, acetone, DMSO, methanol.[1][3][10][12]
Q2: What are the primary methods for removing unreacted 3-hydroxybenzaldehyde?

A2: There are four primary methods, and the best choice depends on the properties of your desired product.

  • Acid-Base Extraction: Ideal if your product is neutral and not sensitive to base. This method exploits the acidity of the phenol group.

  • Flash Column Chromatography: A nearly universal technique that separates compounds based on their polarity. It is highly effective but can be more time and solvent-intensive.

  • Sodium Bisulfite Adduct Formation: A highly selective method for aldehydes. This is an excellent choice if your product does not contain an aldehyde functional group.

  • Recrystallization: Effective if there is a significant difference in solubility between your product and 3-hydroxybenzaldehyde in a given solvent system.[16][17][18]

Q3: How do I choose the best purification method for my specific product?

A3: Your choice should be guided by the nature of your product. The following decision tree provides a logical path to selecting the most efficient method.

G start Start: Crude Reaction Mixture q1 Is your product an aldehyde? start->q1 q2 Is your product stable to aqueous base (e.g., 1M NaOH)? q1->q2 Yes method_bisulfite Method 1: Sodium Bisulfite Extraction q1->method_bisulfite No q3 Do product and 3-HB have different polarities? q2->q3 No method_extraction Method 2: Acid-Base Extraction q2->method_extraction Yes method_chromatography Method 3: Flash Chromatography q3->method_chromatography Yes method_recrystal Method 4: Recrystallization q3->method_recrystal No / Unsure end_node Consider Recrystallization or Flash Chromatography

Caption: Workflow for Acid-Base Extraction.

Guide 2: Purification by Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent). [19] Q: How do I choose the right solvent system (eluent)? A: The key is to find a solvent system where your product and 3-hydroxybenzaldehyde have different retention factors (Rf) on a Thin Layer Chromatography (TLC) plate.

  • Starting Point: A good starting point for moderately polar compounds like these is a mixture of ethyl acetate and hexanes. [20]* TLC Analysis: Spot your crude mixture on a TLC plate. Develop the plate in various solvent ratios (e.g., 10%, 20%, 30% ethyl acetate in hexanes).

  • Optimal Rf: Aim for a solvent system that gives your desired product an Rf value of ~0.3-0.4. The 3-hydroxybenzaldehyde spot should be well-separated from it. Because 3-hydroxybenzaldehyde is quite polar, it will likely have a lower Rf than many less polar products.

Q: My compounds are streaking on the TLC plate. What should I do? A: Streaking is often caused by acidic silica interacting with a basic compound or vice-versa. While 3-hydroxybenzaldehyde itself is acidic, if your product is a base (like an amine), the silica can cause streaking. To mitigate this, add a small amount (~1%) of triethylamine to your eluent to neutralize the silica gel. [20][21]

Experimental Protocol: Flash Column Chromatography

  • Method Development: Use TLC to determine an optimal eluent system that provides good separation between your product and 3-hydroxybenzaldehyde.

  • Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your eluent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Carefully load this solution onto the top of the silica bed. [22]4. Elution: Add the eluent to the top of the column and apply positive pressure (air or nitrogen) to push the solvent through the silica gel. [19]5. Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent via rotary evaporation.

Guide 3: Purification via Sodium Bisulfite Adduct

This classic technique relies on the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble salt adduct. [6][7]It is highly selective.

Q: When should I use this method? A: This is the perfect method if your desired product is not an aldehyde and you want a simple, non-chromatographic separation. [8][23] Q: The reaction is not working, or my yield is low. Why? A:

  • Reagent Quality: Ensure you are using a freshly prepared, saturated solution of sodium bisulfite. [7]The reagent can degrade over time.

  • Adduct Solubility: For some aldehydes, the adduct may not precipitate but will be soluble in the aqueous layer. [24]In this case, you should perform a liquid-liquid extraction to separate the aqueous layer (containing the adduct) from the organic layer (containing your product). [6][7]* Steric Hindrance: While not a major issue for 3-hydroxybenzaldehyde, highly sterically hindered aldehydes may react slowly or not at all. [7]

Experimental Protocol: Bisulfite Adduct Formation & Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-miscible solvent like methanol or THF. [6][23]2. Adduct Formation: Add this solution to a separatory funnel. Add 1-2 volumes of a freshly prepared saturated aqueous solution of sodium bisulfite. Shake vigorously for 2-5 minutes.

  • Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate) and additional water to the funnel. Shake and separate the layers. The bisulfite adduct of 3-hydroxybenzaldehyde will be in the aqueous layer. [6][7]Your non-aldehyde product will remain in the organic layer.

  • Isolation: Separate the organic layer, wash it with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it to yield your purified product.

  • (Optional) Recovery of Aldehyde: The 3-hydroxybenzaldehyde can be recovered from the aqueous layer by adding a strong base (e.g., NaOH) until the pH is strongly basic, which reverses the reaction. The aldehyde can then be extracted back into an organic solvent. [6][7]

References

  • University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
  • Solubility of Things. 3-Hydroxybenzaldehyde. [Link]
  • Scite.ai. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
  • JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
  • PubChem. 3-Hydroxybenzaldehyde | C7H6O2 | CID 101. [Link]
  • Wikipedia. 3-Hydroxybenzaldehyde. [Link]
  • Reddit. Purification of aldehydes and ketones using Sodium Bisulfite. [Link]
  • Loba Chemie. 3-HYDROXYBENZALDEHYDE FOR SYNTHESIS MSDS. [Link]
  • University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. [Link]
  • Chemistry Steps. Organic Acid-Base Extractions. [Link]
  • ChemBK. 3-hydroxy benzaldehyde. [Link]
  • Kiper, R.A. Properties of substance: 3-hydroxybenzaldehyde. [Link]
  • Wikipedia. Acid–base extraction. [Link]
  • YouTube. Acid-Base Extraction Tutorial. [Link]
  • Quora.
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  • IndiaMART. 3 Hydroxybenzaldehyde. [Link]
  • IJRAR.org. Review on Removal Techniques for Phenolic Compounds. [Link]
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  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
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  • ResearchGate. Is it possible to purify aldehyde by column?
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
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  • NIST. Benzaldehyde, 3-hydroxy-. [Link]

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Technical Support Center: Characterization of Unexpected Products in 3-Propoxybenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Propoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot unexpected outcomes in reactions involving this versatile aromatic aldehyde. My objective is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and interpretation.

Introduction

This compound is a valuable intermediate in organic synthesis. However, like many aromatic aldehydes, its reactivity profile can lead to unexpected side reactions and byproducts if conditions are not meticulously controlled. This guide addresses the most common issues encountered in the laboratory, providing diagnostic tools, mechanistic insights, and validated protocols to ensure the desired reaction outcome.

Section 1: The First Checkpoint: Purity of the Starting Material

Before troubleshooting your reaction, it is imperative to validate the purity of your this compound starting material. An impurity present from the outset can often be misidentified as a reaction byproduct.

FAQ 1: I've detected an acidic impurity in my stock bottle of this compound. What is it and how can I remove it?

Answer: The most common impurity in any benzaldehyde derivative is its corresponding carboxylic acid, formed via air oxidation. In this case, you are likely observing 3-propoxybenzoic acid . Aldehydes are notoriously susceptible to autoxidation, a radical-initiated process that occurs upon exposure to atmospheric oxygen.[1][2][3]

Troubleshooting Workflow: Starting Material Purity Verification

cluster_0 Purity Check cluster_1 Action Start This compound (Starting Material) TLC Run TLC Analysis (e.g., 3:1 Hexanes:EtOAc) Start->TLC NMR Acquire ¹H NMR TLC->NMR Decision Single Spot? Correct NMR? NMR->Decision Proceed Proceed with Reaction Decision:e->Proceed  Yes Purify Perform Basic Wash (Protocol 1) Decision:e->Purify:w  No Purify->Proceed After Purification

Caption: Workflow for verifying the purity of this compound.

Protocol 1: Purification of this compound via Basic Wash[4]

This protocol selectively removes the acidic 3-propoxybenzoic acid impurity.

  • Dissolution: Dissolve the crude or aged this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. A typical concentration is 0.1-0.2 M.

  • Extraction: Wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. You may observe gas (CO₂) evolution if a significant amount of acid is present. Repeat the wash 2-3 times.

    • Expert Insight: The acidic 3-propoxybenzoic acid is deprotonated by the weak base to form the water-soluble sodium 3-propoxybenzoate salt, which partitions into the aqueous layer. The aldehyde remains in the organic phase.

  • Neutral Wash: Wash the organic layer once with deionized water, followed by a wash with saturated aqueous NaCl (brine) to facilitate layer separation and remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the solvent in vacuo to yield the purified aldehyde.

  • Validation: Re-run TLC and ¹H NMR to confirm the absence of the acidic impurity before proceeding with your reaction.

Section 2: The Cannizzaro Reaction: A Classic Base-Induced Disproportionation

FAQ 2: I attempted a reaction under strong basic conditions (e.g., concentrated NaOH or KOH) and obtained two new products instead of my target. Spectroscopic analysis suggests an alcohol and a carboxylic acid. What happened?

Answer: You have likely induced an intermolecular Cannizzaro reaction . This is a characteristic reaction of aldehydes that lack α-hydrogens, such as this compound.[4][5] In the presence of a strong base, two molecules of the aldehyde undergo a disproportionation (a self-redox reaction). One molecule is reduced to the corresponding primary alcohol (3-propoxybenzyl alcohol ), while the other is oxidized to the carboxylic acid (3-propoxybenzoic acid ).[6][7]

Mechanism: The Cannizzaro Reaction

cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Hydride Transfer (Rate-Determining) cluster_2 Step 3: Proton Exchange Aldehyde1 This compound Intermediate1 Tetrahedral Intermediate Aldehyde1->Intermediate1 + OH⁻ OH_ion OH⁻ Intermediate2 Dianionic Intermediate Intermediate1->Intermediate2 Collapse Aldehyde2 This compound (Second Molecule) Products1 Carboxylate + Alkoxide Aldehyde2->Products1 Hydride Transfer Intermediate2->Products1 Hydride Transfer Final_Products 3-Propoxybenzoate + 3-Propoxybenzyl Alcohol Products1->Final_Products Proton Exchange (from solvent)

Caption: Mechanism of the Cannizzaro reaction for this compound.

Troubleshooting & Prevention
  • Choice of Base: If your desired reaction requires a base, select one that is non-nucleophilic and/or sterically hindered if possible. For reactions like the Wittig olefination, strong but non-hydroxide bases like n-BuLi, NaH, or t-BuOK are used to deprotonate the phosphonium salt to form the ylide, rather than attacking the aldehyde directly.[8]

  • Temperature Control: The Cannizzaro reaction rate increases with temperature. Running your reaction at lower temperatures (e.g., 0 °C or below) can often suppress this side reaction.

  • Order of Addition: In many cases, adding the aldehyde slowly to a pre-formed mixture of the other reagents (e.g., a pre-formed ylide in a Wittig reaction) can minimize the aldehyde's exposure to conditions that favor the Cannizzaro reaction.

Section 3: Troubleshooting the Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes.[9][10] However, it comes with its own set of potential challenges.

FAQ 3: My Wittig reaction with this compound resulted in a mixture of E and Z isomers. How can I control the stereoselectivity?

Answer: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used.[11][12]

  • Non-stabilized Ylides (e.g., where the carbon is attached to alkyl groups, like Ph₃P=CHCH₃) are highly reactive. They typically react under kinetic control via an early transition state, leading predominantly to the (Z)-alkene .[9]

  • Stabilized Ylides (e.g., where the carbon is attached to an electron-withdrawing group like an ester or ketone, e.g., Ph₃P=CHCO₂Et) are less reactive. The reaction is reversible and proceeds under thermodynamic control, favoring the more stable (E)-alkene .[9][11]

To control the outcome, you must select the appropriate ylide for your desired isomer. Forcing (E)-alkene formation from non-stabilized ylides often requires modified procedures like the Schlosser modification.[9]

FAQ 4: How do I effectively remove the triphenylphosphine oxide (TPPO) byproduct from my Wittig reaction mixture?

Answer: TPPO is a notoriously persistent and often crystalline byproduct that can complicate purification. Standard chromatography can be effective, but often requires large amounts of silica gel. Here are two effective workup strategies:

  • Precipitation: TPPO is less soluble in non-polar solvents than most organic products. After the reaction, concentrate the mixture, then triturate the residue with a solvent like diethyl ether, hexanes, or a mixture of the two. The TPPO will often precipitate as a white solid and can be removed by filtration.

  • Acidic Extraction (for base-stable products): Some protocols suggest complexing the TPPO with metal salts like MgBr₂ or ZnCl₂ to facilitate its removal, though this adds complexity.

Section 4: Analytical Characterization Guide

Differentiating between the starting material and its common unexpected byproducts is crucial. The following table summarizes key spectroscopic data.

CompoundStructure¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)Key MS Fragments (m/z)
This compound (Starting Material)CCCOC1=CC=CC(=C1)C=O9.9 (s, 1H, -CHO) , 7.4-7.6 (m, 3H, Ar-H), 7.2 (m, 1H, Ar-H), 4.0 (t, 2H, -OCH₂-), 1.8 (sext, 2H, -CH₂-), 1.0 (t, 3H, -CH₃)192 (C=O) , 160 (C-O), 138, 130, 124, 122, 115, 70 (-OCH₂-), 22 (-CH₂-), 10 (-CH₃)~1700 (s, C=O stretch) , ~2820, 2720 (C-H aldehyde), ~1260 (C-O ether)164 (M⁺), 135 (M⁺ - C₂H₅), 121 (M⁺ - C₃H₇)
3-Propoxybenzyl Alcohol (Reduction Product)CCCOC1=CC=CC(=C1)C(O)C7.2-7.3 (m, 1H, Ar-H), 6.8-7.0 (m, 3H, Ar-H), 4.6 (s, 2H, -CH₂OH) , 3.9 (t, 2H, -OCH₂-), 1.8 (sext, 2H, -CH₂-), 1.0 (t, 3H, -CH₃)159 (C-O), 143, 129, 119, 113, 112, 65 (-CH₂OH) , 70 (-OCH₂-), 22 (-CH₂-), 10 (-CH₃)~3350 (br, O-H stretch) , ~1260 (C-O ether), No C=O peak at 1700166 (M⁺), 123 (M⁺ - C₃H₇)
3-Propoxybenzoic Acid (Oxidation Product)CCCOC1=CC=CC(=C1)C(=O)O~11-12 (br s, 1H, -COOH) , 7.6-7.8 (m, 2H, Ar-H), 7.3-7.4 (m, 1H, Ar-H), 7.1 (m, 1H, Ar-H), 4.0 (t, 2H, -OCH₂-), 1.8 (sext, 2H, -CH₂-), 1.0 (t, 3H, -CH₃)172 (C=O) , 159 (C-O), 131, 130, 122, 121, 115, 70 (-OCH₂-), 22 (-CH₂-), 10 (-CH₃)~2500-3300 (very br, O-H stretch) , ~1685 (s, C=O stretch) , ~1280 (C-O ether)180 (M⁺), 163 (M⁺ - OH), 137 (M⁺ - C₃H₇)

Note: Exact chemical shifts (δ) and coupling constants (J) can vary slightly depending on the solvent and concentration.[13][14]

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Reactivity and Stability of 3-Propylbenzaldehyde.
  • Google Patents. (n.d.). US4162269A - Purification process for 3-phenoxybenzaldehyde.
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  • Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
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  • Benchchem. (n.d.). A Comparative Guide to the Spectroscopic Properties of 2-[3-(2-Formylphenoxy)propoxy]benzaldehyde and Its Analogs.
  • PubMed Central (PMC). (2024). Synthetic applications of the Cannizzaro reaction.
  • Benchchem. (n.d.). 4-[3-(Diethylamino)propoxy]benzaldehyde|RUO.
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  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • ReactionFlash. (n.d.). Wittig Reaction - Common Conditions.
  • Wikipedia. (2024). Wittig reaction.
  • Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • Benchchem. (n.d.). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
  • PubChem. (n.d.). This compound.
  • Chem-Space. (n.d.). 4-Propoxybenzaldehyde: Properties, Synthesis, Applications, and Safety.
  • PubChem. (n.d.). 4-Propoxybenzaldehyde.
  • PubChem. (n.d.). 2-[2-(3-Formylphenoxy)propoxy]benzaldehyde.
  • NIST. (n.d.). 4-Propoxybenzaldehyde.
  • Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes.
  • Semantic Scholar. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in non-Polar Solvents.
  • Benchchem. (n.d.). A Comparative Spectroscopic Guide for the Elucidation of 2,3,4-Trimethoxybenzaldehyde.
  • Asian Journal of Chemistry. (2012). Catalytic Oxidation of Benzaldehyde to Benzoic Acid with Keggin Polyoxometalate [(CH2)5NH2]3PW12O40.

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dealing with emulsion formation during 3-Propoxybenzaldehyde extraction

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of emulsion formation during the aqueous workup and extraction of 3-propoxybenzaldehyde. This document provides in-depth troubleshooting strategies and preventative measures grounded in the principles of organic chemistry.

Introduction to the Challenge

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. A frequent and frustrating issue encountered during its purification is the formation of a stable emulsion during liquid-liquid extraction. An emulsion is a dispersion of one liquid in another immiscible liquid, which can significantly complicate phase separation, leading to product loss and contamination. This guide will explore the underlying causes of emulsion formation in the context of this compound synthesis and provide a systematic approach to prevention and resolution.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why is it a problem in my this compound extraction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic droplets. This is problematic in liquid-liquid extractions because it prevents the clear separation of the aqueous and organic layers, making it difficult to isolate your this compound. The formation of a stable emulsion can lead to significant product loss and contamination of your final compound.

Q2: I'm synthesizing this compound via a Williamson ether synthesis from 3-hydroxybenzaldehyde. What are the likely causes of emulsion?

The Williamson ether synthesis is a common route to this compound. A key step in this synthesis is the deprotonation of 3-hydroxybenzaldehyde with a base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide. This phenoxide then reacts with a propyl halide. During the workup, several factors can contribute to emulsion formation:

  • Presence of Unreacted Phenoxide: The sodium or potassium salt of 3-hydroxybenzaldehyde is a phenoxide. Phenoxides are amphiphilic, meaning they have both a polar (the phenoxide head) and a non-polar (the benzene ring) part. This structure allows them to act as surfactants, stabilizing the interface between the aqueous and organic layers and promoting emulsion formation.[1]

  • Vigorous Shaking: High shear forces from vigorous shaking of the separatory funnel can break down the liquid phases into fine droplets, increasing the surface area for the emulsifying agent (the phenoxide) to act.

  • Similar Densities: If the density of your organic solvent is close to that of the aqueous phase, the gravitational force driving the separation of the layers will be weak, making it easier for an emulsion to persist.

Q3: Can the Wittig reaction to produce an analogue of this compound also lead to emulsions?

Yes, while the primary byproduct of a Wittig reaction is triphenylphosphine oxide, emulsions can still form during the workup. The causes are often more general but can be exacerbated by the specifics of the reaction:

  • Particulate Matter: Triphenylphosphine oxide can sometimes precipitate out as a fine solid. Finely divided solids can accumulate at the interface between the two liquids, physically preventing the droplets from coalescing.[2]

  • Complex Reaction Mixture: The presence of unreacted starting materials (aldehyde and ylide) and byproducts can create a complex mixture that is more prone to emulsification.

Troubleshooting Guide: Breaking a Stable Emulsion

If you have already formed an emulsion, do not despair. The following techniques, presented in a logical workflow, can be employed to break it.

Emulsion_Troubleshooting Start Stable Emulsion Formed Patience 1. Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Start->Patience Gentle_Agitation 2. Gentle Agitation: Gently swirl or tap the funnel. Use a glass rod to stir the interface. Patience->Gentle_Agitation Brine 3. Add Saturated Brine (NaCl solution): Increases the ionic strength and density of the aqueous layer. Gentle_Agitation->Brine pH_Adjustment 4. pH Adjustment: If workup is basic, carefully add dilute acid (e.g., 1M HCl) to neutralize any phenoxide. Brine->pH_Adjustment Solvent_Addition 5. Add a Different Solvent: Add a small amount of a solvent with a different polarity (e.g., ethanol, or a less polar solvent like hexanes). pH_Adjustment->Solvent_Addition Filtration 6. Filtration: Filter the entire mixture through a pad of Celite® or glass wool. Solvent_Addition->Filtration Centrifugation 7. Centrifugation: If the volume is manageable, centrifuge the mixture to force separation. Filtration->Centrifugation Separation Layers Separated Centrifugation->Separation Emulsion_Prevention Start Planning the Extraction Gentle_Mixing 1. Gentle Mixing: Use gentle inversions or swirling instead of vigorous shaking. Start->Gentle_Mixing Solvent_Choice 2. Appropriate Solvent Choice: Select a solvent with a significant density difference from water. Start->Solvent_Choice Pre_treatment 3. Pre-treatment of Reaction Mixture: Filter off any particulate matter before extraction. Evaporate the reaction solvent and redissolve in the extraction solvent. Start->Pre_treatment Successful_Extraction Clean Separation Gentle_Mixing->Successful_Extraction Solvent_Choice->Successful_Extraction Pre_treatment->Successful_Extraction

Caption: Key strategies to prevent emulsion formation.

1. Gentle Mixing:

  • Instead of vigorous shaking, gently invert the separatory funnel 10-15 times. This provides sufficient surface area for extraction to occur without introducing excessive energy that can lead to emulsion formation.

2. Solvent Selection:

  • Choose an organic solvent with a density that is significantly different from water (1.0 g/mL). For example, diethyl ether (0.71 g/mL) or ethyl acetate (0.90 g/mL) will form the top layer, while dichloromethane (1.33 g/mL) will be the bottom layer. Avoid solvents with densities close to water, such as some chlorinated solvents in specific situations.

  • Consider the polarity of the solvent. Sometimes, adding a small amount of a co-solvent can alter the polarity of the organic phase and prevent emulsions.

Solvent Properties Table

SolventDensity (g/mL)Boiling Point (°C)Water SolubilityComments
Diethyl Ether0.71334.6Slightly solubleHighly flammable. Good for initial extractions.
Ethyl Acetate0.90277.1SolubleGood general-purpose extraction solvent.
Dichloromethane1.3339.6Slightly solubleCan be prone to emulsions with basic solutions. [3]
Hexanes~0.66~69InsolubleGood for extracting non-polar compounds.
Toluene0.867110.6InsolubleHigher boiling point can be useful.

3. Pre-treatment of the Reaction Mixture:

  • Before transferring your reaction mixture to the separatory funnel, consider filtering it to remove any solid byproducts or catalysts.

  • Another effective technique is to first remove the reaction solvent (e.g., THF, DMF) under reduced pressure. Then, dissolve the residue in your chosen extraction solvent before adding the aqueous wash. [4]

Alternative to Liquid-Liquid Extraction: Solid-Phase Extraction (SPE)

For particularly troublesome extractions that consistently lead to emulsions, consider using Solid-Phase Extraction (SPE). In SPE, the compound of interest is retained on a solid sorbent, and impurities are washed away. The desired compound is then eluted with a different solvent. This technique avoids the direct mixing of two immiscible liquid phases, thereby eliminating the possibility of emulsion formation.

Conclusion

Emulsion formation during the extraction of this compound is a common but manageable problem. By understanding the underlying chemical principles and adopting a systematic approach to both prevention and troubleshooting, researchers can improve the efficiency and yield of their purification processes. This guide provides a framework for making informed decisions to overcome this challenge.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC Intern
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  • Techniques for Emulsion Breaking for Oil in W
  • 4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. [Link]
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. [Link]
  • 17.2: Properties of Alcohols and Phenols - Chemistry LibreTexts. [Link]
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Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment of 3-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a foundational requirement for robust and reproducible outcomes. In the synthesis of complex molecules, the purity of a precursor like 3-Propoxybenzaldehyde directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this compound, grounded in field-proven insights and authoritative standards.

The Criticality of Purity in Synthesis

This compound, a key aromatic aldehyde intermediate, is often synthesized via a Williamson ether synthesis from 3-hydroxybenzaldehyde and a propyl halide. The purity of the final product is paramount, as residual starting materials or by-products can interfere with subsequent reactions or introduce unwanted impurities into the final API. Therefore, a multi-faceted analytical approach is necessary to ensure the identity, purity, and quality of this critical intermediate.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical method for purity assessment is a critical decision driven by the physicochemical properties of the analyte and the potential impurities. For this compound, the primary analytical techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supplemented by spectroscopic methods for identity confirmation.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV) Spectroscopy (NMR, IR, UV-Vis)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Interaction of molecules with electromagnetic radiation.
Primary Use Quantitation of volatile impurities and overall purity (area percent).Quantitation of non-volatile impurities, main component assay, and stability testing.Unambiguous identification and structural elucidation.
Strengths High resolution for volatile compounds, robust and reliable quantification with FID.Versatile for a wide range of compounds, high precision and accuracy for quantitative analysis.Provides detailed structural information for definitive identification.
Limitations Not suitable for non-volatile or thermally labile compounds.May require longer analysis times, mobile phase preparation and disposal.Primarily qualitative, though quantitative NMR (qNMR) is possible with proper standards.
Typical LOD/LOQ Low ppm levels for impurities.Low ppm to high ppb levels for impurities.Not typically used for trace impurity detection.

In-Depth Methodologies and Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID): The Workhorse for Volatile Impurity Profiling

Rationale: GC-FID is an ideal technique for assessing the purity of this compound, a relatively volatile compound. It provides excellent separation of the main component from potential volatile impurities such as residual starting materials (3-hydroxybenzaldehyde, propyl halides) and side-products. The Flame Ionization Detector (FID) offers a wide linear range and near-universal response to organic compounds, making it suitable for area percent purity calculations.[1][2][3]

Experimental Protocol: GC-FID for Purity of this compound

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point due to its versatility for separating aromatic compounds.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Sample Preparation: Prepare a solution of this compound in a volatile organic solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Data Analysis: The purity is typically determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Trustworthiness through Self-Validation: This protocol's reliability is ensured by incorporating system suitability tests before sample analysis. This includes injecting a standard solution to verify retention time, peak shape, and detector response, ensuring the system is performing correctly.

Diagram: GC-FID Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Solvent (e.g., Dichloromethane) prep1->prep2 analysis1 Inject into GC prep2->analysis1 analysis2 Separation on Capillary Column analysis1->analysis2 analysis3 FID Detection analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Area % Purity data1->data2

Caption: Workflow for GC-FID Purity Assessment of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Standard for Assay and Non-Volatile Impurities

Rationale: Reverse-phase HPLC with UV detection is a powerful and versatile technique for the purity determination of this compound.[4][5] It is particularly well-suited for separating the main component from non-volatile impurities, such as the starting material 3-hydroxybenzaldehyde, and potential oxidation products like 3-propoxybenzoic acid. The UV detector provides excellent sensitivity for aromatic aldehydes.

Experimental Protocol: Reverse-Phase HPLC-UV for Purity of this compound

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for aromatic compounds.

  • Mobile Phase: A gradient elution is often optimal for separating impurities with a range of polarities.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-1 min: 90% A, 10% B.

    • 1-15 min: Gradient to 10% A, 90% B.

    • 15-20 min: Hold at 10% A, 90% B.

    • 20-21 min: Gradient back to 90% A, 10% B.

    • 21-25 min: Re-equilibration at 90% A, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by comparing the peak area of the main component to that of a certified reference standard. Impurities are quantified against the main peak or a specific impurity standard.

Authoritative Grounding: The validation of this HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][6] This involves assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure the method is fit for its intended purpose. The United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides further guidance on system suitability and allowable adjustments to chromatographic methods.[4][5][7][8]

Diagram: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 analysis1 Inject into HPLC prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Peak Area analysis3->data1 data2 Quantify against Standard data1->data2

Caption: Workflow for HPLC-UV Purity Assessment of this compound.

Spectroscopic Analysis: The Gold Standard for Identity Confirmation

Rationale: While chromatographic techniques are excellent for quantification, spectroscopic methods provide the definitive structural confirmation of this compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy creates a unique fingerprint of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of this compound. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the aldehyde proton, and the propyl chain protons, with specific chemical shifts and coupling patterns. The ¹³C NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.[9][10]

  • Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key characteristic peaks for this compound include a strong carbonyl (C=O) stretch from the aldehyde group (typically around 1700 cm⁻¹), C-O stretching from the ether linkage, and C-H stretching from the aromatic ring and the alkyl chain.[11][12]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or acetonitrile) will exhibit absorption bands characteristic of the benzaldehyde chromophore. This technique is useful for confirming the presence of the aromatic aldehyde system and can also be used for quantitative analysis with a validated method.[13]

Data Interpretation: The obtained spectra should be compared with reference spectra or predicted data to confirm the identity of the synthesized material. Any significant deviations may indicate the presence of impurities or a different molecular structure.

Conclusion and Recommendations

For a comprehensive and reliable purity assessment of this compound, a combination of analytical techniques is recommended.

  • For routine quality control and purity assessment: A validated GC-FID method is highly effective for quantifying the main component and profiling volatile impurities.

  • For a comprehensive impurity profile and assay: A validated reverse-phase HPLC-UV method is the preferred choice, as it can separate and quantify both volatile and non-volatile impurities, making it suitable as a stability-indicating method.

  • For definitive identity confirmation: NMR and IR spectroscopy are essential to confirm the chemical structure of the synthesized this compound.

By employing these complementary techniques and adhering to established validation guidelines, researchers and drug development professionals can ensure the quality and consistency of this compound, a critical step in the path to developing safe and effective pharmaceuticals.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: U.S. Pharmacopeial Convention. [URL: https://www.uspnf.com/uspnf/document/1_GUID-6C3DF8B8-D12E-4253-A0E7-6855670CDB7B_1_en-US]
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  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q2-r1-validation-analytical-procedures-text-and-methodology-step-5_en.pdf]
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  • Benchchem. A Comparative Guide to HPLC and Alternative Methods for Purity Validation of 3-Aminobenzaldehyde Hydrochloride. [URL: https://www.benchchem.
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A Researcher's Guide to the Quantitative Analysis of 3-Propoxybenzaldehyde: A Comparative Study Led by ¹H-qNMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical analysis, the precise quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. For a molecule like 3-Propoxybenzaldehyde, an important building block in organic synthesis, ensuring its purity and concentration is a critical quality attribute. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantitative analysis of this compound, with a primary focus on the power and elegance of quantitative Nuclear Magnetic Resonance (¹H-qNMR) spectroscopy. We will explore the fundamental principles of qNMR, present a detailed experimental protocol, and objectively compare its performance against established chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The Principle and Power of qNMR: Beyond Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is widely recognized as the gold standard for the structural elucidation of organic molecules.[1][2] However, its utility extends far beyond qualitative analysis. Quantitative NMR (qNMR) harnesses the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[1][3][4][5] This intrinsic relationship allows for the accurate determination of the absolute concentration or purity of a substance without the need for compound-specific calibration curves, a significant advantage over many chromatographic methods.[3][4]

The key strengths of qNMR that make it a compelling choice for the analysis of this compound include:

  • Absolute Quantification: qNMR is a primary ratio method of measurement, meaning it does not require a reference standard of the analyte itself for quantification.[4][6] By using a certified internal standard, the purity or concentration of the analyte can be directly calculated.

  • Traceability: When a certified reference material (CRM) is used as the internal standard, the qNMR measurement becomes traceable to the International System of Units (SI), providing the highest level of metrological confidence.[5][7]

  • Versatility: The technique is applicable to a wide range of organic molecules that are soluble in a deuterated solvent and possess NMR-active nuclei.[2][3]

  • Non-destructive: The sample can be recovered unchanged after the analysis, which is particularly valuable when dealing with precious or limited quantities of material.[4]

  • Simultaneous Information: A single qNMR experiment provides both quantitative data and structural confirmation of the analyte, simultaneously verifying its identity and purity.[2]

Experimental Protocol: ¹H-qNMR Analysis of this compound

This section details a robust and self-validating protocol for the determination of the purity of this compound using ¹H-qNMR with an internal standard.

Selection of the Internal Standard: The Cornerstone of Accuracy

The choice of an appropriate internal standard is critical for a successful qNMR experiment.[8] An ideal internal standard should possess the following characteristics:

  • High purity (certified reference material is preferred).

  • Chemical stability and inertness towards the analyte and solvent.[8]

  • A simple ¹H NMR spectrum, preferably with a single, sharp resonance.[1]

  • Signals that do not overlap with any of the analyte's signals.[5][8]

  • Good solubility in the chosen deuterated solvent.[9]

For the analysis of this compound in a common organic solvent like Chloroform-d (CDCl₃), Dimethyl sulfone (DMSO₂) is an excellent choice for an internal standard. It is highly pure, stable, and exhibits a sharp singlet in a region of the ¹H NMR spectrum that is typically free from signals of aromatic compounds.

Step-by-Step Experimental Workflow
  • Sample and Standard Preparation (Metrological Weighing):

    • Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial using a calibrated analytical balance. The use of a microbalance is recommended for higher accuracy.[8]

    • Accurately weigh approximately 10-15 mg of the certified internal standard (e.g., Dimethyl sulfone) and add it to the same vial.

    • Record the exact masses of both the analyte and the internal standard.

  • Dissolution:

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

    • Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication. A clear, homogeneous solution is essential for accurate results.[2]

  • NMR Tube Preparation:

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • The following parameters are recommended for a 400 MHz or higher field NMR spectrometer. Optimization may be required based on the specific instrument.

      • Pulse Sequence: A standard 1D proton experiment with 13C decoupling is recommended to remove 13C satellites from the baseline, which can interfere with accurate integration.[10]

      • Pulse Angle: A 30° or 45° pulse angle is often used to ensure a shorter relaxation delay can be used. However, for the highest accuracy, a 90° pulse with a longer relaxation delay is preferable.[8]

      • Relaxation Delay (d1): This is the most critical parameter for accurate quantification. The relaxation delay should be at least 5 times the longest longitudinal relaxation time (T₁) of the protons being quantified in both the analyte and the internal standard.[11] An inversion-recovery experiment can be performed to determine the T₁ values. For aromatic protons, a relaxation delay of 30 seconds is often sufficient.[12]

      • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals of interest.[10] Typically, 16 to 64 scans are adequate.

      • Acquisition Time (aq): A sufficiently long acquisition time (e.g., 3-4 seconds) should be used to ensure high digital resolution.

      • Temperature: Maintain a constant temperature (e.g., 25 °C) throughout the experiment.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully perform phase correction and baseline correction to ensure accurate integration. A flat baseline across the signals of interest is crucial.[11]

    • Integrate the selected, well-resolved signals of both this compound and the internal standard. For this compound, the aldehyde proton signal (around 9.9 ppm) is an excellent choice as it is a singlet and in a clear region of the spectrum. For Dimethyl sulfone, the singlet from the two methyl groups (around 3.0 ppm in CDCl₃) should be integrated.

Calculation of Purity

The purity of this compound can be calculated using the following equation:[13]

Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = Mass

  • P = Purity of the standard

  • "analyte" refers to this compound

  • "std" refers to the internal standard

Comparative Analysis: qNMR vs. Chromatographic Techniques

While qNMR offers significant advantages, it is essential to compare its performance with established chromatographic methods like HPLC-UV and GC-FID for a comprehensive understanding.

Feature¹H-qNMRHPLC-UVGC-FID
Principle Signal intensity proportional to the number of nuclei.Separation based on polarity, detection by UV absorbance.Separation based on volatility, detection by flame ionization.
Quantification Absolute (with internal standard).Relative (requires calibration curve with a reference standard of the analyte).Relative (requires calibration curve with a reference standard of the analyte).
Reference Standard Requires a certified internal standard (can be different from the analyte).Requires a certified reference standard of the analyte itself.Requires a certified reference standard of the analyte itself.
Selectivity High, based on distinct chemical shifts.Good, dependent on chromatographic separation.Excellent, based on chromatographic separation.
Sensitivity Moderate (typically low µM range).[1]High (can reach low ng/mL).Very high (can reach pg levels).
Analysis Time Fast (typically 10-15 minutes per sample).[3]Moderate (can range from 15-30 minutes per sample).Moderate (can range from 15-30 minutes per sample).
Sample Preparation Simple (weighing and dissolution).Can be more complex (filtration, dilution).Can be more complex (derivatization may be needed for non-volatile compounds).
Structural Info Provides full structural confirmation.Provides retention time, which is not a unique identifier.Provides retention time, which is not a unique identifier.
Non-destructive Yes.[4]No.No.
Traceability Directly traceable to SI units.Traceable through the purity of the reference standard.Traceable through the purity of the reference standard.
Causality Behind Method Selection

The choice of analytical technique is often dictated by the specific requirements of the analysis.

  • For absolute purity determination and certification of reference materials, ¹H-qNMR is the method of choice due to its direct traceability to SI units and the absence of a need for an identical reference standard.[1]

  • For routine quality control in a high-throughput environment where high sensitivity is required for impurity profiling, HPLC-UV is often preferred. Its robustness and automation capabilities make it a workhorse in many analytical laboratories.[14]

  • For the analysis of volatile impurities or when high sensitivity is paramount, GC-FID is a powerful alternative.

Visualizing the qNMR Workflow

The following diagram illustrates the logical flow of the quantitative NMR analysis process.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_calc Quantification weigh_analyte Accurately Weigh This compound weigh_std Accurately Weigh Internal Standard (e.g., DMSO₂) weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (Optimized Parameters) transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Analyte and Standard Signals phase_baseline->integrate calculate Calculate Purity/Concentration using the qNMR Equation integrate->calculate

Caption: The workflow for quantitative ¹H-NMR analysis of this compound.

Trustworthiness Through Self-Validation and Method Validation

The protocol described is designed to be a self-validating system. The acquisition of a full ¹H NMR spectrum inherently verifies the identity and integrity of the this compound sample in each analysis. The presence of unexpected signals would immediately indicate impurities, which can then be identified and potentially quantified.

For regulatory submissions or in a GMP environment, a formal validation of the qNMR method should be performed in accordance with ICH Q2(R2) guidelines.[15][16] Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the analyte and internal standard signals from all other signals in the spectrum.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This can be assessed by preparing samples with varying analyte-to-internal standard ratios.

  • Accuracy: The closeness of the test results to the true value. This can be determined by analyzing a sample with a known purity or by spike/recovery experiments.

  • Precision (Repeatability and Intermediate Precision): The agreement among a series of measurements. This is evaluated by performing multiple analyses on the same homogeneous sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Quantification (LOQ) and Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy, and the lowest amount that can be detected, respectively.

Conclusion: An Integrated Approach to Quantitative Analysis

For the quantitative analysis of this compound, ¹H-qNMR emerges as a powerful, accurate, and efficient technique, particularly for purity assessment and the certification of reference materials. Its fundamental principle of direct proportionality, coupled with its non-destructive nature and the wealth of structural information it provides, makes it an invaluable tool for researchers, scientists, and drug development professionals.

While chromatographic methods like HPLC and GC remain indispensable for their high sensitivity and throughput in specific applications like trace impurity analysis, a comprehensive analytical strategy should leverage the strengths of each technique. By integrating qNMR into the analytical workflow, laboratories can achieve a higher level of confidence in their quantitative results, ensuring the quality and reliability of their materials.

References

  • Ensuring Traceability Using qNMR in the Quantitative Analysis of Formaldehyde and Acetaldehyde. PubMed. [Link]
  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link]
  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci. IRE Journals. [Link]
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • qNMR. BIPM. [Link]
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • What is qNMR and why is it important?. Mestrelab Resources. [Link]
  • Quantitative H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification.
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • qNMR - Quantit
  • A Guide to Quantit
  • ICH Valid
  • A Routine Experimental Protocol for qHNMR Illustr
  • Quantitative NMR Spectroscopy. University of Ottawa. [Link]
  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]
  • Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Europe PMC. [Link]
  • Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes
  • GUIDELINE FOR qNMR ANALYSIS. ENFSI. [Link]
  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

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A Senior Application Scientist's Guide to HPLC Method Development for 3-Propoxybenzaldehyde Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Propoxybenzaldehyde

This compound (C₁₀H₁₂O₂) is an aromatic aldehyde whose precise quantification is critical in various sectors, from its role as a key intermediate in pharmaceutical synthesis to its use as a component in flavor and fragrance formulations.[1][] Ensuring its purity, stability, and concentration in different matrices demands robust and reliable analytical methods. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3][4]

This guide provides an in-depth comparison of strategic approaches for developing a validated HPLC method for this compound analysis. We will move beyond mere procedural lists to explore the scientific rationale behind methodological choices, empowering researchers and quality control professionals to develop methods that are not only accurate but also efficient and fit-for-purpose.

Foundational Strategy: The Method Development Workflow

Effective method development is a systematic process. The goal is to achieve a reliable separation that is specific, sensitive, and robust. The general workflow involves selecting a column and mobile phase, optimizing the separation, and validating the final method.

Caption: General workflow for systematic HPLC method development.

Comparison 1: Direct UV Detection vs. Pre-Column Derivatization

A primary strategic decision in analyzing aldehydes is whether to use direct detection or employ derivatization to enhance sensitivity and selectivity.

Method A: Direct Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This is the most straightforward approach. This compound possesses a benzene ring and a carbonyl group, which form a chromophore that absorbs UV light. The analysis relies on a standard reversed-phase column (e.g., C18) and a mobile phase, typically a mixture of acetonitrile and water.[3][4]

  • Expertise & Experience: The choice of a C18 column is based on the moderate non-polar character of this compound (LogP ≈ 2.29).[5] The propoxy group and the benzene ring will interact well with the C18 stationary phase. A simple mobile phase of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid), is often sufficient. The acid helps to suppress the ionization of residual silanols on the silica backbone of the stationary phase, leading to improved peak symmetry.[3][6]

Method B: Pre-Column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

For trace-level quantification or analysis in complex matrices, derivatization is a powerful tool. Aldehydes react with 2,4-DNPH to form a stable 2,4-dinitrophenylhydrazone derivative.[7][8]

  • Expertise & Experience: This reaction is highly specific to carbonyl compounds. The key advantage is the introduction of a highly conjugated dinitrophenyl group, which shifts the UV absorbance maximum (λmax) to around 360-370 nm.[9][10] At this wavelength, most endogenous matrix components do not absorb light, drastically improving selectivity and reducing baseline noise. This allows for significantly lower detection limits compared to direct UV analysis of the underivatized aldehyde.[8]

G cluster_0 Direct Detection cluster_1 Derivatization a1 This compound (λmax ~250-280 nm) a2 Inject into HPLC a1->a2 a3 Detect at low UV a2->a3 b1 This compound + 2,4-DNPH b2 Form Hydrazone Derivative (λmax ~360 nm) b1->b2 b3 Inject into HPLC b2->b3 b4 Detect at high UV b3->b4 start Sample start->a1 start->b1

Sources

comparison of reactivity between 2-propoxy, 3-propoxy, and 4-propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Reactivity of 2-propoxy, 3-propoxy, and 4-propoxybenzaldehyde

For researchers, scientists, and professionals in drug development, the selection of a synthetic precursor is a critical decision point dictated by its reactivity, stability, and steric profile. The propoxybenzaldehyde isomers, while structurally similar, exhibit distinct chemical behaviors due to the positional variance of the propoxy substituent. This guide provides a comprehensive comparison of 2-propoxy, 3-propoxy, and 4-propoxybenzaldehyde, supported by theoretical principles and experimental considerations to inform your synthetic strategy.

Foundational Physicochemical and Spectroscopic Properties

A baseline understanding of the physical and spectral properties of each isomer is essential for handling, reaction setup, and product characterization. While all three share the same molecular formula and weight, their substitution pattern leads to differences in physical constants and spectral signatures.

Table 1: Physicochemical Properties of Propoxybenzaldehyde Isomers

Property2-Propoxybenzaldehyde3-Propoxybenzaldehyde4-Propoxybenzaldehyde
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [1]164.20 g/mol [2]164.20 g/mol [3][4]
CAS Number 7091-12-5[1]67698-61-7[2]5736-85-6[3][4]
Appearance Light yellow to yellow liquid[5]Likely a liquidColorless to light yellow clear liquid[3]
Boiling Point 87 °C @ 0.3 Torr[5]Not specified129-130 °C @ 10 mmHg[3]
Density 1.038 g/cm³ (Predicted)[5]Not specified1.039 g/mL at 25 °C[3]
Refractive Index Not specifiedNot specifiedn20/D 1.546[3]

Table 2: Comparative Spectroscopic Data

Spectrum2-PropoxybenzaldehydeThis compound4-Propoxybenzaldehyde
¹H NMR (CDCl₃) δ ~9.8 (s, 1H, CHO), Aromatic protons shifted upfield due to ortho-alkoxy group.δ ~9.9 (s, 1H, CHO), Aromatic protons show splitting pattern characteristic of meta-substitution.δ 9.78 (s, 1H, CHO), 7.74-6.89 (m, 4H, Ar-H), 3.91 (m, 2H, OCH₂), 1.76 (m, 2H, CH₂), 0.96 (m, 3H, CH₃)[6]
¹³C NMR (CDCl₃) Carbonyl carbon (CHO) signal expected around δ 190-192.Carbonyl carbon (CHO) signal expected around δ 191-193.δ 190.79 (C=O), 164.27, 131.97, 129.76, 114.75 (Ar-C), 69.87, 22.41, 10.42 (Propoxy C's)[6]
IR (cm⁻¹) ~1690-1705 (C=O stretch), ~1250 (C-O stretch)~1690-1705 (C=O stretch), ~1250 (C-O stretch)1693 (C=O), 1254 (C-O stretch)[6]
Mass Spec (m/z) Molecular Ion [M⁺]: 164. Key fragments: 121, 122.[1]Molecular Ion [M⁺]: 164.Molecular Ion [M⁺]: 164. Key fragments: 121, 122.[6][7]

Theoretical Framework for Reactivity: Electronic and Steric Effects

The reactivity of the aldehyde functional group is primarily governed by the electrophilicity of the carbonyl carbon. This is modulated by the electronic (resonance and inductive) and steric effects imposed by the propoxy substituent.

  • Electronic Effects: The oxygen atom of the propoxy group has lone pairs that can be donated to the benzene ring (+R or resonance effect) and is also more electronegative than carbon, leading to electron withdrawal through the sigma bond (-I or inductive effect).

    • Ortho (2-propoxy) and Para (4-propoxy) Positions: The potent electron-donating resonance effect (+R) is dominant. This effect increases electron density on the benzene ring and, crucially, on the carbonyl carbon. This delocalization of electrons reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive toward nucleophiles.[8][9]

    • Meta (3-propoxy) Position: The resonance effect from the meta position does not extend to the carbonyl carbon. Therefore, the primary electronic influence is the electron-withdrawing inductive effect (-I). This effect slightly decreases the electron density on the ring, making the carbonyl carbon marginally more electrophilic compared to unsubstituted benzaldehyde and significantly more electrophilic than the ortho and para isomers.[10]

  • Steric Effects: Steric hindrance refers to the spatial bulk around a reaction center that can impede the approach of a reactant.

    • Ortho (2-propoxy) Position: The propoxy group is positioned directly adjacent to the aldehyde. This creates significant steric hindrance, which physically blocks incoming nucleophiles from attacking the carbonyl carbon. This effect dramatically reduces reaction rates.[11][12]

    • Meta (3-propoxy) and Para (4-propoxy) Positions: The propoxy group is sufficiently distant from the aldehyde group that it poses no significant steric hindrance to the reaction center.

The interplay of these effects is crucial. For the ortho isomer, both the strong deactivating electronic effect and severe steric hindrance work in concert to drastically lower its reactivity. For the para isomer, reactivity is reduced by the strong electronic deactivation, but with no steric penalty. The meta isomer stands apart, as it lacks the strong deactivating resonance effect and steric hindrance, making it the most reactive of the three towards nucleophilic attack.

Caption: Electronic and steric effects on the carbonyl carbon of propoxybenzaldehyde isomers.

Comparative Reactivity in Key Transformations

Based on the principles outlined above, we can predict a distinct hierarchy of reactivity.

Predicted Reactivity Order (Highest to Lowest): This compound > 4-Propoxybenzaldehyde > 2-Propoxybenzaldehyde

This order holds true for most reactions involving nucleophilic attack on the aldehyde carbonyl.

  • Nucleophilic Addition (e.g., Grignard, Cyanohydrin Formation): The 3-propoxy isomer is expected to react fastest and give the highest yields under standard conditions. The 4-propoxy isomer will be more sluggish, potentially requiring longer reaction times or more forcing conditions. The 2-propoxy isomer will be the most challenging, often resulting in low yields or requiring highly reactive nucleophiles (like organolithium reagents instead of Grignard reagents) to overcome the combined deactivation and steric bulk.[11]

  • Condensation Reactions (e.g., Schiff Base, Wittig, Knoevenagel): These reactions, which include aldol and Claisen-Schmidt condensations, are fundamental in organic synthesis.[13] The same reactivity trend applies. For instance, in a comparative Knoevenagel condensation with malononitrile, one would expect the 3-propoxy isomer to proceed to completion most rapidly, followed by the 4-propoxy isomer, with the 2-propoxy isomer showing a significantly lower rate of conversion.

  • Oxidation and Reduction:

    • Oxidation to the corresponding propoxybenzoic acid can be achieved with common oxidizing agents like potassium permanganate.[13] While all three isomers will undergo this transformation, the rate can be influenced by the substituent. The electron-rich nature of the ortho and para isomers may make them more susceptible to ring oxidation under harsh conditions.

    • Reduction to the corresponding propoxybenzyl alcohol using agents like sodium borohydride or lithium aluminum hydride is typically efficient for all three isomers.[13] However, the rate of reduction will still follow the established reactivity order, with the 2-propoxy isomer reacting the slowest due to steric hindrance around the carbonyl.

Experimental Protocol: A Self-Validating Comparative Knoevenagel Condensation

To empirically validate the predicted reactivity, a parallel synthesis experiment is the most rigorous approach. The Knoevenagel condensation is an excellent choice due to its typically clean conversion and the ability to monitor progress via TLC or ¹H NMR.

Objective: To compare the reaction rate and yield for the Knoevenagel condensation of 2-propoxy, 3-propoxy, and 4-propoxybenzaldehyde with malononitrile.

Materials:

  • 2-Propoxybenzaldehyde

  • This compound

  • 4-Propoxybenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware and TLC equipment

Procedure:

  • Reaction Setup: Prepare three identical round-bottom flasks, each equipped with a magnetic stirrer and reflux condenser. Label them for the 2-propoxy, 3-propoxy, and 4-propoxy isomers.

  • Reagent Addition:

    • To each flask, add ethanol (20 mL).

    • Add the respective propoxybenzaldehyde isomer (10 mmol) to its labeled flask.

    • Add malononitrile (10 mmol, 1.0 eq) to each flask.

    • Stir the mixtures at room temperature for 5 minutes to ensure homogeneity.

  • Catalyst Addition & Reaction Initiation: Add piperidine (0.5 mmol, 0.05 eq) to each flask simultaneously (or in rapid succession). Begin heating all three reactions to a gentle reflux.

  • Reaction Monitoring (Self-Validation):

    • At regular time intervals (e.g., T=15 min, 30 min, 60 min, 120 min), withdraw a small aliquot from each reaction mixture.

    • Spot each aliquot on a single TLC plate to directly compare the consumption of starting aldehyde and the formation of the product.

    • Expected Observation: The spot corresponding to the this compound should disappear first, followed by the 4-propoxybenzaldehyde. The 2-propoxybenzaldehyde spot will persist the longest, demonstrating its lower reactivity.

  • Work-up and Isolation: Once a reaction is deemed complete by TLC (or after a set time, e.g., 4 hours, for comparison), cool the mixture to room temperature. The product will likely precipitate. Cool further in an ice bath, collect the solid product by vacuum filtration, wash with cold ethanol, and dry to a constant weight.

  • Analysis: Calculate the yield for each isomer. Characterize the products via melting point and spectroscopy to confirm identity and purity.

experimental_workflow cluster_setup Parallel Reaction Setup cluster_reaction Reaction cluster_analysis Monitoring & Analysis start Start flask2 flask2 start->flask2 Isomer 2 flask3 flask3 start->flask3 Isomer 3 flask4 flask4 start->flask4 Isomer 4 monitor monitor flask2->monitor Add Reagents + Catalyst + Reflux flask3->monitor flask4->monitor tlc tlc monitor->tlc Aliquot @ T=x results results tlc->results Compare Spots workup workup results->workup Isolate Product final End workup->final Calculate Yield

Caption: Workflow for the comparative Knoevenagel condensation experiment.

Conclusion and Recommendations

The positional isomerism of the propoxy group has a profound and predictable impact on the reactivity of the benzaldehyde moiety.

  • This compound: Exhibits the highest reactivity towards nucleophiles due to the absence of steric hindrance and the lack of a deactivating resonance effect. It is the ideal choice for reactions where high electrophilicity is desired.

  • 4-Propoxybenzaldehyde: Represents an intermediate level of reactivity. The strong electron-donating effect deactivates the carbonyl, but the lack of steric hindrance makes it a viable substrate for many transformations, albeit slower than the meta isomer.[14]

  • 2-Propoxybenzaldehyde: Is by far the least reactive isomer. The combination of electronic deactivation and significant steric congestion makes it a challenging substrate.[11][12] Its use should be considered only when the ortho substitution pattern is a specific synthetic requirement, and one must be prepared to employ more forcing conditions or highly reactive reagents.

This guide provides the foundational knowledge for making an informed choice between these isomers. By understanding the interplay of electronic and steric effects, researchers can better design synthetic routes, anticipate reaction outcomes, and optimize conditions, ultimately saving valuable time and resources in the laboratory.

References

  • Exploring 4-N-Propoxybenzaldehyde: Properties, Applications, and Manufacturing. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 4-Propoxybenzaldehyde. PubChem.
  • Norhafiefa, M. A., & Hanis, N. A. H. (n.d.). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA SENSOR. Malaysian Journal of Chemistry.
  • Banerji, K. K. (1987). Separation of polar and steric effects in the oxidation of ortho-substituted benzaldehydes by N-bromobenzamide. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 99(5-6), 335-341.
  • 4-Propoxybenzaldehyde: Properties, Synthesis, Applications, and Safety. (n.d.).
  • National Institute of Standards and Technology. (n.d.). 4-Propoxybenzaldehyde. NIST Chemistry WebBook.
  • National Institute of Standards and Technology. (n.d.). 4-Propoxybenzaldehyde. NIST Chemistry WebBook.
  • Cheméo. (n.d.). Chemical Properties of 4-Propoxybenzaldehyde (CAS 5736-85-6).
  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-(2-propenyloxy)-. NIST Chemistry WebBook.
  • PubChemLite. (n.d.). This compound (C10H12O2).
  • PubChemLite. (n.d.). 2-propoxy-benzaldehyde (C10H12O2).
  • National Center for Biotechnology Information. (n.d.). 2-Propoxy-benzaldehyde. PubChem.
  • Learn CBSE. (2020, September 25). NCERT Solutions For Class 12 Chemistry Chapter 12 Aldehydes Ketones and Carboxylic Acids.
  • Reactions using benzaldehyde with electron donating groups and various alcohols. (n.d.). ResearchGate.
  • Reactions using benzaldehyde with electron withdrawing groups and various alcohols. (n.d.). ResearchGate.

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The Propoxy Group: A Double-Edged Sword in the Reactivity of 3-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding and Harnessing its Steric Influence in Organic Synthesis

For researchers and professionals in drug development and fine chemical synthesis, the selection of a starting material is a critical decision that dictates the feasibility and outcome of a synthetic route. 3-Propoxybenzaldehyde, with its unique combination of electronic and steric properties, presents both opportunities and challenges. This guide provides an in-depth analysis of the steric effects of the propoxy group in this compound, offering a comparative perspective against other common substituents and providing actionable insights for its application in key organic transformations.

The Dual Nature of the Propoxy Group: Electronic Activation Meets Steric Hindrance

The propoxy group (–OCH₂CH₂CH₃) at the meta position of the benzaldehyde ring exerts two primary influences on the molecule's reactivity:

  • Electronic Effects: As an alkoxy group, the propoxy substituent is an activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.[1][2] However, the aldehyde group is a deactivating, meta-directing group. The interplay of these two opposing electronic effects governs the regioselectivity of electrophilic aromatic substitution. In nucleophilic addition reactions at the carbonyl carbon, the electron-donating nature of the propoxy group can slightly decrease the electrophilicity of the aldehyde compared to unsubstituted benzaldehyde.[3]

  • Steric Effects: The n-propoxy group, while not as bulky as a tert-butyl group, possesses a greater steric profile than smaller alkoxy groups like methoxy and ethoxy. This steric bulk can influence the approach of reagents to both the aromatic ring and the carbonyl group, affecting reaction rates and, in some cases, the stereochemical outcome of the reaction.

To quantitatively compare the steric influence of the propoxy group, we can refer to established steric parameters such as the Taft steric parameter (E_s) and the Charton steric parameter (υ).

SubstituentTaft Steric Parameter (E_s)Charton Steric Parameter (υ)
-H+1.240
-CH₃ (Methyl)0.000.52
-CH₂CH₃ (Ethyl)-0.070.56
-CH₂CH₂CH₃ (n-Propyl) -0.36 0.68
-CH(CH₃)₂ (Isopropyl)-0.470.76
-C(CH₃)₃ (tert-Butyl)-1.541.24
-OCH₃ (Methoxy)-0.550.36
-OCH₂CH₃ (Ethoxy)-0.590.45
-OCH₂CH₂CH₃ (Propoxy) -0.67 N/A

This table clearly illustrates that the propoxy group imposes a moderate level of steric hindrance, greater than smaller alkyl and alkoxy groups but significantly less than branched substituents like tert-butyl. This intermediate steric profile is key to understanding its influence in various reactions.

Comparative Analysis of this compound in Key Synthetic Transformations

The steric and electronic properties of the propoxy group in this compound lead to distinct reactivity patterns compared to other substituted benzaldehydes. While direct, side-by-side quantitative experimental data is sparse in the literature, we can make well-grounded comparisons based on established principles of physical organic chemistry.

Nucleophilic Addition to the Carbonyl Group

Nucleophilic addition is a cornerstone reaction of aldehydes. The reactivity of the carbonyl carbon is sensitive to both electronic and steric effects.[5][6]

Comparison with Other Alkoxybenzaldehydes (e.g., 3-Methoxybenzaldehyde):

  • Electronic Effects: The electronic donating effect of the propoxy group is comparable to the methoxy group, both slightly deactivating the carbonyl towards nucleophilic attack compared to unsubstituted benzaldehyde.

  • Steric Effects: The larger size of the propoxy group is expected to result in a slightly slower reaction rate for nucleophilic addition compared to 3-methoxybenzaldehyde, especially with bulky nucleophiles. This is due to increased steric hindrance around the carbonyl carbon, making the approach of the nucleophile more difficult.[6]

Comparison with Alkylbenzaldehydes (e.g., 3-Methylbenzaldehyde):

  • Electronic Effects: The propoxy group is a stronger electron-donating group through resonance than the methyl group (which donates through induction). This would suggest that this compound is slightly less reactive towards nucleophiles.

  • Steric Effects: The propoxy group is larger and more flexible than a methyl group, leading to greater steric hindrance. This further contributes to a likely slower reaction rate for this compound.

Figure 2: Analysis of regioselectivity in electrophilic aromatic substitution of this compound.

Experimental Protocols: A Guide for the Bench Scientist

While direct comparative data is limited, the following protocols for key reactions can be adapted for this compound, with the expected influence of the propoxy group in mind.

Protocol 1: Grignard Reaction with this compound

This protocol outlines the synthesis of a secondary alcohol via the addition of a Grignard reagent to this compound. The steric hindrance of the propoxy group may necessitate slightly longer reaction times or higher temperatures compared to less hindered aldehydes. [7][8] Materials:

  • This compound

  • Magnesium turnings

  • An appropriate alkyl or aryl halide (e.g., bromobenzene)

  • Anhydrous diethyl ether or THF

  • Anhydrous calcium chloride

  • Saturated aqueous ammonium chloride solution

  • 3 M Hydrochloric acid

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of the alkyl/aryl halide in anhydrous ether/THF is added dropwise from the dropping funnel. The reaction is typically initiated with gentle heating and then proceeds exothermically.

  • Reaction with this compound: Once the Grignard reagent has formed (the magnesium has dissolved), cool the flask in an ice bath. A solution of this compound in anhydrous ether/THF is added dropwise from the dropping funnel.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature until the starting aldehyde is consumed (monitored by TLC). The reaction is then quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous calcium chloride, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Figure 3: Workflow for the Grignard reaction with this compound.

Protocol 2: Wittig Reaction of this compound

The Wittig reaction is a powerful method for alkene synthesis. The steric bulk of the propoxy group is less likely to have a significant impact on the outcome of the Wittig reaction compared to reactions directly at the carbonyl carbon, as the initial attack of the ylide is highly favorable. [1][2] Materials:

  • This compound

  • A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • A strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous THF or DMSO

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Ylide Formation: In a dry, nitrogen-flushed flask, the phosphonium salt is suspended in anhydrous THF. The strong base is added at a low temperature (e.g., 0 °C or -78 °C) to generate the ylide (a color change is typically observed).

  • Reaction with Aldehyde: A solution of this compound in anhydrous THF is added dropwise to the ylide solution at the same low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the starting aldehyde is consumed (monitored by TLC).

  • Work-up: The reaction is quenched with saturated aqueous ammonium chloride solution. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Protocol 3: Aldol Condensation of this compound

In a crossed Aldol condensation, this compound, which lacks α-hydrogens, can act as the electrophilic partner. Its reactivity will be compared to other aldehydes. The slightly reduced electrophilicity of the carbonyl due to the propoxy group may require slightly more forcing conditions or longer reaction times. [9][10] Materials:

  • This compound

  • An enolizable ketone (e.g., acetone, acetophenone)

  • A base catalyst (e.g., sodium hydroxide, potassium hydroxide)

  • A suitable solvent (e.g., ethanol, water)

Procedure:

  • Reaction Setup: In a flask, dissolve the base in the chosen solvent. Add the enolizable ketone to the basic solution, followed by the dropwise addition of this compound.

  • Reaction: The mixture is stirred at room temperature. The progress of the reaction can often be monitored by the formation of a precipitate (the aldol condensation product).

  • Isolation: The solid product is collected by vacuum filtration and washed with cold solvent to remove any unreacted starting materials and catalyst.

  • Purification: The crude product can be purified by recrystallization.

Conclusion: A Versatile Building Block for the Discerning Chemist

The propoxy group in this compound imparts a nuanced reactivity profile. Its moderate steric bulk and electron-donating character present a unique set of considerations for the synthetic chemist. While it may slightly temper the reactivity of the aldehyde in nucleophilic additions compared to smaller analogues, its influence on the regioselectivity of electrophilic aromatic substitution offers opportunities for targeted synthesis. By understanding these steric and electronic effects, researchers can effectively harness this compound as a versatile building block in the synthesis of complex molecules, from pharmaceuticals to advanced materials. The provided protocols offer a starting point for exploring the rich chemistry of this valuable compound.

References

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A Comparative Guide to the Electronic Effects of the Meta-Propoxy Group on Aldehyde Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in organic synthesis and drug development, a nuanced understanding of how substituents modify a molecule's reactivity is paramount. The aldehyde functional group, a cornerstone of chemical synthesis, is particularly sensitive to the electronic environment of the aromatic ring to which it is attached. This guide provides an in-depth analysis of the electronic effects of a propoxy group at the meta position, comparing its influence on aldehyde reactivity with other common substituents and substitution patterns. We will dissect the underlying electronic principles, present quantitative comparisons using Hammett parameters, and provide a detailed experimental protocol for empirical validation.

The Duality of Alkoxy Substituents: Inductive vs. Resonance Effects

An alkoxy group, such as propoxy (-OCH₂CH₂CH₃), exerts two opposing electronic effects on an aromatic ring:

  • The Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the propoxy group inductively withdraws electron density from the benzene ring through the sigma (σ) bond. This is a distance-dependent effect that weakens with an increasing number of bonds.

  • The Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, donating electron density to the ring. This effect is most pronounced at the ortho and para positions.

The net electronic influence of the substituent depends on its position relative to the reaction center—in this case, the aldehyde group (-CHO).

When the propoxy group is at the meta position, the resonance structures do not place a negative charge on the carbon atom bearing the aldehyde group. Consequently, the electron-donating resonance effect (+R) does not directly influence the aldehyde. Therefore, the electron-withdrawing inductive effect (-I) becomes the dominant electronic influence on the reactivity of the meta-positioned aldehyde. This withdrawal of electron density makes the carbonyl carbon more electrophilic and, thus, more susceptible to nucleophilic attack.[1][2]

In contrast, a para -propoxy group can directly donate electron density to the ring carbon attached to the aldehyde via resonance. This +R effect overrides the -I effect, ultimately reducing the electrophilicity of the carbonyl carbon and decreasing its reactivity towards nucleophiles.[3]

Quantitative Comparison: The Hammett Equation

The Hammett equation, log(k/k₀) = σρ, provides a powerful tool to quantify the electronic impact of substituents on a reaction's rate or equilibrium.[4] The substituent constant, sigma (σ) , measures the electronic effect of a substituent relative to hydrogen, while the reaction constant, rho (ρ) , indicates the sensitivity of the reaction to these effects.

For reactions involving nucleophilic attack on the carbonyl carbon, a positive ρ value is expected, signifying that electron-withdrawing groups (which stabilize the developing negative charge in the transition state) accelerate the reaction.[4]

The sigma value depends on the substituent's position. For the meta-propoxy group, the relevant constant is σ_meta .

Table 1: Comparison of Hammett Substituent Constants (σ_meta)

Substituentσ_metaElectronic Effect at Meta PositionExpected Impact on Aldehyde Reactivity (vs. Benzaldehyde)
-H (Reference)0.00NeutralBaseline
-CH₃ (Methyl)-0.07Weakly Electron-Donating (-I)Slightly Decrease
-OCH₂CH₂CH₃ (Propoxy) +0.12 (approx.) *Weakly Electron-Withdrawing (-I) Slightly Increase
-OCH₃ (Methoxy)+0.12Weakly Electron-Withdrawing (-I)Slightly Increase
-Cl (Chloro)+0.37Moderately Electron-Withdrawing (-I)Moderately Increase
-NO₂ (Nitro)+0.71Strongly Electron-Withdrawing (-I, -R)Strongly Increase

Note: The σ_meta value for the propoxy group is not as commonly tabulated as that for the methoxy group. However, given that the inductive effect is primarily determined by the oxygen atom, the value for methoxy (+0.12) serves as a very close and reliable approximation.[5]

As shown in Table 1, the positive σ_meta value for the propoxy group confirms its net electron-withdrawing character at the meta position. This places 3-propoxybenzaldehyde's reactivity towards nucleophiles as slightly greater than that of unsubstituted benzaldehyde but significantly less than that of aldehydes bearing strongly deactivating groups like a nitro group.

G subst Substituent at Meta Position effects Electronic Effects subst->effects inductive -I Effect (Inductive Withdrawal) Dominant effects->inductive resonance +R Effect (Resonance Donation) Negligible Impact on Aldehyde effects->resonance hammett Hammett Constant σ_meta > 0 inductive->hammett electrophilicity Increased Carbonyl Electrophilicity hammett->electrophilicity reactivity Aldehyde Reactivity rate Increased Reaction Rate with Nucleophiles reactivity->rate electrophilicity->reactivity

Caption: Logical flow from substituent effects to aldehyde reactivity.

Experimental Validation: A Kinetic Assay Protocol

To compare the relative reaction rates of benzaldehyde, this compound, and 4-propoxybenzaldehyde with aniline.

  • Benzaldehyde (Reference)

  • This compound (Test Compound 1)

  • 4-Propoxybenzaldehyde (Test Compound 2)

  • Aniline

  • Absolute Ethanol (Spectroscopic Grade)

  • Glacial Acetic Acid (Catalyst)

  • UV-Vis Spectrophotometer with cuvettes

  • Stock Solution Preparation:

    • Prepare 0.1 M stock solutions of each aldehyde (benzaldehyde, this compound, 4-propoxybenzaldehyde) in absolute ethanol.

    • Prepare a 1.0 M stock solution of aniline in absolute ethanol.

    • Prepare a 0.1 M solution of glacial acetic acid in absolute ethanol to be used as a catalyst.

  • Kinetic Run Procedure (to be repeated for each aldehyde):

    • In a 1 cm path length quartz cuvette, add 2.7 mL of absolute ethanol.

    • Add 100 µL of the 0.1 M aldehyde stock solution.

    • Add 100 µL of the 0.1 M acetic acid catalyst solution.

    • Blank the spectrophotometer using this solution at the predetermined λ_max of the expected Schiff base product.

    • To initiate the reaction, add 100 µL of the 1.0 M aniline stock solution to the cuvette.

    • Immediately mix the solution by capping and inverting the cuvette 2-3 times and start the spectrophotometer's kinetic measurement program.

    • Record the absorbance at the λ_max of the product every 30 seconds for 30 minutes.

  • Data Analysis:

    • Plot Absorbance vs. Time for each reaction.

    • The initial rate of the reaction is proportional to the slope of the linear portion of this curve.

    • Under pseudo-first-order conditions (with aniline in large excess), the observed rate constant (k_obs) can be determined.

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Analysis prep_stocks Prepare Aldehyde, Aniline & Catalyst Stock Solutions mix Mix Aldehyde, Catalyst & Ethanol in Cuvette prep_stocks->mix blank Blank Spectrophotometer mix->blank initiate Add Aniline to Initiate Reaction blank->initiate measure Record Absorbance vs. Time initiate->measure plot Plot Absorbance vs. Time measure->plot rate Determine Initial Rate from Slope plot->rate compare Compare Rate Constants rate->compare

Caption: Experimental workflow for kinetic analysis of aldehyde reactivity.

Comparative Performance and Expected Results

Based on the electronic effects discussed, the experimental results are predicted to follow a clear trend. The electron-withdrawing nature of the meta-propoxy group will enhance reactivity, while the electron-donating nature of the para-propoxy group will diminish it.

Table 2: Predicted Aldehyde Reactivity and Supporting Data

CompoundKey Electronic EffectHammett ConstantPredicted Relative Rate Constant (k_rel)
4-Propoxybenzaldehyde Strong +R (Donating)σ_para ≈ -0.25< 1.0
Benzaldehyde None (Reference)σ = 0.001.0
This compound Weak -I (Withdrawing) σ_meta ≈ +0.12 > 1.0

The expected order of reactivity towards nucleophilic attack is: This compound > Benzaldehyde > 4-Propoxybenzaldehyde

This trend directly correlates the electrophilicity of the carbonyl carbon with the electronic properties of the substituent at different positions. The meta-propoxy group, by exerting a net inductive pull, slightly depletes the carbonyl carbon of electron density, priming it for faster reaction with nucleophiles compared to the unsubstituted analog.

Conclusion

The electronic effect of a meta-propoxy group on aldehyde reactivity is subtle yet significant. Governed by a dominant electron-withdrawing inductive effect (-I), it increases the electrophilicity of the carbonyl carbon. This enhancement in reactivity is quantifiable through its positive Hammett σ_meta constant and can be empirically verified through kinetic experiments. In comparison to both unsubstituted benzaldehyde and its para-substituted counterpart, this compound demonstrates heightened reactivity towards nucleophiles. This guide provides the theoretical framework and practical methodology for researchers to understand, predict, and experimentally confirm these foundational principles of physical organic chemistry, enabling more precise control over synthetic outcomes.

References

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A Senior Application Scientist's Guide: Comparative Analysis of 3-Propoxybenzaldehyde and 3-Ethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the strategic design of synthetic pathways, the selection of a starting material or intermediate is a critical decision point that can dictate reaction efficiency, purification complexity, and the physicochemical properties of the final product. Within the family of substituted aromatic aldehydes, 3-propoxybenzaldehyde and 3-ethoxybenzaldehyde represent two closely related building blocks. While differing by only a single methylene unit, their nuanced variations in physical properties and steric profiles can be leveraged for specific synthetic advantages. This in-depth guide provides a comparative analysis of these two reagents, grounded in experimental data and established chemical principles, to empower chemists to make the most informed choice for their research and development endeavors.

Core Physicochemical and Spectroscopic Profiles

The addition of a methylene group in the alkyl chain of this compound imparts subtle but measurable changes to its physical properties when compared to its ethoxy counterpart. These differences, particularly in lipophilicity and boiling point, are important considerations for process development and scale-up.

Table 1: Comparative Physicochemical Properties

Property3-EthoxybenzaldehydeThis compound
Molecular Formula C₉H₁₀O₂[1][2]C₁₀H₁₂O₂[3][]
Molecular Weight 150.17 g/mol [2]164.20 g/mol [3][][5]
Appearance Colorless to pale yellow liquid[1]Colorless liquid[3]
Boiling Point 243 °C (lit.)~129-130 °C at 10 mmHg
Density 1.070 g/mL at 25 °C (lit.)~1.039 g/mL at 25 °C
Refractive Index n20/D 1.542 (lit.)n20/D 1.546 (lit.)

The data clearly indicates that the longer alkyl chain in this compound leads to a higher molecular weight and a slight increase in lipophilicity (as suggested by its lower density). This increased lipophilicity can be a strategic advantage in drug design for modulating properties like membrane permeability.

Dissecting the Spectroscopic Signatures

While structurally similar, ¹H NMR spectroscopy provides a clear and unambiguous method for differentiating between the two compounds.

  • ¹H NMR (3-Ethoxybenzaldehyde): Key signals include a triplet around δ 1.4 ppm (3H, -OCH₂CH ₃) and a quartet around δ 4.1 ppm (2H, -OCH ₂CH₃). The aldehydic proton will appear as a singlet far downfield (δ 9.9-10.0 ppm).

  • ¹H NMR (this compound): The distinguishing signals are a triplet around δ 1.0 ppm (3H, -OCH₂CH₂CH ₃), a sextet near δ 1.8 ppm (2H, -OCH₂CH ₂CH₃), and a triplet around δ 4.0 ppm (2H, -OCH ₂CH₂CH₃).

In both compounds, the C=O stretch in the Infrared (IR) spectrum is a dominant feature, typically appearing around 1700 cm⁻¹.[6] This peak's exact position is sensitive to the electronic environment, but the difference between the meta-ethoxy and meta-propoxy groups is electronically negligible, so their C=O frequencies will be nearly identical.[6]

Synthetic Strategy: The Williamson Ether Synthesis

A robust and widely applicable method for the preparation of both aldehydes is the Williamson ether synthesis, starting from the readily available 3-hydroxybenzaldehyde. This reaction provides a self-validating system; its success is easily monitored and the product is readily purified from the starting materials.

Williamson_Synthesis_Workflow cluster_reactants Reactants & Reagents phenol 3-Hydroxybenzaldehyde reaction Reflux (Formation of Phenoxide & SN2 Attack) phenol->reaction alkyl_halide Alkyl Halide (EtBr or PrBr) alkyl_halide->reaction base Base (K₂CO₃) base->reaction solvent Solvent (Acetone) solvent->reaction workup Filtration & Concentration reaction->workup Reaction Complete purification Aqueous Wash & Extraction workup->purification waste Inorganic Salts (KBr, KHCO₃) workup->waste final_purification Vacuum Distillation purification->final_purification product 3-Alkoxybenzaldehyde final_purification->product

Caption: General experimental workflow for Williamson ether synthesis of 3-alkoxybenzaldehydes.

Validated Protocol: Synthesis of this compound
  • Reaction Setup: Charge a 500 mL three-neck round-bottom flask, equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, with 3-hydroxybenzaldehyde (24.4 g, 0.2 mol), anhydrous potassium carbonate (41.5 g, 0.3 mol), and acetone (250 mL).

  • Reagent Addition: Begin vigorous stirring and add 1-bromopropane (27.1 g, 0.22 mol) to the suspension.

  • Thermal Conditions: Heat the mixture to a gentle reflux (~56 °C) and maintain for 16-24 hours. Reaction progress can be monitored by TLC (staining with KMnO₄) to confirm consumption of the starting phenol.

  • Initial Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts through a pad of celite, washing the filter cake with acetone (2 x 30 mL).

  • Solvent Removal: Concentrate the combined filtrate in vacuo to afford a crude oil.

  • Purification: Dissolve the oil in ethyl acetate (200 mL) and transfer to a separatory funnel. Wash with 1M NaOH (2 x 100 mL) to remove any unreacted 3-hydroxybenzaldehyde, followed by a brine wash (100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Isolation: Purify the resulting oil by vacuum distillation to yield this compound as a clear, colorless liquid.

Expertise & Trustworthiness Commentary:

  • Why potassium carbonate? It is a sufficiently strong base to deprotonate the phenol (pKa ~10) but not so strong as to promote self-condensation of the aldehyde. It is also inexpensive and easily removed by filtration.

  • Why an excess of alkyl halide and base? A slight excess ensures the complete consumption of the limiting reagent, 3-hydroxybenzaldehyde, which simplifies purification.

  • Why the NaOH wash? This is a critical step for ensuring high purity. The product ether is stable to the base, while the unreacted starting material is deprotonated to its highly water-soluble sodium salt, allowing for its efficient removal from the organic layer.

Comparative Reactivity: The Role of the Alkoxy Group

The electronic influence of an alkoxy substituent on the reactivity of the benzaldehyde carbonyl group is well-understood.[7] Both ethoxy and propoxy groups are electron-donating through resonance and weakly electron-withdrawing through induction.[7][8] In the meta position, the resonance-donating effect does not extend to the aldehyde carbon, leaving the weak inductive-withdrawing effect as the primary electronic influence. Because the inductive effects of ethoxy and propoxy groups are nearly identical, the reactivity of the aldehyde in reactions sensitive to electrophilicity (e.g., nucleophilic additions) is expected to be virtually the same.[7]

Reactivity_Logic A Substituent (3-Ethoxy vs 3-Propoxy) B1 Electronic Effect (Inductive/Resonance) A->B1 B2 Steric & Lipophilic Effect A->B2 C1 Nearly Identical Electronic Influence on Aldehyde Carbonyl B1->C1 C2 Minor Difference (Propoxy is bulkier and more lipophilic) B2->C2 D Highly Similar Reactivity in most common transformations (e.g., Reductive Amination, Wittig) C1->D E Potential for Minor Differences in: - Enzyme-catalyzed reactions - Phase-transfer catalysis - Final product properties (solubility, PK) C2->E

Caption: Logical relationship between substituent properties and expected chemical reactivity.

Therefore, for most common transformations such as Wittig reactions, aldol condensations, or oxidations, no significant difference in reaction rate or yield should be anticipated between the two substrates under identical conditions. The choice between them is rarely based on reactivity.

Strategic Selection in a Development Context

The decision to use this compound over 3-ethoxybenzaldehyde, or vice-versa, is typically driven by the desired properties of the downstream target molecule, particularly in a pharmaceutical or materials science context.

  • Choose 3-Ethoxybenzaldehyde when:

    • A lower molecular weight is desirable.

    • Slightly higher polarity or aqueous solubility of the final compound is a goal.

    • Following an established synthetic precedent where it has been used successfully.

  • Choose this compound when:

    • Increasing lipophilicity is a key objective. In drug discovery, increasing the lipophilicity (logP) of a molecule can enhance its ability to cross cell membranes, although this must be carefully balanced to maintain adequate aqueous solubility.

    • The additional bulk of the propyl group is needed to probe a specific binding pocket or influence the solid-state properties (e.g., crystal packing) of the final product.

    • It is used as an intermediate in the synthesis of specialty chemicals where its properties are advantageous.[9]

Both compounds are valuable as intermediates in the synthesis of pharmaceuticals, fragrances, and dyes.[1][10] The ethoxy derivative, for example, is noted for its use in perfumes and as a flavoring agent.[1]

Conclusion

This compound and 3-ethoxybenzaldehyde are functionally equivalent in terms of the chemical reactivity of their aldehyde group. Their electronic profiles are too similar to impart any meaningful difference in reaction kinetics for most common synthetic transformations. The strategic choice between these two building blocks should therefore be made not on the basis of reactivity, but on the desired physicochemical characteristics of the target molecule. The propoxy group offers a handle to systematically increase lipophilicity and molecular volume, a valuable tool for medicinal chemists in lead optimization, while the ethoxy group provides a slightly more polar, less sterically demanding alternative. Understanding these subtle yet important distinctions allows for a more rational and targeted approach to molecular design and synthesis.

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A Definitive Guide to the Structural Validation of 3-Propoxybenzaldehyde Using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of chemical synthesis and analysis. In this guide, we delve into the powerful application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of 3-propoxybenzaldehyde. This document provides an in-depth comparison of complementary 2D NMR techniques—COSY, HSQC, and HMBC—supported by predicted experimental data and detailed protocols to offer a comprehensive framework for structural validation.

The Challenge: Unambiguous Structure Confirmation

This compound (C₁₀H₁₂O₂) is an aromatic aldehyde with a propoxy substituent at the meta position of the benzene ring.[1][2] While 1D ¹H and ¹³C NMR provide initial insights, spectral overlap and the need for definitive assignment of all atoms necessitate the use of more advanced techniques. 2D NMR spectroscopy offers a solution by spreading spectral information across two frequency dimensions, resolving ambiguities and revealing the intricate connectivity of the molecular framework.[3]

The Toolkit: A Trio of 2D NMR Experiments

A synergistic approach employing Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provides a robust and self-validating system for structural elucidation.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[4][5] The resulting spectrum reveals which protons are neighbors in a spin system, allowing for the tracing of proton networks within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[6] It provides a clear map of one-bond C-H connectivities, definitively assigning protons to their respective carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two to four bonds.[7][8] These correlations are crucial for piecing together different molecular fragments and for identifying quaternary carbons that are not visible in HSQC spectra.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on known data for structurally similar compounds, such as 3-methoxybenzaldehyde, and an understanding of substituent effects on aromatic systems.[9]

Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H1'9.98s1H
H27.62s1H
H47.50d1H
H57.45t1H
H67.20d1H
H1''4.00t2H
H2''1.85sext2H
H3''1.05t3H

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)
C1'192.5
C1137.8
C2123.0
C3160.0
C4115.0
C5130.0
C6122.0
C1''70.0
C2''22.5
C3''10.5

Experimental Protocol for 2D NMR Analysis

Sample Preparation:

  • Accurately weigh 10-20 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

Data Acquisition:

  • ¹H NMR: Acquire a standard 1D proton spectrum to serve as a reference.

  • COSY: Utilize a standard gradient-enhanced COSY (gCOSY) pulse sequence. Acquire a 2D matrix with sufficient resolution in both dimensions.

  • HSQC: Employ a standard gradient-enhanced HSQC pulse sequence with multiplicity editing (e.g., HSQC-EDITED) to differentiate between CH, CH₂, and CH₃ groups.

  • HMBC: Use a standard gradient-enhanced HMBC pulse sequence. Optimize the long-range coupling delay for an average J-coupling of 8 Hz to observe 2- and 3-bond correlations.[6]

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs) for both dimensions.

  • Phase correct the spectra.

  • Calibrate the chemical shift scales using the residual solvent signal or an internal standard.

Data Analysis and Structural Validation Workflow

The following workflow illustrates the logical process of integrating data from the three 2D NMR experiments to confirm the structure of this compound.

G cluster_0 Data Acquisition cluster_1 Data Interpretation & Validation H1_NMR 1D ¹H NMR Identify_Spins Identify Spin Systems (Propoxy & Aromatic) H1_NMR->Identify_Spins C13_NMR 1D ¹³C NMR Assign_CH Assign Direct C-H Bonds C13_NMR->Assign_CH COSY 2D COSY COSY->Identify_Spins HSQC 2D HSQC HSQC->Assign_CH HMBC 2D HMBC Connect_Fragments Connect Fragments via Long-Range Couplings HMBC->Connect_Fragments Identify_Spins->Connect_Fragments Assign_CH->Connect_Fragments Final_Structure Confirm Final Structure Connect_Fragments->Final_Structure

Caption: Workflow for 2D NMR-based structural elucidation.

Step 1: Tracing Proton Networks with COSY

The COSY spectrum reveals correlations between coupled protons.

Table 3: Predicted COSY Correlations

Correlating ProtonsExpected Observation
H4 / H5Cross-peak
H5 / H6Cross-peak
H1'' / H2''Cross-peak
H2'' / H3''Cross-peak

These correlations allow for the unambiguous assignment of the aromatic protons in one spin system and the propoxy chain protons in another.

Step 2: Assigning C-H Bonds with HSQC

The HSQC spectrum definitively links each proton to its directly attached carbon.

Table 4: Predicted HSQC Correlations

Proton (¹H)Carbon (¹³C)
H2C2
H4C4
H5C5
H6C6
H1''C1''
H2''C2''
H3''C3''

This step confirms the assignments made from the 1D spectra and provides a solid foundation for the HMBC analysis.

Step 3: Connecting the Pieces with HMBC

The HMBC spectrum provides the long-range correlations that link the different fragments of the molecule.

Table 5: Key Predicted HMBC Correlations

Proton (¹H)Correlating Carbon (¹³C)Number of Bonds
H1' (aldehyde)C1, C2, C62 & 3
H2C1', C4, C62, 2, & 3
H4C2, C6, C32, 2, & 3
H6C2, C4, C1'2, 2, & 3
H1'' (propoxy)C3, C2''2 & 3

The crucial correlation between the H1'' protons of the propoxy group and the C3 carbon of the aromatic ring confirms the position of the ether linkage. Similarly, correlations from the aldehyde proton (H1') to the aromatic carbons C1, C2, and C6 validate the position of the formyl group.

G cluster_0 This compound Structure C1 C1 C2 C2-H C1->C2 C_aldehyde C=O C1->C_aldehyde C3 C3 C2->C3 C4 C4-H C3->C4 O_ether O C3->O_ether C5 C5-H C4->C5 C6 C6-H C5->C6 C6->C1 H_aldehyde H C_aldehyde->H_aldehyde H_aldehyde->C1 ²J H_aldehyde->C2 ³J H_aldehyde->C6 ³J C1_propoxy CH2 O_ether->C1_propoxy C1_propoxy->C3 ³J C2_propoxy CH2 C1_propoxy->C2_propoxy C1_propoxy->C2_propoxy ²J C3_propoxy CH3 C2_propoxy->C3_propoxy

Caption: Key HMBC correlations in this compound.

Conclusion

The combined application of COSY, HSQC, and HMBC 2D NMR techniques provides a powerful and definitive method for the structural validation of this compound. By systematically analyzing the through-bond correlations, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide serves as a comprehensive resource for researchers, demonstrating the logical workflow and the depth of structural information that can be obtained from these essential analytical tools. The self-validating nature of this multi-technique approach ensures the highest level of confidence in the elucidated structure, a critical requirement in all areas of chemical research and development.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Reich, H. J. (n.d.). Long-range Heteronuclear Correlation. University of Wisconsin.
  • SpectraBase. (n.d.). 3-Methoxy-4-propoxybenzaldehyde.
  • Chegg. (2018, March 14). Interpret both the 1 H and 13C NMR spectra of Benzaldehyde below.
  • Weizmann Institute of Science. (n.d.). COSY.
  • PubChemLite. (n.d.). This compound (C10H12O2).
  • Columbia University. (n.d.). COSY. NMR Core Facility.
  • National Center for Biotechnology Information. (2023). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. PubMed Central.
  • Journal of Mechanical Engineering and Sciences. (2019). SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. JMES.
  • SpectraBase. (n.d.). 4-(3-Dimethylaminopropoxy)benzaldehyde.
  • Royal Society of Chemistry. (n.d.). Table S1. The NMR assignments of major substructures in HSQC spectra of the SREL.
  • National Center for Biotechnology Information. (n.d.). 4-Propoxybenzaldehyde. PubChem.
  • National Center for Biotechnology Information. (n.d.). 2-Propoxy-benzaldehyde. PubChem.
  • ResearchGate. (2011). Heteronuclear Multible Bond Correlation Spectroscopy-An Overview.
  • National Center for Biotechnology Information. (2025). Chemical forensic profiling of compounds related to the chemical weapons convention using 2D and 3D diffusion-ordered NMR spectroscopy. PubMed.
  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.

Sources

spectroscopic comparison of 3-Propoxybenzaldehyde isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Comparison of 3-Propoxybenzaldehyde and its Isomers: A Guide for Researchers

In the nuanced field of chemical analysis, distinguishing between structural isomers is a frequent and critical challenge. For researchers and professionals in drug development and materials science, an unambiguous identification of a molecule's structure is paramount. This guide provides a comprehensive spectroscopic comparison of this compound and its ortho- and para-isomers, 2-propoxybenzaldehyde and 4-propoxybenzaldehyde. By leveraging fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—we will explore the subtle yet definitive differences that arise from the seemingly minor shift of a propoxy group on a benzaldehyde scaffold.

This guide moves beyond a simple data dump, offering insights into the why behind the observed spectral dissimilarities. We will delve into the electronic and steric effects that govern these differences, providing a robust framework for confident isomer differentiation.

The Structural Isomers: A Brief Overview

The three isomers —2-propoxybenzaldehyde, this compound, and 4-propoxybenzaldehyde—share the same molecular formula (C₁₀H₁₂O₂) and molecular weight. Their distinct chemical and physical properties arise solely from the position of the propoxy group (-OCH₂CH₂CH₃) on the benzene ring relative to the aldehyde group (-CHO).

isomers Figure 1: Structures of the three propoxybenzaldehyde isomers. 2-propoxy 2-Propoxybenzaldehyde 3-propoxy This compound 4-propoxy 4-Propoxybenzaldehyde

Caption: Figure 1: Structures of the three propoxybenzaldehyde isomers.

The position of the electron-donating propoxy group has a significant influence on the electron density distribution within the aromatic ring and on the aldehyde functional group, which in turn dictates the molecule's interaction with electromagnetic radiation.

¹H NMR Spectroscopy: The Gold Standard for Isomer Differentiation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift, splitting pattern (multiplicity), and coupling constants of the aromatic protons provide a unique fingerprint for each compound.

Key Differentiating Regions:
  • Aromatic Region (δ 6.8 - 7.8 ppm): The substitution pattern on the benzene ring dictates the appearance of the protons in this region.

    • 2-Propoxybenzaldehyde: Due to the ortho-substitution, the aromatic protons will exhibit a more complex splitting pattern. We expect to see four distinct signals, likely multiplets, as they are all chemically non-equivalent.

    • This compound: This isomer will also show four distinct signals in the aromatic region. However, their chemical shifts and coupling constants will differ from the 2-isomer due to the different electronic environment.

    • 4-Propoxybenzaldehyde: The para-substitution results in a more symmetrical molecule. Consequently, we expect to see two doublets, characteristic of an AA'BB' system, which is a hallmark of 1,4-disubstituted benzene rings. This clear pattern is often the most straightforward diagnostic feature.

  • Aldehydic Proton (δ 9.8 - 10.5 ppm): The chemical shift of the aldehyde proton is sensitive to the electronic effects of the substituent. The electron-donating propoxy group can influence the electron density at the carbonyl carbon. While the differences might be subtle, high-resolution NMR can often distinguish between the isomers. The 4-propoxy isomer, with the propoxy group directly conjugating with the aldehyde, might show a slightly different chemical shift compared to the 3-isomer where this direct conjugation is absent.

  • Propoxy Group Protons (δ 0.9 - 4.1 ppm): The signals for the -OCH₂CH₂CH₃ group will be present in all three isomers and will typically appear as a triplet (CH₃), a sextet (CH₂), and a triplet (OCH₂). The chemical shift of the OCH₂ group, being closest to the ring, may show slight variations between the isomers.

Comparative ¹H NMR Data:
Proton 2-Propoxybenzaldehyde (Predicted δ, Multiplicity) This compound (Predicted δ, Multiplicity) 4-Propoxybenzaldehyde (Predicted δ, Multiplicity)
Aldehydic H~10.4, s~9.9, s~9.8, s
Aromatic Hs~7.0-7.8, m~7.1-7.5, m~6.9 (d), ~7.8 (d)
OCH₂~4.0, t~4.0, t~4.0, t
CH₂~1.8, sextet~1.8, sextet~1.8, sextet
CH₃~1.0, t~1.0, t~1.0, t

Note: Predicted chemical shifts (δ) are in ppm relative to TMS. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. For propoxybenzaldehyde isomers, the key absorptions to monitor are the C=O stretch of the aldehyde and the C-O stretches of the ether linkage.

  • Carbonyl (C=O) Stretch: This will be a strong, sharp peak typically found in the region of 1680-1715 cm⁻¹. The electronic effect of the propoxy group influences the C=O bond strength. For the 4-propoxy isomer, the electron-donating propoxy group is in conjugation with the carbonyl group, which can lower the C=O stretching frequency compared to the 3-isomer where this conjugation is not present. The 2-isomer may experience steric hindrance which can also affect the C=O frequency.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region can be diagnostic of the substitution pattern on the benzene ring.

    • Ortho (2-): ~750 cm⁻¹

    • Meta (3-): ~780 cm⁻¹ and ~880 cm⁻¹

    • Para (4-): ~830 cm⁻¹

  • C-O Ether Stretch: A strong band corresponding to the aryl-alkyl ether C-O stretch is expected around 1240-1260 cm⁻¹.

Comparative IR Data:
Vibrational Mode 2-Propoxybenzaldehyde (Expected Wavenumber, cm⁻¹) This compound (Expected Wavenumber, cm⁻¹) 4-Propoxybenzaldehyde (Expected Wavenumber, cm⁻¹)
C=O Stretch~1690~1700~1685
Aromatic C-H Bend~750~780, ~880~830
C-O Ether Stretch~1245~1250~1255

UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The position of the propoxy group affects the extent of conjugation in the aromatic system, leading to shifts in the absorption maxima (λ_max).

  • π → π* Transitions: These transitions in the benzene ring are sensitive to substitution. The electron-donating propoxy group will cause a bathochromic (red) shift in λ_max compared to unsubstituted benzaldehyde.

  • n → π* Transitions: The carbonyl group's non-bonding electrons can also undergo transitions, typically appearing as a weaker band at a longer wavelength.

The 4-propoxybenzaldehyde, with its extended conjugation between the propoxy and aldehyde groups through the benzene ring, is expected to have the longest λ_max. The 2- and 3-isomers will have shorter λ_max values, with the 2-isomer potentially being affected by steric hindrance that could disrupt planarity and slightly alter the electronic transitions.

Experimental Protocols

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the propoxybenzaldehyde isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Apply a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all peaks and determine the multiplicities and coupling constants.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing Dissolve Dissolve Isomer in CDCl3 Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Transfer->Tune Acquire Acquire 1H Spectrum Tune->Acquire Process FT, Phase, Baseline Acquire->Process Calibrate Calibrate to Solvent Peak Process->Calibrate Analyze Integrate & Analyze Calibrate->Analyze

Caption: Figure 2: Workflow for ¹H NMR analysis.

FT-IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Collection: Collect the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the key peaks.

Conclusion

The spectroscopic differentiation of 2-, 3-, and 4-propoxybenzaldehyde is readily achievable through a combination of standard analytical techniques. ¹H NMR provides the most definitive evidence, with the aromatic region's splitting patterns serving as a unique fingerprint for each isomer. IR spectroscopy offers valuable confirmatory data, particularly through the position of the C=O stretch and the aromatic C-H bending patterns. UV-Vis spectroscopy can provide further supporting evidence based on the position of the absorption maxima, which is influenced by the degree of conjugation. By carefully analyzing the data from these methods, researchers can confidently and accurately identify the specific isomer in their sample.

References

  • This is a hypothetical guide and does not contain real experimental data or citations to external sources. In a real-world application, this section would be populated with links to peer-reviewed articles, spectral databases (like SDBS), and relevant textbooks on spectroscopy.

A Comparative Guide to the Determination of 3-Propoxybenzaldehyde in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of reactants, intermediates, and products is the bedrock of process optimization and quality control. This guide provides an in-depth, objective comparison of analytical methodologies for the determination of 3-propoxybenzaldehyde in a reaction mixture. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that the described methods are not just procedures to be followed, but self-validating systems grounded in scientific principle.

The accurate measurement of this compound is critical in various synthetic pathways where it may act as a key intermediate or the final product.[1][2] Incomplete reactions, side-product formation, or degradation can all impact yield and purity, making robust in-process monitoring essential. This guide will focus on the two most prevalent and powerful techniques for this application: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

At a Glance: HPLC vs. GC for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Ideal for non-volatile and thermally labile compounds.[1]Best for volatile and thermally stable compounds.[3]
Typical Detection UV-Vis, Diode Array Detector (DAD)Flame Ionization Detector (FID), Mass Spectrometry (MS)
Sample Preparation Dilution in a suitable solvent, filtration.Dilution in a volatile solvent, potential derivatization.
Key Advantages Versatile, widely applicable, robust for routine QC.[1]High resolution, high sensitivity (especially with MS), excellent for impurity profiling.[1][3]
Potential Challenges Can be affected by matrix interferences, requires solvent disposal.Not suitable for non-volatile components in the reaction mixture, high temperatures can cause degradation of sensitive compounds.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

HPLC is a cornerstone of quality control in the pharmaceutical and chemical industries due to its versatility and robustness for quantifying non-volatile compounds like this compound.[1][4] The separation is governed by the analyte's affinity for the stationary phase (typically a C18 reversed-phase column) versus the mobile phase.

The "Why" Behind the HPLC Protocol

Our recommended approach utilizes a reversed-phase C18 column. This is because this compound, with its benzene ring and propyl chain, possesses significant non-polar character, leading to strong retention and good separation on a non-polar stationary phase. The mobile phase, a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid), allows for the fine-tuning of the elution.[1][5] The acetonitrile acts as the strong organic modifier, while the acidified water helps to ensure consistent peak shapes by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Prep_Start Start Standard_Prep Prepare Standard Solution (100 µg/mL in Mobile Phase) Prep_Start->Standard_Prep Sample_Prep Prepare Sample Solution (Dilute reaction mixture to expected concentration) Prep_Start->Sample_Prep Filter Filter all solutions (0.45 µm syringe filter) Standard_Prep->Filter Sample_Prep->Filter Prep_End Ready for Injection Filter->Prep_End Injection Inject Blank, Standard, and Sample Solutions Prep_End->Injection Separation Isocratic Elution on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Data_Acquisition Data Acquisition & Integration Detection->Data_Acquisition Quantification Quantify using External Standard Method Data_Acquisition->Quantification Report Generate Report Quantification->Report caption HPLC-UV Workflow for this compound GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC-MS Analysis cluster_quant_gc Data Analysis & Quantification Prep_Start_GC Start Standard_Prep_GC Prepare Standard Solution (e.g., 100 µg/mL in Dichloromethane) Prep_Start_GC->Standard_Prep_GC Sample_Prep_GC Prepare Sample Solution (Dilute reaction mixture in Dichloromethane) Prep_Start_GC->Sample_Prep_GC Prep_End_GC Ready for Injection Standard_Prep_GC->Prep_End_GC Sample_Prep_GC->Prep_End_GC Injection_GC Inject into GC Inlet Prep_End_GC->Injection_GC Separation_GC Separation on Capillary Column (Temperature Programmed) Injection_GC->Separation_GC Ionization_MS Electron Ionization (EI) Separation_GC->Ionization_MS Mass_Analysis Mass Analysis (Scan or SIM) Ionization_MS->Mass_Analysis Data_Analysis_GC Identify by Retention Time & Mass Spectrum Mass_Analysis->Data_Analysis_GC Quantification_GC Quantify using Peak Area (EIC) Data_Analysis_GC->Quantification_GC Report_GC Generate Report Quantification_GC->Report_GC caption_gc GC-MS Workflow for this compound

Sources

A Comparative Guide to Reference Standards for 3-Propoxybenzaldehyde Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of scientific research and pharmaceutical development, the quality of your analytical reference standards is paramount. The accuracy and reliability of your results are directly tied to the purity and characterization of these materials. This guide provides a comprehensive comparison of reference standards for the analysis of 3-Propoxybenzaldehyde, a key aromatic aldehyde intermediate. As a Senior Application Scientist, this guide moves beyond a simple product listing to empower you with the knowledge to select and validate the most appropriate reference standard for your application.

The Critical Role of a High-Quality Reference Standard

A reference standard serves as the benchmark against which your sample is compared. Therefore, its own identity, purity, and stability must be unequivocally established. For a compound like this compound, which may be a crucial starting material or an intermediate in a synthetic pathway, an unreliable reference standard can lead to significant downstream consequences, including inaccurate yield calculations, incorrect impurity profiling, and potential regulatory hurdles.

According to the United States Pharmacopeia (USP), reference standards are highly characterized specimens used in official assays and tests[1][2]. The International Council for Harmonisation (ICH) also provides stringent guidelines on the quality and stability of reference materials used in the pharmaceutical industry[3][4]. These authoritative bodies emphasize the need for well-characterized standards to ensure the safety, efficacy, and quality of pharmaceutical products[5][6][7].

Comparing this compound Reference Standards: A Multi-faceted Approach

A direct comparison of commercially available this compound reference standards is often hampered by the limited publicly available data on their Certificates of Analysis (CoA). While some suppliers provide a purity value, a comprehensive assessment requires a deeper look into the analytical techniques used for characterization. This guide will outline the key analytical parameters to consider and provide protocols for in-house verification.

Key Performance Indicators for Reference Standards
ParameterImportance & RationaleIdeal Characteristics
Purity (Assay) The most critical parameter, it defines the proportion of the desired compound. Inaccurate purity values lead to systematic errors in quantification.High purity (typically ≥98%), determined by a quantitative, stability-indicating method like HPLC or GC-FID. The CoA should specify the method used.
Identity Confirmation Ensures that the material is indeed this compound. Misidentification can invalidate all experimental data.Confirmed by multiple spectroscopic techniques (¹H NMR, ¹³C NMR, MS, IR). The spectral data should be consistent with the known structure.
Impurity Profile Identifies and quantifies any significant impurities. These can be process-related, degradation products, or isomers.A comprehensive impurity profile with identified and quantified impurities. The CoA should list any impurity above a certain threshold (e.g., 0.1%).
Stability The ability of the standard to remain within its specified purity limits over time under defined storage conditions.Demonstrated stability data from long-term and accelerated stability studies. The supplier should provide recommended storage conditions and a re-test date.
Documentation & Traceability A complete and transparent CoA is a hallmark of a reliable reference standard.The CoA should include the lot number, purity with uncertainty, methods used for characterization, impurity profile, storage conditions, and re-test date.

Experimental Protocols for In-House Verification and Comparison

To ensure the quality of a this compound reference standard, a combination of chromatographic and spectroscopic techniques should be employed.

Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a powerful technique for assessing the purity of non-volatile aromatic aldehydes and for separating potential impurities.

Rationale: This method can separate this compound from its isomers (2- and 4-Propoxybenzaldehyde), starting materials, and potential degradation products. A gradient elution can effectively resolve a wide range of impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Program:

    • Start with a suitable ratio of A and B (e.g., 70:30) and ramp up the concentration of B to elute more non-polar compounds. A typical gradient might be from 30% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or the λmax of this compound determined by a UV scan).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions for linearity assessment.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

  • Identify and quantify any impurities by comparing their retention times and UV spectra to known standards, if available.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Standard prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 hplc_system Inject into HPLC prep3->hplc_system separation C18 Column Separation hplc_system->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity & Impurities integration->calculation

Caption: Workflow for HPLC purity analysis.

Orthogonal Purity Assessment by Gas Chromatography (GC-FID)

Gas chromatography with a Flame Ionization Detector (GC-FID) is an excellent orthogonal technique for purity assessment, especially for volatile and semi-volatile compounds like this compound.

Rationale: GC-FID provides a different separation mechanism compared to HPLC, which can reveal impurities that may co-elute in the HPLC method. FID is a robust and universally responsive detector for organic compounds.

Experimental Protocol:

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Detector Temperature: 300 °C

  • Sample Preparation:

    • Prepare a stock solution of the analyte in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

    • Filter the solution if necessary.

Data Analysis:

  • Calculate the purity based on the area percentage of the main peak.

  • Compare the chromatograms of standards from different suppliers to identify any variations in the impurity profile.

Workflow for GC-FID Analysis

GC_FID_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-FID Analysis cluster_data_gc Data Processing prep1_gc Weigh Standard prep2_gc Dissolve in Solvent prep1_gc->prep2_gc gc_system Inject into GC prep2_gc->gc_system separation_gc Capillary Column Separation gc_system->separation_gc detection_gc FID Detection separation_gc->detection_gc chromatogram_gc Generate Chromatogram detection_gc->chromatogram_gc integration_gc Integrate Peaks chromatogram_gc->integration_gc calculation_gc Calculate Purity integration_gc->calculation_gc

Caption: Workflow for GC-FID purity analysis.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a definitive tool for structural elucidation and confirmation of the identity of a reference standard.

Rationale: ¹H and ¹³C NMR provide a unique fingerprint of the molecule, confirming the connectivity of atoms and the position of the propoxy group on the benzaldehyde ring.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Proton-decoupled carbon experiment.

    • 2D NMR (optional): COSY, HSQC, and HMBC for complete structural assignment.

Data Analysis:

  • Compare the obtained spectra with literature data or predicted spectra to confirm the structure of this compound.

  • The presence of unexpected signals may indicate impurities.

Stability Considerations

The stability of a reference standard is crucial for its long-term reliability. Benzaldehyde and its derivatives can be susceptible to oxidation, forming the corresponding benzoic acid.

Best Practices for Ensuring Stability:

  • Storage: Store the reference standard according to the manufacturer's recommendations, typically in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon)[8].

  • Monitoring: Periodically re-analyze the reference standard using the validated HPLC or GC method to check for any degradation. ICH guidelines suggest long-term stability testing at regular intervals[4][11][12][13].

  • In-use Stability: For solutions of the reference standard prepared for analysis, their stability should also be assessed over the intended period of use.

Conclusion and Recommendations

Selecting a high-quality reference standard for this compound analysis is a critical step that requires careful consideration beyond the stated purity on a product label. As a Senior Application Scientist, it is my recommendation to:

  • Prioritize Suppliers with Comprehensive Documentation: Whenever possible, source reference standards from vendors who provide a detailed Certificate of Analysis with data from multiple analytical techniques.

  • Perform In-House Verification: Independently verify the identity and purity of any new lot of reference standard using orthogonal analytical methods such as HPLC-UV and GC-FID, along with spectroscopic confirmation by NMR.

  • Establish a Robust In-House Standard: For ongoing routine analysis, a well-characterized and properly stored in-house primary standard can be established and periodically compared against a certified reference material.

  • Implement a Stability Monitoring Program: Regularly assess the stability of your reference standards to ensure their continued fitness for use.

By adopting this rigorous, evidence-based approach, researchers, scientists, and drug development professionals can ensure the accuracy and reliability of their analytical data for this compound, ultimately contributing to the quality and safety of their research and products.

References

  • Synthesis and Characterisation of 4-Propoxybenzaldehyde Substituted Heck-Schiff Base Compound as Spacer in Electrochemical DNA Sensor. Malaysian Journal of Analytical Sciences, 23(5), 763-770. (2019).
  • A sensitive, rapid and highly efficient low thermal mass (LTM GC) method for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde. Royal Society of Chemistry. (n.d.).
  • Stability Testing: Ensuring the Longevity of Pharmaceutical Products. T,C&A LAB. (n.d.).
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. (2025, September 22).
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Pharmaceutical Review. (2025, December 10).
  • <11> USP REFERENCE STANDARDS. USP. (n.d.).
  • Stability testing of existing active substances and related finished products. European Medicines Agency. (2023, July 13).
  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.).
  • CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent. (2016, September 1).
  • This compound (C10H12O2). PubChemLite. (n.d.).
  • Stability Testing of Biotechnological/Biological Products. European Medicines Agency. (n.d.).
  • RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. International Journal of Research Trends and Innovation. (n.d.).
  • RECENT APPROCHES OF IMPURITY PROFILING IN PHARMACEUTICAL ANALYSIS: A SYSTEMATIC REVIEW. International Journal of Biology, Pharmacy and Allied Sciences. (2021, October 1).
  • scaqmd method 308-91. AQMD.gov. (n.d.).
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories. (n.d.).
  • Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. ResearchGate. (n.d.).
  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. (2025, April 11).

Sources

Comparative Kinetic Analysis: A Tale of Two Reaction Classes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Kinetic Studies of Reactions Involving 3-Propoxybenzaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding of reaction kinetics is not merely academic; it is a cornerstone of process optimization, mechanistic elucidation, and the predictive design of synthetic pathways. This guide provides a comparative kinetic analysis of this compound, a key aromatic aldehyde intermediate. Due to the scarcity of direct kinetic studies on this specific molecule, this document leverages established principles of physical organic chemistry and comparative data from structurally analogous substituted benzaldehydes to forecast its reactivity.

The 3-propoxy group imparts distinct electronic properties that modulate the reactivity of the benzaldehyde core. As a meta-substituent, its electron-donating nature primarily operates through an inductive effect, enriching the benzene ring with electron density. This contrasts with a para-propoxy group, which can exert a more powerful electron-donating effect through resonance. Understanding this electronic influence is critical for predicting how this compound will behave in key chemical transformations compared to other substituted aldehydes.

The reactivity of the aldehyde functional group is dominated by two principal reaction types: oxidation of the aldehyde to a carboxylic acid and nucleophilic addition to the carbonyl carbon. The electronic nature of the propoxy substituent plays a pivotal, yet often opposing, role in governing the rates of these transformations.

Oxidation Reactions: Probing the Aldehyde C-H Bond

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation. The kinetics of this process are highly dependent on the oxidant and the reaction mechanism. A common method for studying these kinetics involves using reagents like benzyltrimethylammonium chlorobromate (BTMACB).

In the oxidation by BTMACB, studies on various monosubstituted benzaldehydes have revealed that the reaction is accelerated by both electron-donating and electron-withdrawing groups, though the effect is more pronounced with electron-donating groups.[1] This suggests a mechanism where the rate-determining step is influenced by the stability of an electron-deficient intermediate. The electron-donating propoxy group at the meta position is therefore expected to accelerate the rate of oxidation relative to unsubstituted benzaldehyde.

Table 1: Comparison of Second-Order Rate Constants for the Oxidation of Substituted Benzaldehydes by BTMACB

SubstituentPositionElectronic Effect10³ k₂ (dm³ mol⁻¹ s⁻¹)
4-NitroparaStrong Electron-Withdrawing0.01[2]
3-NitrometaStrong Electron-Withdrawing0.02[2]
Hydrogen-Neutral1.37[2]
4-MethylparaElectron-Donating1.89[2]
3-MethylmetaElectron-Donating2.15[2]
2-MethylorthoElectron-Donating3.45[2]
3-Propoxy meta Electron-Donating (Predicted > 2.15)

Data extracted from studies on monosubstituted benzaldehydes by BTMACB in aqueous acetic acid.[2]

Expert Interpretation: The 3-propoxy group is a stronger inductive electron-donating group than the 3-methyl group. Consequently, it is predicted that the second-order rate constant (k₂) for the oxidation of this compound will be greater than that observed for 3-methylbenzaldehyde under identical conditions.

Nucleophilic Addition Reactions: The Electrophilic Carbonyl Carbon

Nucleophilic addition is arguably the most characteristic reaction of aldehydes. The reaction proceeds via a simple, two-step mechanism: (1) attack of a nucleophile on the electrophilic carbonyl carbon, followed by (2) protonation of the resulting alkoxide intermediate.[3]

The kinetics of this process are highly sensitive to the electrophilicity of the carbonyl carbon. Electron-withdrawing substituents enhance the partial positive charge on this carbon, making it a more favorable target for nucleophiles and thus accelerating the reaction rate.[1] Conversely, electron-donating groups, like the 3-propoxy group, decrease the carbonyl carbon's electrophilicity, retarding the rate of nucleophilic attack.[4][5]

This effect is clearly demonstrated in the Wittig-Horner reaction, a powerful tool for alkene synthesis. Kinetic studies of this reaction with various substituted benzaldehydes show a positive Hammett ρ value, indicating that the reaction is accelerated by electron-withdrawing groups.[6]

Table 2: Comparative Reactivity in Nucleophilic Addition (Wittig Reaction)

SubstituentPositionElectronic EffectQualitative Reaction Rate
4-NitroparaStrong Electron-WithdrawingVery Fast[1]
4-ChloroparaElectron-WithdrawingFast[1]
Hydrogen-NeutralModerate
4-MethylparaElectron-DonatingSlow[1]
4-MethoxyparaStrong Electron-DonatingVery Slow[1]
3-Propoxy meta Electron-Donating (Inductive) (Predicted: Slow)

Expert Interpretation: The 3-propoxy group will decrease the rate of nucleophilic addition reactions compared to unsubstituted benzaldehyde. Its retarding effect will be less pronounced than that of a 4-propoxy group (which can donate via resonance) but more significant than that of a 3-methyl group. This makes this compound a more stable, less reactive substrate in these reactions, a crucial consideration for controlling selectivity in complex syntheses.

Experimental Protocols for Kinetic Analysis

To ensure scientific rigor, any kinetic study must be built upon a self-validating and reproducible protocol. Below is a detailed methodology for studying the kinetics of benzaldehyde oxidation, adapted from established procedures.[1]

Protocol: Kinetic Study of this compound Oxidation by BTMACB

1. Materials and Solution Preparation:

  • This compound (≥98% purity)

  • Benzyltrimethylammonium chlorobromate (BTMACB)

  • Acetic Acid (Glacial)

  • Deionized Water

  • Sodium Perchlorate (for maintaining ionic strength)

  • UV-Vis Spectrophotometer with a thermostated cuvette holder

2. Stock Solution Preparation:

  • Solvent Mixture: Prepare a 50% (v/v) aqueous acetic acid solution.

  • BTMACB Solution: Accurately weigh and dissolve BTMACB in the solvent mixture to prepare a stock solution of known concentration (e.g., 0.01 M). Store protected from light.

  • Substrate Solution: Prepare a stock solution of this compound in the same solvent mixture (e.g., 0.5 M).

3. Kinetic Measurement (Pseudo-First-Order Conditions):

  • Rationale: The reaction is performed with a large excess of the benzaldehyde (at least 10-fold) over BTMACB. This ensures that the concentration of the benzaldehyde remains effectively constant throughout the reaction, simplifying the rate law to a pseudo-first-order dependence on [BTMACB].[1]

  • Procedure:

    • Equilibrate the spectrophotometer's cuvette holder to the desired temperature (e.g., 298 K).

    • Pipette the required volumes of the this compound solution and the solvent mixture into a quartz cuvette.

    • Initiate the reaction by adding a small, precise volume of the BTMACB stock solution. Quickly mix the contents by inverting the cuvette.

    • Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the λ_max of BTMACB (approx. 390 nm) over time.

4. Data Analysis:

  • The pseudo-first-order rate constant (k_obs) is determined from the slope of a linear plot of ln(Absorbance) versus time. The linearity of this plot (R² > 0.99) validates the first-order dependence on the oxidant.

  • The second-order rate constant (k₂) is then calculated by dividing the pseudo-first-order rate constant by the concentration of the benzaldehyde: k₂ = k_obs / [this compound]

Visualization of Workflows and Mechanisms

Diagrams provide a clear, at-a-glance understanding of complex processes and relationships.

G cluster_prep 1. Preparation cluster_run 2. Kinetic Run cluster_analysis 3. Data Analysis P1 Prepare Stock Solutions (Substrate, Oxidant) P2 Thermostat Spectrophotometer and Reactant Solutions P1->P2 R1 Mix Reactants in Cuvette (Initiate Reaction) P2->R1 R2 Record Absorbance vs. Time at λ_max R1->R2 A1 Plot ln(Absorbance) vs. Time R2->A1 A2 Calculate Slope = k_obs A1->A2 A3 Calculate k₂ = k_obs / [Substrate] A2->A3

Caption: Experimental workflow for a kinetic study.

Sources

A Comparative Guide to the Efficacy of 3-Propoxybenzaldehyde Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological efficacy of various 3-propoxybenzaldehyde derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships of this class of compounds. The information herein is synthesized from peer-reviewed literature to ensure technical accuracy and provide actionable insights for future research and development.

Introduction: The Therapeutic Promise of Benzaldehyde Scaffolds

Benzaldehyde and its derivatives are a class of aromatic aldehydes that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These compounds are found naturally in many plants and are generally regarded as safe for use in the food and fragrance industries.[1] The therapeutic potential of benzaldehyde derivatives extends to antimicrobial, antifungal, anti-inflammatory, antioxidant, and anticancer applications.[1][2][3] The versatility of the benzaldehyde scaffold allows for synthetic modifications that can enhance potency and selectivity for various biological targets. This guide focuses specifically on derivatives of this compound, exploring how substitutions on this core structure influence their efficacy in diverse biological assays.

Understanding the Structure-Activity Relationship (SAR)

The biological activity of benzaldehyde derivatives is intricately linked to their chemical structure. The presence and position of substituent groups on the benzene ring can dramatically alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. For instance, the addition of hydroxyl groups is known to be involved in the antioxidant and radical scavenging activity of phenolic compounds.[4] Similarly, the introduction of alkoxy groups, such as the propoxy group, can modulate the compound's permeability across cell membranes, a critical factor for bioavailability and intracellular activity.[4] The aldehyde functional group itself is a key pharmacophore, often involved in forming Schiff bases with amino groups in proteins, which can lead to enzyme inhibition or other biological effects.[5]

Comparative Efficacy in Biological Assays

The following sections detail the comparative efficacy of various this compound derivatives in key biological assays. The data is compiled from multiple studies to provide a broad overview of their potential applications.

Antimicrobial and Antifungal Activity

Several studies have highlighted the potential of this compound derivatives as effective antimicrobial and antifungal agents. The mechanism of action is often attributed to their ability to disrupt cell membranes or interfere with essential cellular processes.

A study on hydrazone Schiff bases derived from 3-hydroxybenzaldehyde and its alkoxy derivatives demonstrated varying degrees of antibacterial activity.[6] The synthesis involved a Williamson etherification to introduce different alkyl chain lengths at the 3-position, followed by condensation with salicylhydrazide. The resulting compounds were tested against Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria using the disc diffusion method.[6]

Table 1: Antibacterial Activity of 3-Alkoxybenzaldehyde Salicylhydrazide Derivatives [6]

CompoundR Group (at 3-position)Inhibition Zone (mm) vs. E. coliInhibition Zone (mm) vs. B. cereus
S -OH--
S8 -O(CH₂)₇CH₃ (Octyloxy)Strong InhibitionNo Significant Inhibition
S10 -O(CH₂)₉CH₃ (Decyloxy)--
S12 -O(CH₂)₁₁CH₃ (Dodecyloxy)--

Note: Specific inhibition zone diameters were not provided in the abstract for all compounds, but the relative activity was described.

The results indicate that the presence and length of the alkoxy chain at the 3-position can significantly influence antibacterial specificity and potency.[6]

Anticancer and Cytotoxic Activity

The anticancer potential of benzaldehyde derivatives has been explored in various cancer cell lines. Their mechanisms of action can include the induction of apoptosis, inhibition of cell proliferation, and interference with crucial signaling pathways.[2][7]

A series of novel Mannich bases derived from 2-propoxybenzaldehydeisonicotinohydrazide were synthesized and evaluated for their cytotoxic activity against the A549 human lung adenocarcinoma cell line.[8] While this study focused on 2-propoxy derivatives, the findings provide valuable insights into the potential of related propoxybenzaldehyde scaffolds.

Table 2: Cytotoxicity of 2-Propoxybenzylideneisonicotinohydrazide Mannich Bases against A549 Cells [8]

CompoundIC₅₀ (µg/mL)IC₅₀ (mM)
2c 2.84 - 8.550.007 - 0.030
2k 2.84 - 8.550.007 - 0.030

These results demonstrate that specific structural modifications can lead to potent cytotoxic effects against cancer cells.[8]

Furthermore, research on benzyloxybenzaldehyde derivatives as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several cancers and linked to poor prognosis, highlights the potential of ether-linked benzaldehyde scaffolds in cancer therapy.[9][10][11] Two such derivatives, ABMM-15 and ABMM-16, were identified as potent and selective ALDH1A3 inhibitors with IC₅₀ values of 0.23 µM and 1.29 µM, respectively, and showed no significant cytotoxicity in the tested cell lines, suggesting a favorable therapeutic window.[9][10][11]

Anti-inflammatory and Antioxidant Activity

4-Hydroxy-3-propoxybenzaldehyde, a derivative of vanillin, has been shown to possess both anti-inflammatory and antioxidant properties.[2] Its anti-inflammatory effects are attributed to its ability to reduce the production of pro-inflammatory cytokines and chemokines.[2] The antioxidant activity of benzaldehyde derivatives is often linked to their ability to scavenge free radicals, a property enhanced by the presence of hydroxyl groups.[12]

A comparative study of 3,5-di-tert-butyl-4-hydroxybenzaldehyde derivatives demonstrated their potent antioxidant effects in assays such as the DPPH radical scavenging assay.[12] For example, an isoxazolone derivative showed superior DPPH free radical scavenging activity (84.64% at 100 µM) compared to the standard antioxidant BHT (55.17% at 100 µM).[12]

Experimental Methodologies

The following are detailed protocols for key experiments frequently used in the evaluation of this compound derivatives.

Synthesis of 3-Alkoxybenzaldehyde Derivatives (Williamson Etherification)

This protocol describes a general method for synthesizing 3-alkoxybenzaldehydes from 3-hydroxybenzaldehyde.[6]

Workflow for Williamson Etherification

reagents 3-Hydroxybenzaldehyde + n-Alkyl Bromide + K₂CO₃, KI reaction Reflux for 20 hours reagents->reaction Add to flask solvent Absolute Ethanol solvent->reaction Dissolve in workup Cool to RT Filter Evaporate Solvent reaction->workup After completion product 3-Alkoxybenzaldehyde workup->product Purification

Caption: General workflow for the synthesis of 3-alkoxybenzaldehydes.

Step-by-Step Protocol:

  • To a round-bottom flask, add 3-hydroxybenzaldehyde (4 mmol) dissolved in absolute ethanol (20 mL).

  • Add anhydrous potassium carbonate (7.5 mmol) and a catalytic amount of potassium iodide.

  • Add the corresponding n-alkyl bromide (6 mmol) to the reaction mixture.

  • Heat the mixture under reflux for 20 hours.

  • After cooling to room temperature, filter the mixture to remove inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product as necessary (e.g., by column chromatography).

Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This method is widely used to assess the antimicrobial activity of chemical compounds.[3][13]

Workflow for Disc Diffusion Assay

start Prepare Microbial Inoculum plate Inoculate Agar Plate start->plate disc Apply Paper Discs Impregnated with Test Compound plate->disc incubate Incubate at 37°C for 24h disc->incubate measure Measure Zone of Inhibition incubate->measure

Caption: Workflow for the disc diffusion antimicrobial assay.

Step-by-Step Protocol:

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Aseptically apply sterile paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the agar surface.

  • Include a negative control (disc with solvent only) and a positive control (disc with a standard antibiotic).

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.[1]

Workflow for MTT Cytotoxicity Assay

seed Seed Cells in 96-well Plate treat Treat with Test Compound (Various Concentrations) seed->treat incubate1 Incubate for 24-96h treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 2-4h add_mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: General workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of the test compound. Include untreated cells as a control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives represent a promising class of compounds with a diverse range of biological activities. The strategic modification of the benzaldehyde scaffold, particularly at the 3-position with alkoxy groups of varying lengths and other functional moieties, allows for the fine-tuning of their therapeutic properties. The data presented in this guide highlights their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Future research should focus on a more systematic exploration of the structure-activity relationships of this compound derivatives. This includes the synthesis and screening of a broader library of compounds with diverse substitutions to identify lead candidates with enhanced potency and selectivity. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising derivatives. The continued investigation of this versatile chemical scaffold holds significant promise for the development of novel therapeutics to address a range of unmet medical needs.

References

  • A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (n.d.). MDPI. [Link]
  • Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. (n.d.). Journal of Survey in Fisheries Sciences. [Link]
  • Deep, A. (2012). Synthesis and evaluation of some novel derivatives of 2-propoxybenzylideneisonicotinohydrazide for their potential antimicrobial activity. Journal of the Serbian Chemical Society, 77(5), 589-601. [Link]
  • Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. (n.d.). PubMed Central. [Link]
  • Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. (2025, May 2).
  • Razi, E. B., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]
  • Razi, E. B., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. [Link]
  • Razi, E. B., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.
  • Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. (2025, October 6). BMC Chemistry. [Link]
  • Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. (n.d.). Oriental Journal of Chemistry. [Link]
  • SYNTHESIS, MODIFICATION, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF 3-HYDROXYBENZALDEHYDESALICYLHYDRAZIDE. (n.d.).
  • Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. (n.d.). Academia.edu. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Propoxybenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Benzaldehydes

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives have long been recognized for their diverse biological activities, ranging from antimicrobial and antifungal to anticancer properties.[1][2] The versatility of the benzaldehyde scaffold lies in the reactivity of the aldehyde group and the potential for substitution on the aromatic ring, which allows for the fine-tuning of its physicochemical and biological properties. Among the myriad of substituted benzaldehydes, alkoxy-substituted analogs have garnered significant interest due to their potential to modulate bioactivity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-propoxybenzaldehyde analogs, synthesizing findings from related studies to elucidate the impact of structural modifications on their biological performance. While direct and comprehensive SAR studies on a systematic series of this compound analogs are limited, by examining related compounds, we can infer key principles to guide future drug discovery efforts.

Core Principles of Structure-Activity Relationship in Alkoxybenzaldehydes

The biological activity of benzaldehyde derivatives is intricately linked to the nature, position, and number of substituents on the aromatic ring. For alkoxybenzaldehydes, the following structural features are critical in determining their efficacy and mechanism of action.

The Influence of the Alkoxy Group
The Role of Additional Substituents

The introduction of other functional groups, such as hydroxyl, nitro, or halogens, onto the benzaldehyde ring can dramatically alter the electronic properties and hydrogen bonding potential of the molecule, leading to enhanced or diminished biological activity. For instance, the presence of a hydroxyl group ortho to the aldehyde has been shown to increase antifungal activity.[1]

Comparative Biological Performance of Benzaldehyde Analogs

To understand the potential of this compound analogs, it is instructive to compare the biological activities of various substituted benzaldehydes. The following sections present comparative data on their antifungal and cytotoxic activities.

Antifungal Activity

Benzaldehyde and its derivatives are known to possess antifungal properties, often acting by disrupting cellular antioxidation systems.[1] A study on various redox-active benzaldehydes revealed that their antifungal activity is influenced by the substitution pattern on the aromatic ring.

Table 1: Comparative Antifungal Activity of Benzaldehyde Analogs

CompoundFungal StrainActivityKey Structural FeatureReference
BenzaldehydeAspergillus fumigatusModerateUnsubstituted[1]
SalicylaldehydeAspergillus fumigatusHighortho-hydroxyl group[1]
3,5-DimethoxybenzaldehydeSaccharomyces cerevisiaePotentTwo meta-methoxy groups[3]
2-Propoxybenzylideneisonicotinohydrazide derivativesVariousModerate to Potentortho-propoxy group on a hydrazone scaffold[4]

The data suggests that the introduction of hydroxyl and methoxy groups can enhance antifungal potency. While specific data for this compound is not provided in these comparative studies, the activity of the 2-propoxybenzylideneisonicotinohydrazide derivatives suggests that the propoxy group is compatible with significant antimicrobial activity.

Cytotoxic Activity

The anticancer potential of benzaldehyde derivatives has been a subject of considerable research. Their cytotoxicity is often evaluated against a panel of cancer cell lines.

Table 2: Comparative Cytotoxicity (IC₅₀ in µg/mL) of Substituted Benzaldehydes Against Human Cancer Cell Lines

CompoundSF-295 (Glioblastoma)OVCAR-8 (Ovarian)HCT-116 (Colon)HL-60 (Leukemia)PBMC (Normal Cells)Reference
Doxorubicin (Control)0.030.050.060.01> 5.00[5][6]
2,3-Dihydroxybenzaldehyde1.341.151.090.36> 5.00[5][6]
2,5-Dihydroxybenzaldehyde1.511.291.170.42> 5.00[5][6]
3,5-Dichlorosalicylaldehyde2.111.981.760.89> 5.00[5][6]
5-Nitrosalicylaldehyde4.753.983.121.54> 5.00[5][6]

This data highlights that dihydroxy and halogenated salicylaldehydes exhibit potent cytotoxic activity against several cancer cell lines with a degree of selectivity over normal cells.[5][6] The structure-activity relationship analysis from these studies indicates that the number, position, and type of substituents are critical for biological activity.[6]

Mechanistic Insights

The aldehyde functional group is a key determinant of the biological activity of these compounds. It can participate in various reactions within a biological system, including the formation of Schiff bases with primary amines of proteins and nucleic acids. The alkoxy group, such as the propoxy moiety, modulates the lipophilicity of the molecule, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

The antifungal mechanism of some benzaldehydes involves the disruption of cellular antioxidation by acting as redox-active compounds, leading to an imbalance in cellular redox homeostasis.[1] In cancer cells, some benzaldehyde derivatives have been shown to induce cell death through pathways that may involve autophagy.[7]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Synthesis of this compound Analogs

A general method for the synthesis of alkoxybenzaldehydes involves the Williamson ether synthesis, where a hydroxybenzaldehyde is reacted with an appropriate alkyl halide in the presence of a base.

Protocol for the Synthesis of this compound:

  • Dissolve 3-hydroxybenzaldehyde in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.

  • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the hydroxyl group.

  • Add 1-bromopropane dropwise to the reaction mixture.

  • Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

A similar strategy can be applied to synthesize other 3-alkoxybenzaldehyde analogs by using the corresponding alkyl halides.

General workflow for the synthesis of this compound.
Antifungal Susceptibility Testing

The antifungal activity of the synthesized compounds can be evaluated using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[8]

Protocol for Broth Microdilution Assay:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serially dilute the compound in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Prepare a standardized inoculum of the fungal strain to be tested.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth, either visually or by measuring the absorbance with a microplate reader.

Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[9][10]

Protocol for MTT Assay:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[5]

  • Treat the cells with various concentrations of the this compound analogs for a specified duration (e.g., 48 or 72 hours).[5]

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.[9]

  • Solubilize the formazan crystals by adding a solubilizing agent, such as DMSO or a solution of sodium dodecyl sulfate (SDS) in HCl.[9]

  • Measure the absorbance of the purple formazan solution using a microplate reader at a wavelength of approximately 570 nm.[11]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[5]

MTWorkflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Test Compounds seed->treat incubate Incubate (e.g., 48h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Sources

A Senior Application Scientist's Guide to Benchmarking 3-Propoxybenzaldehyde Against Key Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Aromatic Aldehyde as a Cornerstone of Synthesis

Aromatic aldehydes are a pivotal class of organic compounds, serving as foundational building blocks in industries ranging from pharmaceuticals to fragrances.[1] Their reactivity, centered on the electrophilic carbonyl carbon, allows for a vast array of carbon-carbon bond-forming reactions, making them indispensable in the synthesis of complex molecular architectures.[2] The specific reactivity of an aromatic aldehyde is delicately modulated by the substituents on the benzene ring. This guide provides an in-depth comparative analysis of 3-Propoxybenzaldehyde, benchmarking its performance against three archetypal aromatic aldehydes: the parent compound Benzaldehyde, the electron-rich 4-Methoxybenzaldehyde (Anisaldehyde), and the multifunctional Vanillin. Through a discussion of physicochemical properties, electronic effects, and supporting experimental data from a model reaction, this document aims to equip researchers with the field-proven insights necessary to make informed decisions in experimental design and synthesis.

Section 1: Physicochemical Properties - A Comparative Overview

The physical properties of a reagent are critical initial parameters for experimental design, influencing solvent choice, reaction temperature, and purification methods. The table below summarizes the key physicochemical properties of our selected aromatic aldehydes. The introduction of alkoxy groups, as seen in this compound, Anisaldehyde, and Vanillin, generally increases the molecular weight and boiling point compared to the unsubstituted Benzaldehyde.

PropertyThis compoundBenzaldehyde4-MethoxybenzaldehydeVanillin
Molecular Formula C₁₀H₁₂O₂[3]C₇H₆O[4]C₈H₈O₂[5]C₈H₈O₃[6]
Molecular Weight 164.20 g/mol [3]106.12 g/mol [4]136.15 g/mol [5]152.15 g/mol [6]
Appearance Liquid[3]Colorless liquid[4]Colorless to pale yellow liquid[7]White to off-white crystalline needles[8]
Boiling Point N/A178.1 °C[4]248 °C[5]285 °C[6]
Melting Point N/A-26 °C[9]-1 to 2.5 °C[10]81 °C[6]
Density N/A1.044 g/mL[4]1.121 g/mL[5]1.056 g/cm³[6]
Solubility in Water N/ASlightly soluble[9]Insoluble (0.3%)[5]Slightly soluble[11]

Section 2: Electronic Effects and Predicted Reactivity

The reactivity of the aldehyde functional group in nucleophilic addition reactions is fundamentally governed by the electrophilicity of the carbonyl carbon.[12] In aromatic aldehydes, this electrophilicity is modulated by the electronic effects of substituents on the aromatic ring.

Causality Behind Reactivity Trends: Aromatic aldehydes are generally less reactive than their aliphatic counterparts because the benzene ring provides resonance stabilization, which slightly reduces the partial positive charge on the carbonyl carbon.[13][14]

  • Benzaldehyde : Serves as our baseline. The phenyl group itself is weakly deactivating via induction but can donate π-electron density through resonance, making the aldehyde less electrophilic than formaldehyde but more reactive than aldehydes with strongly electron-donating groups.[13]

  • This compound & 4-Methoxybenzaldehyde : The propoxy and methoxy groups are powerful electron-donating groups through resonance (+R effect). The oxygen atom's lone pair of electrons can delocalize into the benzene ring, increasing the electron density on the carbonyl carbon. This effect significantly reduces the carbon's electrophilicity, making these aldehydes less reactive towards nucleophiles compared to benzaldehyde.[14] The para-position in 4-methoxybenzaldehyde allows for more direct resonance stabilization of the carbonyl group compared to the meta-position in this compound.

  • Vanillin : Possesses two substituents: a methoxy group and a hydroxyl group. Both are electron-donating, with the hydroxyl group also being a strong activator. This combined effect makes the aldehyde group in vanillin significantly less electrophilic, predicting it to be the least reactive among the four in nucleophilic addition reactions.

Caption: Resonance delocalization in alkoxy-substituted benzaldehydes.

Section 3: Experimental Benchmarking via Claisen-Schmidt Condensation

To provide quantitative, comparative data, we turn to a robust and well-documented synthetic transformation: the Claisen-Schmidt condensation.

Expertise & Experience: Why the Claisen-Schmidt Condensation? This reaction, a type of crossed aldol condensation, involves the synthesis of a chalcone (1,3-diphenyl-2-propen-1-one) from an aromatic aldehyde and an acetophenone.[15][16] It is an ideal benchmark for several reasons:

  • Sensitivity : The reaction rate and overall yield are highly sensitive to the electrophilicity of the aldehyde. Less reactive aldehydes require longer reaction times or more forcing conditions.

  • Robustness : The reaction is high-yielding and generally produces a solid, crystalline product that is easily isolated and purified.

  • Relevance : Chalcones are significant scaffolds in medicinal chemistry, possessing a wide range of biological activities, including antimicrobial and anticancer properties.[15][17]

This protocol is designed as a self-validating system; by keeping the ketone (acetophenone) and all reaction conditions constant, any variation in yield or reaction time can be directly attributed to the intrinsic reactivity of the aldehyde being tested.

Experimental Workflow Diagram

G Claisen-Schmidt Condensation Workflow reagents 1. Combine Aldehyde (10 mmol), Acetophenone (10 mmol), & Ethanol (20 mL) base 2. Add 10% NaOH (aq) (10 mL) dropwise at RT reagents->base stir 3. Stir at Room Temperature (Monitor by TLC) base->stir precipitate 4. Pour into ice-water (200 mL) & Acidify with HCl stir->precipitate filter 5. Isolate Crude Product by Vacuum Filtration precipitate->filter purify 6. Recrystallize from Ethanol filter->purify analyze 7. Analyze Product (Yield, M.P., NMR, IR) purify->analyze

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Propoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 3-Propoxybenzaldehyde. As a compound frequently utilized in the synthesis of pharmaceuticals and specialty chemicals, its handling and disposal demand rigorous adherence to safety and environmental regulations. This guide is intended for researchers, scientists, and drug development professionals, offering procedural clarity and explaining the scientific rationale behind each step to ensure a self-validating system of laboratory safety.

Critical Hazard Profile & Risk Assessment

Proper disposal procedures are dictated by a substance's inherent hazards. This compound presents a multi-faceted risk profile that necessitates its classification as regulated hazardous waste. The primary drivers for this are its significant health and environmental toxicities.

A failure to adhere to proper disposal protocols can lead to regulatory non-compliance, environmental contamination, and severe health risks for personnel. The compound's reproductive toxicity, in particular, requires that it be handled with the utmost care throughout its lifecycle, from use to final disposal.

Hazard CategoryGHS ClassificationDescription & Implications for Disposal
Health Hazards Reproductive Toxicity, Category 1B (H360) May damage fertility or the unborn child. This is the most significant health hazard, mandating that waste be securely contained to prevent any potential exposure.
Acute Toxicity, Inhalation, Category 4 (H332) Harmful if inhaled. Waste containers must be kept tightly sealed and handled in well-ventilated areas to prevent vapor accumulation.
Skin Irritation, Category 2 (H315) Causes skin irritation.[1] Direct contact with the chemical or contaminated materials must be avoided. All personal protective equipment (PPE) exposed to the chemical becomes hazardous waste.
Eye Irritation, Category 2A (H319) Causes serious eye irritation.[1] Reinforces the need for stringent containment and appropriate PPE.
Specific Target Organ Toxicity, Single Exposure, Category 3 (H335) May cause respiratory irritation.[1] Vapors are hazardous, requiring sealed containers.
Environmental Hazards Hazardous to the Aquatic Environment, Long-Term, Category 2 (H411) Toxic to aquatic life with long-lasting effects.[2] This classification strictly prohibits disposal down the drain. Environmental release must be prevented.
Physical Hazards Combustible Liquid, Category 4 (H227) Combustible liquid.[2][3] Waste must be stored away from heat, sparks, and open flames.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of this compound is governed by federal and state regulations. The primary federal authority is the U.S. Environmental Protection Agency (EPA), which regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[4][5]

Key regulatory principles include:

  • Generator Status: Your facility will have an EPA identification number and be classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG), which dictates the amount of hazardous waste that can be stored on-site and for how long.[6][7][8]

  • Cradle-to-Grave Responsibility: The generator of the waste is responsible for it from its creation to its final, environmentally sound disposal.[6]

  • OSHA Compliance: The Occupational Safety and Health Administration (OSHA) mandates safe handling procedures, employee training, and the use of Personal Protective Equipment (PPE) to minimize exposure during all work activities, including waste accumulation.[9][10]

Pre-Disposal Protocol: Waste Collection and Accumulation

This protocol ensures that waste is handled safely at the point of generation, preventing exposure and ensuring regulatory compliance.

Step 1: Designate the Waste Stream

  • Action: Designate a specific hazardous waste stream for this compound and materials contaminated with it.

  • Causality: This is a non-halogenated organic waste . Do not mix it with halogenated solvents (e.g., dichloromethane, chloroform), as this dramatically increases disposal costs and complexity. Keep it separate from acids, bases, and oxidizers to prevent dangerous reactions.[11]

Step 2: Select an Appropriate Waste Container

  • Action: Use a clean, sealable container made of a compatible material, such as amber glass or a chemically resistant polymer. The original product container is often a suitable choice.[2][11] Place this primary container within a larger, non-reactive secondary containment bin or tray.[11]

  • Causality: Glass is inert to most organic compounds. Secondary containment is a crucial safety measure to contain spills or leaks from the primary vessel, preventing environmental release.[11]

Step 3: Affix a Hazardous Waste Label

  • Action: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "Hazardous Waste" .[6][7]

    • The full chemical name: "this compound" and any other components in the waste mixture.[11]

    • A clear indication of the hazards (e.g., GHS pictograms for health hazard, irritant, and environmental hazard).[6][7]

  • Causality: Federal law requires immediate and accurate labeling to ensure all personnel are aware of the container's contents and associated dangers, preventing accidental mixing or improper handling.

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

  • Action: Store the labeled waste container at or near the point of generation and under the control of the laboratory personnel who generated it.[6][11] This designated location is the SAA. Keep the container tightly closed except when adding waste.

  • Causality: The SAA regulation allows for the safe collection of waste in the laboratory without requiring a full-scale storage permit. Keeping the container closed minimizes the release of harmful vapors (H332, H335).

Disposal Workflow: From Laboratory to Final Disposition

The following workflow outlines the process from the point of waste generation to its final removal by a licensed professional. The accompanying diagram provides a visual representation of this critical path.

G cluster_lab Laboratory Operations cluster_ehs EHS / Facility Operations A Waste Generation (Experimentation) B Select & Prepare Waste Container A->B C Label Container: 'Hazardous Waste' Contents & Hazards B->C D Accumulate in SAA (Keep Container Closed) C->D E Container Full or Project End? D->E E->D No F Final Inspection & Sealing E->F Yes G Submit Waste Pickup Request F->G H EHS Personnel Collects Waste from Lab SAA G->H I Transport to Central Accumulation Area (CAA) H->I J Final Disposal (Licensed Waste Vendor) I->J

Figure 1: Waste Management Workflow for this compound.

Step-by-Step Disposal Protocol:

  • Monitor Waste Volume: Do not fill the waste container beyond 90% capacity to allow for vapor expansion and prevent spills during transport.[4]

  • Finalize for Pickup: Once the container is full or the waste stream is no longer being generated, ensure the cap is tightly sealed. Wipe the exterior of the container clean of any contamination (the wipe itself then becomes hazardous waste).

  • Request Waste Pickup: Follow your institution's specific procedure for having hazardous waste collected. This typically involves submitting an online request form to your Environmental Health & Safety (EHS) department.

  • EHS Collection: Trained EHS professionals will collect the waste from your laboratory's SAA. They will verify the label and ensure the container is in good condition for transport.

  • Consolidation and Disposal: The EHS department will transport the waste to a Central Accumulation Area (CAA) on-site, where it is stored for a limited time before being picked up by a licensed hazardous waste disposal vendor.[6] This vendor is responsible for the final treatment and disposal of the chemical in a manner that is compliant with all EPA regulations, typically via high-temperature incineration.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental release.

For a Small Spill (Contained on a benchtop):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated or work under a chemical fume hood.

  • Absorb: Use a liquid-absorbent material like Chemizorb® or vermiculite to absorb the spilled liquid. Do not use combustible materials like paper towels on large spills.

  • Collect: Carefully scoop the absorbent material and contaminated debris into a designated waste bag or container.

  • Label and Dispose: Seal the container, label it as "Hazardous Waste: this compound Spill Debris," and manage it for EHS pickup.

  • Decontaminate: Clean the spill area thoroughly.

For a Large Spill:

  • EVACUATE: Immediately evacuate the area.

  • ALERT: Activate the nearest fire alarm and call your institution's emergency number and EHS department.

  • ISOLATE: Close doors to the affected area and prevent re-entry.

  • REPORT: Provide details to emergency responders, including the chemical name and approximate quantity spilled. Do not attempt to clean a large spill unless you are specifically trained and equipped for hazardous material emergency response.

By adhering to this comprehensive guide, you ensure that your handling and disposal of this compound meet the highest standards of safety, environmental stewardship, and regulatory compliance, reinforcing a culture of safety within your laboratory.

References

  • OSHA, Safe Use of Glutaraldehyde in Health Care.
  • PubChem, this compound Compound Summary.
  • GAIACA, How to Dispose of Chemical Waste in a Lab Correctly. Source: GAIACA. [Link]
  • Central Washington University, Laboratory Hazardous Waste Disposal Guidelines. Source: Central Washington University. [Link]
  • EPA, Laboratory Environmental Sample Disposal Information Document. Source: U.S. Environmental Protection Agency. [Link]
  • American Laboratory, Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer, Laboratory Waste Management: The New Regulations.
  • Sigma-Aldrich, Safety Data Sheet for Benzaldehyde. Source: Durham Technical Community College. [Link]
  • Mercedes Scientific, Formaldehyde: OSHA Regulations. Source: Mercedes Scientific. [Link]
  • Washington State Department of Ecology, Focus on: Treatment by Aldehyde Deactivation.
  • EPA, Steps in Complying with Regulations for Hazardous Waste. Source: U.S. Environmental Protection Agency. [Link]
  • University of Texas at Austin, Chemical Waste Guidelines. Source: Environmental Health & Safety, UT Austin. [Link]

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Navigating the Safe Handling of 3-Propoxybenzaldehyde: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. This guide provides an in-depth, procedural framework for the safe use of 3-Propoxybenzaldehyde, focusing on the critical aspects of personal protective equipment (PPE) and compliant disposal. Our commitment is to empower you with the knowledge to not only advance your research but to do so with the highest standards of safety and environmental responsibility.

Immediate Safety and Hazard Assessment

This compound is a compound that demands careful handling due to its potential health hazards. According to safety data sheets, it is known to cause skin and eye irritation.[1][2][3] Inhalation of its vapors or dust may lead to respiratory tract irritation.[3][4] Furthermore, it can be harmful if swallowed or absorbed through the skin.[2][3] A comprehensive understanding of these risks is the foundation of a robust safety protocol.

The primary routes of exposure are through skin contact, eye contact, and inhalation. Therefore, the selection of appropriate PPE must be tailored to mitigate these specific risks during all stages of handling, from initial preparation to final disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table outlines the essential PPE for handling this compound, categorized by the type of laboratory operation. The causality behind each recommendation is to create a comprehensive barrier against the identified hazards.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (weighing, transfers in a fume hood) Chemical safety goggles or safety glasses with side shields.[5]Chemical-resistant gloves (e.g., Butyl rubber, Viton).[5] Avoid natural rubber (latex), nitrile rubber, neoprene, and PVC.[5]Laboratory coat.Generally not required when working in a well-ventilated fume hood.
Operations with Splash Potential (e.g., large volume transfers, heating) Chemical safety goggles and a face shield.Chemical-resistant gloves (as above).Chemical-resistant apron over a laboratory coat.Not typically required if performed in a fume hood.
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or apron over a lab coat.A NIOSH/MSHA-approved respirator is recommended, especially in poorly ventilated areas.[6][7]
Emergency Situations (e.g., fire) Full-face, self-contained breathing apparatus (SCBA).Chemical-resistant gloves.Full protective gear.[4][8][9]NIOSH-approved or equivalent, pressure-demand, self-contained breathing apparatus.[4]
The Rationale Behind Glove Selection

The choice of glove material is critical. Butyl rubber and Viton are recommended due to their high resistance to permeation by aromatic aldehydes.[5] Materials like latex and nitrile may offer insufficient protection, leading to potential skin absorption of the chemical. Always inspect gloves for any signs of degradation or perforation before use.

Procedural Guidance: Donning and Doffing of PPE

The sequence of putting on and taking off PPE is as crucial as the equipment itself in preventing contamination.

Donning PPE Workflow

G cluster_donning PPE Donning Sequence lab_coat 1. Laboratory Coat (Fasten completely) respirator 2. Respirator (If required, perform seal check) lab_coat->respirator eye_protection 3. Eye and Face Protection (Goggles, then face shield if needed) respirator->eye_protection gloves 4. Gloves (Pull over cuffs of lab coat) eye_protection->gloves

Caption: Sequential process for correctly donning PPE.

Doffing PPE Workflow

G cluster_doffing PPE Doffing Sequence gloves 1. Gloves (Avoid skin contact with outside) eye_protection 2. Eye and Face Protection (Handle by the sides) gloves->eye_protection lab_coat 3. Laboratory Coat (Roll inside out) eye_protection->lab_coat respirator 4. Respirator (If worn, decontaminate as per protocol) lab_coat->respirator

Caption: Sequential process for safely removing PPE.

After doffing, immediately wash your hands thoroughly with soap and water.[4]

Disposal Plan: A Critical Final Step

Proper disposal of this compound and any contaminated materials is essential to protect both human health and the environment. This chemical and its containers must be treated as hazardous waste.[7]

Waste Segregation and Collection
  • Chemical Waste: Collect all unused this compound and solutions containing it in a designated, properly labeled, and sealed hazardous waste container.[10] The container must be compatible with the chemical.

  • Contaminated PPE: All disposable PPE, such as gloves and aprons, that has come into contact with this compound should be considered hazardous waste. Place these items in a separate, clearly labeled hazardous waste bag or container.[11]

  • Contaminated Labware: Disposable labware should be disposed of as hazardous waste. Non-disposable glassware must be decontaminated. The initial rinsate from cleaning should be collected as hazardous waste.[10]

Disposal Workflow

G cluster_disposal Disposal Workflow for this compound segregate 1. Segregate Waste (Chemical, Contaminated PPE, Labware) label_waste 2. Label Waste Containers ('Hazardous Waste', Chemical Name) segregate->label_waste store_waste 3. Store in Designated Area (Cool, dry, well-ventilated) label_waste->store_waste contact_ehs 4. Arrange for Professional Disposal (Contact Environmental Health & Safety) store_waste->contact_ehs

Caption: Step-by-step process for compliant waste disposal.

Never dispose of this compound down the drain or in regular trash.[7] Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for pickup by a licensed hazardous waste disposal service.[7]

In Case of Accidental Exposure

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[4]

  • Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4] If you feel unwell, call a poison center or doctor.[4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[12] Seek immediate medical attention.

By adhering to these rigorous safety protocols, you contribute to a culture of safety and responsibility within your laboratory, ensuring that your valuable research can proceed without compromise.

References

  • Ekinci Kimya. (n.d.). Material Safety Data Sheet.
  • Aromatic Fragrances International. (2024, September 10). Safety Data Sheet.
  • ChemTrack.org. (n.d.). Sigma-Aldrich Material Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 4-Propoxybenzaldehyde. PubChem.
  • Thermo Fisher Scientific. (2025, September 23). 4-n-Propoxybenzaldehyde Safety Data Sheet.
  • New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.